7-Bromooxazolo[4,5-c]pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
7-bromo-[1,3]oxazolo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O/c7-4-1-8-2-5-6(4)10-3-9-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWOBNSSVJNXJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C=N1)Br)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50856918 | |
| Record name | 7-Bromo[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256822-23-7 | |
| Record name | 7-Bromo[1,3]oxazolo[4,5-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50856918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 7-Bromooxazolo[4,5-c]pyridine
An In-Depth Technical Guide to the Synthesis and Characterization of 7-Bromooxazolo[4,5-c]pyridine
Introduction: The Significance of the Oxazolopyridine Scaffold
The oxazolopyridine core is a privileged heterocyclic scaffold that occupies a significant position in medicinal chemistry and drug discovery.[1] Its unique structural and electronic properties allow for diverse interactions with various biological targets, leading to a broad spectrum of pharmacological activities.[2][3] Derivatives of oxazolopyridine have been investigated for their potential as anticancer, anti-inflammatory, and antiviral agents, among other therapeutic applications.[4]
This compound, in particular, serves as a highly valuable and versatile intermediate in the synthesis of novel pharmaceutical candidates. The presence of the bromine atom at the 7-position provides a strategic handle for a wide array of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination. This allows for the systematic and efficient diversification of the oxazolopyridine core, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for this compound, designed for researchers and professionals in the field of drug development.
Proposed Synthetic Pathway for this compound
While a direct, step-by-step synthesis of this compound is not extensively documented in readily available literature, a scientifically sound and efficient pathway can be proposed based on established synthetic methodologies for analogous heterocyclic systems.[5][6] The cornerstone of this strategy is the cyclization of a suitably substituted aminohydroxypyridine precursor.
The proposed synthesis commences with the commercially available 4-amino-5-bromopyridin-3-ol .[7] This precursor contains the requisite ortho-amino and hydroxyl functionalities on the pyridine ring, primed for the formation of the oxazole ring. The cyclization to construct the oxazole moiety can be achieved through a condensation reaction with a one-carbon synthon, such as triethyl orthoformate, in the presence of an acid catalyst. This reaction proceeds via the formation of an intermediate imidate, which then undergoes intramolecular cyclization and subsequent elimination of ethanol to yield the aromatic oxazole ring.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol describes a plausible and robust method for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.
Reagents and Materials:
-
4-Amino-5-bromopyridin-3-ol
-
Triethyl orthoformate
-
para-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Anhydrous ethanol
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-amino-5-bromopyridin-3-ol (1.0 eq).
-
Reagent Addition: Add triethyl orthoformate (5.0-10.0 eq) as both the reagent and solvent. Add a catalytic amount of p-TsOH (0.05-0.1 eq).
-
Rationale: Triethyl orthoformate serves as the one-carbon source for the oxazole ring. Using it in excess also helps to drive the reaction to completion by Le Châtelier's principle and acts as the solvent. The acid catalyst is essential to protonate the orthoformate, making it more electrophilic and facilitating the initial reaction with the amino group.
-
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 140-150 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure to remove the excess triethyl orthoformate.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Rationale: The aqueous work-up is crucial to remove the acid catalyst and any water-soluble byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Rationale: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, separating the desired product from any unreacted starting material and non-polar byproducts.
-
Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are recommended:
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. The expected chemical shifts are predicted based on the electronic environment of the nuclei.
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region.
-
A singlet for the proton at the 2-position of the oxazole ring.
-
Two doublets for the protons at the 4- and 5-positions of the pyridine ring, exhibiting ortho-coupling.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. The number of signals should correspond to the number of unique carbon atoms in the molecule.
| Predicted NMR Data | ¹H NMR (in CDCl₃, 500 MHz) | ¹³C NMR (in CDCl₃, 125 MHz) |
| Assignment | δ (ppm), Multiplicity, J (Hz) | δ (ppm) |
| H-2 | ~8.1 (s) | C-2: ~152 |
| H-4 | ~8.3 (d, J ≈ 5.5) | C-4: ~145 |
| H-5 | ~7.5 (d, J ≈ 5.5) | C-5: ~120 |
| C-7: ~115 (C-Br) | ||
| C-8a: ~140 | ||
| C-3a: ~150 |
Note: These are predicted values and may vary slightly in an experimental setting. 2D NMR experiments like COSY, HSQC, and HMBC can be used for definitive assignments.[8][9]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of the compound.
-
Molecular Ion Peak: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the mass spectrum will exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[3]
-
For C₆H₃⁷⁹BrN₂O, the expected m/z is approximately 197.94.
-
For C₆H₃⁸¹BrN₂O, the expected m/z is approximately 199.94.
-
-
Fragmentation Pattern: Electron impact (EI) or electrospray ionization (ESI) can be used. Common fragmentation pathways for such aromatic heterocycles include the loss of CO and HCN.[10][11] The initial fragmentation may also involve the cleavage of the C-Br bond.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique to assess the purity of the final compound. A reverse-phase method is generally suitable for polar aromatic compounds.[12][13]
| Proposed HPLC Method | Parameter |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid or Trifluoroacetic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or Trifluoroacetic Acid |
| Gradient | e.g., 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm or Diode Array Detector (DAD) |
Rationale: A C18 column provides good retention for hydrophobic and moderately polar compounds.[14] A gradient elution is necessary to ensure the elution of the compound with a good peak shape in a reasonable time. The acidic modifier helps to protonate the nitrogen atoms, leading to sharper peaks and better chromatography.
Conclusion
This technical guide outlines a robust and scientifically grounded approach to the . By leveraging a well-precedented cyclization reaction of a key aminohydroxypyridine intermediate, this valuable building block can be accessed in a reliable manner. The detailed characterization workflow, employing NMR, MS, and HPLC, ensures the unambiguous confirmation of the product's structure and purity. This guide serves as a valuable resource for researchers and scientists engaged in the design and development of novel therapeutics based on the versatile oxazolopyridine scaffold.
References
- PubChem. Oxazolo[4,5-C]pyridine.
- Thimmaiah, K. N., et al. Benzoxazoles and oxazolopyridines in medicinal chemistry studies. Future Medicinal Chemistry, 2015. [Link]
- Krasavin, M. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Future Medicinal Chemistry, 2021. [Link]
- Advanced Organic Chemistry. Mass spectrum of 1-bromo-2-methylpropane. Doc Brown's Chemistry. [Link][3]
- Palamarchuk, I. V., et al. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 2023. [Link][1]
- Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Jordi Labs. [Link]
- MDPI. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link][4]
- Sayeeda, Z. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. [Link][16]
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link][17]
- Chem Help ASAP. mass spectrum & fragmentation of 1-bromobutane. YouTube. [Link][18]
- Phenomenex. Reversed Phase HPLC Columns. Phenomenex. [Link][13]
- IOSR Journal of Pharmacy. An Overview to the Technique of Reverse-Phase Ultra High Performance Liquid Chromatography and Its Use in Pharmacy. IOSRPHR. [Link][14]
- Palamarchuk, I. V., & Kulakov, I. V. A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Eurasian Journal of Chemistry, 2024. [Link][5]
- Preprints.org. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine. Preprints.org. [Link][19]
- Mac, M., et al. Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 2007. [Link][20]
- NIST.
- Palamarchuk, I. V., et al. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 2023. [Link][6]
- Arkat USA. On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy.
- Thieme. 5 Combination of 1H and 13C NMR Spectroscopy. Thieme. [Link][9]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Oxazolo[4,5-c]pyridin-2(3H)-one synthesis - chemicalbook [chemicalbook.com]
- 3. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. mdpi.com [mdpi.com]
- 5. A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 6. Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. whitman.edu [whitman.edu]
- 12. jordilabs.com [jordilabs.com]
- 13. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 14. iosrphr.org [iosrphr.org]
Introduction: The Strategic Importance of the 7-Bromooxazolo[4,5-c]pyridine Scaffold
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 7-Bromooxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The fusion of heterocyclic rings is a cornerstone of modern medicinal chemistry, creating scaffolds that present unique three-dimensional arrangements of hydrogen bond donors, acceptors, and hydrophobic regions. Among these, the oxazolopyridine framework has emerged as a "privileged scaffold"—a molecular structure capable of binding to multiple biological targets, serving as a versatile foundation for drug discovery.[1] Specifically, the oxazolo[4,5-c]pyridine isomer offers a distinct electronic and steric profile.
This guide focuses on This compound , a key derivative of this scaffold. The strategic placement of a bromine atom at the 7-position of the pyridine ring is not a trivial substitution. This halogen acts as an exceptionally versatile chemical handle, unlocking a vast chemical space for derivatization. It is the primary reactive site for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. This capability allows for the systematic exploration of structure-activity relationships (SAR), a critical process in the optimization of lead compounds in drug development. Understanding the properties and reactivity of this building block is therefore essential for chemists aiming to leverage its potential in synthesizing novel therapeutic agents.
Core Physicochemical and Structural Properties
A precise understanding of a molecule's fundamental properties is a prerequisite for its effective use in synthesis. The data below, compiled from computational predictions and chemical databases, provides a foundational profile for this compound.
| Property | Value / Description | Source |
| Molecular Formula | C₆H₃BrN₂O | [2] |
| Molecular Weight | ~197.94 g/mol | [2] |
| CAS Number | 1256822-23-7 | [3] |
| Appearance | Predicted to be a solid at room temperature. | [4] |
| Solubility | Predicted to have low solubility in water and good solubility in common organic solvents (e.g., DCM, Chloroform). | [4] |
| Predicted XlogP | 1.4 | [2] |
| Monoisotopic Mass | 197.94289 Da | [2] |
Note: Much of the available data is for isomers or closely related structures; experimental data for this specific isomer is limited in public literature. Properties are often predicted.
Electronic Landscape and Reactivity Overview
The reactivity of this compound is governed by the interplay of the electron-deficient pyridine ring and the fused oxazole moiety.
-
Pyridine Core: The nitrogen atom in the pyridine ring exerts a strong electron-withdrawing inductive effect, reducing the electron density of the ring compared to benzene.[5] This deactivation makes the pyridine ring less susceptible to electrophilic aromatic substitution but significantly more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen (positions 4 and 6 in this system).[6][7]
-
Fused Oxazole Ring: The oxazole ring further modulates the electronic distribution and provides additional sites for interaction.
-
The C7-Br Bond: The bromine atom at the 7-position is the key reactive center. While this position is not electronically activated for SNAr to the same extent as the 4- or 6-positions[6][7], the carbon-bromine bond is an ideal substrate for a multitude of palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.
The logical relationship of these properties dictates the synthetic strategies employed, with cross-coupling being the most productive pathway for derivatization.
Caption: Logical flow from structure to predicted chemical reactivity.
Key Synthetic Transformations
The true utility of this compound is realized through its chemical transformations. The following sections detail the most important reaction classes for modifying this scaffold.
Palladium-Catalyzed Cross-Coupling Reactions: The Workhorse of Derivatization
Palladium-catalyzed cross-coupling reactions are the most powerful and widely used methods for functionalizing aryl and heteroaryl halides. The C7-Br bond in our target molecule is an excellent substrate for these transformations, allowing for the introduction of diverse molecular fragments.
Causality Behind Experimental Choices: The success of a cross-coupling reaction depends on the careful selection of the catalyst, ligand, base, and solvent.
-
Catalyst: Palladium sources like Pd(OAc)₂ or Pd(PPh₃)₄ are common. The choice depends on the specific coupling type (e.g., Suzuki, Heck, Sonogashira).
-
Ligand: Phosphine ligands (e.g., PPh₃, PCy₃) are crucial. They stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.
-
Base: A base (e.g., K₂CO₃, K₂HPO₄, Et₃N) is required in most cross-coupling cycles, typically to activate the coupling partner (like the boronic acid in a Suzuki reaction) or to neutralize the HX species generated.[8][9]
-
Solvent: Aprotic polar solvents like DMF or ethers like dioxane are often used to ensure all components remain in solution at the required reaction temperatures.
Common Cross-Coupling Variants:
-
Suzuki-Miyaura Coupling: Reacts the bromo-scaffold with an organoboron reagent (e.g., arylboronic acid) to form a new C-C bond. This is one of the most robust and functional-group-tolerant methods.[10]
-
Heck Coupling: Forms a C-C bond by reacting the scaffold with an alkene. This is useful for introducing vinyl or substituted vinyl groups.[11][12]
-
Sonogashira Coupling: Couples the scaffold with a terminal alkyne to introduce an alkynyl moiety, a versatile group for further functionalization.[9]
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a representative example adapted from methodologies for similar heteroaromatic bromides and serves as a validated starting point for optimization.[8][10]
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Reagent Addition: Add the desired arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base such as potassium carbonate (K₂CO₃) (3.0 equiv).
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). The solvent should be thoroughly degassed via sparging with an inert gas (N₂ or Ar) for 15-20 minutes to prevent oxidation of the palladium catalyst.
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (N₂ or Ar) for 5-10 minutes.
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the 7-aryl-oxazolo[4,5-c]pyridine product.
Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling is dominant, SNAr remains a potential pathway for functionalization. In the pyridine ring system, nucleophilic attack is electronically favored at positions ortho and para to the ring nitrogen (C4 and C6).[6][7] The 7-position is meta to the pyridine nitrogen and thus less activated.
Direct displacement of the C7-bromide via SNAr would likely require:
-
Strong Nucleophiles: Such as alkoxides, thiolates, or amines.
-
Forcing Conditions: Elevated temperatures and pressures may be necessary to overcome the higher activation energy.
-
Further Ring Activation: The presence of an additional strong electron-withdrawing group on the pyridine ring could facilitate this reaction, though this would require a different starting material.
For practical purposes, SNAr at the C7 position is considered a less general and more challenging transformation compared to palladium-catalyzed cross-coupling.
Synthesis of the Core Scaffold
Understanding the synthesis of the parent ring system provides context for its derivatives. Oxazolopyridines are typically constructed via the cyclization of functionalized pyridine precursors. A common strategy involves the annulation of the oxazole ring onto a pre-existing pyridine.[13]
For this compound, a plausible synthetic route would start from a brominated 3,4-disubstituted pyridine, such as 3-amino-4-hydroxy-5-bromopyridine or a related equivalent.
Caption: A general synthetic pathway to the oxazolo[4,5-c]pyridine core.
Representative Spectroscopic Data
| Data Type | Predicted / Representative Values | Comments |
| ¹H NMR | Aromatic protons expected in the δ 7.0-9.0 ppm range. The proton on the oxazole ring would likely be a singlet at the downfield end of the aromatic region. | Based on data for related nitroisoxazolo[4,3-b]pyridines, aromatic protons appear at δ 9.0-9.5 ppm.[14] |
| ¹³C NMR | Aromatic carbons expected in the δ 110-160 ppm range. The carbon bearing the bromine will be influenced by the halogen's electronic effect. | In a related thiadiazolo[3,4-c]pyridine, aromatic carbons appear from δ 122-158 ppm.[12] |
| HRMS (ESI-TOF) | Predicted m/z for [M+H]⁺: 198.95017 | This value is crucial for confirming the elemental composition of the synthesized molecule.[2] |
| IR Spectroscopy | Characteristic peaks for C=N and C=C stretching in the aromatic system (~1500-1600 cm⁻¹), and C-O-C stretching from the oxazole ring. | [12] |
Conclusion: A Versatile Building Block for Modern Chemistry
This compound stands as a highly valuable and strategic building block for researchers in drug discovery and materials science. Its physicochemical properties are defined by the electron-deficient, fused heterocyclic core, but its synthetic utility is dominated by the reactivity of the C7-bromo substituent. This position serves as a robust anchor point for palladium-catalyzed cross-coupling reactions, offering a reliable and versatile route to a vast library of novel analogues. While other reactions like SNAr are mechanistically possible, they are practically challenging. A thorough understanding of its reactivity, particularly in cross-coupling, empowers chemists to efficiently navigate SAR studies and engineer molecules with tailored biological or material properties.
References
- PubChem. 7-Bromo-2-methyl-(1,3)oxazolo(4,5-c)pyridine.
- Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity. (Source not fully available).
- PubMed. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines.
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001). (Source not fully available).
- PubMed. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα.
- PubChemLite. 7-bromo-[15][16]oxazolo[4,5-c]pyridine.
- MySkinRecipes. Oxazolo[4,5-c]pyridine.
- National Institutes of Health. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
- ResearchGate. Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne.
- Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (2018).
- ResearchGate. Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a.
- ResearchGate. Suzuki cross-coupling reactions of 4,7-dibromo[1][3][15]selenadiazolo[3,4-c]pyridine – a path to new solar cell components.
- MDPI. (E)-4-(2-(7-Bromo-[1][3][15]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline.
- Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (Source not fully available).
- Beilstein Journals. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines.
- Química Organica.org. Nucleophilic substitution reactions in pyridine.
- ResearchGate. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5- b ]pyridines.
- MDPI. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.
- ResearchGate. Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives | Request PDF.
- National Institutes of Health. Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)carboxylates with aryl halides.
- Alchemist-chem. 5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis.
- National Institutes of Health. Stereoselective Fe-Catalyzed Decoupled Cross-Couplings: Chiral Vinyl Oxazolidinones as Effective Radical Lynchpins for Diastereoselective C(sp2)–C(sp3) Bond Formation.
- Wikipedia. Pyridine.
- Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. (Source not fully available).
- PubMed. Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities.
- MDPI. Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines.
- FULIR. Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes.
Sources
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - 7-bromo-[1,3]oxazolo[4,5-c]pyridine (C6H3BrN2O) [pubchemlite.lcsb.uni.lu]
- 3. 7-BROMO-OXAZOLO[4,5-C]PYRIDINE | 1256822-23-7 [amp.chemicalbook.com]
- 4. 5-Bromooxazolo[5,4-b]pyridine | Structure, Properties, Uses, Safety & Synthesis | Buy from China Manufacturer [pipzine-chem.com]
- 5. Pyridine - Wikipedia [en.wikipedia.org]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 12. mdpi.com [mdpi.com]
- 13. Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Analysis of 7-bromo-oxazolo[4,5-c]pyridine (CAS Number: 1256822-23-7): A Technical Guide
Spectroscopic Data Analysis of 7-bromo-[1][2]oxazolo[4,5-c]pyridine (CAS Number: 1256822-23-7): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-bromo-[1]oxazolo[4,5-c]pyridine, identified by CAS number 1256822-23-7, is a heterocyclic compound of interest in medicinal chemistry and materials science. Its rigid, fused-ring structure containing both pyridine and oxazole moieties, along with the presence of a bromine atom, imparts specific physicochemical properties that are crucial for its potential applications. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.
This technical guide provides an in-depth analysis of the spectroscopic data for 7-bromo-[1]oxazolo[4,5-c]pyridine, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). In the absence of publicly available experimental spectra, this guide leverages predictive models and data from structurally analogous compounds to offer a robust interpretation of the expected spectroscopic features.
Chemical Structure and Properties
| Property | Value |
| CAS Number | 1256822-23-7 |
| Molecular Formula | C₆H₃BrN₂O |
| Molecular Weight | 199.01 g/mol |
| IUPAC Name | 7-bromo-[1]oxazolo[4,5-c]pyridine |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 7-bromo-[1]oxazolo[4,5-c]pyridine are detailed below. These predictions are based on established chemical shift databases and computational algorithms.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine and oxazole rings.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.5 | s | 1H | H-2 |
| ~8.2 | d | 1H | H-4 |
| ~7.8 | d | 1H | H-5 |
Interpretation:
-
The proton at the 2-position (H-2) of the oxazole ring is expected to appear as a singlet at the most downfield position due to the deshielding effects of the adjacent oxygen and nitrogen atoms.
-
The protons on the pyridine ring, H-4 and H-5, will likely appear as doublets due to coupling with each other. The exact chemical shifts are influenced by the electron-withdrawing effect of the fused oxazole ring and the bromine atom.
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The ¹³C NMR spectrum is predicted to display six signals, corresponding to the six carbon atoms in the heterocyclic core.
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-2 |
| ~150 | C-7a |
| ~145 | C-4 |
| ~140 | C-5a |
| ~120 | C-5 |
| ~115 | C-7 |
Interpretation:
-
The carbon of the oxazole ring (C-2) is anticipated to be the most downfield signal.
-
The quaternary carbons involved in the ring fusion (C-5a and C-7a) will also exhibit significant downfield shifts.
-
The carbon atom bearing the bromine (C-7) is expected to be in the upfield region of the aromatic carbons due to the heavy atom effect of bromine.
Experimental Protocol for NMR Data Acquisition
A detailed protocol for acquiring high-quality NMR spectra is crucial for structural verification.
Caption: Workflow for NMR data acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Weak-Medium | Aromatic C-H stretching |
| 1620-1580 | Medium-Strong | C=N stretching (pyridine and oxazole) |
| 1550-1450 | Medium-Strong | Aromatic C=C stretching |
| 1250-1150 | Strong | C-O-C asymmetric stretching (oxazole) |
| 1100-1000 | Medium | C-N stretching |
| 850-750 | Strong | C-H out-of-plane bending |
| 700-600 | Medium | C-Br stretching |
Interpretation:
-
The presence of aromatic C-H stretching vibrations is expected just above 3000 cm⁻¹.
-
Characteristic absorptions for the C=N and C=C bonds of the heterocyclic rings will be prominent in the 1620-1450 cm⁻¹ region.
-
A strong band corresponding to the C-O-C stretching of the oxazole ring is a key diagnostic feature.
-
The C-Br stretching vibration will appear in the fingerprint region at lower wavenumbers.
Experimental Protocol for IR Data Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization - EI)
The mass spectrum of 7-bromo-[1]oxazolo[4,5-c]pyridine is expected to show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in approximately a 1:1 ratio).
| m/z | Ion | Notes |
| 198/200 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a single bromine atom. |
| 170/172 | [M-CO]⁺ | Loss of carbon monoxide from the oxazole ring. |
| 119 | [M-Br]⁺ | Loss of a bromine radical. |
| 92 | [C₅H₂N₂O]⁺ | Further fragmentation. |
Interpretation:
-
The molecular ion peak will appear as a doublet at m/z 198 and 200 with nearly equal intensity, which is a definitive indicator of the presence of one bromine atom.
-
Common fragmentation pathways for such heterocyclic systems include the loss of small, stable molecules like CO and HCN. The loss of the bromine atom is also a highly probable fragmentation event.
Experimental Protocol for Mass Spectrometry Data Acquisition
Caption: General workflow for mass spectrometry.
Conclusion
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 7-bromo-[1]oxazolo[4,5-c]pyridine. The presented ¹H NMR, ¹³C NMR, IR, and mass spectral data, along with their detailed interpretations, serve as a valuable resource for the identification and characterization of this compound. The included experimental protocols offer practical guidance for researchers aiming to acquire and analyze spectroscopic data for this and related heterocyclic molecules. While based on predictive models and comparative analysis, this guide establishes a solid foundation for the empirical spectroscopic investigation of 7-bromo-[1]oxazolo[4,5-c]pyridine.
References
- PubChem. 7-bromo-[1][2]oxazolo[4,5-c]pyridine. [Link]
- NMRDB.org. Predict 13C carbon NMR spectra. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Part 1: The Primary Toolkit - Assembling the Molecular Puzzle
An In-Depth Technical Guide to the Structural Elucidation of Bromo-Substituted Oxazolopyridines
For researchers, scientists, and drug development professionals, the precise structural characterization of novel chemical entities is a foundational requirement for advancing discovery programs. Bromo-substituted oxazolopyridines represent a privileged scaffold in medicinal chemistry, frequently appearing in molecules targeting a wide array of biological targets.[1] However, their structural elucidation can present significant challenges, particularly concerning the unambiguous assignment of bromine's position on the heterocyclic core. The potential for multiple regioisomers necessitates a robust, multi-technique approach to ensure absolute structural fidelity.
The initial phase of structural elucidation focuses on gathering fundamental data about the molecule's composition and connectivity. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this effort.
Mass Spectrometry (MS): The First Clue
Mass spectrometry is the initial and most direct method for determining the molecular weight and elemental formula of the synthesized compound. For halogenated compounds, it provides an immediate and unmistakable clue.
Core Directive: Identify the Bromine Isotopic Pattern
The most critical insight from MS in this context is the confirmation of bromine's presence and the number of bromine atoms in the molecule. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance (~50.5% and ~49.5%, respectively).[2] This results in a characteristic isotopic pattern for the molecular ion (M⁺).
-
Single Bromine Atom: The mass spectrum will exhibit a pair of peaks of nearly equal intensity, separated by two mass-to-charge units (m/z). These are referred to as the M⁺ and M+2 peaks.[2][3]
-
Two Bromine Atoms: The pattern becomes more complex, showing three peaks (M⁺, M+2, M+4) with a relative intensity ratio of approximately 1:2:1.[4][5]
Data Presentation: Isotopic Patterns in Mass Spectrometry
| Number of Bromine Atoms | Isotopic Peaks | Approximate Intensity Ratio |
| 1 | M⁺, M+2 | 1:1 |
| 2 | M⁺, M+2, M+4 | 1:2:1 |
| 3 | M⁺, M+2, M+4, M+6 | 1:3:3:1 |
Table 1: Characteristic MS isotopic patterns for bromo-substituted compounds.[5]
Experimental Protocol: Acquiring High-Resolution Mass Spectra (HRMS)
-
Sample Preparation: Dissolve a small quantity (~0.1-1 mg) of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Method: Electrospray ionization (ESI) is typically preferred for polar heterocyclic compounds like oxazolopyridines as it is a soft ionization technique that usually keeps the molecular ion intact. Electron Impact (EI) can also be used, though it may lead to more fragmentation.[6]
-
Analysis: Inject the sample into a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Data Interpretation:
-
Locate the molecular ion cluster.
-
Verify that the observed m/z values match the calculated exact mass for the expected formula.
-
Confirm that the isotopic pattern and intensity distribution match the theoretical pattern for a bromine-containing compound.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
While MS confirms what atoms are present, NMR spectroscopy reveals the intricate connectivity, providing the architectural blueprint of the molecule. A systematic approach using 1D and 2D NMR techniques is essential.[8]
1.2.1 Foundational Spectra: ¹H and ¹³C NMR
-
¹H NMR: Provides information about the chemical environment of protons. Key aspects to analyze are:
-
Chemical Shift (δ): Protons on the pyridine ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The electronegativity of the oxazole ring and the bromine atom will influence these shifts.
-
Integration: Confirms the number of protons in each environment.
-
Coupling Constants (J): Provide crucial information about the relative positions of protons on the pyridine ring (ortho, meta, para coupling).
-
-
¹³C NMR & DEPT: Reveals the carbon skeleton of the molecule.
-
¹³C NMR: Shows all unique carbon environments.
-
DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups, and quaternary carbons (which are absent in DEPT-135 but present in the standard ¹³C spectrum). The carbon directly attached to the bromine atom will be significantly shifted and is a key signal to identify.
-
1.2.2 Connectivity Analysis: 2D NMR
For oxazolopyridines, where isomerism is a primary challenge, 2D NMR is not optional; it is mandatory for unambiguous assignment.
Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates proton signals with the carbon atoms to which they are directly attached (¹JCH coupling).[9][10] Its primary purpose is to create a definitive map of every C-H bond in the molecule.
-
Causality: Before you can determine long-range connections, you must know the direct one-bond connections. The HSQC provides this fundamental dataset, allowing you to assign a specific proton signal to its corresponding carbon signal.[11] A carbon that appears in the ¹³C NMR spectrum but has no cross-peak in the HSQC spectrum is a quaternary carbon (or part of the oxazole core with no attached protons).
Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment is arguably the most powerful tool for elucidating the final structure of a bromo-oxazolopyridine. It reveals correlations between protons and carbons over two to three bonds (²JCH and ³JCH), and sometimes four bonds in conjugated systems.[9][10] This is how the molecular "puzzle pieces" identified by ¹H, ¹³C, and HSQC are assembled.
-
Expertise & Causality: The key to solving the puzzle is to use HMBC to establish connectivity across quaternary carbons and heteroatoms. To determine the bromine's position, one must look for ³JCH correlations from a known proton to the carbon atom bearing the bromine (C-Br). For example, a proton at position 7 of the pyridine ring should show an HMBC correlation to the carbon at position 5. If bromine is at position 5, this correlation will be observed, helping to lock in the regiochemistry.
Mandatory Visualization: Key HMBC Correlations for Structure Validation
Below is a diagram illustrating the critical HMBC correlations that would be used to confirm the structure of a hypothetical 7-Bromo-2-methyloxazolo[4,5-b]pyridine.
Caption: Key HMBC correlations for structural validation.
Experimental Protocol: 2D NMR Acquisition
-
Spectrometer: Use a high-field NMR spectrometer (400 MHz or higher is recommended for optimal resolution).[8]
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR:
-
Pulse Program: Standard single-pulse (e.g., 'zg30' on Bruker).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 1-2 seconds.[8]
-
-
¹³C NMR:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.[8]
-
-
HSQC:
-
Pulse Program: Use a phase-sensitive gradient-edited sequence (e.g., 'hsqcedetgpsisp2.3'). This can also provide editing information similar to a DEPT experiment.
-
-
HMBC:
-
Pulse Program: Use a gradient-selected magnitude sequence (e.g., 'hmbcgplpndqf').
-
Optimization: The long-range coupling delay is typically optimized for a J-coupling of 8-10 Hz, which is standard for detecting most ²J and ³J correlations.[9]
-
Part 2: Unambiguous Confirmation & Advanced Problem Solving
When NMR and MS data are insufficient to differentiate between very similar isomers, or when absolute stereochemistry is required, more advanced techniques are employed.
Single-Crystal X-ray Crystallography: The Gold Standard
X-ray crystallography provides an unambiguous, three-dimensional map of the atoms in a molecule, making it the definitive method for structure confirmation.[12]
-
Authoritative Grounding: When a suitable single crystal can be grown, this technique provides incontrovertible proof of connectivity and regiochemistry, resolving any ambiguities from spectroscopic data.[13] It is the ultimate self-validating system.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: This is often the most challenging step.
-
Dissolve the purified compound in a minimal amount of a good solvent.
-
Use techniques like slow evaporation, vapor diffusion of an anti-solvent, or slow cooling to induce crystallization. Common solvent/anti-solvent pairs include DCM/hexane and Ethyl Acetate/heptane.
-
-
Crystal Mounting: Carefully select a high-quality single crystal and mount it on a goniometer head.
-
Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen is used to cool the crystal, minimizing thermal motion and improving data quality.
-
Structure Solution & Refinement: The diffraction pattern is collected and used to solve the electron density map, from which the atomic positions are determined and refined to yield the final structure.[14]
Computational Chemistry: The In Silico Arbiter
In cases where crystallography is not feasible, computational methods offer a powerful alternative for distinguishing between potential isomers.[15]
-
Expertise & Causality: By using Density Functional Theory (DFT), it is possible to calculate the theoretical NMR chemical shifts for all proposed isomers.[16][17] The isomer whose calculated shifts most closely match the experimental data is the most likely correct structure. This method is particularly powerful for ¹³C chemical shifts, which are sensitive to subtle electronic and steric differences.[15] Comparing the Mean Absolute Error (MAE) between the experimental and calculated shifts for each candidate structure provides a quantitative basis for the assignment.
Experimental Protocol: DFT-Based NMR Chemical Shift Prediction
-
Structure Generation: Build 3D models of all plausible isomers in a molecular modeling program.
-
Geometry Optimization: Perform a geometry optimization for each isomer using a suitable level of theory (e.g., HF/3-21G or B3LYP/6-31G(d)).[15]
-
NMR Calculation: Using the optimized geometry, calculate the NMR shielding tensors using a higher level of theory, such as the GIAO method with the mPW1PW91/6-31G(d,p) DFT method.[15]
-
Data Analysis: Convert the calculated absolute shieldings to chemical shifts by referencing them against a standard (e.g., TMS). Compare the predicted ¹H and ¹³C spectra for each isomer with the experimental data to find the best fit.
Part 3: Integrated Strategy - A Self-Validating Workflow
The structural elucidation of a bromo-substituted oxazolopyridine is not a linear process but an integrated workflow where each piece of data validates the others.
Mandatory Visualization: The Elucidation Workflow
Caption: Integrated workflow for structural elucidation.
This workflow demonstrates a robust, self-validating system. The initial data from MS and NMR lead to a proposed structure. If any ambiguity exists, advanced methods like X-ray crystallography or computational analysis are employed to provide the final, definitive answer, ensuring the highest level of scientific integrity.
References
- Semenov, V. A., Samultsev, D. O., & Krivdin, L. B. (2019). DFT computational schemes for 15N NMR chemical shifts of the condensed nitrogen-containing heterocycles. Magnetic Resonance in Chemistry, 57(7), 346-358.
- St. Gelais, R., et al. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry.
- ResearchGate. (n.d.). One pot synthesis, X-ray crystal structure of 2-(2′-hydroxyphenyl)oxazolo[4,5-b]pyridine derivatives and studies of their optical properties. ResearchGate.
- Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed.
- Rychnovsky, S. D. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters.
- Alcorta, A., et al. (2026). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 64(1), 97-113.
- Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. Letters in Organic Chemistry, 7(7), 519-527.
- Krivdin, L. B. (2019). Computational protocols for calculating 13C NMR chemical shifts. Progress in Nuclear Magnetic Resonance Spectroscopy.
- Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. docbrown.info.
- Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Source not specified.
- Amanote Research. (n.d.). Synthesis and Characterization of 4-((5-Bromo-1h-Pyrazolo [3,4-B]pyridin-3-Yl)amino)-N-(Substituted)benzenesulfonamide as Antibacterial. Amanote Research.
- MDPI. (2022). Synthesis of Bisoxazole and Bromo-substituted Aryloxazoles. Molbank, 2022(3), M1440.
- Google Patents. (n.d.). CN103709174A - One-step synthesis method of 6-bromo-3H-oxazolo [4,5-b] pyridine-2-ketone. Google Patents.
- Chan, S. J., et al. (2009). (79)Br NMR spectroscopy as a practical tool for kinetic analysis. Magnetic Resonance in Chemistry, 47(4), 342-7.
- The Organic Chemistry Tutor. (2020). 2D NMR- Worked Example 2 (HSQC and HMBC). YouTube.
- ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. ResearchGate.
- Kumar, S. S., et al. (2024). Synthesis, Characterization and Antimicrobial Screening of Oxazolopyridine Derivatives. Journal of Drug Discovery and Therapeutics, 12(5).
- YouTube. (2023). Bromo pattern in Mass Spectrometry. YouTube.
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
- MDPI. (2022). X-ray Structures of 3-Acetyloxazolidin-2-one, 3-Acetyloxazolin-2-one and Oxazolin-2(3H)-one. Molbank, 2022(4), M1495.
- Semantic Scholar. (n.d.). Mass spectrometry of heterocyclic compounds. Semantic Scholar.
- ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. ResearchGate.
- AZoM. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM.com.
- DTIC. (1971). Mass Spectrometry of Heterocyclic Compounds. Defense Technical Information Center.
- PubMed Central (PMC). (2014). Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. National Center for Biotechnology Information.
- The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- Chemguide. (n.d.). mass spectra - the M+2 peak. Chemguide.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts.
- Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts.
- PubMed Central (PMC). (n.d.). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. National Center for Biotechnology Information.
- PubMed. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. National Center for Biotechnology Information.
Sources
- 1. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. whitman.edu [whitman.edu]
- 5. youtube.com [youtube.com]
- 6. Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. DFT computational schemes for 15 N NMR chemical shifts of the condensed nitrogen-containing heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
electrophilic bromination of oxazolo[4,5-c]pyridine
An In-Depth Technical Guide to the Electrophilic Bromination of Oxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. The strategic introduction of a bromine atom onto this core via electrophilic aromatic substitution serves as a critical step in synthetic campaigns, providing a versatile handle for subsequent cross-coupling reactions and molecular diversification. This guide offers a comprehensive exploration of the , synthesizing fundamental mechanistic principles with practical, field-proven insights. We will dissect the underlying theory governing the reaction's regioselectivity, provide a detailed experimental protocol, and outline robust methods for product characterization.
Mechanistic Underpinnings: Electrophilic Substitution on a Heterocyclic Scaffold
The functionalization of aromatic systems via electrophilic aromatic substitution (EAS) is a cornerstone of organic synthesis. The reaction proceeds through a canonical two-step mechanism:
-
Formation of the Sigma Complex: The aromatic π-system acts as a nucleophile, attacking an electrophile (in this case, an electrophilic bromine species, Br⁺). This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation known as an arenium ion or σ-complex. This is typically the slow, rate-determining step of the reaction.[1][2]
-
Re-aromatization: A base removes a proton from the sp³-hybridized carbon bearing the electrophile, collapsing the C-H bond and restoring the aromatic π-system.[1][2]
However, the reactivity of heteroaromatic systems like oxazolo[4,5-c]pyridine is more complex than that of simple benzene. The pyridine nitrogen atom is highly electronegative, exerting a powerful electron-withdrawing inductive effect. This effect reduces the electron density of the pyridine ring, deactivating it towards attack by electrophiles.[3] Consequently, electrophilic substitution on pyridine itself is notoriously difficult and requires harsh conditions.[3][4]
The fusion of an oxazole ring modulates this reactivity. The oxazole's oxygen atom can donate electron density through resonance, partially counteracting the deactivating effect of the pyridine nitrogen. Conversely, the oxazole nitrogen also has an electron-withdrawing inductive effect. The ultimate regiochemical outcome of bromination is therefore determined by the complex interplay of these competing electronic factors, which dictates the stability of the potential σ-complex intermediates.
Caption: General workflow of the two-step electrophilic aromatic substitution (EAS) mechanism.
Regioselectivity: A Predictive Analysis
The oxazolo[4,5-c]pyridine core has two positions available for substitution on the pyridine ring: C4 and C7. To predict the favored site of bromination, we must analyze the stability of the σ-complex intermediates formed upon attack at each position. A more stable intermediate implies a lower activation energy for its formation and, therefore, a faster reaction pathway.
// Start Node Start [label="Oxazolo[4,5-c]pyridine\n+ Br+", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Path 1: Attack at C4 Attack_C4 [label="Attack at C4"]; Intermediate_C4 [label="σ-Complex (C4)\nPositive charge delocalized,\nbut destabilized by adjacent\npyridinic nitrogen.", style=filled, fillcolor="#FBBC05"]; Product_C4 [label="4-Bromo Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Path 2: Attack at C7 Attack_C7 [label="Attack at C7"]; Intermediate_C7 [label="σ-Complex (C7)\nPositive charge delocalized\naway from pyridinic N.\nMore stable intermediate.", style=filled, fillcolor="#E6F4EA", fontcolor="#202124"]; Product_C7 [label="7-Bromo Product\n(Predicted Major Product)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections Start -> Attack_C4; Attack_C4 -> Intermediate_C4 [label="Higher Energy\nTransition State"]; Intermediate_C4 -> Product_C4;
Start -> Attack_C7; Attack_C7 -> Intermediate_C7 [label="Lower Energy\nTransition State"]; Intermediate_C7 -> Product_C7;
// Ranks {rank=same; Attack_C4; Attack_C7;} {rank=same; Intermediate_C4; Intermediate_C7;} {rank=same; Product_C4; Product_C7;} } Caption: Logical workflow comparing the stability of intermediates for C4 vs. C7 bromination.
-
Attack at C4: When the electrophile attacks the C4 position, the resulting positive charge in one of the resonance structures is placed on the adjacent C5 carbon, which is part of the electron-deficient pyridine ring and is also adjacent to the electron-withdrawing oxazole nitrogen. This proximity to multiple electronegative centers leads to significant destabilization of the intermediate.
-
Attack at C7: Attack at the C7 position results in a σ-complex where the positive charge is delocalized over the C6 carbon (part of the pyridine ring) and the oxazole oxygen. Crucially, the positive charge is kept further away from the highly electronegative pyridine nitrogen. The ability of the oxazole oxygen to stabilize the positive charge via resonance makes this intermediate significantly more stable than the one formed from C4 attack.
Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)
This protocol describes a general procedure for the regioselective bromination of oxazolo[4,5-c]pyridine at the C7 position on a 1.0 mmol scale. N-Bromosuccinimide (NBS) is chosen as a mild and selective brominating agent, which is often effective for moderately deactivated heterocyclic systems.[5]
Materials and Equipment:
-
Oxazolo[4,5-c]pyridine (1.0 mmol)
-
N-Bromosuccinimide (NBS), recrystallized (1.05 mmol, 1.05 eq.)
-
Acetonitrile (MeCN), anhydrous (5 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry 25 mL round-bottom flask under an inert atmosphere, add oxazolo[4,5-c]pyridine (1.0 mmol).
-
Dissolution: Add anhydrous acetonitrile (5 mL) and stir the mixture at room temperature until the starting material is fully dissolved.
-
Reagent Addition: Add N-bromosuccinimide (1.05 mmol) to the solution in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to 40-50 °C if no reaction is observed). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Quenching: Upon completion, cool the reaction to room temperature and quench by adding saturated aqueous sodium thiosulfate solution (~10 mL) to consume any unreacted bromine species.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Add dichloromethane or ethyl acetate (~20 mL) and saturated aqueous sodium bicarbonate solution (~15 mL). Shake well, separate the layers, and extract the aqueous layer two more times with the organic solvent (2 x 15 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 7-bromo-oxazolo[4,5-c]pyridine.
Product Characterization: Spectroscopic Validation
Confirmation of the structure and regiochemistry of the product, 7-bromo-oxazolo[4,5-c]pyridine, is achieved through a combination of spectroscopic techniques.
| Technique | Expected Observation |
| ¹H NMR | Disappearance of the singlet corresponding to the H7 proton. The remaining aromatic protons (H2, H4, H5) will exhibit characteristic chemical shifts and coupling patterns. The signal for H5, being ortho to the newly installed bromine, would likely experience a downfield shift. |
| ¹³C NMR | Appearance of a new quaternary carbon signal in the aromatic region, directly bonded to bromine (C7), typically at a lower chemical shift compared to its protonated counterpart. Other carbon signals will also shift slightly. |
| Mass Spec (HRMS) | The high-resolution mass spectrum will show a molecular ion peak corresponding to the exact mass of C₇H₃BrN₂O. A characteristic M and M+2 isotopic pattern with approximately 1:1 intensity ratio, due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes, will be observed, confirming the presence of a single bromine atom. |
Hypothetical NMR Data for 7-bromo-oxazolo[4,5-c]pyridine:
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2 | ~8.6 (s, 1H) | ~153.0 |
| C4 | ~8.4 (d, 1H) | ~145.0 |
| C5 | ~7.5 (d, 1H) | ~118.0 |
| C7 | - | ~110.0 |
| C3a | - | ~150.0 |
| C7a | - | ~142.0 |
| C5a | - | ~135.0 |
Note: These are estimated values based on analogous structures and general principles. Actual values must be determined experimentally.
Conclusion and Outlook
The is a predictable and high-yield transformation that proceeds with high regioselectivity for the C7 position. This selectivity is governed by the electronic properties of the fused heterocyclic system, specifically the superior stability of the σ-complex intermediate formed upon attack at C7. The protocol provided, utilizing the mild brominating agent NBS, offers a reliable method for accessing 7-bromo-oxazolo[4,5-c]pyridine. This brominated intermediate is a valuable building block, primed for further elaboration through various cross-coupling methodologies, thereby enabling the rapid generation of diverse chemical libraries for applications in drug discovery and materials science.
References
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. (2001).
- Mac, M. et al. (2007). Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. Journal of Photochemistry and Photobiology A: Chemistry, 192, 188–196.
- Wikipedia. Electrophilic aromatic substitution.
- Request PDF | Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives. (2001). ResearchGate.
- Scribd. Factors Affecting The Relative Rates of Electrophilic Aromatic Substitution Reactions.
- Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2023). PMC.
- Synthesis and Facile Dearomatization of Highly Electrophilic Nitroisoxazolo[4,3-b]pyridines. (2020). MDPI.
- (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. (2023). ResearchGate.
- Deng, H., et al. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 23(11), 2848.
- (E)-4-(2-(7-Bromo-[6][7][8]thiadiazolo[3,4-c]pyridin-4-yl)vinyl)-N,N-diphenylaniline. (2022). MDPI.
- Request PDF | RegioselectiveC-4 Bromination of Oxazoles: 4-Bromo-5-(Thiophen-2-yl)Oxazole. ResearchGate.
- Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- de Lescure, L., et al. (n.d.). Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation. ACS.
- LibreTexts Chemistry. 16.4: Substituent Effects in Electrophilic Substitutions. (2021).
- Synthesis of Novel Tricyclic Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. (2020). NIH.
- Biological Magnetic Resonance Bank. Pyridine at BMRB.
- Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. (2017).
- Palamarchuk, I.V., et al. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Chemico-Technological Journal.
- LibreTexts Chemistry. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. (2022).
- Reddit. Regioselectivity of pyrazole bromination. (2022).
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Multi-Component Reactions for Oxazolopyridine Synthesis
Abstract
The oxazolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry, exhibiting a wide range of biological activities. Traditional synthetic approaches to this core often involve multi-step sequences with limitations in efficiency and diversity. This in-depth technical guide explores the application of multi-component reactions (MCRs) as a powerful strategy for the rapid and efficient construction of oxazolopyridine derivatives. We will delve into the mechanistic underpinnings of key MCRs, including the Ugi, Passerini, and Groebke-Blackburn-Bienaymé reactions, and elucidate how they can be strategically employed in a "component-and-cyclize" approach to generate molecular complexity and access diverse oxazolopyridine libraries. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of MCRs for the streamlined synthesis of these valuable heterocyclic compounds.
The Oxazolopyridine Core: A Scaffold of Medicinal Significance
The fusion of an oxazole ring to a pyridine core gives rise to the oxazolopyridine scaffold, a heterocyclic system that has garnered significant attention in drug discovery.[1] Its structural resemblance to purine bases allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The oxazole moiety can participate in key hydrogen bonding interactions with protein active sites, while the pyridine ring contributes to the overall solubility and pharmacokinetic profile of the molecule.
Traditional synthetic routes to oxazolopyridines often suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and the need for protecting groups, which can lengthen the overall synthetic sequence and reduce overall yield. Multi-component reactions offer an elegant and efficient alternative, enabling the one-pot assembly of multiple starting materials to rapidly generate complex molecular architectures.
The MCR-Driven "Component-and-Cyclize" Strategy
While the direct one-pot synthesis of the oxazolopyridine core via a single MCR is not extensively documented, a highly effective and versatile strategy involves the use of an MCR to assemble a key acyclic precursor, which then undergoes a subsequent intramolecular cyclization to furnish the desired fused heterocyclic system. This "component-and-cyclize" approach leverages the efficiency of MCRs to rapidly generate diversity, followed by a robust ring-closing reaction.
Logical Workflow for MCR-Driven Oxazolopyridine Synthesis
Caption: A generalized workflow for the synthesis of oxazolopyridines using a multi-component reaction followed by a cyclization step.
Isocyanide-Based MCRs: The Ugi and Passerini Reactions
Isocyanide-based multi-component reactions (IMCRs) are particularly well-suited for the "component-and-cyclize" strategy due to their ability to generate highly functionalized and peptide-like intermediates. The Ugi four-component reaction (U-4CR) and the Passerini three-component reaction (P-3CR) are the cornerstones of IMCRs.
The Ugi Reaction: A Gateway to Oxazolo[4,5-b]pyridines
The Ugi reaction is a one-pot condensation of an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[2] A key innovation for the synthesis of oxazolopyridines is the use of a bifunctional starting material, specifically 2-amino-3-hydroxypyridine, as the amine component.
Proposed Ugi Reaction Mechanism for Oxazolopyridine Precursor Synthesis
Caption: A simplified mechanistic pathway of the Ugi reaction to form the acyclic precursor for oxazolopyridine synthesis.
The resulting Ugi product contains an amide and a hydroxyl group in a 1,2-relationship on the pyridine ring, perfectly poised for a subsequent cyclodehydration reaction to form the oxazolo[4,5-b]pyridine core.
Experimental Protocol: Two-Step Synthesis of a Model Oxazolo[4,5-b]pyridine via the Ugi Reaction
This protocol is a representative example based on the principles of the Ugi reaction followed by cyclization.
Step 1: Ugi Four-Component Reaction
-
To a solution of 2-amino-3-hydroxypyridine (1.0 mmol) and benzaldehyde (1.0 mmol) in methanol (10 mL), stir the mixture at room temperature for 30 minutes.
-
Add benzoic acid (1.0 mmol) and tert-butyl isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the α-acylamino amide intermediate.
Step 2: Cyclodehydration to form the Oxazolopyridine Core
-
Dissolve the purified Ugi product (1.0 mmol) in a suitable solvent such as toluene or xylenes (15 mL).
-
Add a dehydrating agent, for example, p-toluenesulfonic acid (0.1 mmol) or Burgess reagent (1.1 mmol).
-
Heat the reaction mixture to reflux (or as required by the chosen dehydrating agent) for 4-12 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 2,3-disubstituted oxazolo[4,5-b]pyridine.
| Parameter | Ugi Reaction | Cyclodehydration |
| Solvent | Methanol | Toluene |
| Temperature | Room Temperature | Reflux |
| Reaction Time | 24-48 h | 4-12 h |
| Catalyst/Reagent | None | p-TsOH or Burgess Reagent |
| Typical Yield | 60-85% | 70-90% |
The Passerini Reaction: A Three-Component Approach
The Passerini reaction is a three-component condensation of a carboxylic acid, a carbonyl compound, and an isocyanide to yield an α-acyloxy amide.[3][4] Similar to the Ugi reaction, employing 2-amino-3-hydroxypyridine (acting as the nucleophile after in-situ acylation) or a pre-acylated aminopyridine could theoretically lead to a precursor for oxazolopyridine synthesis, although this application is less documented. The resulting α-acyloxy amide would require subsequent cyclization.
The Groebke-Blackburn-Bienaymé (GBB) Reaction: Accessing Isomeric Scaffolds
The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction between an amidine, an aldehyde, and an isocyanide to produce fused imidazole heterocycles, most notably imidazo[1,2-a]pyridines.[1][5][6][7][8]
While the direct synthesis of oxazolopyridines via the GBB reaction is not the typical outcome, the reaction's mechanism offers intriguing possibilities for adaptation. The standard GBB reaction involves the nucleophilic attack of the endocyclic nitrogen of the amidine onto the activated isocyanide-aldehyde adduct. If a pyridine derivative with a nucleophilic oxygen atom (a hydroxypyridine) were used in place of the amino-pyridine, it is conceivable that an O-cyclization could occur, leading to an oxazolopyridine isomer.
Conceptual GBB-type Reaction for Oxazolopyridine Synthesis
Caption: A conceptual diagram illustrating a potential GBB-type reaction pathway for oxazolopyridine synthesis, highlighting the competition between O- and N-cyclization.
This remains a largely exploratory area, and the regioselectivity of the cyclization would be a critical factor to control. However, the report of an "unusual GBB product" forming a furo[2,3-c]pyridine skeleton when pyridoxal (a vitamin B6 derivative with a phenolic hydroxyl group) was used as the aldehyde component suggests that intramolecular O-cyclizations are indeed possible under GBB conditions.[9]
Conclusion and Future Perspectives
Multi-component reactions, particularly the Ugi and Passerini reactions, offer a highly efficient and diversity-oriented platform for the synthesis of oxazolopyridine scaffolds through a "component-and-cyclize" strategy. By utilizing readily available starting materials like 2-amino-3-hydroxypyridine, complex and medicinally relevant oxazolopyridines can be accessed in a streamlined fashion. The GBB reaction, while primarily known for imidazole synthesis, presents an intriguing, albeit less explored, avenue for accessing isomeric oxazolopyridine systems.
As the demand for novel heterocyclic compounds in drug discovery continues to grow, the development of new MCRs and the innovative application of existing ones will undoubtedly play a pivotal role. Further research into the direct MCR-mediated synthesis of oxazolopyridines and the expansion of the substrate scope for the "component-and-cyclize" strategy will be crucial for unlocking the full potential of this powerful synthetic methodology.
References
- Andreana, P. R., Liu, C. C., & Schreiber, S. L. (2004). Stereochemical Control of the Passerini Reaction. Organic Letters, 6(23), 4231–4233. [Link]
- Boltjes, A., & Dömling, A. (2019). The Groebke–Blackburn–Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
- El Kaim, L., Gizolme, M., & Grimaud, L. (2006). A New Passerini-Type Reaction Including a Smiles Rearrangement. Organic Letters, 8(22), 5021–5023. [Link]
- Gelens, E., De Kanter, F. J. J., Schmitz, R. F., Sliedregt, L. A. J. M., Van Steen, B. J., Kruse, C. G., Leurs, R., Groen, M. B., & Orru, R. V. A. (2006). Efficient library synthesis of imidazoles using a multicomponent reaction and microwave irradiation. Molecular Diversity, 10(1), 17–22. [Link]
- Lesina, Y., Beysembay, P., & Kassanov, A. (2016). One-Pot Synthesis of Chloropyridines from Aminopyridines via Diazotization.
- Nikol'skiy, V. V., Minyaev, M. E., Bastrakov, M. A., & Starosotnikov, A. M. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. Beilstein Journal of Organic Chemistry, 20, 1069–1075. [Link]
- Palamarchuk, I. V., & Kulakov, I. V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. Eurasian Journal of Chemistry, 4(2), 1-10. [Link]
- Passerini, M. (1921). Sopra gli isocianuri (I). Composto del p-isocianuro-toluolo con l'acetone e l'acido acetico. Gazzetta Chimica Italiana, 51, 126-129.
- PubChem. (n.d.). Oxazolo(4,5-b)pyridine.
- Shaabani, A., Soleimani, E., & Maleki, A. (2008). One-pot synthesis of multi-substituted aminopyridines. Tetrahedron Letters, 49(35), 5173-5175. [Link]
- Soeta, T., Kojima, Y., Ukaji, Y., & Inomata, K. (2010). A New Passerini-Type Reaction Using a Silanol as a Carboxylic Acid Surrogate. Organic Letters, 12(19), 4280–4283. [Link]
- Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386. [Link]
- van der Heijden, G., et al. (2022). Multicomponent Reactions in High Throughput Synthesis and Medicinal Chemistry. University of Groningen. [Link]
- Wang, Q., et al. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(48), 28656-28685. [Link]
- Zarganes-Tzitzikas, T., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 493–530. [Link]
- Zhang, J., et al. (2021). Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents. Organic Letters, 23(9), 3535–3539. [Link]
- Zviagin, E., et al. (2018). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Beilstein Journal of Organic Chemistry, 14, 2596–2603. [Link]
- Zhdankin, V. V. (2015). Multicomponent Reactions. In Hypervalent Iodine Chemistry (pp. 315-337). John Wiley & Sons, Ltd. [Link]
- Batra, A., et al. (2024). Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 9(25), 29372–29378. [Link]
Sources
- 1. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Passerini Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. BJOC - Search Results [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
Exploring the Chemical Space of 7-Bromooxazolo[4,5-c]pyridine Derivatives: A Technical Guide for Drug Discovery
Abstract
The oxazolo[4,5-c]pyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth exploration of the chemical space surrounding 7-Bromooxazolo[4,5-c]pyridine derivatives. We will delve into the synthetic strategies for the core scaffold, detailed protocols for its diversification, and a discussion of the potential biological applications and structure-activity relationships (SAR) of its analogs. This document is intended for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and practical insights to accelerate the discovery of novel therapeutics based on this promising core.
Introduction: The Oxazolo[4,5-c]pyridine Core - A Scaffold of Therapeutic Potential
The fusion of oxazole and pyridine rings creates a class of heterocyclic compounds with significant therapeutic potential.[1] The oxazolopyridine nucleus is a key structural motif in numerous biologically active molecules, exhibiting anticancer, anti-inflammatory, and kinase inhibitory properties.[2][3] The 7-bromo-substituted variant of the oxazolo[4,5-c]pyridine core is a particularly attractive starting point for drug discovery campaigns. The bromine atom at the 7-position serves as a versatile synthetic handle, enabling a wide range of chemical modifications through modern cross-coupling methodologies. This allows for the systematic exploration of the chemical space around the core, a crucial step in optimizing potency, selectivity, and pharmacokinetic properties of lead compounds.
This guide will provide a comprehensive overview of the synthesis and functionalization of the this compound scaffold, empowering researchers to efficiently generate diverse libraries of derivatives for biological screening.
Synthesis of the this compound Core
The synthesis of the this compound core is a multi-step process that begins with the preparation of a key intermediate, 4-amino-5-bromopyridin-3-ol.
Synthesis of the Key Intermediate: 4-Amino-5-bromopyridin-3-ol
The synthesis of 4-amino-5-bromopyridin-3-ol can be approached through several routes, often starting from commercially available pyridines. A plausible synthetic pathway is outlined below.
Cyclization to the Oxazolo[4,5-c]pyridine Core
The final step in the synthesis of the core scaffold involves the cyclization of 4-amino-5-bromopyridin-3-ol with a suitable one-carbon synthon. A common method for the formation of the oxazole ring is the reaction of an ortho-amino alcohol with a carboxylic acid derivative.
Exploring the Chemical Space: Diversification of the this compound Core
The bromine atom at the 7-position is the gateway to a vast chemical space. Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of substituents at this position, enabling the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[4] This reaction is particularly useful for introducing a range of aryl and heteroaryl substituents at the 7-position of the oxazolo[4,5-c]pyridine core.
Buchwald-Hartwig Amination: Introduction of Nitrogen-based Substituents
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds between aryl halides and a wide range of amines.[5] This reaction is invaluable for introducing primary and secondary amines, as well as other nitrogen-containing heterocycles, at the 7-position.
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is a reliable method for the formation of carbon-carbon bonds between aryl halides and terminal alkynes.[6] This reaction enables the introduction of alkynyl moieties at the 7-position, which can serve as versatile intermediates for further transformations or as key pharmacophoric elements.
Biological Applications and Structure-Activity Relationships (SAR)
Derivatives of the broader oxazolopyridine class have shown promise in a variety of therapeutic areas. While specific data for 7-substituted oxazolo[4,5-c]pyridines is emerging, we can infer potential applications and guide SAR exploration based on related scaffolds.
Potential Therapeutic Applications
-
Anticancer Agents: Many oxazolopyridine derivatives have been investigated for their anticancer properties.[2][7] They have been shown to target various cellular pathways involved in cancer progression, including kinase signaling and cell cycle regulation. The ability to introduce diverse substituents at the 7-position of the oxazolo[4,5-c]pyridine core allows for the fine-tuning of interactions with specific biological targets. For example, derivatives of the isomeric oxazolo[5,4-d]pyrimidine scaffold have been identified as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[8][9]
-
Kinase Inhibitors: The oxazolopyridine scaffold is a common feature in many kinase inhibitors.[3] Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 7-position of the oxazolo[4,5-c]pyridine core provides an excellent vector for introducing functionalities that can interact with the ATP-binding site or allosteric pockets of various kinases.
-
Anti-inflammatory Agents: Certain oxazolopyridine derivatives have demonstrated anti-inflammatory activity.[3] By targeting pro-inflammatory pathways, these compounds have the potential to be developed into treatments for a range of inflammatory conditions.
Guiding Principles for Structure-Activity Relationship (SAR) Studies
Systematic modification of the 7-position of the oxazolo[4,5-c]pyridine core is essential for elucidating SAR and optimizing biological activity. The following table provides a starting point for a focused library synthesis.
| R Group at C7-Position | Rationale for Inclusion in Library | Potential Biological Interactions |
| Aryl/Heteroaryl (via Suzuki) | Explores steric and electronic effects of aromatic systems. | π-π stacking, hydrophobic interactions, hydrogen bonding (with heteroatoms). |
| Substituted Phenyl | Probes the impact of electron-donating and -withdrawing groups. | Modulates electronic properties and potential for specific interactions. |
| Primary/Secondary Amines (via Buchwald-Hartwig) | Introduces hydrogen bond donors and acceptors. | Formation of key hydrogen bonds with target proteins. |
| N-Heterocycles | Explores diverse steric and electronic landscapes. | Can act as hinge-binding motifs or occupy specific pockets in a binding site. |
| Alkynyl Groups (via Sonogashira) | Introduces a rigid, linear linker. | Can access deeper pockets in a binding site; serves as a handle for further functionalization. |
Detailed Experimental Protocols
The following protocols are provided as a general guide and are based on established methodologies for similar transformations. Optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 eq)
-
Anhydrous solvent (e.g., Toluene)
Procedure:
-
To a flame-dried reaction vessel, add the palladium pre-catalyst, ligand, and base.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent, followed by the this compound and the amine.
-
Heat the reaction mixture to 80-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.[10]
General Protocol for Sonogashira Coupling
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Base (e.g., Triethylamine or Diisopropylamine)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a reaction vessel, add the this compound, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the anhydrous solvent and the base.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction mixture at room temperature to 60 °C for 2-8 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[11]
Conclusion
The this compound core is a highly promising scaffold for the development of novel therapeutic agents. Its versatile synthetic handle at the 7-position allows for extensive exploration of the surrounding chemical space through robust and well-established cross-coupling methodologies. This guide has provided a comprehensive overview of the synthesis of the core, detailed protocols for its diversification, and insights into its potential biological applications. By leveraging the information presented herein, researchers can efficiently generate and evaluate diverse libraries of 7-substituted oxazolo[4,5-c]pyridine derivatives, accelerating the discovery of new and effective medicines.
References
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
- Babenko, N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17993–18005. [Link]
- BenchChem. (n.d.). A Comparative Analysis of Oxazolo[5,4-d]pyrimidines: Unraveling Structure-Activity Relationships for Therapeutic Targeting.
- Velihina, O., et al. (2020). Synthesis of 7‐chloro‐substituted oxazolo[4,5‐d]pyrimidines.
- Babenko, N., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- BenchChem. (n.d.). 4-Amino-5-bromopyridin-3-ol.
- Sireesha, R., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5- b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
- LibreTexts. (2023).
- Khan, S. A., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8), e1700022. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Wójcik, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link]
- Murray, J., et al. (2019).
- Wójcik, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
- Sireesha, R., et al. (2021). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online. [Link]
- Johns, B. A., et al. (2005). Pyrazolopyridine antiherpetics: SAR of C2' and C7 amine substituents. Bioorganic & Medicinal Chemistry, 13(7), 2397-2411. [Link]
- NRO Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. [Link]
- LibreTexts. (2024). Sonogashira Coupling. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Palamarchuk, I. V., et al. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones.
- Grumel, V., et al. (2001).
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 1-34). The Royal Society of Chemistry.
- Sbardella, G., et al. (2014). 4,5,6,7-Tetrahydro-isoxazolo-[4,5-c]-pyridines as a new class of cytotoxic Hsp90 inhibitors. European Journal of Medicinal Chemistry, 74, 559-571. [Link]
- Wang, L., et al. (2013). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 18(10), 11936-11949. [Link]
- Wójcik, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link]
- BenchChem. (n.d.). Validating Target Engagement for Oxazolo[4,5-c]quinoline Inhibitors: A Comparative Guide.
- LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Sharma, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6769-6791. [Link]
- Fox, B. A., & Threlfall, T. L. (1963). 2,3-diaminopyridine. Organic Syntheses, 43, 22.
- Grumel, V., et al. (2001). Synthesis of substituted oxazolo[4,5-b]-pyridine derivatives.
- Gotsko, D. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. International Journal of Molecular Sciences, 24(2), 1548. [Link]
- PrepChem. (n.d.). Synthesis of 2-amino-3-hydroxy-5-bromopyridine.
- Gotsko, D. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- Sharma, P., et al. (2014). 4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction. ACS Omega, 4(1), 1359-1367. [Link]
- CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents. (n.d.).
- Głowacka, I. E., et al. (2020).
- Wang, Y., et al. (2022). Access to 3-Amino-[12][13][14]-triazolo Pyridines and Related Heterocycles via Electrochemically Induced Desulfurative Cyclization. Organic Letters, 24(30), 5569–5574. [Link]
- Tvorogov, A. D., et al. (2024). Efficient Synthesis of Novel Triazolo[5,1-b]purines by Diacetoxyiodobenzene-Mediated Oxidative Cyclization of Schiff Bases. Reactions, 5(4), 58-67. [Link]
- Al-Tel, T. H. (2010). A new route to pyrazolo[3,4- c] and [4,3- c]pyridinones via heterocyclization of vic-substituted hydroxamic acids of acetylenylpyrazoles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. New Oxazolo[5,4- d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
A Predictive Assessment of the Stability of 7-Bromooxazolo[4,5-c]pyridine: A Guide for Drug Development Professionals
Introduction
7-Bromooxazolo[4,5-c]pyridine is a heterocyclic compound of interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) or key intermediate, a thorough understanding of its intrinsic stability is paramount. The stability profile dictates crucial parameters for drug development, including synthesis, purification, formulation, storage conditions, and shelf-life.[1][2] Undesirable changes in the molecule's structure can lead to decreased efficacy or the formation of potentially toxic degradation products.[1][2]
This technical guide provides an in-depth, predictive analysis of the stability of this compound under various stress conditions relevant to pharmaceutical development. In the absence of extensive empirical data in the public domain for this specific molecule, this guide synthesizes information from the known chemical behavior of its constituent moieties—the oxazole ring, the brominated pyridine ring, and the fused heterocyclic system as a whole. We will explore the theoretical underpinnings of its potential degradation pathways and provide robust, field-proven experimental protocols for a comprehensive stability assessment, in line with International Council for Harmonisation (ICH) guidelines.[3]
Theoretical Stability Assessment: A Moiety-by-Moiety Analysis
The stability of this compound is a composite of the properties of its fused heterocyclic rings and the bromo substituent.
The Oxazole Ring: The Primary Site of Hydrolytic Instability
The oxazole ring is the most probable site of instability, particularly towards hydrolysis. Oxazoles are weak bases and are susceptible to cleavage under both strongly acidic and, to a lesser extent, basic conditions.[4][5]
-
Acid-Catalyzed Hydrolysis: In the presence of strong acids, the nitrogen atom at position 3 can be protonated.[6] This protonation activates the C2 carbon for nucleophilic attack by water, leading to a ring-opening cascade to form an amino ketone derivative. Concentrated acids can cause complete decomposition.[4][7] Studies on related oxazole and oxadiazole derivatives confirm that this ring-opening is a primary degradation pathway, with maximum stability often found in a slightly acidic to neutral pH range (pH 3-5).[6][8]
-
Base-Mediated Degradation: While generally more resistant to bases than acids, strong bases can deprotonate the C2 position, which is the most acidic proton on the oxazole ring, potentially leading to a ring-opened isonitrile intermediate.[4][9]
-
Oxidative and Photolytic Sensitivity: The oxazole ring can also be sensitive to oxidation and photolysis, which may lead to cleavage of the C4-C5 bond.[9][10]
The Bromopyridine Moiety: General Robustness with Photolytic and Nucleophilic Liabilities
The pyridine ring itself is a robust, aromatic system, generally resistant to oxidation and thermal stress.[9] However, the presence of the bromine atom introduces specific vulnerabilities.
-
Photostability: Aryl bromides are known to be sensitive to light. The Carbon-Bromine (C-Br) bond can undergo homolytic cleavage upon exposure to UV or even high-energy visible light, generating an aryl radical.[11][12][13] This is a critical parameter to investigate, as photolytic degradation can occur during manufacturing or if the final drug product is not stored in light-resistant packaging.
-
Nucleophilic Aromatic Substitution: While the fused electron-withdrawing oxazole ring deactivates the pyridine ring towards electrophilic attack, it can make the carbon atom bearing the bromine susceptible to nucleophilic aromatic substitution under specific, often forcing, conditions (e.g., strong nucleophiles, high temperatures, or metal catalysis). This is less of a concern under typical storage conditions but is a key consideration for chemical compatibility.
The Fused System: Thermal Stability
Heterocyclic compounds, in general, often exhibit high thermal stability.[1][2][14][15][16] The fused aromatic system of this compound suggests it is likely to be a crystalline solid with a relatively high melting point and good thermal stability. Significant decomposition is not expected until temperatures well above those used in accelerated stability studies (e.g., >250 °C).[2][14][15][16] However, thermal stress can accelerate other degradation modes, such as hydrolysis, if moisture is present.
Recommended Experimental Framework: Forced Degradation Studies
To empirically determine the stability profile and identify potential degradants, a forced degradation (or stress testing) study is essential.[3][17][18] This involves subjecting the compound to conditions more severe than those used for accelerated stability testing to trigger and identify degradation pathways.[3] The goal is to achieve a target degradation of 5-20% of the active ingredient.[3][19]
Workflow for Forced Degradation Study
The following diagram outlines a logical workflow for conducting a comprehensive forced degradation study.
Caption: Workflow for a forced degradation study.
Detailed Experimental Protocols
Objective: To identify the degradation pathways and develop a stability-indicating analytical method for this compound.
Materials:
-
This compound (API)
-
Hydrochloric Acid (HCl), 0.1 M and 1 M
-
Sodium Hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid, for mobile phase
-
HPLC system with PDA/UV and Mass Spectrometry (MS) detectors
-
Photostability chamber compliant with ICH Q1B
-
Temperature-controlled oven
Protocol Steps:
-
Preparation of Stock Solution: Prepare a stock solution of the API at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 ACN:Water). Use this stock for hydrolytic and oxidative stress tests.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat the experiment using 1 M HCl and/or heating at 60°C for 8 hours.
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of NaOH, dilute to a suitable concentration, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.
-
At each time point, withdraw an aliquot, neutralize with HCl, dilute, and analyze.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Monitor the reaction periodically. If the reaction is too fast, cool the mixture. If too slow, consider gentle heating.
-
Dilute samples as needed and analyze.
-
-
Thermal Degradation (Solid State):
-
Place a thin layer of the solid API in a vial.
-
Heat in an oven at 80°C for 7 days.
-
At the end of the study, dissolve a known amount of the solid, dilute to a suitable concentration, and analyze.
-
-
Photostability:
-
Expose the solid API and a solution of the API (e.g., 1 mg/mL in ACN:Water) to a light source conforming to ICH Q1B guidelines.[20][21] The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter.[20][21]
-
A dark control sample (wrapped in aluminum foil) should be stored under the same temperature and humidity conditions.
-
Analyze both the exposed and dark control samples.
-
Predicted Degradation Pathways and Data Summary
Based on the chemical principles outlined in Section 1, we can predict the most likely degradation products that would be observed in a forced degradation study.
Predicted Pathways
Caption: Predicted primary degradation pathways.
Data Presentation
The results of the forced degradation study should be summarized in a clear, tabular format. This allows for a quick comparison of the compound's lability under different stress conditions.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time | % Degradation of Parent | Major Degradation Products (DPs) |
| Acid Hydrolysis | 0.1 M HCl | 24h | Report Value | DP-1 (Hydrolytic) |
| Base Hydrolysis | 0.1 M NaOH | 24h | Report Value | DP-1 (Hydrolytic) |
| Oxidation | 3% H₂O₂ | 24h | Report Value | DP-2 (N-Oxide) |
| Thermal | 80°C (Solid) | 7 days | Report Value | None Detected / Minor |
| Photolytic | ICH Q1B | - | Report Value | DP-3 (Debrominated) |
| Control | Room Temp | 7 days | < 1% | None Detected |
*Values to be filled in from experimental data.
Conclusion and Recommendations
This predictive analysis, grounded in fundamental chemical principles, suggests that This compound is most likely susceptible to hydrolytic and photolytic degradation.
-
Hydrolytic Instability: The primary liability is the oxazole ring, which is prone to acid-catalyzed ring opening. Formulation development should prioritize maintaining a pH range of approximately 3-5 to ensure maximum stability.[6]
-
Photostability: The C-Br bond is a potential chromophore that can lead to degradation upon exposure to light. All handling, manufacturing, and storage operations should be conducted under controlled lighting conditions (e.g., using amber glassware or light-resistant packaging).
-
Thermal and Oxidative Stability: The compound is predicted to have good thermal stability. While the pyridine nitrogen could be oxidized, this is generally a slower process compared to the anticipated hydrolysis and photolysis.
The experimental protocols provided herein offer a robust framework for confirming these predictions and fully characterizing the stability profile of this compound. A comprehensive understanding of these degradation pathways is a non-negotiable prerequisite for advancing this promising scaffold through the drug development pipeline, ensuring the creation of a safe, stable, and efficacious final drug product.
References
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023). Egyptian Journal of Basic and Applied Sciences.
- Technical Support Center: Oxazole Ring Stability in Substitution Reactions. (2025). BenchChem.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Taylor & Francis Online.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). MDPI.
- Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candid
- Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.).
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). R Discovery.
- Photoredox Activation of Aryl Bromides. (2015). ChemistryViews.
- Degradation of pyridines in the environment. (n.d.). Taylor & Francis Online.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2024). PubMed.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (2025).
- Forced Degradation Study as per ICH Guidelines: Wh
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020). PubMed.
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). ASM Journals.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (n.d.). Slideshare.
- Degradation of pyridines in the environment. (n.d.). Semantic Scholar.
- Forced Degrad
- Oxazole and Its Derivatives. (n.d.).
- Studies on photodissociation of alkyl bromides at 234 and 267 nm. (2025).
- Forced Degradation Studies: Regulatory Considerations and Implement
- A practical guide to forced degradation and stability studies for drug substances. (n.d.). Website.
- Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candid
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Oxazole. (n.d.). Wikipedia.
- Photoinduced Radical Cleavage of Acylphenyl Halides: Different Mechanisms for C-I and C-Br Bonds. (n.d.). Journal of the American Chemical Society.
- In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline). (2021). PubMed.
- Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox C
- Q1B Photostability Testing of New Active Substances and Medicinal Products. (n.d.). Website.
- Recent Development and Green Approaches for Synthesis of Oxazole Deriv
- Visible light-mediated photocatalytic bromination of 2-arylimidazo[1,2- a ]pyridines using CBr 4 as bromine source. (2025).
- Hydrolytic stability of anticancer drugs and one metabolite in the aqu
- Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evalu
- Application of Flow Photochemical Bromination in the Synthesis of a 5‑Bromomethylpyrimidine Precursor of Rosuvastatin: Improvement of Productivity and Product Purity. (n.d.).
- Fluorescence properties of the derivatives of oxazolo[4,5- b]pyridyne. (2025).
- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). ICH.
Sources
- 1. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. resolvemass.ca [resolvemass.ca]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Oxazole - Wikipedia [en.wikipedia.org]
- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
- 8. In Vitro Assessment of the Hydrolytic Stability of Poly(2-isopropenyl-2-oxazoline) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Photoredox Activation of Aryl Bromides - ChemistryViews [chemistryviews.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. biopharminternational.com [biopharminternational.com]
- 18. onyxipca.com [onyxipca.com]
- 19. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. database.ich.org [database.ich.org]
Illuminating the Therapeutic Potential of Oxazolo[4,5-c]pyridines: A Guide to Theoretical and Computational Exploration
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolo[4,5-c]pyridine scaffold is a compelling heterocyclic framework in medicinal chemistry, holding significant promise for the development of novel therapeutic agents. Its structural features suggest the potential for diverse interactions with biological targets, yet a comprehensive understanding of its physicochemical properties and structure-activity relationships (SAR) remains an area of active investigation. This in-depth technical guide navigates the theoretical and computational methodologies that are pivotal in unlocking the full potential of this intriguing class of molecules. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, researchers can elucidate electronic structures, predict binding affinities, and rationalize the biological activity of oxazolo[4,5-c]pyridine derivatives, thereby accelerating the drug discovery and development process.
Introduction: The Significance of the Oxazolo[4,5-c]pyridine Core
The fusion of an oxazole ring with a pyridine moiety gives rise to a family of isomeric compounds known as oxazolopyridines. Among these, the oxazolo[4,5-c]pyridine scaffold presents a unique electronic and steric profile that makes it a "privileged structure" in drug design.[1] The nitrogen atom in the pyridine ring and the heteroatoms in the oxazole ring provide opportunities for a multitude of non-covalent interactions, including hydrogen bonding and electrostatic interactions, which are crucial for molecular recognition by biological targets.[2]
Derivatives of the isomeric oxazolo[4,5-b]pyridines have demonstrated a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] For instance, certain oxazolo[4,5-b]pyridine derivatives have been identified as potent inhibitors of enzymes like Glycogen Synthase Kinase-3β (GSK-3β) and human Topoisomerase IIα (hTopo IIα), highlighting the therapeutic relevance of this heterocyclic system.[4] While the oxazolo[4,5-c]pyridine isomer is less explored, its structural similarity to these bioactive compounds suggests a high probability of discovering novel drug candidates within this chemical space.
Theoretical and computational studies provide an indispensable toolkit for the rational design and optimization of oxazolo[4,5-c]pyridine-based therapeutics. These in silico approaches allow for the prediction of molecular properties and biological activities, thereby guiding synthetic efforts and minimizing the need for extensive and costly experimental screening.
Unveiling Molecular Properties: The Power of Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of the oxazolo[4,5-c]pyridine core and its derivatives. These calculations provide insights into molecular geometry, electronic distribution, and reactivity, which are critical for predicting how these molecules will interact with biological systems.
Foundational Principles of DFT in Drug Discovery
DFT is a computational method used to investigate the electronic structure of many-body systems. In the context of drug design, it is employed to calculate a range of molecular properties that correlate with biological activity. The choice of functional and basis set is crucial for obtaining accurate results. For organic molecules like oxazolo[4,5-c]pyridines, hybrid functionals such as B3LYP, combined with a basis set like 6-311++G(d,p), often provide a good balance of accuracy and computational cost for studying tautomeric stability and electronic properties.[5][6]
Key Molecular Descriptors from DFT Calculations
Several key descriptors derived from DFT calculations are instrumental in understanding the behavior of oxazolo[4,5-c]pyridines:
-
Optimized Molecular Geometry: Provides the most stable three-dimensional arrangement of the atoms, including bond lengths, bond angles, and dihedral angles.
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting sites of non-covalent interactions with biological macromolecules.
-
Mulliken and Natural Population Analysis (NPA) Charges: These methods provide a quantitative measure of the partial atomic charges, offering further insight into the molecule's polarity and potential for electrostatic interactions.
Experimental Protocol: Performing a DFT Calculation on a Hypothetical Oxazolo[4,5-c]pyridine Derivative
This protocol outlines the general steps for performing a DFT calculation on a hypothetical 2-phenyloxazolo[4,5-c]pyridine using a computational chemistry software package like Gaussian:
-
Molecule Building: Construct the 3D structure of 2-phenyloxazolo[4,5-c]pyridine using a molecular modeling interface.
-
Input File Preparation:
-
Define the calculation type: Opt Freq for geometry optimization followed by frequency calculation to confirm a true energy minimum.
-
Specify the method and basis set: B3LYP/6-311++G(d,p).
-
Define the charge and multiplicity of the molecule (typically neutral singlet for this type of molecule).
-
Provide the initial Cartesian coordinates of the atoms.
-
-
Job Submission and Execution: Submit the input file to the computational chemistry software for calculation.
-
Analysis of Results:
-
Verify that the optimization has converged and that there are no imaginary frequencies, confirming a stable structure.
-
Visualize the optimized geometry and measure key structural parameters.
-
Analyze the output file to extract HOMO and LUMO energies, Mulliken or NPA charges, and generate the MEP map.
-
Table 1: Hypothetical DFT-Calculated Properties for 2-Phenyloxazolo[4,5-c]pyridine
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.5 D |
Predicting Biological Interactions: Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein.[7] It is a cornerstone of structure-based drug design, enabling the identification of potential drug candidates and the elucidation of their binding modes.
The Rationale Behind Molecular Docking
The primary goal of molecular docking is to predict the binding affinity and pose of a ligand within the active site of a biological target. This is achieved by sampling a large number of possible conformations and orientations of the ligand and scoring them based on their complementarity to the receptor's binding site. Scoring functions estimate the free energy of binding, with lower scores generally indicating a more favorable interaction.
Experimental Protocol: Docking an Oxazolo[4,5-c]pyridine Derivative into a Kinase Active Site
This protocol outlines the general steps for performing a molecular docking study of a hypothetical oxazolo[4,5-c]pyridine inhibitor into the ATP-binding site of a protein kinase (e.g., GSK-3β) using software like AutoDock:
-
Preparation of the Receptor:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign partial charges.
-
-
Preparation of the Ligand:
-
Generate the 3D structure of the oxazolo[4,5-c]pyridine derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Box Definition: Define a grid box that encompasses the active site of the receptor.
-
Docking Simulation:
-
Run the docking algorithm to generate a series of possible binding poses for the ligand.
-
The software will score and rank these poses based on the estimated binding energy.
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses to analyze the binding mode.
-
Identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the active site.
-
Figure 1: A generalized workflow for a molecular docking experiment.
Simulating Dynamic Behavior: Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time.
The Importance of Dynamic Simulation
MD simulations calculate the trajectory of atoms and molecules over a period of time by solving Newton's equations of motion. This allows for the assessment of the stability of the ligand's binding pose, the flexibility of the protein, and the role of solvent molecules in the interaction. For oxazolo[4,5-c]pyridine derivatives, MD simulations can validate the binding modes predicted by docking and provide a more accurate estimation of the binding free energy.
Experimental Protocol: MD Simulation of an Oxazolo[4,5-c]pyridine-Protein Complex
This protocol provides a general outline for performing an MD simulation of a docked oxazolo[4,5-c]pyridine-protein complex using software like GROMACS or AMBER:
-
System Preparation:
-
Use the docked complex from the molecular docking study as the starting structure.
-
Solvate the system in a box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization: Perform energy minimization to remove any steric clashes.
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
-
Adjust the pressure to the desired level (e.g., 1 atm) under constant pressure (NPT ensemble).
-
-
Production Run: Run the simulation for a specified period (e.g., 100 nanoseconds) to collect trajectory data.
-
Analysis of Trajectory:
-
Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the protein and ligand.
-
Analyze the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein.
-
Monitor hydrogen bond formation and other key interactions over time.
-
Figure 2: A simplified workflow for a molecular dynamics simulation.
Predicting Activity from Structure: Quantitative Structure-Activity Relationship (QSAR) Studies
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[8] For oxazolo[4,5-c]pyridines, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing.
The Logic of QSAR Modeling
QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. The process involves:
-
Data Set Collection: A series of oxazolo[4,5-c]pyridine derivatives with experimentally determined biological activities is required.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., topological, electronic, and steric) are calculated for each compound.
-
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.
-
Model Validation: The predictive power of the model is rigorously validated using internal and external validation techniques.
A QSAR study on oxazolo[4,5-b]pyridines as antifungal agents highlighted the importance of topological and connectivity descriptors in modeling their activity, achieving a robust correlation with an R² value of 0.8616.[8] This demonstrates the potential of QSAR in guiding the design of new antimicrobial agents based on the oxazolopyridine scaffold.[8]
Conclusion and Future Directions
The theoretical and computational approaches outlined in this guide provide a powerful framework for the systematic exploration of the therapeutic potential of oxazolo[4,5-c]pyridines. By integrating DFT calculations, molecular docking, MD simulations, and QSAR modeling, researchers can gain deep insights into the structure-property-activity relationships of this promising class of compounds. While much of the existing research has focused on the isomeric oxazolo[4,5-b]pyridines, the methodologies are directly transferable and will be instrumental in guiding the future design and development of novel oxazolo[4,5-c]pyridine-based drugs. The continued synergy between computational predictions and experimental validation will undoubtedly accelerate the journey of these compounds from promising scaffolds to clinically effective therapeutics.
References
- Pyridine-based ring systems are one of the most extensively used heterocycles in the field of drug design... (Source: Not specified, but generally known in medicinal chemistry)
- QSAR studies on benzoxazoles and oxazolo pyridines as antifungal agents.
- Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα.
- The oxazolopyridine scaffold, in its various isomeric forms, has emerged as a significant "privileged scaffold" in medicinal chemistry. (Source: General knowledge in the field).
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.
- Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators.
- Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. (Source: General definition of molecular docking).
- Oxazolo[4,5-c]pyridine derivatives are primarily utilized in pharmaceutical research and development due to their potential biological activities. (Source: General knowledge in the field).
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
- Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα.
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine.
- Oxazolo[4,5-C]pyridine | C6H4N2O | CID 14666223 - PubChem.
- Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators.
- Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
- Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores.
- In Silico Design, Chemical Synthesis, Biophysical and in Vitro Evaluation for the Identification of 1-Ethyl-1H-Pyrazolo[3,4-b]Pyridine-Based BRD9 Binders.
- Quantum chemical study on excited states and charge transfer of oxazolo[4,5-b]-pyridine derivatives.
- Comparison of various protocols for the synthesis of 2-(phenyl)oxazolo[4,5-b]pyridine derivatives.
- Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation.
- Molecular Docking, MD Simulation, Synthesis, DFT, and Biological Evaluations of Newer Generation Imidazolo-Triazole Hydroxamic A.
- (PDF) Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.
- Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques.
- Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
- Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
- Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis.
- Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles.
- Discovery of oxazolo[4,5-b]pyridines and related heterocyclic analogs as novel SIRT1 activators.
- TD-DFT calculations, NBO analysis and electronic absorption spectra of some thiazolo[3,2-a]pyridine derivatives.
- Theoretical and vibrational studies of 4,5-diphenyl-2-2 oxazole propionic acid (oxaprozin).
- (PDF) Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Qsar studies on benzoxazoles and oxazolo pyridines as antifungal agents [wisdomlib.org]
The Oxazolopyridine Core: A Privileged Scaffold for Targeting Diverse Biological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Oxazolopyridine Scaffold
The oxazolopyridine core, a fused heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable capacity to interact with a wide array of biological targets.[1] Its structural resemblance to endogenous purines allows it to function as a bioisostere, competitively binding to the active sites of numerous enzymes and receptors.[2] This guide provides a comprehensive technical overview of the known and potential biological targets of the oxazolopyridine core, delving into the underlying mechanisms of action, key signaling pathways, and the experimental methodologies crucial for their investigation. The insights presented herein are intended to empower researchers in the rational design and development of novel therapeutics based on this versatile chemical entity.
I. Enzymatic Targets of the Oxazolopyridine Core: Modulating Cellular Signaling and Metabolism
The oxazolopyridine scaffold has proven to be a fertile ground for the discovery of potent enzyme inhibitors, with a particular emphasis on protein kinases, which are pivotal regulators of cellular processes and frequently dysregulated in disease.
Protein Kinase Inhibition: A Dominant Therapeutic Strategy
Oxazolopyridine derivatives have been extensively explored as inhibitors of various protein kinases, primarily by competing with ATP for binding to the kinase domain. This competitive inhibition abrogates downstream signaling cascades, making these compounds attractive candidates for anticancer therapies.
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[3] Several oxazolo[5,4-d]pyrimidine derivatives have been identified as potent inhibitors of VEGFR-2.[3]
Mechanism of Action: These compounds typically bind to the ATP-binding site in the kinase domain of VEGFR-2, preventing its autophosphorylation and subsequent activation. This blockade of VEGFR-2 signaling inhibits the proliferation and migration of endothelial cells, thereby suppressing angiogenesis.[3]
Downstream Signaling Pathway: Inhibition of VEGFR-2 by oxazolopyridine derivatives disrupts downstream signaling pathways crucial for angiogenesis, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways.
Caption: Inhibition of the VEGFR-2 signaling pathway by oxazolopyridine derivatives.
FGFR1 is another receptor tyrosine kinase implicated in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR1 signaling is associated with various cancers.[2] Oxazolopyridine-based compounds have been developed as inhibitors of FGFR1.
Mechanism of Action and Signaling: Similar to VEGFR-2 inhibitors, these compounds act as ATP-competitive inhibitors of the FGFR1 kinase domain. This leads to the blockade of downstream signaling pathways, including the Ras/Raf/MEK/ERK and PI3K/Akt pathways, thereby inhibiting tumor cell growth and proliferation.[4]
GSK-3β is a serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, and inflammation. It has emerged as a therapeutic target for inflammatory diseases and neurodegenerative disorders.[5][6] Oxazolo[4,5-b]pyridine derivatives have been identified as potent GSK-3β inhibitors.[5]
Mechanism and Anti-Inflammatory Effects: By inhibiting GSK-3β, these compounds can suppress the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][7] This anti-inflammatory effect is partly mediated through the modulation of the NF-κB signaling pathway.[8][9]
Caption: Inhibition of GSK-3β by oxazolopyridines leading to reduced inflammation.
Other Key Enzymatic Targets
Beyond kinases, the oxazolopyridine core has shown inhibitory activity against other classes of enzymes, highlighting its broad therapeutic potential.
| Enzyme Target | Therapeutic Area | Mechanism of Action | Reference(s) |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases (e.g., Parkinson's) | Inhibition of MAO-B increases dopamine levels in the brain. | [2][5][6] |
| Acetylcholinesterase (AChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | Inhibition of AChE increases acetylcholine levels, improving cognitive function. | [1][3] |
| DNA Gyrase | Antibacterial | Inhibition of bacterial DNA gyrase prevents DNA replication and leads to bacterial cell death. | [10][11] |
| NEDD8-Activating Enzyme (NAE) | Cancer | Inhibition of NAE disrupts the ubiquitin-proteasome system, leading to cancer cell apoptosis. | [2] |
| Acetyl-CoA Carboxylase (ACC) | Metabolic Diseases, Cancer | Inhibition of ACC affects fatty acid synthesis. | [2] |
II. G-Protein Coupled Receptor (GPCR) Modulation
Oxazolopyridine derivatives have also been identified as modulators of G-protein coupled receptors (GPCRs), a large family of transmembrane receptors involved in a vast array of physiological processes.
Cannabinoid Receptor (CB1) Allosteric Modulation
The cannabinoid receptor 1 (CB1) is a key component of the endocannabinoid system, playing a role in pain, appetite, and mood. Oxazolopyridine-based compounds have been shown to act as allosteric modulators of the CB1 receptor.[12][13][14]
Mechanism of Action: Unlike orthosteric ligands that bind to the primary agonist binding site, allosteric modulators bind to a distinct site on the receptor. This binding can either enhance (positive allosteric modulator, PAM) or reduce (negative allosteric modulator, NAM) the affinity and/or efficacy of the endogenous ligand.[12] This offers a more nuanced approach to receptor modulation, potentially avoiding the side effects associated with direct agonists or antagonists.
Purinergic (P2Y1) and Angiotensin (AT1) Receptor Antagonism
Oxazolopyridine derivatives have also been investigated as antagonists for other GPCRs, including the P2Y1 and AT1 receptors.
-
P2Y1 Receptor: This receptor is involved in platelet aggregation and thrombosis. Antagonism of the P2Y1 receptor by oxazolopyridine-related compounds can inhibit ADP-mediated platelet activation by blocking the Gq-PLC-IP3-Ca2+ signaling cascade.[7][15][16]
-
Angiotensin II Type 1 (AT1) Receptor: The AT1 receptor is a key regulator of blood pressure. Antagonism of this receptor is a well-established strategy for the treatment of hypertension.[10][12] Oxazolopyridine-containing molecules have shown potential as AT1 receptor blockers.[17]
III. Emerging and Other Potential Biological Targets
The therapeutic potential of the oxazolopyridine core extends beyond the well-characterized enzyme and GPCR targets.
Sigma-1 Receptor Modulation for Neuroprotection
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface. It is implicated in cellular stress responses and neuroprotection.[18][19] Antagonism of the sigma-1 receptor by oxazolopyridine derivatives has been shown to have neuroprotective effects, potentially through the modulation of calcium signaling, reduction of oxidative stress, and regulation of pro-survival signaling pathways.[18][19][20]
BCL-2 Family Proteins in Apoptosis
The B-cell lymphoma 2 (BCL-2) family of proteins are key regulators of apoptosis. Overexpression of anti-apoptotic BCL-2 proteins is a hallmark of many cancers. Oxazolo[5,4-d]pyrimidine derivatives have been identified as inhibitors of BCL-2, promoting apoptosis in cancer cells.[2]
IV. Experimental Protocols for Target Identification and Validation
The identification and characterization of the biological targets of oxazolopyridine derivatives rely on a suite of robust biochemical and cell-based assays.
In Vitro Kinase Inhibition Assay (Example: VEGFR-2)
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific kinase.
Principle: The assay measures the phosphorylation of a substrate by the recombinant kinase in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of recombinant VEGFR-2 kinase, a suitable substrate (e.g., a synthetic peptide), and ATP in kinase buffer.
-
Compound Dilution: Prepare a serial dilution of the oxazolopyridine test compound.
-
Kinase Reaction: In a microplate, combine the kinase, substrate, and test compound at various concentrations.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ADP produced (e.g., using ADP-Glo™ technology).
-
Data Analysis: Measure the signal (luminescence or fluorescence) and calculate the half-maximal inhibitory concentration (IC50) value.
Caption: General workflow for an in vitro kinase inhibition assay.
Competitive Radioligand Binding Assay (Example: CB1 Receptor)
This assay is used to determine the binding affinity of an unlabeled compound to a receptor by measuring its ability to displace a radiolabeled ligand.[2][5][6]
Principle: A fixed concentration of a radiolabeled ligand that binds to the CB1 receptor is incubated with a source of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled oxazolopyridine compound. The amount of bound radioactivity is measured, and the IC50 value is determined.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the CB1 receptor.
-
Reagent Preparation: Prepare assay buffer, a solution of the radiolabeled ligand (e.g., [³H]CP55,940), and serial dilutions of the unlabeled test compound.
-
Binding Reaction: In a microplate, combine the cell membranes, radiolabeled ligand, and the test compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation: Separate the bound and free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding and determine the IC50 of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[2]
Cell-Based Functional Assays
Cell-based assays are crucial for assessing the functional consequences of a compound's interaction with its target in a more physiologically relevant context.
-
Cell Proliferation/Viability Assays (e.g., MTT, CellTiter-Glo®): These assays are used to evaluate the cytotoxic or cytostatic effects of oxazolopyridine derivatives on cancer cell lines.
-
Calcium Mobilization Assays: For GPCRs that couple to Gq proteins (like P2Y1 and AT1), changes in intracellular calcium levels upon receptor activation or inhibition can be measured using fluorescent calcium indicators.[16]
-
cAMP Assays: For GPCRs that couple to Gi (like CB1) or Gs proteins, changes in intracellular cyclic AMP (cAMP) levels can be measured to assess receptor activation or inhibition.[2]
-
DNA Gyrase Supercoiling Assay: This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by bacterial DNA gyrase.[8][11][21]
V. Conclusion and Future Directions
The oxazolopyridine core has unequivocally established itself as a versatile and valuable scaffold in drug discovery. Its ability to interact with a diverse range of biological targets, from kinases and GPCRs to other critical cellular proteins, has led to the development of numerous compounds with promising therapeutic potential in oncology, neurodegenerative diseases, inflammation, and infectious diseases.
The future of oxazolopyridine-based drug discovery lies in the continued exploration of its chemical space to identify novel derivatives with enhanced potency, selectivity, and favorable pharmacokinetic properties. A deeper understanding of the structure-activity relationships for different target classes will be crucial for the rational design of next-generation therapeutics. Furthermore, the application of advanced screening platforms and computational modeling will accelerate the identification of new biological targets and novel oxazolopyridine modulators. As our understanding of the complex signaling networks that underpin human diseases continues to grow, the adaptable nature of the oxazolopyridine scaffold ensures its continued relevance and importance in the development of innovative medicines.
References
- Sochacka-Ćwikła, A., & Mączyński, M. (2025). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 30(3), 666. [Link]
- Nadeem, M., et al. (2017). Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. Archiv der Pharmazie, 350(8). [Link]
- Nadeem, M., et al. (2018). Synthesis of Novel Oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles as Glycogen Synthase Kinase-3β Inhibitors with Anti-inflammatory Potential. Bioorganic & Medicinal Chemistry Letters, 28(15), 2543-2549. [Link]
- De Coen, L. M., et al. (2018). Synthesis and biological activity of oxazolopyrimidines. European Journal of Organic Chemistry, 2018(18), 2148-2166. [Link]
- Park, H. R., et al. (2013). Oxazolopyridines and thiazolopyridines as monoamine oxidase B inhibitors for the treatment of Parkinson's disease. Bioorganic & Medicinal Chemistry, 21(17), 5480-5487. [Link]
- Robson, M. J., et al. (2014). Neuroprotective targets through which 6-acetyl-3-(4-(4-(4-fluorophenyl)piperazin-1-yl)butyl)benzo[d]oxazol-2(3H)-one (SN79), a sigma receptor ligand, mitigates the effects of methamphetamine in vitro. European Journal of Pharmacology, 724, 134-143. [Link]
- Lee, S. E., et al. (2019). Synthesis and preclinical validation of novel P2Y1 receptor ligands as a potent anti-prostate cancer agent. Scientific Reports, 9(1), 18889. [Link]
- Abdel-Aziz, M., et al. (2023). Discovery of New 1,3,4-Oxadiazoles with Dual Activity Targeting the Cholinergic Pathway as Effective Anti-Alzheimer Agents. ACS Chemical Neuroscience, 13(9), 1366-1383. [Link]
- Böhm, H. J., et al. (1995). Non-peptide angiotensin II receptor antagonists: synthesis and biological activity of a series of novel 4,5-dihydro-4-oxo-3H-imidazo[4,5-c]pyridine derivatives. Journal of Medicinal Chemistry, 38(16), 3051-3058. [Link]
- Price, D. A., et al. (2005). Allosteric modulation of the cannabinoid CB1 receptor. Molecular Pharmacology, 68(5), 1484-1495. [Link]
- Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
- Gao, Z. G., & Jacobson, K. A. (2021). Drug-like Antagonists of P2Y Receptor Subtypes: An Update. Journal of Medicinal Chemistry, 64(15), 10796-10821. [Link]
- Ullah, S., et al. (2023). Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor. Frontiers in Chemistry, 11, 1186793. [Link]
- Gu, T., et al. (2019). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1335-1348. [Link]
- Alzheimer's Drug Discovery Found
- Higuchi, S., et al. (2007). Angiotensin II signal transduction through the AT1 receptor: novel insights into mechanisms and pathophysiology. Clinical Science, 112(8), 417-428. [Link]
- Kolluru, G. K., et al. (2010). Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms. International Journal of Molecular Sciences, 21(11), 3861. [Link]
- BPS Bioscience. (n.d.). GSK3β Kinase Assay Kit. [Link]
- Tanitame, A., et al. (2004). Synthesis and antibacterial activity of novel and potent DNA gyrase inhibitors with azole ring. Bioorganic & Medicinal Chemistry, 12(21), 5515-5524. [Link]
- Mondal, S., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences, 23(7), 3795. [Link]
- ProFoldin. (n.d.). P. aeruginosa DNA Gyrase DNA Supercoiling Assay Kits. [Link]
- Mishra, A., & Knaus, E. E. (2017). Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects.
- ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
- Cain, M. J., et al. (1995). Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists. Journal of Medicinal Chemistry, 38(22), 4431-4442. [Link]
- O'Sullivan, G. P., & O'Mahony, D. J. (2021). Recent Advances in Natural Product-Based NF-κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Journal of Natural Products, 84(4), 1219-1237. [Link]
- Zhang, D., et al. (2020). Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor. Molecular Pharmacology, 98(6), 668-679. [Link]
- Penke, B., et al. (2018). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience, 12, 913. [Link]
- O'Neill, L. A., & Kaltschmidt, C. (1997). NF-kappa B: a crucial transcription factor for glial and neuronal cell function. Trends in Neurosciences, 20(6), 252-258. [Link]
- Laprairie, R. B., et al. (2016). Allosteric modulation of the cannabinoid CB1 receptor.
- Abdel-Maksoud, M. S., et al. (2022). Tropical Journal of Pharmaceutical Research October 2022. Semantic Scholar. [Link]
- Imai, T., et al. (2010). Angiotensin II receptors and drug discovery in cardiovascular disease. Pharmacology & Therapeutics, 125(3), 325-341. [Link]
- Anbazhagan, S., & Shanmugasundaram, K. (2020). Targeting NF-κB mediated cell signaling pathway and inflammatory mediators by 1,2-diazole in A549 cells in vitro. Journal of Biomolecular Structure and Dynamics, 38(11), 3323-3333. [Link]
- Laprairie, R. B., et al. (2015). Allosteric Modulation of the Cannabinoid CB1 Receptor. Journal of Pharmacology and Experimental Therapeutics, 355(3), 475-487. [Link]
- Ganesan, A. (2016). Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. Current Pharmaceutical Design, 22(2), 209-222. [Link]
- Robson, M. J., et al. (2013). Sigma receptors as potential therapeutic targets for neuroprotection. Future Medicinal Chemistry, 5(15), 1821-1835. [Link]
- Yang, Z., et al. (2007). Sigma Receptor Agonists Provide Neuroprotection In Vitro by Preserving bcl-2. Anesthesia & Analgesia, 104(5), 1171-1177. [Link]
- Chao, H. G., et al. (2013). Discovery of 2-(phenoxypyridine)-3-phenylureas as small molecule P2Y1 antagonists. Journal of Medicinal Chemistry, 56(5), 1736-1747. [Link]
- von Kügelgen, I. (2019). Pharmacological characterization of P2Y receptor subtypes - an update. Purinergic Signalling, 15(3), 269-280. [Link]
- Hand, R., et al. (2025). Sigma-2 Receptor Antagonism Enhances the Neuroprotective Effects of Pridopidine, a Sigma-1 Receptor Agonist, in Huntington's Disease. Molecular Neurobiology. [Link]
- Hurst, D. P., et al. (2024). Determination of the Cannabinoid CB1 Receptor's Positive Allosteric Modulator Binding Site through Mutagenesis Studies. International Journal of Molecular Sciences, 25(3), 1494. [Link]
- Gobbi, S., et al. (2022). Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays. International Journal of Molecular Sciences, 23(7), 3795. [Link]
- Pillaiyar, T., et al. (2020).
- Navarro, G., et al. (2018). Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review. Cannabis and Cannabinoid Research, 3(1), 3-13. [Link]
- Jacobson, K. A., & Paoletta, S. (2016). P2Y Receptors as Drug Targets. Annual Review of Pharmacology and Toxicology, 56, 31-54. [Link]
- Matsoukas, M. T., et al. (2021). From Angiotensin II to Cyclic Peptides and Angiotensin Receptor Blockers (ARBs): Perspectives of ARBs in COVID-19 Therapy. Molecules, 26(11), 3291. [Link]
- Sumners, C., et al. (1997). Angiotensin II activates distinct signal transduction pathways in astrocytes isolated from neonatal rat brain. Journal of Neurochemistry, 68(4), 1511-1519. [Link]
- Vivar-Vera, M. A., et al. (2023). Semisynthetic Flavonoids as GSK-3β Inhibitors: Computational Methods and Enzymatic Assay. International Journal of Molecular Sciences, 24(13), 10884. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. alzdiscovery.org [alzdiscovery.org]
- 4. Devil and angel in the renin–angiotensin system: ACE–angiotensin II–AT1 receptor axis vs. ACE2–angiotensin-(1–7)–Mas receptor axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assay of CB1 Receptor Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and preclinical validation of novel P2Y1 receptor ligands as a potent anti-prostate cancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Neuroprotective Effects of Sigma 1 Receptor Ligands on Motoneuron Death after Spinal Root Injury in Mice [mdpi.com]
- 10. The angiotensin II type 1 receptor antagonists. A new class of antihypertensive drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. profoldin.com [profoldin.com]
- 12. Pleiotropic AT1 receptor signaling pathways mediating physiological and pathogenic actions of angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, structure-activity relationships and biological evaluation of benzimidazole derived sulfonylurea analogues as a new class of antagonists of P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and SAR studies of novel triazolopyrimidine derivatives as potent, orally active angiotensin II receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sigma-1 receptor: a new player in neuroprotection against chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]
- 18. Sigma-1 receptor and neuroprotection: current outlook and potential therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 19. promega.com [promega.com]
- 20. researchgate.net [researchgate.net]
- 21. profoldin.com [profoldin.com]
An In-Depth Technical Guide to the Initial Biological Screening of 7-Bromooxazolo[4,5-c]pyridine
Executive Summary
The oxazolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets.[1][2] Derivatives of this and related fused heterocyclic systems have demonstrated significant potential as anticancer agents, kinase inhibitors, and antimicrobial compounds.[3][4][5][6] This guide outlines a comprehensive, tiered strategy for the initial biological evaluation of 7-Bromooxazolo[4,5-c]pyridine, a novel compound within this promising class. The proposed screening cascade is designed to efficiently identify and validate potential biological activities by progressing from broad, high-throughput primary assays to more focused secondary validation studies. We will detail the scientific rationale behind the selection of each assay, provide robust, step-by-step protocols for cytotoxicity, kinase inhibition, and antimicrobial screening, and present a framework for data interpretation and hit prioritization.
Introduction: The Rationale for Screening this compound
The Oxazolopyridine Scaffold: A Versatile Core for Drug Discovery
Fused heterocyclic systems, such as oxazolopyridines, occupy a core position in medicinal chemistry due to their structural similarity to endogenous purines, allowing them to interact with a wide array of enzymes and receptors.[3][7] Their rigid structures and defined three-dimensional arrangement of heteroatoms provide a versatile framework for designing ligands with high specificity and potency.[2] The oxazolo[4,5-c]pyridine isomer, while less explored than its [4,5-b] or [5,4-d] counterparts, presents a unique opportunity for discovering novel bioactive molecules.[1]
Predicted Biological Activities of Related Heterocycles
The decision to screen this compound is grounded in the well-documented activities of analogous compounds:
-
Anticancer Potential: Numerous oxazolopyridine and related nitrogen-containing heterocyclic derivatives have shown potent antiproliferative activity against various human cancer cell lines, including lung, breast, and colon cancers.[5][8][9][10]
-
Kinase Inhibition: The pyrazolopyridine scaffold, a bioisostere of oxazolopyridine, is a privileged structure for kinase inhibitors, with derivatives targeting key signaling kinases like Aurora kinase, RIP1, and c-KIT.[6][11][12][13] This suggests the oxazolopyridine core may also effectively bind to the ATP-binding pocket of various kinases.
-
Antimicrobial Activity: Heterocyclic compounds are a rich source of novel antimicrobial agents, and screening for such activity is a standard step in their initial evaluation.[14][15][16]
Objectives of the Initial Screening Campaign
This guide outlines a screening strategy with three primary objectives:
-
To rapidly assess the broad-spectrum biological activity of this compound.
-
To identify and quantify its potential as an anticancer, kinase-inhibiting, or antimicrobial agent.
-
To generate high-quality, reproducible data to guide subsequent hit-to-lead optimization efforts.
A Phased Approach to Biological Screening
A tiered or phased screening approach is the most resource-efficient method for evaluating a novel compound. It allows for the rapid elimination of inactive compounds while focusing resources on the most promising "hits." Our proposed cascade involves primary screening to identify initial activity, followed by secondary screening to confirm and characterize that activity.
Primary Screening: Casting a Wide Net
The goal of primary screening is to determine if the compound exhibits any biological activity in key therapeutic areas at a single, relatively high concentration (e.g., 10 µM).
General Cytotoxicity Assessment (Anticancer Potential)
The first step is to evaluate the compound's effect on cell viability. The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for the number of viable cells.[17] A reduction in metabolic activity in cancer cell lines suggests potential antiproliferative or cytotoxic effects.
Principle of the MTT Assay: Metabolically active cells possess NAD(P)H-dependent cellular oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[18][19] The amount of formazan produced is directly proportional to the number of living cells.[20] The formazan crystals are then solubilized, and the concentration is determined by measuring the absorbance at ~570 nm.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HT-29 colon adenocarcinoma[4][9]) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in a complete culture medium to achieve final concentrations for treatment (e.g., ranging from 0.1 to 100 µM). Replace the medium in the wells with the compound-containing medium. Include vehicle-only (DMSO) controls and untreated controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Tissue of Origin | Hypothetical IC₅₀ (µM) |
| A549 | Lung Carcinoma | 8.5 |
| MCF-7 | Breast Adenocarcinoma | 12.3 |
| HT-29 | Colon Adenocarcinoma | 5.2 |
| NHDF | Normal Human Dermal Fibroblasts | > 100 |
Table 1: Example data from a primary cytotoxicity screen. A lower IC₅₀ value indicates higher potency. The high IC₅₀ against a normal cell line (NHDF) would suggest cancer cell selectivity.
Broad-Spectrum Kinase Inhibition Profiling
Given the prevalence of oxazolopyridine and related scaffolds as kinase inhibitors, screening against a broad panel of kinases is a critical step.[6][13] Radiometric assays, which directly measure the transfer of a radiolabeled phosphate from ATP to a substrate, are considered the gold standard due to their high sensitivity and low rates of false positives.[21][22]
Principle of Radiometric Kinase Assays: The assay measures the activity of a specific kinase by quantifying the incorporation of radioactive phosphate (from [γ-³³P]-ATP) into a specific peptide or protein substrate.[21] The presence of an inhibitor reduces the rate of this phosphorylation. The amount of radioactivity incorporated is measured, and the percent inhibition is calculated relative to a control reaction without the inhibitor.
Experimental Protocol: General Radiometric Kinase Assay
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate (peptide or protein), and this compound at a fixed concentration (e.g., 10 µM) in an appropriate kinase buffer.
-
Initiation: Start the reaction by adding a solution containing MgCl₂ and [γ-³³P]-ATP. Many services recommend using an ATP concentration near the Michaelis constant (Km) for each kinase to ensure data comparability.[22]
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 40-120 minutes), allowing the phosphorylation to occur.
-
Termination: Stop the reaction by adding a strong acid (e.g., phosphoric acid) or by spotting the reaction mixture onto phosphocellulose paper.
-
Washing: Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]-ATP, leaving only the radiolabeled substrate bound.
-
Detection: Quantify the radioactivity on the paper using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal from the compound-treated well to the positive (no inhibitor) and negative (no kinase) controls.
Data Presentation: Hypothetical Kinase Inhibition Data
| Kinase Target | Kinase Family | Hypothetical % Inhibition @ 10 µM |
| Aurora A | Serine/Threonine | 92% |
| VEGFR-2 | Tyrosine | 85% |
| CDK2 | Serine/Threonine | 15% |
| SRC | Tyrosine | 22% |
Table 2: Example data from a primary kinase screen. High inhibition values (>50%) are considered "hits" and warrant further investigation.
Antimicrobial Activity Screening
To assess the compound's potential as an antibiotic, a Minimum Inhibitory Concentration (MIC) assay is performed. This assay determines the lowest concentration of an antimicrobial agent required to inhibit the visible growth of a microorganism.[23]
Principle of the MIC Assay: The broth microdilution method involves exposing a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium.[23] After incubation, the wells are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth occurs.
Experimental Protocol: Broth Microdilution MIC Assay
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) of test organisms, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: Determine the MIC by visually assessing the lowest concentration of the compound that completely inhibits bacterial growth (i.e., the first well that is not turbid).
Data Presentation: Hypothetical Antimicrobial Data
| Microbial Strain | Gram Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | Positive | 16 |
| Escherichia coli | Negative | > 128 |
| Pseudomonas aeruginosa | Negative | > 128 |
| Candida albicans | Fungus | > 128 |
Table 3: Example data from a primary antimicrobial screen. Low MIC values against specific strains indicate potential antimicrobial activity.
Secondary Screening: Hit Validation and Prioritization
Any "hit" from the primary screens must be confirmed and further characterized in secondary assays. The goal is to eliminate false positives and to quantify the potency and selectivity of the compound's activity.
Key steps in secondary screening include:
-
Hit Confirmation: Re-testing the primary hits, preferably using a freshly prepared sample of the compound, to ensure the initial result was not an artifact.
-
Dose-Response Analysis: Generating a full dose-response curve (typically 8-12 concentrations) to accurately determine the IC₅₀ (for inhibition) or EC₅₀ (for activation) value. This provides a quantitative measure of the compound's potency.
-
Selectivity Profiling: Assessing the compound's specificity. For a kinase inhibitor hit, this would involve screening against a panel of closely related kinases to determine its selectivity profile. For a cytotoxicity hit, this involves testing against non-cancerous cell lines to establish a therapeutic window.[7]
Data Interpretation and Next Steps
The final stage of the initial screening is to synthesize all the data to build a preliminary profile of this compound and decide on the next steps.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel nitrogen-containing heterocyclic derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance [mdpi.com]
- 13. 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition: Co-crystallisation studies with Aurora-A reveal distinct differences in the orientation of the pyrazole N1-substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. mdpi.com [mdpi.com]
- 16. jddt.in [jddt.in]
- 17. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay - Wikipedia [en.wikipedia.org]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. clyte.tech [clyte.tech]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Safe Handling of Brominated Heterocyclic Compounds in Research and Drug Development
Preamble: The Brominated Heterocycle Paradox
In the landscape of modern drug discovery and materials science, brominated heterocyclic compounds represent a cornerstone of innovation. Their unique electronic properties and synthetic versatility, conferred by the strategic placement of a bromine atom on a heterocyclic scaffold, make them invaluable building blocks for novel therapeutics and functional materials.[1] The bromine atom serves as a synthetically tractable handle, enabling a diverse array of cross-coupling reactions that are pivotal in constructing complex molecular architectures. However, this same reactivity, coupled with the inherent biological activity of many heterocyclic systems, presents a significant safety paradox. The very features that make these compounds desirable also necessitate a rigorous and informed approach to their handling.
This guide is designed for the hands-on researcher, scientist, and drug development professional. It eschews a generic, one-size-fits-all template in favor of a logically structured narrative grounded in the specific chemical realities of brominated heterocycles. Our focus is not merely on what to do, but why we do it, fostering a deep-seated culture of safety that is both proactive and scientifically sound.
The Foundation: Hazard Identification and Granular Risk Assessment
The safe handling of any chemical begins with a thorough understanding of its potential hazards. For brominated heterocyles, the risks are multifaceted, stemming from the combined properties of the bromine substituent and the heterocyclic core.
1.1. Deconstructing the Hazard Profile
The overall risk profile is a composite of several factors:
-
Toxicity: Many heterocyclic compounds are designed to be biologically active, and bromination can modulate this activity, sometimes increasing potency and toxicity.[2] Exposure can lead to a range of health effects, from acute irritation to chronic systemic issues affecting the nervous system, liver, and thyroid.[3][4][5] Some brominated compounds are also suspected or known mutagens, carcinogens, or endocrine disruptors.[6][7]
-
Reactivity: Bromine is an excellent leaving group, making these compounds reactive. They can react violently with easily oxidized substances, including certain metals (aluminum, potassium), organic solvents (methanol, DMF), and other common lab reagents.[1][8] This reactivity can lead to runaway reactions, fires, or explosions.
-
Corrosivity: Many brominated compounds, or their degradation products (like hydrogen bromide gas), are highly corrosive to skin, eyes, and respiratory tracts.[8][9] Direct contact can cause severe chemical burns and slow-healing ulcers.[8]
-
Environmental Hazards: Due to their persistence and potential for bioaccumulation, many brominated organic compounds are toxic to aquatic life and pose a long-term risk to the environment.[10][11] Improper disposal is a significant concern.
Table 1: Common Hazards Associated with Brominated Heterocyclic Compounds
| Hazard Category | Specific Risks | Rationale & Causality |
|---|---|---|
| Health Hazards | Acute Toxicity (inhalation, dermal, ingestion), Skin/Eye Corrosion, Respiratory Irritation, Carcinogenicity, Mutagenicity, Reproductive Toxicity, Endocrine Disruption. | The heterocyclic core often imparts biological activity, while the bromine atom can enhance cell permeability and interaction with biological targets.[4][6] |
| Physical Hazards | Reactivity with oxidizers, bases, and certain metals. Potential for thermal decomposition to release toxic fumes (e.g., HBr). | The polarized C-Br bond can be susceptible to nucleophilic attack. The compounds can be potent alkylating agents.[8] |
| Environmental | Acute and chronic aquatic toxicity, persistence, and bioaccumulation. | Halogenated organic compounds are often resistant to natural degradation pathways, leading to their persistence in the environment.[11] |
1.2. The Risk Assessment Protocol: A Self-Validating System
Before a single milligram of a new brominated heterocycle is handled, a comprehensive, documented risk assessment must be performed. This is not a bureaucratic hurdle; it is the blueprint for a safe experiment.
Step-by-Step Risk Assessment Methodology:
-
Information Gathering: Consult the Safety Data Sheet (SDS) as the primary source of information. Pay close attention to hazard statements (H-phrases) and precautionary statements (P-phrases).[9] If an SDS is unavailable for a novel compound, assess data from structurally similar molecules.
-
Identify Hazards: Based on the SDS and other literature, explicitly list all potential health, physical, and environmental hazards.[12]
-
Evaluate the Process: Detail every step of the planned procedure (weighing, dissolution, reaction, workup, purification, storage).
-
Assess Exposure Potential: For each step, determine the likelihood of exposure (e.g., dust generation during weighing, vapor release during heating, potential for splashes during transfer).
-
Implement Control Measures: Define the specific engineering controls, administrative controls, and Personal Protective Equipment (PPE) required to mitigate each identified risk. This is the core of the assessment.
-
Plan for Emergencies: Document procedures for spills, personal exposure, and fires, including the location of safety showers, eyewash stations, and appropriate spill kits.[3][13]
-
Waste Disposal Plan: Specify the correct hazardous waste stream and disposal procedure.[11]
-
Review and Approval: The risk assessment should be reviewed and signed by the researcher and their supervisor or the designated safety officer.
Caption: Risk Assessment Workflow for Brominated Heterocycles.
The Hierarchy of Controls: A Multi-Layered Defense
The most effective safety strategies employ a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most robust and reliable methods for risk reduction.[14]
2.1. Engineering Controls: Your First Line of Defense
Engineering controls are designed to physically isolate the researcher from the chemical hazard. For volatile, corrosive, or potent brominated compounds, they are non-negotiable.
-
Chemical Fume Hoods: All work with brominated heterocycles that could produce vapors, dust, or aerosols must be conducted in a properly functioning and certified chemical fume hood.[15] The hood's function is to draw contaminants away from the user's breathing zone. The sash should be kept as low as possible to maximize capture efficiency.[16]
-
Ventilated Enclosures: For weighing potent solid compounds, a ventilated balance enclosure or powder containment hood is essential to prevent the inhalation of fine particulates.
-
Gloveboxes: For highly toxic, air-sensitive, or pyrophoric materials, all manipulations should be performed in an inert atmosphere glovebox.
2.2. Administrative Controls: Changing How You Work
These are the procedures and policies that dictate safe work practices.
-
Standard Operating Procedures (SOPs): A detailed, written SOP must be in place for any recurring process involving hazardous brominated compounds.[17]
-
Designated Areas: Clearly mark areas where potent brominated compounds are handled and stored. Access should be restricted to trained personnel.
-
Chemical Inventory: Maintain a real-time, accurate inventory of all hazardous chemicals to track their location, quantity, and age.[18]
-
Training: All personnel must receive documented training on the specific hazards of the compounds they handle, the contents of the relevant SOPs, and emergency procedures.[14][19]
2.3. Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be selected based on the specific hazards identified in the risk assessment. It protects the user from exposure when engineering and administrative controls may fail or are insufficient.[20][21]
Table 2: Personal Protective Equipment (PPE) Selection Guide
| Body Part | Minimum Requirement | Enhanced Protection (Based on Risk Assessment) | Rationale & Causality |
|---|---|---|---|
| Eyes/Face | ANSI Z87.1-compliant safety glasses with side shields. | Chemical splash goggles. | Protects against accidental splashes of corrosive liquids. |
| Full-face shield worn over goggles.[22] | Required when handling larger quantities (>50 mL) or highly corrosive materials where splashing is a significant risk. | ||
| Hands | Nitrile gloves. | Heavy-duty nitrile or neoprene gloves.[16] Check manufacturer's compatibility chart. | Provides a barrier against incidental contact. For prolonged contact or immersion, a more resistant glove material is required.[23] |
| Double-gloving. | Recommended when handling highly potent or permeable compounds. | ||
| Body | Flame-resistant lab coat, fully buttoned. | Chemical-resistant apron over a lab coat. | Protects skin and personal clothing from splashes and spills. |
| Long pants and closed-toe shoes.[20] | Chemical-resistant shoe covers. | Prevents skin exposure and protects feet from spills. |
| Respiratory | (Not a substitute for a fume hood) | Air-purifying respirator with appropriate cartridges (e.g., for organic vapors/acid gases).[3] | Required only for specific situations like emergency spill response outside of a fume hood, as determined by a safety professional.[16] |
Field-Proven Protocols for Handling and Storage
Adherence to meticulous handling protocols is paramount. Every action, from weighing a solid to setting up a reaction, must be deliberate and informed by the risk assessment.
3.1. Handling Solids
The primary hazard when handling solid brominated heterocycles is the generation and inhalation of airborne dust, which may be potent or toxic.
-
Weighing: Always weigh solids within a ventilated balance enclosure or a fume hood.
-
"Weighing by Difference": Tare the container with the compound on the balance, remove it from the balance to a fume hood to transfer the solid into the reaction vessel, and then reweigh the original container. This minimizes the chance of spilling powder on the balance.
-
Static Control: Use anti-static weigh boats or an ionizing bar, as static electricity can cause fine powders to become airborne.
3.2. Handling Liquids and Solutions
The primary hazards are splashes and the inhalation of corrosive or toxic vapors.
-
Transfers: Use syringes, cannulas, or addition funnels for liquid transfers. Never pour by hand when a safer method is available. All transfers should be performed in a fume hood.
-
Heating: Never heat a closed system. When heating reactions, ensure the apparatus is properly vented and the condenser is functioning correctly to prevent pressure buildup and the release of vapors.
-
Solvent Choice: Be aware of incompatibilities. For example, some brominated compounds can react violently with polar aprotic solvents like DMF.[1]
3.3. Storage: Preventing Unwanted Reactions
Improper storage is a leading cause of laboratory incidents. The key principle is segregation based on chemical compatibility.[13][24]
-
Containers: Ensure all containers are in good condition, properly sealed, and clearly labeled with the full chemical name and hazard pictograms.[18][19]
-
Location: Store in a cool, dry, well-ventilated area away from heat and direct sunlight.[19] Volatile or highly toxic compounds should be stored in ventilated cabinets.[13]
-
Segregation: Use secondary containment (such as a plastic tub) to segregate brominated heterocycles from incompatible materials.
Table 3: Chemical Incompatibility Chart for Brominated Compounds
| Store SEPARATELY From: | Reason for Incompatibility |
|---|---|
| Strong Oxidizing Agents (e.g., peroxides, nitrates) | Can lead to violent reactions or explosions. |
| Strong Bases (e.g., hydroxides, alkoxides) | Can promote elimination or other degradation reactions, potentially exothermic. |
| Reactive Metals (e.g., sodium, potassium, aluminum powder) | Can cause violent, explosive reactions.[8] |
| Certain Organic Solvents (e.g., methanol, ethanol, DMF) | Risk of vigorous or explosive reactions.[1][25] |
Emergency Procedures: Rehearsed, Rapid Response
When an incident occurs, a calm, decisive, and practiced response is critical to mitigating harm.
4.1. Spill Response
The response protocol depends entirely on the scale and nature of the spill.[26]
Caption: Decision Tree for Chemical Spill Response.
Step-by-Step Small Spill (<100 mL, contained) Cleanup Protocol:
-
Alert: Immediately alert personnel in the vicinity.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don appropriate PPE, including double gloves, goggles, and a lab coat.[26]
-
Neutralize (if applicable): For spills involving elemental bromine or compounds that readily release it, a 5% solution of sodium thiosulfate can be used as a neutralizing agent before absorption.[27][28]
-
Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow), working from the outside in.
-
Collect: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container.[26]
-
Decontaminate: Clean the spill area with soap and water or another appropriate decontamination solution.[16]
-
Dispose: Seal and label the waste container and dispose of it according to institutional guidelines.
-
Report: Report the incident to your supervisor or safety officer.
For any large spill, a spill on clothing, or a spill of a highly toxic material, evacuate the area immediately and call for emergency assistance.[25][29]
4.2. Personal Exposure
Immediate and correct first aid is critical. Time is of the essence.
-
Skin Contact: Immediately go to the nearest safety shower or sink.[30] Remove contaminated clothing while flushing the affected area with copious amounts of cool water for at least 15 minutes.[29][31] Seek immediate medical attention.
-
Eye Contact: Immediately proceed to an emergency eyewash station. Hold eyelids open and flush with a gentle stream of water for at least 15 minutes.[25][29] Remove contact lenses if it is safe to do so. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air immediately.[25][29] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.[9]
End-of-Life Cycle: Compliant Waste Disposal
Proper disposal is not just a regulatory requirement but an ethical responsibility to protect the environment and public health.
-
Classification: Waste containing brominated heterocyclic compounds must be classified as halogenated organic waste.
-
Segregation: Never mix halogenated waste with non-halogenated waste streams. This is crucial because incineration methods differ, and improper mixing can lead to the formation of dioxins and other hazardous byproducts.[32]
-
Containers: Use only designated, properly labeled, and leak-proof containers for hazardous waste collection.[26] The label should clearly state "Halogenated Organic Waste" and list the chemical constituents.
-
Regulations: All waste disposal must comply with local, state, and federal regulations.[11] Consult your institution's Environmental Health & Safety (EH&S) department for specific guidelines.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of brominated heterocyclic compounds is not achieved through a single checklist but through the cultivation of a persistent and questioning safety mindset. The principles and protocols outlined in this guide provide a robust framework, but they must be animated by the expertise, diligence, and critical thinking of the researchers who work with these powerful molecules. By understanding the "why" behind each safety measure—from the choice of a glove to the segregation of a waste stream—we transform safety from a set of rules into an integral component of scientific excellence.
References
- Title: bromine - EPA Source: U.S. Environmental Protection Agency URL:[Link]
- Title: Bromine (Br2)
- Title: How to Safely Handle Dangerous Substances in the Workplace Source: OSHA.com URL:[Link]
- Title: What are the OSHA Requirements for Hazardous Chemical Storage? Source: U.S. Chemical Storage URL:[Link]
- Title: Potent compound safety in the labor
- Title: OSHA Hazard Communication Standard and OSHA Guidelines Source: CDC URL:[Link]
- Title: OSHA Chemical Storage Requirements: How Employers Can Stay Compliant Source: KPA URL:[Link]
- Title: OSHA Rules for Hazardous Chemicals Source: DuraLabel URL:[Link]
- Title: 6 Safety Practices for Highly Hazardous Lab Chemicals Source: Triumvir
- Title: Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization Source: Outsourced Pharma URL:[Link]
- Title: PSFC Halogenated Solvents Source: MIT Plasma Science and Fusion Center URL:[Link]
- Title: Bromine | Chemical Emergencies Source: CDC URL:[Link]
- Title: STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Bromine Source: Washington St
- Title: Bromine: incident management Source: GOV.UK URL:[Link]
- Title: Bromination Process For Disposal Of Spilled Hazardous M
- Title: How to Promote Lab Safety When Working with Chemicals Source: USA Lab URL:[Link]
- Title: Health toxicity effects of brominated flame retardants: From environmental to human exposure Source: PubMed URL:[Link]
- Title: 5 Types of PPE for Hazardous Chemicals Source: Hazm
- Title: Mammalian Toxicity of Organic Compounds of Bromine and Iodine Source: ResearchG
- Title: [Toxicity of selected brominated aromatic compounds] Source: PubMed URL:[Link]
- Title: A Dangerous Bromance Source: Scientific Upd
- Title: How to Choose PPE for Chemical Work Source: Allan Chemical Corpor
- Title: Bromine Safety & Standard Operating Procedures Source: Kansas St
- Title: How do technicians treat spilt mercury and bromine? Source: Chemistry Stack Exchange URL:[Link]
- Title: What are types of spills that have specific clean-up procedures?
- Title: Personal Protective Equipment Source: US EPA URL:[Link]
- Title: Examples of PPE for Various Dangerous Goods Classes Source: Storemasta URL:[Link]
- Title: Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts Source: MDPI URL:[Link]
- Title: Managing waste that may contain brominated flame retardants Source: Ministry for the Environment URL:[Link]
- Title: LCSS: BROMINE Source: Princeton University URL:[Link]
- Title: Where can I find handling precautions to work with brominated flame retardants?
- Title: Bromine in orgo lab SOP Source: Providence College URL:[Link]
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. Safety Containment And Analysis Of Highly Potent Compounds From Development To Commercialization [outsourcedpharma.com]
- 3. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Health toxicity effects of brominated flame retardants: From environmental to human exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mutagen - Wikipedia [en.wikipedia.org]
- 8. LCSS: BROMINE [web.stanford.edu]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. mdpi.com [mdpi.com]
- 11. environment.govt.nz [environment.govt.nz]
- 12. resources.duralabel.com [resources.duralabel.com]
- 13. usalab.com [usalab.com]
- 14. OSHA Hazard Communication Standard and OSHA Guidelines [cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 17. labproinc.com [labproinc.com]
- 18. triumvirate.com [triumvirate.com]
- 19. How to Handle Chemicals in the Workplace - OSHA.com [osha.com]
- 20. hazmatschool.com [hazmatschool.com]
- 21. blog.storemasta.com.au [blog.storemasta.com.au]
- 22. epa.gov [epa.gov]
- 23. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 24. ushazmatstorage.com [ushazmatstorage.com]
- 25. semspub.epa.gov [semspub.epa.gov]
- 26. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 27. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 28. creativesafetysupply.com [creativesafetysupply.com]
- 29. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 30. Bromine | Chemical Emergencies | CDC [cdc.gov]
- 31. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 32. [Toxicity of selected brominated aromatic compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling of 7-Bromooxazolo[4,5-c]pyridine for Advanced Drug Discovery
Introduction: The Strategic Value of Oxazolo[4,5-c]pyridines and the Suzuki-Miyaura Reaction
The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry and drug development. Its rigid, planar structure and unique distribution of hydrogen bond donors and acceptors make it an ideal core for designing selective inhibitors of kinases, G-protein coupled receptors (GPCRs), and other critical biological targets. The ability to strategically functionalize this core is paramount for optimizing potency, selectivity, and pharmacokinetic properties.
Among the vast arsenal of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and versatile tools for creating carbon-carbon (C-C) bonds.[1][2] Its broad functional group tolerance, use of generally stable and low-toxicity organoboron reagents, and mild reaction conditions have made it a cornerstone of complex molecule synthesis.[1][2]
This guide provides a detailed technical overview and actionable protocols for the Suzuki-Miyaura coupling of 7-Bromooxazolo[4,5-c]pyridine, a key intermediate for library synthesis. We will delve into the mechanistic underpinnings, provide field-tested protocols, and offer expert insights into overcoming the specific challenges associated with this class of heteroaromatic substrates.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[3][4][5]
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine (C-Br) bond of the this compound. This is often the rate-determining step of the cycle.[4] The reactivity order for halides is typically I > Br > Cl.[3][4]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires activation of the organoboron reagent by a base.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[6][7]
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[4][5]
Caption: The fundamental steps of the Suzuki-Miyaura cross-coupling reaction.
Application Note: Coupling with this compound
Challenges and Strategic Considerations
Coupling reactions with nitrogen-containing heterocycles like oxazolo[4,5-c]pyridine present unique challenges compared to simple aryl halides:
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation or inhibition of the catalytic cycle.[8] This is a common issue with heteroaryl substrates.
-
Substrate Reactivity: The oxazolo[4,5-c]pyridine ring system is electron-deficient. While this can facilitate the initial oxidative addition step, it can also make subsequent steps, like transmetalation, more challenging.[8]
-
Side Reactions: Competing side reactions can significantly lower the yield. The most common include:
-
Protodeboronation: The boronic acid reagent reacts with residual water or protic solvents, replacing the boronic acid group with a hydrogen atom.[8] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can mitigate this issue as they are more stable.[3]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct (R-R). This is often promoted by the presence of oxygen or if the Pd(II) pre-catalyst is not efficiently reduced to Pd(0).[3]
-
Recommended Reaction Components
Systematic optimization of the catalyst, ligand, base, and solvent is crucial for success. The following table summarizes field-proven starting points for the coupling of this compound.
| Component | Recommended Reagents | Molar Eq. / Loading | Rationale & Expert Insights |
| Aryl Halide | This compound | 1.0 | The C-Br bond offers a good balance of reactivity and stability for initial screenings.[8] |
| Boronic Acid/Ester | Aryl/Heteroaryl Boronic Acid or Pinacol Ester | 1.2 - 1.5 | A slight excess is used to drive the reaction to completion. Pinacol esters are recommended for substrates prone to protodeboronation.[3] |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | 1 - 5 mol% | Pd(OAc)₂ and Pd₂(dba)₃ are air-stable Pd(II) pre-catalysts that are reduced in situ. Pd(PPh₃)₄ is an active Pd(0) source but is more air-sensitive. |
| Ligand | SPhos, XPhos, RuPhos, P(tBu)₃, PPh₃ | 1.1 - 2.2 (Ligand:Pd) | Bulky, electron-rich phosphine ligands (Buchwald-type ligands like SPhos, XPhos) are highly effective for heteroaromatic couplings.[9] They promote oxidative addition and reductive elimination while preventing catalyst deactivation. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | 2.0 - 3.0 | The choice of base is critical. K₃PO₄ is an excellent, moderately strong base for these couplings.[10] Cs₂CO₃ is stronger and can be effective for more challenging substrates. |
| Solvent System | 1,4-Dioxane/H₂O (4:1 to 10:1), Toluene/EtOH/H₂O | 0.1 - 0.5 M | A polar, aprotic solvent like dioxane or THF is common. A small amount of water is often necessary to solubilize the inorganic base and facilitate transmetalation.[3] |
| Temperature | 80 - 110 °C | Heating is typically required to drive the reaction, especially the oxidative addition step.[8] |
Detailed Experimental Protocol
This protocol provides a robust, general procedure for a small-scale (0.5 mmol) test reaction.
Materials & Equipment:
-
Oven-dried Schlenk tube or reaction vial with a magnetic stir bar
-
Nitrogen or Argon gas line with a manifold
-
Standard laboratory glassware
-
TLC plates, GC-MS, or LC-MS for reaction monitoring
Procedure:
-
Reaction Setup:
-
To a dry Schlenk tube under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq., 0.5 mmol).
-
Add the boronic acid or ester partner (1.2 eq., 0.6 mmol).
-
Add the base (e.g., K₃PO₄, 2.0 eq., 1.0 mmol).
-
In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 2.5 mol% Pd) and the ligand (e.g., SPhos, 5.5 mol%) in a portion of the degassed solvent. Add this catalyst solution to the Schlenk tube.
-
-
Degassing:
-
Add the degassed solvent system (e.g., 4 mL Dioxane, 1 mL H₂O).
-
Seal the vessel and perform three cycles of vacuum/backfill with an inert gas to ensure all oxygen is removed. This step is critical to prevent homocoupling and catalyst oxidation.[8]
-
-
Reaction Execution:
-
Place the sealed tube in a pre-heated oil bath or heating block set to the desired temperature (e.g., 100 °C).
-
Stir the reaction vigorously for the intended duration (typically 4-24 hours).
-
-
Monitoring:
-
Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere if possible) and analyzing via TLC or LC-MS to check for the disappearance of the starting material.[8]
-
-
Workup & Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and then with brine (1 x 10 mL) to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography, eluting with an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).
-
Troubleshooting and Expert Insights
Even with a robust protocol, challenges can arise. This section provides a logical framework for troubleshooting common issues.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Expert Insights:
-
The Base is Not Just a Spectator: The base's primary role is to activate the boronic acid for transmetalation.[6][7] If you observe stalling, switching to a stronger base like Cs₂CO₃ or a different base like K₃PO₄ can dramatically alter the outcome.
-
Protecting Group Strategy: For particularly sensitive substrates or multi-step syntheses, temporary protection of the oxazole nitrogen is not typically necessary, but if side reactions at other positions are observed, this could be a consideration.
-
When in Doubt, Use a Pinacol Ester: Protodeboronation is a frequent and often undiagnosed cause of low yields, especially with electron-deficient or sterically hindered boronic acids.[8] Using the corresponding boronic acid pinacol ester is a reliable strategy to improve reaction success.[3]
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- Malakar, C. C. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(8), 14537-14554.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. Suzuki Coupling.
- Singh, H., et al. (2012). Suzuki Cross Coupling Reaction-A Review. Indo Global Journal of Pharmaceutical Sciences, 2(4), 351-367.
- YouTube. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- YouTube | ChemOrgChem. (2023). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|.
- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073-14082.
- Reddit. (2021). Help needed with unreproducible Suzuki coupling. r/Chempros.
- Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(24), 7483-7490.
- Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. Angewandte Chemie International Edition, 47(26), 4855-4858.
- Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 131(18), 6464-6467.
Sources
- 1. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Buchwald-Hartwig amination of 7-Bromooxazolo[4,5-c]pyridine
Application Notes & Protocols
Topic: Buchwald-Hartwig Amination of 7-Bromooxazolo[4,5-c]pyridine
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The oxazolo[4,5-c]pyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in a range of biologically active molecules. The introduction of an amino group at the C7 position via Buchwald-Hartwig amination is a critical transformation for generating novel derivatives for drug discovery programs. However, as an electron-deficient, nitrogen-containing heterocycle, this compound presents unique challenges compared to simple aryl halides. This guide provides a comprehensive overview of the mechanistic principles, critical parameter selection, and a detailed, field-proven protocol for the successful C-N cross-coupling on this specific substrate.
Mechanistic Rationale: The Palladium Catalytic Cycle
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2] The reaction proceeds through a well-established catalytic cycle, which is crucial to understand for troubleshooting and optimization.
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: A low-valent Pd(0) complex reacts with the aryl halide (this compound), inserting into the carbon-bromine bond. This is often the rate-determining step and results in a Pd(II) intermediate.[3][4]
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: The C-N bond is formed as the desired product is eliminated from the palladium complex, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
The efficiency of this cycle, particularly for challenging substrates like N-heterocycles, is highly dependent on the choice of ligand, base, and solvent.
Caption: The Catalytic Cycle of the Buchwald-Hartwig Amination.
Key Experimental Considerations for an Electron-Deficient Heterocycle
The pyridine nitrogen in the oxazolo[4,5-c]pyridine core renders the system electron-deficient and can act as a potential ligand for the palladium center, leading to catalyst inhibition or deactivation.[5][6] Overcoming this challenge requires careful selection of the catalyst system.
Ligand Selection: The Engine of the Reaction
The choice of phosphine ligand is the most critical parameter for a successful transformation. For electron-deficient heteroaryl halides, bulky and electron-rich ligands are essential. They accelerate the rate-limiting oxidative addition and the final reductive elimination steps while discouraging the formation of inactive catalyst complexes.[7]
| Ligand Class | Example(s) | Key Characteristics & Rationale |
| Bulky Biarylphosphines | XPhos, tBuBrettPhos, RuPhos | Primary Choice. These ligands possess the steric bulk and electron-donating properties necessary to promote reductive elimination from the electron-deficient heterocycle. tBuBrettPhos, in particular, has shown high efficacy for the amination of unprotected N-H containing heterocycles.[5][8] |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-IPr | Strong σ-donors that form very stable palladium complexes. They can be highly effective but sometimes require higher temperatures. They are a viable alternative to biarylphosphines.[9][10] |
| Bidentate Ligands | BINAP, Xantphos | While effective for many systems, they can sometimes exhibit lower reactivity with challenging heteroaryl chlorides or bromides compared to the more specialized bulky monophosphine ligands.[1][11] Xantphos is often a good choice for coupling with amides.[11] |
Base Selection: A Balancing Act
The base facilitates the deprotonation of the amine, but an overly harsh base can be incompatible with sensitive functional groups on either coupling partner.[2][12]
| Base | pKaH (Conjugate Acid) | Advantages | Disadvantages & Considerations |
| NaOt-Bu | ~19 | Promotes high reaction rates and allows for low catalyst loadings. | Incompatible with base-sensitive functional groups like esters or ketones.[2] |
| LHMDS | ~26 | Useful for substrates with protic functional groups and for reactions at lower temperatures. | The solid base is air-sensitive. |
| Cs₂CO₃ | ~10 | Excellent functional group tolerance. Often a good choice when screening weaker bases.[12] | Can be difficult to stir on a large scale due to its density and insolubility. |
| K₃PO₄ | ~12.3 | Good functional group tolerance and economically attractive. | May require higher catalyst loadings or longer reaction times.[2] |
For the this compound system, starting with a strong base like NaOt-Bu is recommended, assuming no incompatible functional groups are present on the amine coupling partner.
Detailed Experimental Protocol
This protocol provides a robust starting point for the amination of this compound with a generic primary or secondary amine.
Safety Precaution: 7-Bromo-2-methyl-[1][12]oxazolo[4,5-c]pyridine is harmful if swallowed and causes skin and eye irritation.[13] All manipulations should be performed in a fume hood with appropriate personal protective equipment (PPE). The reaction is air- and moisture-sensitive and must be performed under an inert atmosphere.
Materials & Reagents
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃, 2 mol %)
-
Ligand (e.g., XPhos, 4.4 mol %)
-
Base (e.g., NaOt-Bu, 1.4 equiv)
-
Anhydrous Toluene (or Dioxane)
-
Schlenk flask or reaction vial with a stir bar
-
Standard glassware for workup and purification
-
Inert gas supply (Argon or Nitrogen)
Reaction Setup & Execution
Caption: Step-by-step experimental workflow for the amination reaction.
-
Vessel Preparation: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the solid amine (if applicable, 1.2 equiv), NaOt-Bu (1.4 equiv), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), and the ligand (e.g., XPhos, 0.044 equiv).
-
Establish Inert Atmosphere: Seal the vessel and connect it to a Schlenk line. Evacuate the flask under vacuum and backfill with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M. If the amine is a liquid, add it via syringe at this stage.
-
Reaction: Place the sealed vessel in a preheated oil bath at 100 °C. Stir the mixture vigorously for 4-24 hours.
-
Monitoring: The reaction progress can be monitored by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with ethyl acetate.
-
Extraction: Wash the organic layer with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product is then purified by flash column chromatography on silica gel to yield the desired 7-amino-oxazolo[4,5-c]pyridine derivative.
Troubleshooting and Optimization
| Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently anhydrous conditions.3. Ligand is not suitable for the substrate.4. Insufficient temperature. | 1. Ensure a rigorously inert atmosphere; use a pre-catalyst or a glovebox.2. Use freshly distilled/dried solvents.3. Screen a more electron-rich, bulky ligand (e.g., tBuBrettPhos).4. Increase the reaction temperature in 10 °C increments. |
| Hydrodehalogenation (Bromo group replaced by H) | 1. Presence of water.2. Unproductive side reaction (β-hydride elimination if the amine has an α-proton).3. Ligand choice. | 1. Ensure all reagents and solvents are scrupulously dry.2. This is an inherent pathway; optimizing the catalyst system to favor reductive elimination can help.[1] |
| Formation of Dark Tar | 1. Reaction temperature is too high, causing decomposition.2. Base incompatibility with the substrate. | 1. Lower the reaction temperature.2. Switch to a weaker base like K₃PO₄ or Cs₂CO₃ and re-optimize the temperature and reaction time. |
Conclusion
The is a highly valuable transformation for accessing key intermediates in drug discovery. Success hinges on recognizing the electron-deficient nature of the heterocyclic substrate and selecting a catalyst system—specifically a bulky, electron-rich monophosphine ligand—capable of overcoming potential catalyst inhibition and promoting efficient C-N bond formation. The protocol and considerations outlined in this guide provide a robust framework for researchers to effectively implement and optimize this critical reaction.
References
- Wikipedia.
- Chemistry LibreTexts. (2023).
- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.
- NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Organic Letters. [Link]
- Nolan, S. P., et al. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Chemical Reviews. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable.
- Royal Society of Chemistry. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
- Verkade, J. G., et al. (2009). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry. [Link]
- Organ, M. G., et al. (2018).
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Biscoe, M. R., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Journal of the American Chemical Society. [Link]
- Reddy, C. R., et al. (2015). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry. [Link]
- Scott, P., et al. (2013). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. SyntheticPage. [Link]
- Su, M., Hoshiya, N., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides.
- Organ, M. G., et al. (2019). Modulating Electronic Properties of N-Heterocyclic Carbene Ligands: Effects on the Pd-Catalyzed Buchwald-Hartwig Amination. Chemistry – A European Journal. [Link]
- PubChem. 7-Bromo-2-methyl-(1,3)oxazolo(4,5-c)pyridine. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. 7-Bromo-2-methyl-(1,3)oxazolo(4,5-c)pyridine | C7H5BrN2O | CID 70700820 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sonogashira Coupling of 7-Bromooxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Alkynyl-Substituted Oxazolo[4,5-c]pyridines
The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of biologically active compounds. The introduction of an alkynyl group at the 7-position via Sonogashira coupling unlocks a powerful avenue for molecular diversification.[1][2] This transformation is not merely an extension of the carbon framework; it provides a versatile functional handle for subsequent chemical modifications, such as click chemistry, cyclization reactions, or further cross-coupling, enabling the rapid generation of compound libraries for drug discovery programs.[3][4]
7-Bromooxazolo[4,5-c]pyridine represents a key building block for this purpose. The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, offers a mild and efficient method for the synthesis of the corresponding 7-alkynyl derivatives.[5][6] This guide provides a detailed exploration of the Sonogashira coupling applied to this specific substrate, offering insights into reaction mechanisms, practical protocols, and troubleshooting strategies to empower researchers in their synthetic endeavors.
The Mechanism: A Tale of Two Catalytic Cycles
The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[7][8] Understanding this mechanism is crucial for rational optimization and troubleshooting of the reaction.
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition to the this compound, forming a Pd(II)-aryl complex. This step is often rate-limiting, particularly for less reactive aryl bromides compared to iodides.[5][9]
-
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The desired 7-alkynyloxazolo[4,5-c]pyridine product is formed, and the Pd(0) catalyst is regenerated.
The Copper Cycle:
-
Coordination: The terminal alkyne coordinates to the Cu(I) catalyst.
-
Deprotonation: In the presence of a base, the alkyne is deprotonated to form a copper acetylide intermediate. This species is then ready to participate in the transmetalation step of the palladium cycle.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.
Comparative Protocols for Sonogashira Coupling
The choice of reaction conditions can significantly impact the yield and purity of the desired product. This compound is an electron-deficient heterocycle, which can influence its reactivity. Below is a summary of starting points for protocol development.
| Parameter | Protocol A: Classic Conditions | Protocol B: Copper-Free | Protocol C: For Challenging Substrates | Rationale & Insights |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Pd(OAc)₂ (2-5 mol%) | Pd(dppf)Cl₂ (2-5 mol%) | PdCl₂(PPh₃)₂ is a robust, air-stable precatalyst.[10] Copper-free conditions often employ different Pd sources.[8] For less reactive bromides, ligands like dppf can enhance catalytic activity.[11] |
| Cu Co-catalyst | CuI (5-10 mol%) | None | CuI (5-10 mol%) | CuI accelerates the reaction but can lead to alkyne homocoupling (Glaser coupling).[9] Copper-free protocols avoid this side reaction.[12] |
| Ligand | PPh₃ (in catalyst) | XPhos, SPhos (4-10 mol%) | dppf (in catalyst) | Bulky, electron-rich phosphine ligands stabilize the Pd(0) species and promote oxidative addition, especially in copper-free systems.[7] |
| Base | Et₃N or DIPEA | Cs₂CO₃ or K₂CO₃ | Piperidine or DBU | An amine base is required to neutralize the HBr formed and deprotonate the alkyne.[9] Inorganic bases are often used in copper-free variants. For stubborn reactions, stronger organic bases may be beneficial.[13] |
| Solvent | THF or DMF | Toluene or Dioxane | NMP or DMF | The choice of solvent can influence catalyst solubility and reaction rate. Anhydrous and degassed solvents are crucial to prevent catalyst deactivation.[10][14] |
| Temperature | Room Temp to 60 °C | 80-110 °C | 80-120 °C | Aryl bromides typically require heating to facilitate oxidative addition.[9][11] The optimal temperature should be determined empirically. |
Detailed Step-by-Step Experimental Protocol
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne, based on classic conditions which can be adapted as needed.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (0.03 equiv)
-
CuI (0.06 equiv)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous, degassed THF or DMF
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Evacuation and Backfilling: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent, followed by triethylamine and the terminal alkyne via syringe.
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (start with room temperature and gradually increase if no reaction is observed). Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filtration: Filter the mixture through a pad of celite to remove the catalyst residues.
-
Extraction: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 7-alkynyloxazolo[4,5-c]pyridine.
Caption: A typical experimental workflow for the Sonogashira coupling reaction.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst.[9] 2. Insufficient temperature.[11] 3. Poor quality of reagents or solvents. | 1. Use a fresh batch of catalyst and ensure proper storage. 2. Gradually increase the reaction temperature. 3. Use anhydrous, degassed solvents and purified reagents. |
| Formation of Black Precipitate (Palladium Black) | Decomposition of the palladium catalyst.[9][15] | 1. Ensure a strictly inert atmosphere. 2. Use high-purity reagents and solvents. 3. Consider using a more robust ligand. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen with the copper catalyst.[16] | 1. Thoroughly degas all solvents and reagents. 2. Maintain a positive pressure of inert gas throughout the reaction. 3. Consider a copper-free protocol.[8] |
| Difficult Purification | Formation of byproducts or remaining starting materials. | 1. Optimize reaction conditions to drive the reaction to completion. 2. Employ a more efficient purification technique, such as preparative HPLC if necessary. |
Conclusion
The Sonogashira coupling is a powerful and versatile tool for the alkynylation of this compound, providing a gateway to novel chemical entities for drug discovery. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and meticulous experimental technique are paramount for success. The protocols and troubleshooting guide presented here serve as a robust starting point for researchers to develop and optimize this crucial transformation for their specific applications.
References
- Wikipedia. (n.d.). Sonogashira coupling.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Vedantu. (n.d.). Sonogashira Coupling: Mechanism, Steps & Applications Explained.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- (2023). Sonogashira coupling.
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.
- Mohajer, F., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7436-7463.
- Kumar, A., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5183-5201.
- Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros.
- Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 122-142). Royal Society of Chemistry.
- Semantic Scholar. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- ResearchGate. (n.d.). Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review.
- Gallop, C. W. D., et al. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters, 16(14), 3724-3727.
- ResearchGate. (2014, May 1). What is the best procedure for Sonogashira coupling?.
- Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints.
- Wang, Z., et al. (2012). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 17(4), 4565-4577.
- Anwar, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 443.
Sources
- 1. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Heck Reaction Conditions for Bromo-N-Heterocycles
Audience: Researchers, scientists, and drug development professionals.
Abstract: The Mizoroki-Heck reaction is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed C-C bond formation between unsaturated halides and alkenes.[1] Its application in the modification of N-heterocycles is of paramount importance, as these scaffolds are ubiquitous in pharmaceuticals and functional materials. This guide provides an in-depth analysis of the reaction conditions required for the successful Heck coupling of bromo-N-heterocycles, which are often more challenging substrates than their iodo counterparts. We will explore the mechanistic underpinnings of the reaction, delve into the critical roles of the catalyst, ligand, base, and solvent, and provide detailed, field-proven protocols for key substrates such as bromo-pyridines, -indoles, and -quinolines.
The Heck Reaction: A Mechanistic Overview
Understanding the catalytic cycle is fundamental to optimizing reaction conditions and troubleshooting unforeseen challenges. The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) cycle, involving four key steps.[1][2] The choice of each reaction component is designed to facilitate the smooth progression through this cycle.
The cycle begins with the active Pd(0) catalyst, which is often generated in situ from a more stable Pd(II) precursor.[3]
-
A: Oxidative Addition: The Pd(0) species inserts into the carbon-bromine bond of the N-heterocycle. This is often the rate-determining step, especially for electron-rich or sterically hindered heterocycles.[2] The selection of an appropriate ligand is crucial to promote this step.[4]
-
B: Olefin Coordination & Migratory Insertion: The alkene coordinates to the Pd(II) complex, followed by a syn-migratory insertion of the alkene into the Pd-C bond.[1]
-
C: β-Hydride Elimination: A hydrogen atom on the carbon beta to the palladium is eliminated, forming the C=C double bond of the product and a hydrido-palladium complex.[1]
-
D: Reductive Elimination & Catalyst Regeneration: In the presence of a base, the hydrido-palladium complex undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a halide salt.[3]
Caption: Fig 1: The Heck Catalytic Cycle.
Core Components: A Guide to Rational Selection
The success of a Heck reaction with a bromo-N-heterocycle hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.
2.1 The Palladium Source (Pre-catalyst)
The active catalyst is a Pd(0) species, but for practical reasons of air stability, Pd(II) salts are commonly used as pre-catalysts.[3]
-
Palladium(II) Acetate (Pd(OAc)₂): This is one of the most common and versatile pre-catalysts. It is readily reduced in situ to Pd(0) by phosphine ligands, amines, or the olefin itself.[4]
-
Palladium(II) Chloride (PdCl₂): Another common Pd(II) source.
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that does not require an in situ reduction step.
Typically, catalyst loading ranges from 0.1 to 5 mol%. For challenging substrates, higher loadings may be necessary, but this increases cost and the potential for side reactions.
2.2 Ligands: The Key to Reactivity and Stability
For bromo-N-heterocycles, particularly those that are electron-rich or sterically demanding, the choice of ligand is arguably the most critical parameter. The ligand stabilizes the active Pd(0) species, preventing its aggregation into inactive palladium black, and facilitates the crucial oxidative addition step.[5]
-
Phosphine Ligands: While simple triphenylphosphine (PPh₃) can be effective, more demanding substrates benefit from bulky, electron-rich phosphine ligands. These ligands promote oxidative addition and stabilize the catalytic intermediates. A notable example is Cy*Phine , a meta-terarylphosphine that has shown outstanding performance in coupling heteroaryl bromides.[6][7][8]
-
N-Heterocyclic Carbenes (NHCs): NHCs have emerged as a superior class of ligands for many cross-coupling reactions.[9] Their strong σ-donor properties form highly stable bonds with the palladium center, creating an electron-rich metal complex that is more reactive in the oxidative addition of less reactive aryl bromides.[4][10] This makes them particularly well-suited for challenging bromo-N-heterocycle couplings.[10][11][12]
2.3 The Base: Catalyst Regeneration and Reaction Rate
The base plays the essential role of neutralizing the HBr generated during the reaction, which regenerates the Pd(0) catalyst for the next cycle.[3] The choice and strength of the base can significantly affect the reaction rate and outcome.[13][14]
-
Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃, NaHCO₃) and phosphates (K₃PO₄) are widely used. They are effective and generally do not cause side reactions. Cesium carbonate (Cs₂CO₃) is often a good choice for difficult couplings due to its high solubility in organic solvents.[15]
-
Organic Bases: Tertiary amines like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices. However, they can sometimes act as ligands or lead to byproducts.
2.4 Solvent Selection: Influencing Solubility and Temperature
The solvent must dissolve the reactants and base, and its boiling point dictates the accessible temperature range. High reaction temperatures (100-140 °C) are often required for activating less reactive bromo-heterocycles.[12][16]
-
Polar Aprotic Solvents: Dimethylformamide (DMF), acetonitrile (MeCN), and N-Methyl-2-pyrrolidone (NMP) are excellent choices due to their ability to dissolve a wide range of substrates and salts, and their high boiling points.[17]
-
Aromatic Hydrocarbons: Toluene and xylene are also frequently used, especially when aqueous conditions must be avoided.
-
Aqueous Media: For certain substrates, particularly in the synthesis of functionalized tryptophans, reactions can be performed in water or aqueous mixtures, often with a water-soluble ligand, offering a greener alternative.[18]
Experimental Protocols and Application Data
The following protocols provide a starting point for the Heck coupling of various bromo-N-heterocycles. Optimization of temperature, reaction time, and component ratios may be necessary for specific substrate combinations.
Caption: Fig 2: General Experimental Workflow.
3.1 General Protocol for Heck Coupling
This protocol is a general starting point that can be adapted for various bromo-N-heterocycles.[17][19]
-
Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, an NHC precursor, or a specialized phosphine, 2-10 mol%).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the bromo-N-heterocycle (1.0 equiv), the base (e.g., K₂CO₃, 2.0-3.0 equiv), and the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.5 M).
-
Alkene Addition: Add the alkene partner (1.2-2.0 equiv).
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (typically 80-130 °C).
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
3.2 Data Summary: Conditions for Specific Bromo-N-Heterocycles
The following table summarizes reported conditions for the Heck reaction with various bromo-N-heterocycles, showcasing the versatility of the method.
| Heterocycle Substrate | Alkene Partner | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 3-Bromopyridine | Styrene | Pd(OAc)₂ (10) | Ligand L (20) | K₂CO₃ (3) | Toluene | 130 | 78 | [20] |
| 2-Bromo-isoquinoline | 4-Penten-1-ol | PdCl₂ (5) | N-H NHC (10) | K₂CO₃ (2) | 1,4-Dioxane | 100 | 95 | [21] |
| 5-Bromoindole | n-Butyl acrylate | Na₂PdCl₄ (5) | sSPhos (15) | Na₂CO₃ (4) | CH₃CN/H₂O | 80 (MW) | 90 (conv.) | [18] |
| 2-Bromoindole | Aryl(amino)methyl | Pd(OAc)₂ (10) | PPh₃ (20) | K₂CO₃ (3) | DMF | 110 | 62-76 | [22][23] |
| 2-Bromoaniline (for quinoline synthesis) | Allylic Alcohol | Pd(OAc)₂ (5) | PPh₃ (10) | K₂CO₃ (2) | DMF | 100 | 75-91 | [24] |
| 3,5-Dibromopyridine | Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (2.2) | DMF | 100 | 85 | [25] |
Troubleshooting Common Issues
-
Low or No Conversion:
-
Cause: Inactive catalyst, insufficient temperature, or catalyst poisoning. The nitrogen atom of some heterocycles can coordinate to the palladium center, inhibiting its activity.[5]
-
Solution: Increase temperature. Switch to a more robust ligand system, such as an NHC or a bulky biarylphosphine.[10] Ensure all reagents and solvents are pure and anhydrous, and that the system is thoroughly deoxygenated.[5]
-
-
Formation of Palladium Black:
-
Cause: This indicates the aggregation of the Pd(0) catalyst into an inactive state. It is often caused by high temperatures, insufficient ligand concentration, or the absence of a stabilizing ligand.[5]
-
Solution: Increase the ligand-to-palladium ratio. Use a more strongly coordinating ligand like an NHC. Avoid excessive temperatures if possible.[5]
-
-
Poor Regioselectivity:
-
Cause: With certain unsymmetrical alkenes, β-hydride elimination can occur from different positions, leading to a mixture of isomers.
-
Solution: The ligand can influence regioselectivity. Screening different ligand types (e.g., phosphines vs. NHCs) may improve the outcome.
-
Conclusion
The Heck reaction is a powerful and versatile tool for the functionalization of bromo-N-heterocycles, providing access to a vast array of complex molecules relevant to the pharmaceutical and materials science industries. Success with these often-challenging substrates is achievable through a rational understanding of the reaction mechanism and careful selection of the palladium source, ligand, base, and solvent. While traditional phosphine-based systems remain effective, the advent of N-heterocyclic carbene (NHC) and advanced phosphine ligands has significantly expanded the scope and efficiency of these transformations. The protocols and data presented herein serve as a comprehensive starting point for researchers to develop robust and high-yielding Heck couplings for their specific bromo-N-heterocycle of interest.
References
- Current time information in Pasuruan, ID. (n.d.). Google.
- Leung, C. H., & Chan, K. S. (2006). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics, 25(24), 5825–5833. [Link]
- Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes. (2025).
- de Vries, J. G. (2009). Mechanisms of the Mizoroki–Heck Reaction. In The Mizoroki-Heck Reaction. John Wiley & Sons, Ltd. [Link]
- Fisher, G. M., et al. (2018). Heck Diversification of Indole-Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo-tryptophans and Halo-tryptophans in Natural Product Derivatives. Chemistry - A European Journal, 24(59), 15858-15862. [Link]
- Splain, B. T., & Dudley, G. B. (2025). Coordination-Accelerated Catalysis in the Heck Reaction Using N–H N-Heterocyclic Carbene Pd Complexes. The Journal of Organic Chemistry. [Link]
- Balinge, K. R., & Bhagat, P. R. (2017). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie, 20(7), 773-804. [Link]
- Heck reaction. (n.d.). In Wikipedia.
- Tay, D. W., et al. (2015). Palladium-meta-terarylphosphine catalyst for the Mizoroki-Heck reaction of (hetero)aryl bromides and functional olefins. PubMed. [Link]
- Double Heck Cross-Coupling Reactions of Dibrominated Pyridines. (2025). Request PDF. [Link]
- N-Heterocyclic carbene palladium (II)-pyridine (NHC-Pd (II)-Py) complex catalyzed heck reactions. (2021).
- Tay, D. W., et al. (2015). Palladium-meta-Terarylphosphine Catalyst for the Mizoroki–Heck Reaction of (Hetero)Aryl Bromides and Functional Olefins. The Journal of Organic Chemistry, 80(10), 5004-5011. [Link]
- Heck Reaction. (n.d.). Organic Chemistry Portal. [Link]
- HECK REACTION: Heterocyclic reactants mechanism. (2019, April 29). YouTube. [Link]
- Heck Reaction. (2023, June 30). Chemistry LibreTexts. [Link]
- Kinetics and Mechanistic Aspects of the Heck Reaction Promoted by a CN−Palladacycle. (2005).
- Raju, P., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[4][18]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines. The Journal of Organic Chemistry, 86(3), 2468-2483. [Link]
- Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... (n.d.).
- Beletskaya, I. P., & Cheprakov, A. V. (2012). Heck Reaction—State of the Art. Molecules, 17(12), 14358-14406. [Link]
- Raju, P., et al. (2021). Pd(0)-Catalyzed Intramolecular Heck reaction of 2/3-Aryl(amino)methyl-3/2-bromoindoles: Syntheses of 3,4-Benzo[c]-β-carbolines, Benzo[4][18]isothiazolo[2,3-a]indole 5,5-Dioxides, and 1,2-Benzo[a]-γ-carbolines.
- Reddy, T. J., & Larock, R. C. (2011). An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols. Organic Letters, 13(9), 2420-2423. [Link]
- Tay, D. W., et al. (2015). Palladium-meta-Terarylphosphine Catalyst for the Mizoroki–Heck Reaction of (Hetero)Aryl Bromides and Functional Olefins. The Journal of Organic Chemistry, 80(10), 5004-5011. [Link]
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2025).
- Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes. (2021). AIP Publishing. [Link]
- Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System. Organic Letters, 3(7), 1021-1024. [Link]
- Al-Masri, H. A., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 15(7), 4684-4694. [Link]
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (n.d.). Faraday Discussions (RSC Publishing). [Link]
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. (2023). Faraday Discussions (RSC Publishing). [Link]
- Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]
- CHAPTER 11: Heck Reactions. (2022). In Books - The Royal Society of Chemistry. [Link]
- Al-Masri, H. A., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PMC - NIH. [Link]
- Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2017). Beilstein Journals. [Link]
- WO2010129451A1 - Process for preparing bromo-substituted quinolines. (n.d.).
Sources
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Palladium-meta-terarylphosphine catalyst for the Mizoroki-Heck reaction of (hetero)aryl bromides and functional olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
The Art of the Bond: A Senior Application Scientist's Guide to Palladium-Catalyzed C-C Coupling with 7-Bromooxazolo[4,5-c]pyridine
Abstract
The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous pharmacologically active agents and functional materials. The ability to selectively introduce carbon-carbon bonds at the C7 position of this scaffold is a critical step in the synthesis of novel derivatives for drug discovery and development. This comprehensive guide provides detailed application notes and step-by-step protocols for the palladium-catalyzed Suzuki-Miyaura, Heck, Sonogashira, and Stille cross-coupling reactions with 7-Bromooxazolo[4,5-c]pyridine. Authored from the perspective of a seasoned application scientist, this document goes beyond mere procedural lists, delving into the mechanistic rationale behind component selection, offering field-proven insights for reaction optimization, and providing a framework for troubleshooting common challenges.
Introduction: The Strategic Importance of the Oxazolo[4,5-c]pyridine Core
The fusion of an oxazole ring with a pyridine core gives rise to a unique electronic and structural landscape. The oxazolo[4,5-c]pyridine system, in particular, has garnered significant attention due to its presence in molecules exhibiting a wide array of biological activities. The strategic introduction of new carbon-carbon bonds at the 7-position via palladium-catalyzed cross-coupling reactions is a powerful tool for medicinal chemists, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic properties.
This guide is designed for researchers, medicinal chemists, and process development scientists. It aims to provide not just a set of instructions, but a deeper understanding of the critical parameters that govern the success of these powerful transformations.
Synthesis of the Key Precursor: this compound
A reliable supply of the starting material is paramount. While this compound is commercially available, an in-house synthesis may be required. A common strategy involves the cyclization of an appropriately substituted aminopyridinol followed by bromination.
General Synthetic Approach
The synthesis typically begins with a substituted 3-amino-4-hydroxypyridine, which can be cyclized with a suitable one-carbon synthon (e.g., a carboxylic acid derivative) to form the oxazole ring. Subsequent regioselective bromination at the C7 position yields the desired product.
Caption: General synthetic route to this compound.
Exemplary Protocol: Bromination of Oxazolo[4,5-b]pyridin-2(3H)-one
Materials:
-
Oxazolo[4,5-b]pyridin-2(3H)-one
-
N-Bromosuccinimide (NBS)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve oxazolo[4,5-b]pyridin-2(3H)-one (1.0 eq.) in DMF.
-
Add a solution of NBS (1.1 eq.) in DMF dropwise to the stirring solution.
-
Allow the reaction to stir at room temperature overnight.
-
Upon completion (monitored by TLC), add water to the reaction mixture and cool in an ice bath.
-
The precipitated solid is collected by filtration, washed with copious amounts of water, and dried under vacuum.
Note: This protocol serves as a starting point and may require optimization for the oxazolo[4,5-c]pyridine isomer.
Palladium-Catalyzed C-C Bond Formation: Protocols and Scientific Rationale
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis.[1] The general catalytic cycle, while having nuances for each specific reaction, follows a common pathway of oxidative addition, transmetalation (for coupling with organometallic reagents) or olefin insertion (for Heck), and reductive elimination. The choice of catalyst, ligand, base, and solvent is critical for success, particularly with heteroaromatic substrates like this compound. The pyridine nitrogen can coordinate to the palladium center, influencing its catalytic activity.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The Suzuki-Miyaura Coupling: Forging Aryl-Aryl and Aryl-Vinyl Bonds
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, valued for the operational simplicity and the commercial availability of a vast array of boronic acids and their derivatives.[2]
-
Catalyst: A palladium(0) source is essential. Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are often used in combination with a phosphine ligand to generate the active Pd(0) species in situ.
-
Ligand: The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the elementary steps of the catalytic cycle. For heteroaromatic substrates, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands can be highly effective.[3]
-
Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used. Water is necessary for the solubility of the inorganic base and to facilitate the formation of the active boronate species.
Materials:
-
This compound
-
Aryl- or vinylboronic acid (1.2 - 1.5 eq.)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0 - 3.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Schlenk tube or microwave vial
-
Magnetic stirrer
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube or microwave vial, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and K₃PO₄ (2.0 eq.).
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under the inert atmosphere, add Pd(OAc)₂ (3 mol%) and SPhos (6 mol%).
-
Add the degassed solvent mixture (dioxane/water, 4:1).
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
The Heck Reaction: Vinylation of the Oxazolopyridine Core
The Heck reaction provides a powerful method for the arylation or vinylation of alkenes.[4] A specific example of a Heck reaction on a closely related oxazolo[4,5-b]pyridine provides a strong foundation for a reliable protocol.[5]
-
Catalyst: Palladium acetate (Pd(OAc)₂) is a common and effective pre-catalyst.
-
Ligand: Triarylphosphines, such as tri-o-tolylphosphine, are often used to stabilize the palladium catalyst and promote the reaction.
-
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as K₂CO₃ is used to neutralize the HBr generated during the catalytic cycle.
-
Solvent: A polar aprotic solvent like DMF is typically employed.
Materials:
-
This compound
-
Alkene (e.g., methyl acrylate, 1.5 eq.)
-
Pd(OAc)₂ (1-5 mol%)
-
Tri-o-tolylphosphine (2-10 mol%)
-
Triethylamine (Et₃N, 2.0 eq.)
-
DMF
-
Sealed reaction vessel
Procedure:
-
To a sealed reaction vessel, add this compound (1.0 eq.), Pd(OAc)₂ (1 mol%), and tri-o-tolylphosphine (2 mol%).
-
Add DMF, followed by the alkene (1.5 eq.) and Et₃N (2.0 eq.).
-
Seal the vessel and heat to reflux (or a suitable high temperature, e.g., 120 °C) for 24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
The Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is the most widely used method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes.[6] This reaction is invaluable for creating rigid linkers and introducing functionalities for further transformations.
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system: a palladium(0) complex and a copper(I) salt (e.g., CuI) as a co-catalyst. The copper facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium center.[7]
-
Palladium Source and Ligand: Pd(PPh₃)₄ or a combination of PdCl₂(PPh₃)₂ and a phosphine ligand are standard choices.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used both as a base and often as the solvent. It neutralizes the HX formed and helps in the formation of the copper acetylide.
-
Copper-Free Variants: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free Sonogashira protocols have been developed, often requiring a stronger base and a more active palladium catalyst system.
Materials:
-
This compound
-
Terminal alkyne (1.2 eq.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Copper(I) iodide (CuI, 1-3 mol%)
-
Triethylamine (Et₃N)
-
DMF (as co-solvent if needed)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add this compound (1.0 eq.), Pd(PPh₃)₄ (3 mol%), and CuI (1.5 mol%).
-
Evacuate and backfill the tube with argon or nitrogen three times.
-
Add degassed Et₃N (and DMF if necessary to ensure solubility).
-
Add the terminal alkyne (1.2 eq.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80 °C) until completion (monitored by TLC or LC-MS).
-
Once complete, filter the reaction mixture through a pad of celite to remove solid byproducts.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
The Stille Coupling: Versatility with Organostannanes
The Stille coupling utilizes organostannanes as the organometallic coupling partner.[8] While the toxicity of tin reagents is a drawback, the reaction is highly versatile and tolerant of a wide range of functional groups.[9]
-
Catalyst: Pd(PPh₃)₄ is a commonly used and effective catalyst for Stille couplings.
-
Organostannane: A variety of organotin reagents (e.g., vinyl-, aryl-, or alkynylstannanes) can be used.
-
Additives: In some cases, additives like LiCl can accelerate the transmetalation step.
-
Solvent: Apolar solvents like toluene or THF, or polar aprotic solvents like DMF, are typically used.
Materials:
-
This compound
-
Organostannane (e.g., tributyl(vinyl)tin, 1.1 eq.)
-
Pd(PPh₃)₄ (2-5 mol%)
-
Anhydrous toluene or THF
-
Schlenk tube
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq.) and Pd(PPh₃)₄ (3 mol%).
-
Evacuate and backfill with an inert gas.
-
Add anhydrous, degassed toluene.
-
Add the organostannane (1.1 eq.) via syringe.
-
Heat the reaction mixture to reflux (e.g., 110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction and concentrate.
-
Purify by column chromatography. A common workup procedure to remove tin byproducts involves washing the organic solution with an aqueous solution of KF.
Data Summary and Troubleshooting
The following table summarizes the key parameters for each reaction and provides a guide for troubleshooting common issues.
| Reaction | Typical Catalyst | Typical Ligand | Typical Base | Typical Solvent | Common Issues & Solutions |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Biarylphosphines (SPhos, XPhos) | K₃PO₄, Cs₂CO₃ | Dioxane/H₂O, Toluene/H₂O | Low Yield: Increase catalyst/ligand loading; screen different bases and solvents. Deboronated Starting Material: Use milder conditions or a different boronic ester. |
| Heck | Pd(OAc)₂ | P(o-tolyl)₃, PPh₃ | Et₃N, K₂CO₃ | DMF, NMP | Low Conversion: Increase temperature; use a more active catalyst system (e.g., with a more electron-rich ligand). Formation of Double Bond Isomers: Can be influenced by the ligand and additives. |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPEA | Et₃N, DMF | Alkyne Homocoupling (Glaser): Use copper-free conditions. Low Yield: Ensure reagents are anhydrous and degassed; increase temperature. |
| Stille | Pd(PPh₃)₄ | PPh₃ | None required | Toluene, THF, DMF | Difficulty Removing Tin Byproducts: Wash with aqueous KF; use fluorous-tagged tin reagents. Low Reactivity: Add LiCl to accelerate transmetalation. |
Conclusion
The palladium-catalyzed C-C bond formation with this compound is a robust and versatile strategy for the synthesis of novel derivatives with significant potential in drug discovery and materials science. A thorough understanding of the underlying mechanisms and careful selection of reaction components are key to achieving high yields and purity. The protocols and insights provided in this guide are intended to serve as a strong foundation for researchers to successfully employ these powerful synthetic tools.
References
- Mino, T., et al. (2011). Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings. Synlett, 2011(09), 1277-1280.
- Guillaumet, G., et al. (2001).
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Guillaumet, G., et al. (2001).
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille reaction. Organic Reactions, 50, 1-652.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922.
- Nicolaou, K. C., Bulger, P. G., & Sarlah, D. (2005). Palladium-katalysierte Kreuzkupplungsreaktionen in der Totalsynthese. Angewandte Chemie, 117(29), 4516-4563.
- Corbet, J. P., & Mignani, G. (2006). Selected patented cross-coupling technologies. Chemical Reviews, 106(7), 2651-2710.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-catalyzed cross-coupling reactions. John Wiley & Sons.
- Miyaura, N. (Ed.). (2002). Cross-coupling reactions: a practical guide (Vol. 219). Springer Science & Business Media.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133-173.
- Bellina, F., Carpita, A., & Rossi, R. (2004). Palladium catalysts for the Suzuki cross-coupling reaction: an overview of recent advances. Synthesis, 2004(15), 2419-2440.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki− Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
- Billingsley, K. L., & Buchwald, S. L. (2007). A general and efficient method for the Suzuki-Miyaura coupling of 2-pyridyl nucleophiles. Journal of the American Chemical Society, 129(11), 3358-3366.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. 7-BROMO-OXAZOLO[4,5-C]PYRIDINE | 1256822-23-7 [amp.chemicalbook.com]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones | EURASIAN JOURNAL OF CHEMISTRY [ejc.buketov.edu.kz]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 2-(4-broMophenyl)oxazolo[4,5-c]pyridine | 934331-04-1 [chemicalbook.com]
Application Note & Protocol: Palladium-Catalyzed Synthesis of 7-Aminooxazolo[4,5-c]pyridine
Document ID: AN-S7AO-0126
Abstract: This document provides a comprehensive guide for the synthesis of 7-aminooxazolo[4,5-c]pyridine from its bromo precursor, 7-bromooxazolo[4,5-c]pyridine. The core of this protocol is a robust Buchwald-Hartwig amination reaction, a cornerstone of modern carbon-nitrogen bond formation in pharmaceutical and materials science.[1][2] This guide is intended for researchers, chemists, and drug development professionals, offering detailed procedural steps, mechanistic insights, and critical considerations for successful execution and scale-up.
Introduction and Strategic Rationale
The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif found in a range of biologically active molecules. The introduction of an amino group at the C7 position is a critical step in the synthesis of various targeted therapeutic agents. Traditional methods for installing an amino group on a heteroaromatic ring, such as direct nucleophilic aromatic substitution (SNAr), often require harsh conditions and are limited by the electronic properties of the substrate.[3] The pyridine nitrogen activates the ortho (C2, C6) and para (C4) positions towards nucleophilic attack, but the reactivity at the C7 position of the fused oxazolo[4,5-c]pyridine system is not sufficiently enhanced for a facile SNAr reaction under standard conditions.[4][5][6]
Consequently, palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, have become the method of choice.[1] This reaction offers exceptional functional group tolerance, proceeds under relatively mild conditions, and provides a highly efficient and general route to aryl and heteroaryl amines.[2][7] This protocol will detail a reliable Buchwald-Hartwig procedure using an ammonia equivalent, which circumvents the challenges associated with handling gaseous ammonia.
Reaction Mechanism: The Buchwald-Hartwig Catalytic Cycle
The efficacy of the Buchwald-Hartwig amination lies in a well-defined palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
The generally accepted mechanism proceeds through the following key steps[1][7]:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-bromine bond of the this compound, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (or ammonia equivalent) coordinates to the Pd(II) center. In the presence of a strong base, the coordinated amine is deprotonated to form a more nucleophilic amido species.
-
Reductive Elimination: This is the product-forming step. The amido group and the heteroaryl group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.
A potential side reaction is β-hydride elimination, which can lead to hydrodehalogenation of the starting material and formation of an imine.[1] The choice of a sterically hindered phosphine ligand helps to suppress this undesired pathway and promote efficient reductive elimination.
Figure 1: The Buchwald-Hartwig Catalytic Cycle.
Experimental Protocol
This protocol is optimized for a 1.0 mmol scale reaction. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mg) | Mmol | Equivalents | Purity | Supplier (Example) |
| This compound | 199.01 | 199 | 1.0 | 1.0 | >97% | Sigma-Aldrich |
| Benzophenone Imine (Ammonia Source) | 181.24 | 217 | 1.2 | 1.2 | 97% | Combi-Blocks |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 915.72 | 18.3 | 0.02 | 0.02 (Pd) | 97% | Strem Chemicals |
| Xantphos (Ligand) | 578.68 | 29 | 0.05 | 0.05 | >98% | Acros Organics |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 | 1.4 | 1.4 | >98% | Alfa Aesar |
| Anhydrous Toluene | - | 5.0 mL | - | - | >99.8% | Sigma-Aldrich |
Equipment
-
10 mL Schlenk flask with a magnetic stir bar
-
Rubber septum and glass stopper
-
Schlenk line with Argon or Nitrogen supply
-
Heating mantle with a temperature controller and thermocouple
-
Standard laboratory glassware for work-up (separatory funnel, flasks)
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure
Figure 2: Experimental Workflow for Synthesis.
-
Reaction Setup:
-
Place the 10 mL Schlenk flask containing a magnetic stir bar under vacuum and flame-dry gently. Allow the flask to cool to room temperature under a positive pressure of argon. This step is critical to remove any adsorbed water.
-
-
Reagent Addition:
-
Once cool, quickly open the flask to the argon flow and add this compound (199 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), Xantphos (29 mg, 0.05 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Expert Tip: The base, NaOt-Bu, is highly hygroscopic. Handle it quickly in a glovebox or under a strong counterflow of inert gas.
-
-
Solvent and Nucleophile Addition:
-
Seal the flask with a rubber septum. Using a syringe, add anhydrous toluene (5.0 mL), followed by benzophenone imine (217 mg, 1.2 mmol).
-
Purge the resulting mixture by bubbling argon through the solution for 5-10 minutes.
-
-
Reaction Conditions:
-
Replace the septum with a glass stopper and place the flask in a preheated heating mantle at 100 °C.
-
Stir the reaction mixture vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS if desired. The mixture will typically turn dark brown.
-
-
Work-up and Imine Hydrolysis:
-
After the reaction is complete (as judged by the consumption of starting material), cool the flask to room temperature.
-
Carefully add 10 mL of water to quench the reaction. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and add 10 mL of 2M aqueous HCl. Stir vigorously for 1 hour at room temperature. This step hydrolyzes the benzophenone imine protecting group to reveal the primary amine.
-
Separate the layers. The product will be in the aqueous layer as the hydrochloride salt.
-
-
Neutralization and Extraction:
-
Cool the aqueous layer in an ice bath and slowly basify by adding 6M NaOH until the pH is >10.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The resulting crude solid should be purified by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of 0-10% methanol in dichloromethane.
-
Combine the fractions containing the pure product and remove the solvent in vacuo to yield 7-aminooxazolo[4,5-c]pyridine as a solid.
-
Product Characterization
The identity and purity of the synthesized 7-aminooxazolo[4,5-c]pyridine should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include aromatic protons on the pyridine ring, the oxazole proton, and a broad singlet for the -NH₂ protons. The chemical shifts will be influenced by the fused ring system. (Note: Specific shifts should be compared to literature values for confirmation if available, or predicted using NMR software).[8][9][10][11][12]
-
¹³C NMR (100 MHz, DMSO-d₆): The spectrum should show the correct number of signals corresponding to the unique carbons in the heterocyclic scaffold.
-
High-Resolution Mass Spectrometry (HRMS): Calculated for C₆H₅N₃O [M+H]⁺. The measured mass should be within 5 ppm of the theoretical value.
Trustworthiness and Self-Validation
-
Negative Control: Running the reaction without the palladium catalyst should result in no product formation, confirming the catalytic nature of the transformation.
-
Confirmation of Structure: Full characterization by ¹H NMR, ¹³C NMR, and HRMS is essential to unambiguously confirm the structure and rule out isomeric products or significant impurities.
-
Purity Assessment: Final product purity should be assessed by HPLC or qNMR to be >95% for use in subsequent applications.
References
- Buchwald, S. L., & Hartwig, J. F. (2000s). Numerous publications establishing the scope of palladium-catalyzed C-N bond formation. Journal of the American Chemical Society and Organic Letters.
- Wikipedia.
- ACS Green Chemistry Institute.
- Chemistry LibreTexts.
- Lumen Learning.
- Chemistry Stack Exchange.
- YouTube.
- YouTube.
- YouTube.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. preprints.org [preprints.org]
- 9. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. d-nb.info [d-nb.info]
Application Notes and Protocols for the Functionalization of the 7-Position of the Oxazolo[4,5-c]pyridine Ring
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. The ability to selectively functionalize this ring system is paramount for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. This guide provides a detailed examination of synthetic strategies for the targeted functionalization of the 7-position of the oxazolo[4,5-c]pyridine ring. We will delve into established methodologies, including directed ortho-metalation and cross-coupling reactions, providing both the theoretical underpinnings and detailed, actionable protocols.
Introduction: The Significance of the Oxazolo[4,5-c]pyridine Scaffold
The fusion of an oxazole ring with a pyridine ring gives rise to the oxazolopyridine isomers, a class of compounds that has garnered considerable attention in the pharmaceutical sciences. The oxazolo[4,5-c]pyridine core, in particular, is a key structural component in a variety of biologically active molecules, including anti-inflammatory agents and kinase inhibitors. The nitrogen atoms in the pyridine and oxazole rings act as hydrogen bond acceptors, while the aromatic system can engage in π-stacking interactions with biological targets. Consequently, the ability to introduce diverse substituents at specific positions on this scaffold is a powerful tool for modulating the pharmacological properties of these molecules. The 7-position of the oxazolo[4,5-c]pyridine ring is of particular strategic importance, as substitution at this site can significantly influence the molecule's interaction with its biological target.
Core Strategies for 7-Position Functionalization
The functionalization of the 7-position of the oxazolo[4,5-c]pyridine ring can be approached through several synthetic strategies. The choice of method often depends on the desired substituent and the overall synthetic route. Two of the most powerful and versatile approaches are:
-
Directed Ortho-Metalation (DoM): This strategy involves the use of a directing group to facilitate the deprotonation of the 7-position by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups.
-
Halogenation Followed by Cross-Coupling: This two-step approach first introduces a halogen atom (e.g., bromine or iodine) at the 7-position. This halogenated intermediate then serves as a handle for subsequent transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings, to form carbon-carbon and carbon-heteroatom bonds.
Below, we provide detailed protocols and the scientific rationale for these methodologies.
Methodology 1: Directed Ortho-Metalation (DoM)
Principle and Rationale
Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. The success of this method relies on the presence of a directing metalation group (DMG) that coordinates to the organolithium base, positioning it in proximity to the ortho-proton and facilitating its abstraction. For the oxazolo[4,5-c]pyridine system, a substituent on the oxazole ring, such as a dialkylamino group, can serve as an effective DMG to direct lithiation to the adjacent 7-position of the pyridine ring.
While direct literature on the DoM of the oxazolo[4,5-c]pyridine isomer is limited, a comprehensive study on the closely related oxazolo[4,5-b]pyridine system by Lever et al. provides a robust and adaptable protocol.[1] In their work, a 2-diethylamino group on the oxazole ring effectively directs tert-butyllithium to deprotonate the 7-position with high regioselectivity.[1] This approach is predicated on the ability of the nitrogen atoms of the diethylamino group to chelate the lithium cation, thereby lowering the activation energy for the deprotonation of the sterically accessible C7-H bond. The resulting 7-lithio intermediate is a potent nucleophile that can react with a wide array of electrophiles.
Experimental Protocol: 7-Position Functionalization via Directed Ortho-Metalation (Adapted from Lever et al.[1])
This protocol is adapted for the oxazolo[4,5-c]pyridine system and should be optimized for specific substrates and electrophiles.
Step 1: Synthesis of the 2-Dialkylamino-oxazolo[4,5-c]pyridine Precursor
The synthesis of the directing group-containing precursor is the initial and crucial step. This can be achieved through the condensation of a suitably substituted 4-aminopyridin-3-ol with a dialkylcarbamoyl chloride.
Step 2: Directed Ortho-Metalation and Electrophilic Quench
-
Materials:
-
2-Dialkylamino-oxazolo[4,5-c]pyridine
-
Anhydrous tetrahydrofuran (THF)
-
tert-Butyllithium (t-BuLi) in pentane or hexanes
-
Electrophile (e.g., N,N-dimethylformamide (DMF), iodine, benzaldehyde, etc.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the 2-dialkylamino-oxazolo[4,5-c]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous THF under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of tert-butyllithium (1.1-1.5 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting deep-colored solution at -78 °C for 1-2 hours.
-
Add the chosen electrophile (1.2-2.0 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
After the addition of the electrophile, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-16 hours (reaction time is dependent on the electrophile).
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
-
Data Presentation: Representative Electrophiles and Products
| Electrophile | Product Functional Group at C7 |
| N,N-Dimethylformamide (DMF) | Aldehyde (-CHO) |
| Iodine (I₂) | Iodo (-I) |
| Benzaldehyde | Hydroxy(phenyl)methyl |
| Carbon dioxide (CO₂) | Carboxylic acid (-COOH) |
| Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-TMS) |
Visualization of the DoM Workflow
Caption: Workflow for Directed Ortho-Metalation.
Methodology 2: Halogenation and Palladium-Catalyzed Cross-Coupling
Principle and Rationale
A robust and widely applicable strategy for the functionalization of heteroaromatic compounds involves an initial halogenation step followed by a transition metal-catalyzed cross-coupling reaction. This approach offers a high degree of flexibility in the types of substituents that can be introduced.
Step A: Regioselective Halogenation
The first step is the selective introduction of a halogen, typically bromine or iodine, at the 7-position. For electron-rich pyridine systems, direct electrophilic halogenation can be challenging due to the deactivating effect of the ring nitrogen. However, various methods have been developed to achieve regioselective halogenation of pyridines.[2][3] For the oxazolo[4,5-c]pyridine scaffold, conditions may need to be carefully screened to achieve the desired C7 selectivity.
Step B: Palladium-Catalyzed Cross-Coupling
With the 7-halo-oxazolo[4,5-c]pyridine in hand, a vast array of cross-coupling reactions can be employed to introduce new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which utilizes boronic acids or their esters, is one of the most common and versatile methods for forming biaryl and heteroaryl-aryl linkages.[4][5][6][7][8]
Experimental Protocol: 7-Bromo-oxazolo[4,5-c]pyridine Synthesis and Subsequent Suzuki-Miyaura Coupling
Part 1: Synthesis of 7-Bromo-oxazolo[4,5-c]pyridine (Illustrative Protocol)
-
Materials:
-
Oxazolo[4,5-c]pyridine
-
N-Bromosuccinimide (NBS)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Appropriate workup and purification reagents
-
-
Procedure:
-
Dissolve oxazolo[4,5-c]pyridine (1.0 eq) in an anhydrous solvent under a nitrogen atmosphere.
-
Add N-Bromosuccinimide (1.0-1.2 eq) portion-wise at a suitable temperature (this may range from room temperature to reflux, depending on the substrate's reactivity).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain 7-bromo-oxazolo[4,5-c]pyridine.
-
Part 2: Suzuki-Miyaura Cross-Coupling
-
Materials:
-
7-Bromo-oxazolo[4,5-c]pyridine
-
Aryl or heteroaryl boronic acid or ester (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)
-
Anhydrous solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water)
-
-
Procedure:
-
To a reaction vessel, add the 7-bromo-oxazolo[4,5-c]pyridine (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with nitrogen or argon several times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
-
Purify the crude product by column chromatography to yield the 7-aryl- or 7-heteroaryl-oxazolo[4,5-c]pyridine.
-
Data Presentation: Suzuki-Miyaura Coupling Parameters
| Parameter | Typical Conditions |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃ |
| Solvent System | 1,4-Dioxane/H₂O, Toluene/EtOH/H₂O, DMF |
| Temperature | 80-120 °C |
Visualization of the Halogenation and Cross-Coupling Workflow
Caption: Two-step halogenation and cross-coupling strategy.
Conclusion and Future Outlook
The functionalization of the 7-position of the oxazolo[4,5-c]pyridine ring is a critical step in the synthesis of novel compounds for drug discovery. While direct methodologies for this specific isomer may not be as extensively documented as for other isomers, the principles of directed ortho-metalation and halogenation/cross-coupling provide powerful and adaptable strategies. The protocols outlined in this guide, based on established chemical principles and analogous systems, offer a solid foundation for researchers to explore the chemical space around this important scaffold. Further research into direct C-H activation at the 7-position could provide even more efficient and atom-economical routes to these valuable compounds.[9][10][11][12][13]
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-Catalyzed Cross-Coupling Reactions; Diederich, F., Stang, P. J., Eds.; Wiley-VCH: Weinheim, Germany, 1998; pp 49–97.
- Lever Jr, O. W., Werblood, H. M., & Russell, R. K. (1987). Oxazolo[4,5-b]pyridines. Regioselective metalation of the 2-diethylaminooxazolo[4,5-b]pyridine system and formation of 7-substituted derivatives. Tetrahedron Letters, 28(42), 5045-5048. [Link]
- Sochacka-Ćwikła, A., Regiec, A., Zimecki, M., Artym, J., Zaczyńska, E., Kocięba, M., ... & Mączyński, M. (2020).
- Gutsulyak, D. V., & Beletskaya, I. P. (2012). C–H bond functionalization: a new strategy for the synthesis of heterocycles. Russian Chemical Reviews, 81(5), 411.
- Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium (II)-catalyzed C–H activation/C–C cross-coupling reactions: versatility and practicality.
- Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of biaryls by Suzuki–Miyaura cross-coupling reactions: a comprehensive review.
- Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483. [Link]
- Dounay, A. B., & Overman, L. E. (2003). The asymmetric intramolecular Heck reaction in natural product total synthesis. Chemical reviews, 103(8), 2945-2964.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl− Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical reviews, 102(5), 1359-1470.
- Pearson, D. E., & Thieret, T. E. (1969). Halogenation of Pyridines.
- Mongin, F., & Quéguiner, G. (2001). Advances in the directed metalation of azines and diazines. Tetrahedron, 57(19), 4059-4090.
- Ackermann, L. (Ed.). (2011).
Sources
- 1. Redirecting [linkinghub.elsevier.com]
- 2. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles [organic-chemistry.org]
- 11. Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of a 7-Substituted Oxazolo[4,5-c]pyridine Analog Library
Abstract
The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential as kinase inhibitors and modulators of inflammatory pathways.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and characterization of a diverse library of 7-substituted oxazolo[4,5-c]pyridine analogs. We present a strategic synthetic approach, detailed experimental protocols for key chemical transformations, and robust analytical methodologies for compound characterization. Furthermore, a protocol for a representative biological screening assay is included to facilitate the pharmacological evaluation of the synthesized library.
Introduction: The Therapeutic Potential of the Oxazolo[4,5-c]pyridine Core
The fusion of oxazole and pyridine rings creates a unique chemical architecture with significant potential for drug discovery.[1] The oxazolopyridine core is a key pharmacophore in numerous biologically active molecules, attributed to its ability to engage in various non-covalent interactions with biological targets.[3] Specifically, the oxazolo[4,5-c]pyridine isomer offers a distinct arrangement of nitrogen and oxygen atoms, influencing its electronic properties and potential as a scaffold for therapeutic agents.
The development of a library of analogs with diverse substituents at the 7-position is a rational approach to explore the structure-activity relationship (SAR) of this scaffold. By introducing a variety of chemical moieties at this position, it is possible to modulate the pharmacokinetic and pharmacodynamic properties of the compounds, potentially leading to the discovery of novel drug candidates with enhanced potency, selectivity, and metabolic stability.[3] This guide outlines a systematic approach to construct such a library, starting from a key halogenated intermediate, which serves as a versatile handle for a range of modern cross-coupling reactions.
Synthetic Strategy and Protocols
The cornerstone of our strategy is the synthesis of a versatile 7-halo-oxazolo[4,5-c]pyridine intermediate. This intermediate can then be subjected to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, to introduce a wide array of substituents at the 7-position.
Figure 1: General workflow for the synthesis and screening of a 7-substituted oxazolo[4,5-c]pyridine library.
Protocol 1: Synthesis of the 7-Chloro-oxazolo[4,5-c]pyridine Intermediate
This multi-step protocol is a proposed route based on established methodologies for the synthesis of related heterocyclic systems.[4][5]
Step 1: Synthesis of 3-Amino-5-bromo-4-hydroxypyridine
The synthesis of the key 3-amino-4-hydroxypyridine precursor can be achieved from a commercially available starting material. The introduction of amino and hydroxyl groups onto the pyridine ring is a critical step in forming the oxazole ring.[4]
-
Starting Material: 3,5-Dibromo-4-hydroxypyridine.
-
Reaction: To a solution of 3,5-dibromo-4-hydroxypyridine (1.0 equiv) in a suitable solvent such as dioxane, add a solution of aqueous ammonia (excess).
-
Conditions: Heat the reaction mixture in a sealed vessel at 120-140 °C for 24-48 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to afford 3-amino-5-bromo-4-hydroxypyridine.
Step 2: Cyclization to form 7-Bromo-oxazolo[4,5-c]pyridine
The oxazole ring is formed by the condensation of the aminohydroxypyridine with a suitable one-carbon source, such as trimethyl orthoformate.
-
Reactants: 3-Amino-5-bromo-4-hydroxypyridine (1.0 equiv) and trimethyl orthoformate (3.0-5.0 equiv).
-
Catalyst: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (0.1 equiv).
-
Conditions: Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 7-bromo-oxazolo[4,5-c]pyridine.
Step 3: Halogen Exchange to 7-Chloro-oxazolo[4,5-c]pyridine (Optional but often advantageous for cross-coupling)
While the 7-bromo intermediate can be used directly in many cross-coupling reactions, the corresponding chloro derivative can sometimes offer advantages in terms of reactivity and cost. A halogen exchange reaction can be performed if needed.
-
Reactants: 7-Bromo-oxazolo[4,5-c]pyridine (1.0 equiv) and a chloride source such as copper(I) chloride (1.5 equiv).
-
Solvent: Use a high-boiling polar aprotic solvent like DMF or NMP.
-
Conditions: Heat the reaction mixture to 150-170 °C for 12-24 hours.
-
Work-up: Cool the mixture, pour into water, and extract with an organic solvent. The organic layer is then washed, dried, and concentrated. Purify by column chromatography to obtain 7-chloro-oxazolo[4,5-c]pyridine.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the 7-chloro-oxazolo[4,5-c]pyridine intermediate and various boronic acids or esters.[6]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 7-chloro-oxazolo[4,5-c]pyridine (1.0 equiv), the desired aryl or heteroaryl boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base like K₂CO₃ (2.0 equiv).
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1).[6]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the introduction of a wide range of primary and secondary amines at the 7-position of the oxazolo[4,5-c]pyridine core.[4]
-
Reaction Setup: In a dry, sealed reaction vessel under an inert atmosphere, combine 7-chloro-oxazolo[4,5-c]pyridine (1.0 equiv), the desired amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2-4 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-8 mol%), and a strong base such as NaOtBu (1.4 equiv).[4]
-
Solvent: Add an anhydrous, degassed solvent like toluene or 1,4-dioxane.
-
Reaction: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.
-
Purification: After filtration and solvent evaporation, purify the residue by flash column chromatography.
Purification and Structural Characterization
The purity and identity of all synthesized compounds must be rigorously confirmed.
-
Purification: Initial purification is typically achieved by flash column chromatography on silica gel. For final purification to >95% purity for biological testing, reversed-phase preparative HPLC is recommended.
-
Structural Characterization: The structure of each analog should be confirmed by a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure and connectivity of atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
Table 1: Representative Analytical Data for 7-Substituted Oxazolo[4,5-c]pyridine Analogs
| Compound ID | R Group at Position 7 | ¹H NMR (δ, ppm, DMSO-d₆) | ¹³C NMR (δ, ppm, DMSO-d₆) | MS (m/z) [M+H]⁺ |
| OX-1 | Phenyl | 8.5-7.5 (m, Ar-H), 9.2 (s, 1H, H-2) | 160-110 (Ar-C) | 197.07 |
| OX-2 | 4-Morpholinyl | 8.0-7.0 (m, Ar-H), 3.8 (t, 4H), 3.4 (t, 4H), 9.1 (s, 1H, H-2) | 158-115 (Ar-C), 66.5, 48.2 | 218.11 |
| OX-3 | 3-Pyridyl | 9.3-7.4 (m, Ar-H), 9.2 (s, 1H, H-2) | 161-120 (Ar-C) | 198.07 |
*Expected chemical shift ranges. Actual values will vary based on the specific analog.
Biological Evaluation: In Vitro Kinase Inhibition Assay
Given that many pyridine-containing heterocycles exhibit kinase inhibitory activity, a common and relevant assay for this library is an in vitro kinase inhibition assay.[3]
Figure 2: A generic kinase signaling pathway illustrating the point of intervention for a kinase inhibitor.
Protocol 4: ADP-Glo™ Kinase Assay (Promega)
This protocol describes a luminescent kinase assay that measures the amount of ADP produced during a kinase reaction.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase of interest, its substrate, and ATP in a suitable kinase reaction buffer.
-
Add the synthesized oxazolo[4,5-c]pyridine analogs at various concentrations (typically a serial dilution) to the reaction mixture in a 96- or 384-well plate. Include appropriate controls (no inhibitor, no enzyme).
-
Initiate the kinase reaction by adding ATP and incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
This application note provides a comprehensive framework for the development of a novel library of 7-substituted oxazolo[4,5-c]pyridine analogs. The outlined synthetic strategies, detailed protocols, and analytical methods offer a robust starting point for researchers in drug discovery. The successful synthesis and screening of this library have the potential to yield valuable insights into the structure-activity relationships of this important heterocyclic scaffold and may lead to the identification of novel therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,6-Dichloro-4-pyridinamine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- BenchChem. (2025). Application Notes and Protocols for Suzuki Cross-Coupling Reactions in 6H-Imidazo[4,5-B]pyridine Functionalization.
- Grumel, V., Mérour, J.-Y., & Guillaumet, G. (2001). SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]-PYRIDINE DERIVATIVES. Heterocycles, 55(7), 1329-1345.
- Palamarchuk, I. V., & Kulakov, I. V. (2024). A New Method for Obtaining Carboxylic Derivatives of Oxazolo[5,4-b]pyridine Based on 3-Aminopyridine-2(1H)-ones. [Source not available].
- ResearchGate. (n.d.). Examples of biologically active oxazolopyridines.
- ResearchGate. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity.
- ResearchGate. (n.d.). Synthesis of 7-chloro-substituted oxazolo[4,5-d]pyrimidines 5a/5b.
- MySkinRecipes. (n.d.). Oxazolo[4,5-c]pyridine.
- PubChem. (n.d.). Oxazolo[4,5-C]pyridine.
- Kim, D., et al. (2020). Rational Design, Synthesis and Evaluation of Oxazolo[4,5-c]-quinolinone Analogs as Novel Interleukin-33 Inhibitors. Bulletin of the Korean Chemical Society, 41(9), 887-891.
- BenchChem. (2025). Application Note: LC-MS/MS Analysis of Oxazolo[4,5-c]quinoline Metabolites.
- ResearchGate. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors.
- China Trading Guide. (n.d.). 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China.
- ResearchGate. (n.d.). General synthetic route for the synthesis of 3-hydroxypyridin-4-one....
- National Center for Biotechnology Information. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(7), 743-750.
- Royal Society of Chemistry. (2018). Synthesis and orthogonal functionalization of oxazolo[5′,4′:4,5]pyrano[2,3-b]pyridine by intra- and intermolecular Pd-catalyzed direct C–H bond heteroarylation. Organic & Biomolecular Chemistry, 16(4), 554-558.
- Preprints.org. (2025). Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. Preprints.org.
- MDPI. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694.
- National Center for Biotechnology Information. (2012). Aldol elaboration of 4,5,6,7-tetrahydroisoxazolo[4,3-c]pyridin-4-ones, masked precursors to acylpyridones. Beilstein Journal of Organic Chemistry, 8, 299-304.
- National Center for Biotechnology Information. (2014). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 19(8), 12530-12554.
- ResearchGate. (n.d.). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines.
Sources
- 1. Access to 3-Amino-[1,2,4]-triazolo Pyridines and Related Heterocycles via Electrochemically Induced Desulfurative Cyclization [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. 3-Amino-4-hydroxypyridine | Properties, Uses, Safety Data & Supplier in China [pipzine-chem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
7-Bromooxazolo[4,5-c]pyridine: A Privileged Scaffold for the Development of Next-Generation Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the application of the 7-bromooxazolo[4,5-c]pyridine scaffold in the design and synthesis of potent and selective kinase inhibitors. Drawing upon established principles of medicinal chemistry and established laboratory protocols, this guide will detail the rationale for using this scaffold, propose synthetic strategies, and provide step-by-step protocols for the evaluation of derived compounds.
Introduction: The Rationale for the Oxazolo[4,5-c]pyridine Scaffold
The oxazolo[4,5-c]pyridine core is a heterocyclic scaffold that has garnered interest in medicinal chemistry as a bioisostere of purine.[1] This structural mimicry allows it to interact with the ATP-binding site of a wide range of protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery, particularly in oncology and immunology. The strategic placement of nitrogen and oxygen atoms in the fused ring system facilitates the formation of key hydrogen bond interactions with the hinge region of the kinase domain, a common feature of many ATP-competitive inhibitors.
The introduction of a bromine atom at the 7-position of the oxazolo[4,5-c]pyridine scaffold offers several advantages in the design of kinase inhibitors. Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity and selectivity for the target kinase. Furthermore, the bromine atom serves as a versatile synthetic handle, enabling further structural modifications through cross-coupling reactions to explore the chemical space around the scaffold and optimize the structure-activity relationship (SAR).
While extensive research has been conducted on isomeric scaffolds such as oxazolo[4,5-b]pyridines and oxazolo[5,4-d]pyrimidines, the oxazolo[4,5-c]pyridine core has been highlighted for its potential in enhancing the inhibitory activity against specific kinases, such as Janus kinase 1 (JAK1). This suggests that the unique arrangement of heteroatoms in the oxazolo[4,5-c]pyridine scaffold can be exploited to achieve desired selectivity profiles.
Synthesis of the this compound Scaffold and Derivatives
The synthesis of the this compound core can be approached through several synthetic routes, often leveraging established methods for the construction of related heterocyclic systems. A plausible and adaptable synthetic strategy is outlined below, drawing analogy from the synthesis of isomeric oxazolopyridines.
Proposed Synthetic Pathway
Caption: Proposed synthetic pathway for this compound and its derivatives.
Experimental Protocol: Synthesis of this compound (Illustrative)
This protocol is a generalized procedure and may require optimization for specific substrates and scales.
Step 1: Bromination of a suitable 4-aminopyridine precursor.
-
To a solution of the starting 4-aminopyridine in a suitable solvent (e.g., acetonitrile), add N-bromosuccinimide (NBS) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Work up the reaction by quenching with aqueous sodium thiosulfate and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield the brominated aminopyridine.
Step 2: Nitration of the brominated aminopyridine.
-
Carefully add the brominated aminopyridine to a mixture of concentrated nitric acid and sulfuric acid at 0 °C.
-
Stir the reaction at a controlled temperature until the starting material is consumed.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product.
-
Filter, wash with water, and dry the solid to obtain the bromo-nitro-aminopyridine.
Step 3: Conversion of the amino group to a hydroxyl group.
-
Dissolve the bromo-nitro-aminopyridine in aqueous sulfuric acid and cool to 0 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxypyridine.
-
Cool the reaction and extract the product with an organic solvent. Purify by chromatography.
Step 4: Reduction of the nitro group.
-
To a solution of the bromo-nitro-hydroxypyridine in a suitable solvent (e.g., ethanol/water), add a reducing agent such as iron powder and an acid catalyst (e.g., HCl).
-
Heat the mixture at reflux until the reduction is complete.
-
Filter the hot solution to remove the iron salts and concentrate the filtrate. Neutralize to precipitate the amino-bromo-hydroxypyridine.
Step 5: Cyclization to form the oxazole ring.
-
A mixture of the amino-bromo-hydroxypyridine and a suitable cyclizing agent (e.g., a carboxylic acid, acid chloride, or orthoester) in a high-boiling solvent (e.g., polyphosphoric acid or Eaton's reagent) is heated at an elevated temperature.[2]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into ice water. Neutralize with a base to precipitate the this compound.
-
Purify the product by crystallization or column chromatography.
Step 6: Diversification of the Scaffold.
-
The 7-bromo position serves as a key point for diversification using palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination to introduce a variety of substituents.
In Vitro Evaluation of Kinase Inhibitory Activity
Once a library of this compound derivatives has been synthesized, the next critical step is to evaluate their inhibitory activity against a panel of target kinases.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (typically contains Tris-HCl, MgCl2, DTT, and BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Test compounds dissolved in DMSO
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold dilutions.
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the specific kinase to ensure competitive inhibition can be accurately measured.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis:
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.
-
| Parameter | Typical Concentration/Condition |
| Kinase Concentration | 1-10 nM |
| Substrate Concentration | 0.1-1 µM |
| ATP Concentration | 1-100 µM (near Km) |
| Test Compound Concentration | 10 µM to 0.1 nM (serial dilution) |
| Incubation Time | 30-120 minutes |
| Temperature | Room Temperature (20-25 °C) |
Cell-Based Assays for Assessing Cellular Potency and Mechanism of Action
While in vitro assays are essential for determining direct inhibitory activity, cell-based assays provide a more physiologically relevant context to evaluate the efficacy of the inhibitors.
Protocol: Cellular Target Engagement Assay (NanoBRET™)
This protocol allows for the quantitative measurement of compound binding to a specific kinase within living cells.
Materials:
-
Cells expressing the kinase of interest fused to a NanoLuc® luciferase.
-
NanoBRET™ tracer specific for the kinase of interest.
-
Opti-MEM® I Reduced Serum Medium.
-
Test compounds dissolved in DMSO.
-
White, tissue culture-treated 96-well plates.
-
Luminescence plate reader with appropriate filters for NanoBRET™ detection.
Procedure:
-
Cell Plating: Seed the cells in the 96-well plates and incubate overnight to allow for cell attachment.
-
Compound Treatment: Add serial dilutions of the test compounds to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer to the wells.
-
Incubation: Incubate the plate for a specified time (e.g., 2 hours) at 37 °C in a CO2 incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and read the plate on a luminescence reader equipped with two filters to measure donor (NanoLuc®) and acceptor (tracer) emission.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). A decrease in the BRET signal indicates displacement of the tracer by the test compound, signifying target engagement. Determine the IC50 value from the dose-response curve.
Structure-Activity Relationship (SAR) Studies: Guiding Inhibitor Optimization
Systematic modification of the this compound scaffold is crucial for optimizing potency, selectivity, and pharmacokinetic properties. The bromine at the 7-position is an excellent starting point for exploring SAR.
Caption: Key positions for SAR exploration on the this compound scaffold.
Key Considerations for SAR:
-
Position 2: Substituents at this position often project into the ATP binding pocket. Varying the size, electronics, and hydrogen bonding capacity of groups at this position can significantly impact potency and selectivity.
-
Position 7: Derivatization of the 7-bromo position allows for the exploration of the solvent-exposed region of the kinase. Introducing polar groups can improve solubility, while larger hydrophobic groups may interact with additional pockets on the protein surface.
-
Pyridine Nitrogen: The basicity of the pyridine nitrogen can be modulated to influence cell permeability and off-target activities.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its purine-like structure provides a solid foundation for binding to the ATP pocket, while the 7-bromo substituent offers a versatile handle for fine-tuning the pharmacological properties of the resulting compounds. The protocols and strategies outlined in this guide provide a framework for the synthesis, in vitro and cell-based evaluation, and rational optimization of kinase inhibitors based on this privileged scaffold.
References
- Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. MDPI.
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. National Center for Biotechnology Information.
- (PDF) Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. ResearchGate.
- Oxazolo[4,5-b]pyridine-Based Piperazinamides as GSK-3β Inhibitors with Potential for Attenuating Inflammation and Suppression of Pro-Inflammatory Mediators. PubMed.
- Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Taylor & Francis Online.
- Design, synthesis and optimization of 7-substituted-pyrazolo[4,3-b]pyridine ALK5 (activin receptor-like kinase 5) inhibitors. PubMed.
- Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R). National Center for Biotechnology Information.
- EGFR inhibitors developed through bioisosteric replacement of the.... ResearchGate.
- SYNTHESIS OF SUBSTITUTED OXAZOLO[4,5-b]- PYRIDINE DERIVATIVES. Heterocycles.
Sources
Application Notes & Protocols: Design and Synthesis of Oxazolopyridine Derivatives as Antiviral Agents
Abstract
The emergence and re-emergence of viral diseases present a continuous global health challenge, necessitating the development of novel antiviral therapeutics. Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the oxazolopyridine scaffold has garnered significant interest. Its structural similarity to natural purines allows it to interact with key biological targets, including viral enzymes crucial for replication.[1][2][3] This guide provides a comprehensive overview of the rational design, chemical synthesis, and biological evaluation of oxazolopyridine derivatives as potential antiviral agents. We offer field-proven insights into structure-activity relationships (SAR), detailed step-by-step protocols for synthesis and antiviral screening, and a discussion of key viral targets. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation antiviral drugs.
Introduction: The Oxazolopyridine Scaffold as a Privileged Structure in Antiviral Research
The oxazole ring fused with a pyridine ring creates the oxazolopyridine core, a versatile heterocyclic system. This scaffold is considered "privileged" in medicinal chemistry due to its ability to serve as a versatile template for designing ligands that can interact with a wide range of biological targets with high affinity.[2] The structural analogy to purine nucleobases, the fundamental building blocks of DNA and RNA, is a key reason for its potential as an antiviral agent.[1][3] This mimicry allows oxazolopyridine derivatives to potentially interfere with the synthesis of the viral genome by targeting viral polymerases or to inhibit other crucial viral enzymes.[4][5][6]
Numerous studies have highlighted the broad biological activities of related fused oxazole systems, such as oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines, which have demonstrated anticancer, immunosuppressive, and antiviral properties.[1][2][7] This documented potential validates the exploration of the core oxazolopyridine structure for novel antiviral therapies.
Rational Design Strategies for Oxazolopyridine-Based Antivirals
A successful antiviral drug discovery campaign begins with a robust design strategy. For oxazolopyridine derivatives, this involves a multi-pronged approach combining target-based design, structure-activity relationship (SAR) analysis, and computational methods.
Key Viral Targets
The efficacy of an antiviral agent is contingent on its ability to selectively inhibit a critical process in the viral life cycle. Oxazole-based compounds have shown activity against a variety of viral targets.[4]
-
Viral Polymerases (RdRp, RT): RNA-dependent RNA polymerase (RdRp) and reverse transcriptase (RT) are essential for the replication of RNA viruses and retroviruses, respectively. Due to their structural similarity to nucleosides, oxazolopyridine derivatives can act as non-nucleoside inhibitors, binding to allosteric sites on the enzyme and inducing conformational changes that disrupt its function.[4][5][8]
-
Viral Proteases (e.g., 3CLpro/Mpro): Proteases are crucial for cleaving viral polyproteins into functional non-structural proteins required for viral replication.[9][10][11] The oxazole scaffold can be incorporated into molecules designed to fit into the active site of proteases, such as the main protease (Mpro) of SARS-CoV-2, thereby blocking their activity.[4][9]
-
Viral Entry and Fusion: Some heterocyclic compounds can inhibit the early stages of viral infection by preventing the virus from attaching to or entering host cells.[4][12] This can be achieved by blocking the interaction between viral glycoproteins and host cell receptors.
The overall workflow for designing and validating these targeted inhibitors is a cyclical process of design, synthesis, and testing.
Caption: Iterative workflow for antiviral drug discovery.
Structure-Activity Relationship (SAR) Insights
SAR studies are critical for optimizing lead compounds. By systematically modifying the substituents on the oxazolopyridine core, researchers can enhance potency and selectivity while improving pharmacokinetic properties.
-
Substitutions at C2 and C5: For the related oxazole scaffold, substitutions at the C2 and C5 positions have been shown to significantly influence enzyme binding and antiviral activity.[4]
-
Influence of Substituents at C7: In studies on oxazolo[5,4-d]pyrimidines, the nature of the substituent at the 7-position dramatically impacts biological activity. The size, length, and functional groups of the substituent are key determinants of potency.[1] For instance, derivatives with a 3-(N,N-dimethylamino)propyl substituent have shown promising activity in some assays.[1]
-
Lipophilicity and Toxicity: A balance must be struck between lipophilicity (which can enhance cell permeability) and toxicity. High lipophilicity in some oxazolo[4,5-d]pyrimidine derivatives has been correlated with increased cytotoxicity, a critical consideration in drug design.[7]
| Position | Substituent Type | Observed Effect on Activity | Rationale / Hypothesis |
| C2 | Aromatic Rings (e.g., Phenyl) | Often essential for activity | May engage in π-stacking or hydrophobic interactions within the target's binding pocket. |
| C5 | Small Alkyl (e.g., Methyl) vs. H | Can modulate potency | Affects the electronic properties and steric fit of the scaffold. |
| C7 | Aliphatic Amino Chains | Potency is dependent on chain length and functional groups.[1] | The chain may access deeper pockets of the target enzyme; terminal amino groups can form key hydrogen bonds. |
| C7 | Hydroxylalkyl Groups | Often results in decreased cytotoxic activity.[1] | Increased hydrophilicity can reduce non-specific binding and improve the safety profile. |
Table 1: Generalized Structure-Activity Relationship (SAR) for Oxazolopyridine and Related Scaffolds.
Experimental Protocols
The following protocols provide a generalized framework. Researchers must adapt these procedures based on the specific chemical properties of their target molecules and the biological systems being used.
Protocol 1: General Synthesis of a 2,7-Disubstituted Oxazolo[4,5-b]pyridine Derivative
This protocol outlines a common synthetic route starting from a commercially available substituted 2-aminopyridin-3-ol. This method involves the formation of the oxazole ring onto the pyridine core.
Caption: General synthetic scheme for Oxazolo[4,5-b]pyridines.
Step 1: Acylation of 2-Aminopyridin-3-ol
-
To a stirred solution of a substituted 2-aminopyridin-3-ol (1.0 eq) in anhydrous pyridine (10 mL/g) at 0 °C, add the desired acid chloride (R-COCl, 1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (50 mL).
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the amide intermediate.
-
Causality: Pyridine acts as both a solvent and a base to neutralize the HCl byproduct of the acylation reaction, driving the formation of the amide.
-
Step 2: Cyclodehydration to form the Oxazole Ring
-
Suspend the amide intermediate (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux (approx. 107 °C) for 3-5 hours. Monitor the reaction by TLC.
-
Carefully cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the 2-substituted oxazolo[4,5-b]pyridine core.
-
Causality: POCl₃ is a powerful dehydrating agent that facilitates the intramolecular cyclization of the amide onto the phenolic hydroxyl group, forming the stable oxazole ring.
-
Step 3: Nucleophilic Aromatic Substitution at C7 (if applicable)
-
If the pyridine starting material contained a leaving group (e.g., Chlorine) at the position that becomes C7, this step can be performed.
-
Dissolve the 7-chloro-oxazolo[4,5-b]pyridine derivative (1.0 eq) in N,N-Dimethylformamide (DMF).
-
Add the desired amine (R'-NH₂, 1.5 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Heat the reaction at 80-100 °C for 8-12 hours.
-
After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purify via column chromatography to yield the final 2,7-disubstituted oxazolo[4,5-b]pyridine derivative.
-
Trustworthiness: Each step must be monitored by TLC or LC-MS to ensure complete conversion before proceeding. The final product's structure and purity must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Protocol 2: In Vitro Antiviral Activity and Cytotoxicity Assay
This protocol describes a standard method to determine the 50% cytotoxic concentration (CC₅₀) and the 50% effective concentration (EC₅₀) of a test compound. The ratio of these values provides the Selectivity Index (SI), a key measure of a drug's therapeutic window.
Materials:
-
Host cell line susceptible to the virus (e.g., Vero E6 for SARS-CoV-2, HeLa for Poliovirus).
-
Virus stock with a known titer (Plaque Forming Units/mL or TCID₅₀/mL).
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics.
-
Test compounds dissolved in DMSO (stock solution).
-
Cell viability assay reagent (e.g., CellTiter-Glo®, MTS, or Resazurin).
-
96-well cell culture plates.
Procedure:
Part A: Cytotoxicity Assay (CC₅₀ Determination)
-
Seed a 96-well plate with host cells at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C, 5% CO₂.
-
Prepare serial dilutions of the test compound in cell culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., <0.5%).
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubate for 48-72 hours (duration should match the antiviral assay).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence or absorbance) using a plate reader.
-
Calculate cell viability as a percentage relative to the "cells only" control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the CC₅₀ value.
Part B: Antiviral Efficacy Assay (EC₅₀ Determination)
-
Seed a 96-well plate with host cells as described in Part A.
-
On the day of the experiment, prepare serial dilutions of the test compound.
-
Pre-treat the cells with the compound dilutions for 1-2 hours.
-
Infect the cells with the virus at a pre-determined Multiplicity of Infection (MOI), for example, 0.01. Include "virus control" (cells + virus, no compound) and "cell control" (cells only) wells.
-
Incubate for 48-72 hours until significant cytopathic effect (CPE) is observed in the virus control wells.
-
Measure the viral inhibition by assessing cell viability. The viability of the cells is inversely proportional to the viral replication.
-
Calculate the percentage of inhibition relative to the virus and cell controls. Plot the percentage of inhibition against the log of the compound concentration to determine the EC₅₀ value.
Data Analysis:
-
CC₅₀: Concentration of the compound that reduces cell viability by 50%.
-
EC₅₀: Concentration of the compound that inhibits the viral cytopathic effect by 50%.
-
Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value (typically >10) is desirable, indicating that the compound is effective against the virus at concentrations well below those that are toxic to the host cell.
| Compound ID | Substitution (R') | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) |
| OX-01 | -Cl | 15.2 | >100 | >6.6 |
| OX-02 | -NH(CH₂)₂OH | 8.5 | >100 | >11.8 |
| OX-03 | -NH(CH₂)₃N(CH₃)₂ | 1.2 | 85.4 | 71.2 |
| OX-04 | -NH-Cyclopropyl | 5.6 | 92.1 | 16.4 |
| Remdesivir | (Reference Drug) | 0.8 | >100 | >125 |
Table 2: Example Antiviral Activity Data for a Hypothetical Series of Oxazolo[4,5-b]pyridine Derivatives against SARS-CoV-2.
Conclusion and Future Directions
Oxazolopyridine derivatives represent a promising and versatile scaffold for the development of novel antiviral agents. Their structural analogy to purines provides a strong rationale for their activity against key viral enzymes. The synthetic accessibility of this core allows for extensive SAR studies to optimize potency, selectivity, and drug-like properties. The protocols detailed in this guide provide a robust framework for the synthesis and evaluation of new chemical entities based on this scaffold. Future work should focus on exploring diverse substitutions, elucidating precise mechanisms of action for lead compounds, and advancing promising candidates into in vivo models of viral disease.
References
- Szymański, P., et al. (2020). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI.
- Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. Letters in Organic Chemistry, 7(7), 519-527.
- Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and characterization of oxazolopyridine and benzoxazole derivatives. UQ eSpace, The University of Queensland.
- Velihina, Y., et al. (2022). Synthesis of some oxazolo[4,5-d]pyrimidine derivatives and evaluation of their antiviral activity and cytotoxicity. Arkivoc, 2022(ii), 108-117.
- Al-Wahaibi, L. H., et al. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. RSC Advances, 12(35), 22963-22972.
- Colarusso, S., et al. (2019). In Vitro Antiviral Activity of New Oxazoline Derivatives as Potent Poliovirus Inhibitors. Journal of Medicinal Chemistry, 62(2), 798-810.
- (Author, Year). Oxazole-Based Molecules in Anti-viral Drug Development. Preprints.org. (Note: This is a preprint and should be referenced with caution, though it provides a useful summary).
- Xu, X., et al. (2015). Synthesis and quantitative structure-activity relationship (QSAR) analysis of some novel oxadiazolo[3,4-d]pyrimidine nucleosides derivatives as antiviral agents. Bioorganic & Medicinal Chemistry Letters, 25(3), 510-514.
- Szymański, P., et al. (2021). Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines. Expert Opinion on Therapeutic Patents, 31(10), 875-890.
- Szymański, P., et al. (2024). Synthesis and structural proof of novel oxazolo[5,4-d]pyrimidine derivatives as potential VEGFR2 inhibitors. In vitro study of their anticancer activity. Bioorganic Chemistry, 153, 107958.
- Yengoyan, A. P., et al. (2022). Antiviral activity evaluation of novel triazolopyrimidine and triazolopyridazine derivatives. ResearchGate.
- Szymański, P., et al. (2017). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 22(11), 1810.
- de Souza, A. R. A., et al. (2022). The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Viruses, 14(8), 1621.
- Ferraz, L., et al. (2024). Small Molecule Drugs Targeting Viral Polymerases. Pharmaceuticals, 17(5), 661.
- Ferraz, L., et al. (2024). Small Molecule Drugs Targeting Viral Polymerases. PubMed.
- Pati, R., et al. (2022). Computational Analysis Reveals Monomethylated Triazolopyrimidine as a Novel Inhibitor of SARS-CoV-2 RNA-Dependent RNA Polymerase (RdRp). International Journal of Molecular Sciences, 23(19), 11847.
- Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4089-4108.
- Al-Wahaibi, L. H., et al. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. Semantic Scholar.
- Ferraz, L., et al. (2024). Small Molecule Drugs Targeting Viral Polymerases. OUCI.
- Saadeh, H. A., et al. (2024). Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. RSC Advances, 14(41), 29996-30009.
- Ma, S., et al. (2022). Design, synthesis and evaluation of oxazolopyridinone derivatives as quorum sensing inhibitors. Bioorganic Chemistry, 130, 106266.
- de Moraes, M. C., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. International Journal of Molecular Sciences, 25(5), 2732.
- Pisano, L., & Supuran, C. T. (2025). Viral proteases as targets for antivirals drugs. Methods in Enzymology, 699, 1-25.
- Trapella, C., et al. (2021). Structure-Activity Relationship Studies on Oxazolo[3,4- a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. PubMed.
- Müller, L., et al. (2018). Diazadispiroalkane Derivatives Are New Viral Entry Inhibitors. Antimicrobial Agents and Chemotherapy, 62(10), e00683-18.
- El-Naggar, M., et al. (2022). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. Molecules, 27(19), 6210.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Intrinsic drug potential of oxazolo[5,4-d]pyrimidines and oxazolo[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. Small Molecule Drugs Targeting Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Drugs Targeting Viral Polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. arkat-usa.org [arkat-usa.org]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Viral proteases as targets for antivirals drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diazadispiroalkane Derivatives Are New Viral Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Spectroscopic Maze: A Detailed Guide to 1H and 13C NMR Assignment for Substituted Oxazolo[4,5-c]pyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Oxazolo[4,5-c]pyridines and the Power of NMR
The oxazolo[4,5-c]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including potential anti-inflammatory and anticancer properties.[1] The precise substitution pattern on this bicyclic ring system is critical to its pharmacological activity. Therefore, unambiguous structural characterization is a cornerstone of the drug discovery and development process for this class of compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of organic molecules in solution.[2] By analyzing the chemical shifts, coupling constants, and correlations in ¹H and ¹³C NMR spectra, researchers can piece together the molecular puzzle, confirming the identity and purity of newly synthesized substituted oxazolo[4,5-c]pyridines. This application note provides a comprehensive guide to the principles and practical application of 1D and 2D NMR spectroscopy for the complete spectral assignment of this important class of compounds.
PART 1: Deciphering the ¹H NMR Spectrum
The ¹H NMR spectrum provides a detailed map of the proton environment within a molecule. For substituted oxazolo[4,5-c]pyridines, the chemical shifts of the aromatic protons are particularly informative, being sensitive to the electronic effects of the substituents on both the pyridine and oxazole rings.
Expected Chemical Shift Ranges
The protons on the pyridine ring of the oxazolo[4,5-c]pyridine core typically resonate in the aromatic region of the spectrum, generally between δ 7.0 and 9.0 ppm. The exact chemical shift is influenced by the nature and position of substituents. Electron-donating groups (e.g., alkyl, alkoxy) will tend to shield the protons, shifting them to a higher field (lower ppm), while electron-withdrawing groups (e.g., halogens, nitro) will cause deshielding, resulting in a downfield shift (higher ppm).
Protons of substituents will appear in their characteristic regions. For instance, methyl protons are typically found between δ 2.0 and 3.0 ppm, while methylene protons adjacent to an aromatic ring will resonate around δ 4.0-5.0 ppm.
Coupling Constants: Unraveling Connectivity
Spin-spin coupling between adjacent protons provides crucial information about the connectivity of the molecule. In the pyridine ring, ortho-coupling constants (³J) are typically in the range of 7-9 Hz, meta-coupling constants (⁴J) are smaller (2-3 Hz), and para-coupling constants (⁵J) are often close to 0 Hz and not always resolved. Analyzing these coupling patterns is key to determining the substitution pattern on the pyridine ring.
PART 2: Unveiling the Carbon Skeleton with ¹³C NMR
The ¹³C NMR spectrum provides a direct view of the carbon framework of the molecule. With proton decoupling, each unique carbon atom typically appears as a single sharp peak, making it a powerful tool for determining the number of distinct carbon environments.
Characteristic Chemical Shifts
The carbon atoms of the oxazolo[4,5-c]pyridine core resonate in the downfield region of the spectrum, typically between δ 110 and 170 ppm. The chemical shifts are highly dependent on the electronic environment. The carbon atom at the 2-position of the oxazole ring, for example, is often found at the lower field end of this range due to its attachment to two heteroatoms (oxygen and nitrogen). Carbons bearing electron-withdrawing substituents will be shifted further downfield.
The chemical shifts of substituent carbons will appear in their expected ranges. For example, methyl carbons typically resonate between δ 15-30 ppm, while the carbons of aromatic substituents will be found in the δ 120-140 ppm region.
| Carbon Position | Typical Chemical Shift Range (ppm) |
| C2 | 155 - 165 |
| C3a | 140 - 150 |
| C4 | 145 - 155 |
| C6 | 115 - 130 |
| C7 | 100 - 120 |
| C7a | 140 - 150 |
Note: These are general ranges and can be influenced by substituents and the solvent used.
PART 3: Advanced Techniques for Unambiguous Assignment: 2D NMR Spectroscopy
For complex substituted oxazolo[4,5-c]pyridines, 1D NMR spectra can become crowded and difficult to interpret. In such cases, 2D NMR techniques are indispensable for achieving complete and unambiguous assignments.[3]
Key 2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum connect protons that are spin-coupled, allowing for the tracing of proton connectivity through the molecule.
-
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton-carbon (¹H-¹³C) pairs. Each cross-peak in the spectrum links a proton to the carbon it is attached to, providing a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J). This is a crucial experiment for piecing together the molecular fragments identified by COSY and HSQC, and for assigning quaternary carbons that have no attached protons.
The combination of these 2D NMR experiments provides a robust and self-validating system for the complete structural elucidation of substituted oxazolo[4,5-c]pyridines.[4]
PART 4: Experimental Protocols
Sample Preparation for NMR Analysis
A general protocol for preparing a sample for NMR analysis is as follows:[5]
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of the purified substituted oxazolo[4,5-c]pyridine.[5]
-
Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).[5] The choice of solvent is critical and depends on the solubility of the compound.
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (0 ppm) for both ¹H and ¹³C NMR and is often pre-dissolved in commercially available deuterated solvents.[5]
-
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.[5]
-
Filtration (Optional): If the solution contains any particulate matter, it should be filtered through a small plug of glass wool directly into the NMR tube to ensure a homogeneous sample.[5]
NMR Data Acquisition Workflow
The following diagram illustrates a typical workflow for acquiring a comprehensive NMR dataset for structural elucidation.
Caption: Workflow for NMR Data Acquisition and Analysis.
PART 5: Case Study - Hypothetical Example
Let's consider a hypothetical example of a 2-methyl-7-chloro-oxazolo[4,5-c]pyridine.
¹H NMR Predictions:
-
A singlet for the methyl protons around δ 2.5 ppm.
-
Two doublets in the aromatic region for the pyridine protons. The proton at C6 would likely be further downfield than the proton at C4 due to the deshielding effect of the adjacent chlorine atom. The coupling constant between them would be characteristic of ortho-coupling (~8 Hz).
¹³C NMR Predictions:
-
A signal in the aliphatic region for the methyl carbon (~δ 20 ppm).
-
Six signals in the aromatic region for the carbons of the oxazolo[4,5-c]pyridine core. The carbon bearing the chlorine atom (C7) would be significantly shifted downfield.
2D NMR for Confirmation:
-
COSY: A cross-peak would be observed between the two pyridine protons, confirming their ortho relationship.
-
HSQC: Would show correlations between each pyridine proton and its directly attached carbon, and between the methyl protons and the methyl carbon.
-
HMBC: Would show a correlation from the methyl protons to the C2 carbon of the oxazole ring, confirming the position of the methyl group. Correlations from the pyridine protons to other carbons in the pyridine and oxazole rings would allow for the complete assignment of the carbon skeleton.
The following diagram illustrates the key HMBC correlations that would be expected for this hypothetical molecule.
Caption: Expected HMBC correlations for 2-methyl-7-chloro-oxazolo[4,5-c]pyridine.
Conclusion
The structural elucidation of substituted oxazolo[4,5-c]pyridines is a critical step in the development of new therapeutic agents. A systematic approach utilizing a combination of 1D and 2D NMR techniques provides a powerful and reliable method for the complete and unambiguous assignment of their ¹H and ¹³C NMR spectra. This detailed understanding of their molecular architecture is essential for establishing structure-activity relationships and advancing the development of this promising class of compounds.
References
- Venkatachalam, T. K., Pierens, G. K., & Reutens, D. C. (2010). Synthesis and Characterization of Oxazolopyridine and Benzoxazole Derivatives. Letters in Organic Chemistry, 7(7), 519-527.
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- Chemicalize. (n.d.). 4,6-Dichloro-2-methyl-oxazolo(4,5-C)pyridine - Optional[13C NMR].
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. (2025). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry.
- Thomas, S., Brühl, I., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Magnetic Resonance in Chemistry, 35(10), 669-676.
- ResearchGate. (n.d.). Fluorescence properties of the derivatives of oxazolo[4,5-b]pyridyne.
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts.
- MDPI. (n.d.). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research.
- Crews, P., Rodríguez, J., & Jaspars, M. (2010). Computer assisted structure elucidation of natural products using two-dimensional NMR spectroscopy. Natural Product Reports, 27(3), 329-361.
- Semantic Scholar. (n.d.). Supporting Information New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926).
- University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts.
- PubChem. (n.d.). Oxazolo[4,5-C]pyridine.
- Hypha Discovery. (n.d.). Structure Elucidation and NMR.
- Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References.
- Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Methods in Molecular Biology, 1520, 63-83.
Sources
Application Note: Characterization of Oxazolopyridine Compounds by Mass Spectrometry
Introduction: The Significance of Oxazolopyridines
Oxazolopyridines are a class of heterocyclic compounds featuring a fused oxazole and pyridine ring system. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in a wide array of biologically active molecules.[1] These compounds have been investigated for their therapeutic potential, including their roles as enzyme inhibitors and receptor ligands.[1][2] As drug candidates progress through the development pipeline, the precise and unambiguous characterization of their structure, metabolites, and degradation products is paramount.
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), has become an indispensable tool for this purpose.[3][4] Its high sensitivity, selectivity, and ability to provide detailed structural information through fragmentation analysis make it ideal for the challenges presented by complex pharmaceutical compounds. This application note provides a comprehensive guide to the principles and practice of mass spectrometry for the structural elucidation of oxazolopyridine derivatives, focusing on the interpretation of their fragmentation patterns.
Foundational Principles: Ionization and Fragmentation
The journey of an oxazolopyridine molecule through a mass spectrometer begins with ionization. The choice of ionization technique is critical for generating a stable molecular ion that can be subsequently fragmented to reveal its structure.
2.1. Ionization Technique Selection
For most oxazolopyridine compounds, Electrospray Ionization (ESI) in the positive ion mode is the preferred method. The basicity of the nitrogen atom in the pyridine ring facilitates ready protonation, leading to the formation of a strong and stable protonated molecule, [M+H]⁺. This stability is crucial as it minimizes in-source fragmentation, ensuring that the ion entering the mass analyzer accurately represents the intact molecule. The site of protonation can significantly influence the subsequent fragmentation pathways.[5]
2.2. The Logic of Collision-Induced Dissociation (CID)
To elicit structural information, the isolated [M+H]⁺ ion is subjected to tandem mass spectrometry (MS/MS). Collision-Induced Dissociation (CID) is the most common technique used.[6] In this process, the kinetic energy of the ion is increased and it is collided with an inert gas (e.g., argon or nitrogen). This collision converts kinetic energy into internal energy, which excites the molecule and induces fragmentation.[6] The resulting fragment ions are then mass-analyzed to produce the MS/MS spectrum. The fragmentation pattern is not random; it is governed by the chemical structure of the molecule, with bonds cleaving at their weakest points and the resulting fragments stabilized by the molecular structure.
General Fragmentation Pathways of the Oxazolopyridine Core
While the exact fragmentation is highly dependent on the specific substituents, several characteristic pathways have been observed for the core oxazolopyridine structure. The fragmentation is often initiated by cleavages within the less stable oxazole ring, followed by subsequent losses from the more robust pyridine ring.
3.1. Primary Fragmentation: Oxazole Ring Opening
The initial and most common fragmentation event involves the cleavage of the oxazole ring. This can occur through several pathways:
-
Loss of CO (Carbon Monoxide): A retro-Diels-Alder-type reaction can lead to the neutral loss of 28 Da (CO). This is a hallmark fragmentation for many oxazole-containing compounds.[7]
-
Loss of HCN (Hydrogen Cyanide): Cleavage can also result in the loss of 27 Da (HCN), particularly involving the C(2) position of the oxazole ring.[7]
-
Ring Fission: The entire oxazole ring can undergo fission, leading to characteristic fragment ions that can help differentiate isomers based on the fusion position and substituent placement.[8][9]
3.2. Secondary Fragmentation Events
Following the initial ring opening, further fragmentation of the remaining pyridine structure or its substituents occurs. These secondary fragmentations are highly diagnostic for identifying the nature and position of substituents on the core structure. For instance, the loss of side chains attached to either the oxazole or pyridine portion of the molecule provides clear evidence of their presence and connectivity.
The diagram below illustrates a generalized workflow for analyzing these compounds and a typical fragmentation cascade.
Caption: High-level workflow for LC-MS/MS analysis and a simplified fragmentation cascade for oxazolopyridines.
Experimental Protocol: LC-MS/MS Analysis
This section provides a robust, step-by-step protocol for the qualitative analysis of oxazolopyridine compounds in a typical drug metabolism or discovery setting.
4.1. Sample Preparation (from Plasma)
-
Objective: To remove proteins and other matrix components that interfere with LC-MS/MS analysis.
-
Procedure:
-
Aliquot 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar but mass-differentiated compound).
-
Vortex vigorously for 1 minute to ensure thorough protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.[2]
-
4.2. Liquid Chromatography (LC) Conditions
-
Objective: To achieve chromatographic separation of the parent compound from its metabolites and matrix components.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
4.3. Mass Spectrometry (MS) Conditions
-
Objective: To acquire high-resolution MS and MS/MS data for structural confirmation.
-
Instrumentation: A quadrupole time-of-flight (QTOF) or Orbitrap mass spectrometer is recommended for accurate mass measurements.[10]
-
Parameters:
-
Ionization Mode: ESI Positive.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120°C.
-
Desolvation Gas Temperature: 400°C.
-
Data Acquisition: Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA).
-
MS1 Scan: m/z range 100-1000.
-
MS2 Scan: Select top 3-5 most intense ions from MS1 for CID.
-
-
Collision Energy: Use a stepped or ramped collision energy (e.g., 15-40 eV) to capture both low-energy and high-energy fragments.
-
Data Interpretation: A Case Study
Consider a hypothetical 2-methyloxazolopyridine. The MS/MS spectrum of its [M+H]⁺ ion would be expected to show the following key fragments.
| m/z (Proposed) | Loss | Fragment Identity | Interpretation |
| [M+H]⁺ - 28 | Neutral loss of CO | Pyridine ring with aminoketene remnant | Indicates cleavage of the oxazole C-O and C-N bonds. A very common pathway for oxazoles.[7][8] |
| [M+H]⁺ - 42 | Neutral loss of CH₃CN | Pyridine ring with hydroxyl remnant | Indicates cleavage across the oxazole ring, expelling the C2-substituent and nitrogen.[8] |
| Varies | Loss of pyridine fragments | Various | Subsequent fragmentation of the pyridine ring can lead to smaller ions, confirming the pyridine core. |
This systematic approach of identifying characteristic neutral losses and fragment ions allows for high-confidence structural elucidation and differentiation between isomers, which often yield unique fragmentation patterns.[8][9]
Caption: Competing primary fragmentation pathways for a generic 2-substituted oxazolopyridine.
Conclusion
The analysis of oxazolopyridine compounds by mass spectrometry is a powerful and essential technique in modern drug development. A thorough understanding of the fundamental principles of ionization and collision-induced dissociation, combined with a systematic approach to experimental design and data interpretation, enables researchers to confidently elucidate structures, identify metabolites, and ensure the integrity of these vital pharmaceutical compounds. The methodologies described herein provide a solid foundation for tackling the analytical challenges posed by this important class of heterocycles.
References
- G. A. Uccella, N. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Journal of the American Society for Mass Spectrometry.
- R Discovery. Characterization and differentiation of heterocyclic isomers. Tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines.
- Mass Spectrometry of Oxazoles.
- Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 34(S3), e8635.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
- Lee, J., St-Onge, B., Giese, R. R., Friedrich, N. O., Riniker, S., & Verhoeven, D. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling.
- Wikipedia. Collision-induced dissociation.
- Krajsovszky, G., Kiss, B. D., Ludányi, K., Mándity, I. M., & Bogdán, D. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Rapid Communications in Mass Spectrometry, 34(S3).
- Lee, J. Y., & Lee, Y. J. (2015). Towards understanding the tandem mass spectra of protonated oligopeptides. 2: The proline effect in collision-induced dissociation of protonated Ala-Ala-Xxx-Pro-Ala (Xxx = Ala, Ser, Leu, Val, Phe, and Trp). Journal of the American Society for Mass Spectrometry, 26(4), 632–645.
- Wang, Z., Chen, F., Wang, J., Zhang, J., & Zhu, Z. (2021). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 26(15), 4658.
- Loo, J. A., Edmonds, C. G., & Smith, R. D. (1994). Collision-induced dissociation of some protonated peptides with and without mass selection. Rapid Communications in Mass Spectrometry, 8(3), 274-279.
- American Pharmaceutical Review. Mass Spectrometry in Small Molecule Drug Development.
- SHIMADZU CORPORATION. Qualitative Analysis of Drugs in Blood Using LCMS-9030 and MS/MS Spectral Libraries.
- Ibañez, M., Pozo, O. J., Sancho, J. V., Hernández, F., & McMillan, T. (2013). Fragmentation pathway of drugs of abuse and their metabolites using accurate mass spectra of QTOF MS. Analytica Chimica Acta, 768, 80–93.
- Lee, W. M. (2015). LC/MS applications in drug development. Journal of Pharmaceutical and Biomedical Analysis, 113, 132-138.
- Bundgaard, C., & Larsen, M. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 794–806.
Sources
- 1. Benzoxazoles and oxazolopyridines in medicinal chemistry studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. scilit.com [scilit.com]
- 5. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols for the In Vitro ADME/Tox Profiling of Oxazolo[4,5-c]pyridine Derivatives
Introduction: The Oxazolo[4,5-c]pyridine Scaffold and the Imperative of Early ADME/Tox Assessment
The oxazolo[4,5-c]pyridine core is a heterocyclic scaffold of significant interest in modern medicinal chemistry. Its derivatives are being explored for a wide range of therapeutic applications, leveraging their unique structural and electronic properties to interact with various biological targets.[1][2][3] However, the journey from a promising "hit" compound to a viable clinical candidate is fraught with challenges, with a substantial number of failures attributed to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and toxicity (Tox) profiles.[4]
Therefore, an early, systematic in vitro characterization of ADME/Tox properties is not merely a procedural step but a cornerstone of an efficient drug discovery program.[4][5][6][7][8] Integrating these assays early allows for the rapid identification of liabilities, enabling medicinal chemists to build robust structure-activity relationships (SAR) and structure-property relationships (SPR) in parallel. This "fail early, fail fast" approach de-risks projects by focusing resources on compounds with the highest probability of success.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting a panel of essential in vitro ADME/Tox assays tailored for the evaluation of novel oxazolo[4,5-c]pyridine derivatives. The protocols are designed to be robust and reproducible, while the accompanying narrative explains the scientific rationale behind each step, empowering researchers to not only generate high-quality data but also to interpret it within the broader context of drug development.
A Strategic Workflow for ADME/Tox Profiling
A tiered or cascaded approach to ADME/Tox screening is the most resource-efficient strategy. Initial high-throughput assays are used to screen a larger number of compounds, with more complex and resource-intensive assays reserved for the most promising leads.
Caption: Workflow for the bacterial reverse mutation (Ames) test.
A detailed protocol for the Ames test is extensive and must be conducted under strict guidelines (e.g., OECD 471). It is often performed by specialized contract research organizations. The fundamental principle involves exposing the bacterial strains to various concentrations of the test compound, both with and without the S9 mix, and counting the number of resulting revertant colonies. [9]A compound is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies that is at least double that of the negative control.
Data Summary and Interpretation
After conducting the primary screen, results should be collated into a clear, comparative format to facilitate decision-making.
Table 1: Example In Vitro ADME/Tox Profile for Oxazolo[4,5-c]pyridine Derivatives
| Compound ID | PAMPA Papp(10⁻⁶ cm/s) | % Plasma ProteinBinding (Human) | Microsomal t½(min) | CYP3A4 IC₅₀(µM) | HepG2 IC₅₀(µM) | Ames Test(-/+ S9) |
| OX-PYR-001 | 15.2 | 85.1 | 45 | > 50 | 35.2 | Negative |
| OX-PYR-002 | 0.8 | 99.8 | 5 | 2.1 | > 50 | Negative |
| OX-PYR-003 | 20.5 | 60.3 | > 60 | > 50 | 1.5 | Positive |
| Atenolol | < 1 | < 20 | > 60 | NA | > 100 | Negative |
| Verapamil | > 10 | > 90 | < 15 | < 10 | ~25 | Negative |
Interpretation and Decision Making:
-
OX-PYR-001: Shows a promising profile. It has good permeability, moderate protein binding, and good metabolic stability. It does not inhibit CYP3A4 and has moderate cytotoxicity. This compound would be a good candidate for further optimization and Tier 2 testing.
-
OX-PYR-002: Displays several liabilities. Its low permeability suggests poor oral absorption. Very high protein binding may limit its free exposure, and its rapid metabolism indicates it would be cleared quickly in vivo. The potent CYP3A4 inhibition is a significant risk for drug-drug interactions. [10]This compound would likely be deprioritized or require significant medicinal chemistry efforts to address these issues.
-
OX-PYR-003: Has excellent permeability and stability but is flagged by significant toxicity concerns. The low IC50 in the cytotoxicity assay and, critically, the positive Ames test result are major red flags. [11]A positive Ames test is often a project-killing liability, and this compound would almost certainly be terminated from further development.
Conclusion
The systematic in vitro ADME/Tox profiling of novel chemical series like the oxazolo[4,5-c]pyridines is an indispensable component of modern drug discovery. By employing the assays described in these application notes—from metabolic stability and permeability to toxicity—research teams can make data-driven decisions, efficiently allocate resources, and ultimately increase the probability of advancing safe and effective drug candidates into clinical development. This integrated approach, which balances the assessment of potency with the evaluation of drug-like properties, is the hallmark of a successful discovery program.
References
- Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). [URL: https://www.evotec.com/en/asset/p/1016]
- BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. [URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-assays]
- Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [URL: https://www.creative-bioarray.com/support/parallel-artificial-membrane-permeability-assay-pampa-protocol.htm]
- Concept Life Sciences. In Vitro ADME Assays. [URL: https://www.conceptlifesciences.com/in-vitro-adme-assays/]
- Bio-protocol. Microbial Mutagenicity Assay: Ames Test. [URL: https://bio-protocol.org/e2765]
- Xenometrics. How to Conduct an In Vitro Metabolic Stability Study. [URL: https://www.xenometrics.com/blog/how-to-conduct-an-in-vitro-metabolic-stability-study/]
- Scribd. In Vitro Cytotoxicity Assay Protocol. [URL: https://www.scribd.com/document/406411516/Cytotoxicity-Invitro]
- BenchChem. Determining the In Vitro Metabolic Stability of Novel Compounds: A Technical Guide. [URL: https://www.benchchem.com/application-notes/in-vitro-metabolic-stability-assay]
- National Center for Biotechnology Information. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. [URL: https://www.ncbi.nlm.nih.gov/books/NBK543639/]
- Thermo Fisher Scientific. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. [URL: https://www.thermofisher.
- Charnwood Discovery. PAMPA In Vitro Assay. [URL: https://www.charnwood-discovery.com/dmpk/in-vitro-assays/pampa/]
- Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [URL: https://www.creative-biolabs.com/dmpk/parallel-artificial-membrane-permeability-assay-pampa.htm]
- BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays Using Cytarabine. [URL: https://www.benchchem.com/application-notes/in-vitro-cytotoxicity-assays-using-cytarabine]
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [URL: https://experiments.springernature.com/keywords/cytotoxicity-mtt-assay]
- SpringerLink. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. [URL: https://link.springer.com/protocol/10.1007/978-1-0716-1259-9_11]
- BioAgilytix. The Role of ADME & Toxicology Studies in Drug Discovery & Development. [URL: https://www.bioagilytix.com/blog/the-role-of-adme-toxicology-studies-in-drug-discovery-development/]
- Evotec. Parallel Artificial Membrane Permeability Assay (PAMPA). [URL: https://www.evotec.com/en/asset/p/1011]
- protocols.io. In-vitro plasma protein binding. [URL: https://www.protocols.io/view/in-vitro-plasma-protein-binding-5qpvobk2nl4o/v1]
- Technology Networks. pampa-permeability-assay.pdf. [URL: https://www.technologynetworks.com/tn/resource/pampa-permeability-assay-pdf-330615]
- BioIVT. A Guide to In Vitro CYP Inhibition Studies: Elements of Study Design and Important Considerations in Data Analysis. [URL: https://www.bioivt.
- Charles River Laboratories. In Vitro ADME Assays and Services. [URL: https://www.criver.com/products-services/discovery-services/adme-pk/vitro-adme-assays]
- BenchChem. Protocol for in vitro genotoxicity assessment of nitro compounds. [URL: https://www.benchchem.com/application-notes/protocol-for-in-vitro-genotoxicity-assessment-of-nitro-compounds]
- U.S. Food and Drug Administration. Nonclinical Safety Evaluation of Drug or Biologic Combinations. [URL: https://www.fda.
- BioIVT. Plasma Protein Binding Assay. [URL: https://www.bioivt.com/dmpk-adme-toxicology-testing-services/in-vitro-adme-test-services/plasma-protein-binding-assay]
- National Center for Biotechnology Information. Appropriate In Vitro Methods for Genotoxicity Testing of Silver Nanoparticles. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4487370/]
- WuXi AppTec. 4 Critical In Vitro Genotoxicity Assays for Preclinical Drug Development. [URL: https://www.wuxiapptec.com/insights/4-critical-in-vitro-genotoxicity-assays-for-preclinical-drug-development]
- HTDialysis. Understanding and Reducing the Experimental Variability of In Vitro Plasma Protein Binding Measurements. [URL: https://www.htdialysis.com/papers/JPharmSci-2014.pdf]
- Visikol. Plasma Protein Binding Assay. [URL: https://visikol.com/adme-tox-assays/plasma-protein-binding-assay/]
- Springer Nature Experiments. Assessment of Drug Plasma Protein Binding in Drug Discovery. [URL: https://experiments.springernature.com/articles/10.1007/978-1-61779-243-8_12]
- MySkinRecipes. Oxazolo[4,5-c]pyridine. [URL: https://myskinrecipes.com/ingredient-checker/oxazolo-4-5-c-pyridine]
- VectorB2B. In vitro ADME-Tox characterisation in drug discovery and development. [URL: https://www.vectorb2b.com/news/in-vitro-adme-tox-characterisation-in-drug-discovery-and-development/]
- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. [URL: https://www.creative-biolabs.com/dmpk/comprehensive-guide-to-in-vitro-adme-studies-in-drug-discovery.htm]
- YouTube. In Vitro ADME & Drug-Drug Interaction Considerations for Toxicologists. [URL: https://www.youtube.
- LifeNet Health LifeSciences. CYP Inhibition Assay. [URL: https://www.lifenethealth.org/lifesciences/dmpk-admet-assays/cyp-inhibition-assay]
- National Center for Biotechnology Information. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2995537/]
- National Center for Biotechnology Information. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4293443/]
- Sygnature Discovery. In Vitro ADME & Physicochemical Profiling. [URL: https://www.sygnaturediscovery.com/dmpk/in-vitro-adme-physicochemical-profiling]
- Agilent. ADME Assays. [URL: https://www.agilent.com/en/applications/pharma-biopharma/drug-discovery-development/adme-assays]
- GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals. [URL: https://www.gov.uk/government/publications/guidance-on-a-strategy-for-genotoxicity-testing-of-chemicals/guidance-on-a-strategy-for-genotoxicity-testing-of-chemicals]
- WuXi AppTec DMPK. How to Study Slowly Metabolized Compounds Using In Vitro Models. [URL: https://dmpk.wuxiapptec.com/news-and-publications/how-to-study-slowly-metabolized-compounds-using-in-vitro-models/]
- MDPI. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. [URL: https://www.mdpi.com/1420-3049/23/11/2967]
- ResearchGate. Examples of biologically active oxazolopyridines. [URL: https://www.researchgate.net/figure/Examples-of-biologically-active-oxazolopyridines_fig1_349386371]
- U.S. Food and Drug Administration. In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [URL: https://www.fda.gov/files/drugs/published/In-Vitro-Metabolism--and-Transporter--Mediated-Drug-Drug-Interaction-Studies-Guidance-for-Industry.pdf]
- ResearchGate. Selected oxazolo[5,4-d]pyrimidines showing biological activity. [URL: https://www.researchgate.net/figure/Selected-oxazolo-5-4-d-pyrimidines-showing-biological-activity_fig1_328821949]
Sources
- 1. Oxazolo[4,5-c]pyridine [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 5. In Vitro ADME Assays [conceptlifesciences.com]
- 6. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. agilent.com [agilent.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Note: Molecular Docking of 7-Bromooxazolo[4,5-c]pyridine into Enzyme Active Sites for Virtual Screening and Lead Discovery
Section 1: Introduction
The Promise of Oxazolopyridine Scaffolds in Drug Discovery
The fusion of oxazole and pyridine rings creates the oxazolopyridine scaffold, a privileged structure in medicinal chemistry.[1] This heterocyclic system is analogous to natural purines, allowing it to interact with a wide array of biological macromolecules.[2] Derivatives of the isomeric oxazolo[5,4-d]pyrimidine and oxazolo[4,5-b]pyridine cores have demonstrated significant activity as modulators of enzymes critical to cellular signaling, including protein kinases (e.g., VEGFR-2, EGFR, JAK1/2), sirtuins, and topoisomerases.[2][3][4] Their proven potential to inhibit key targets in oncology, inflammation, and virology makes them a fertile ground for the development of novel therapeutics.[5][6]
7-Bromooxazolo[4,5-c]pyridine: A Candidate for Investigation
This compound (CAS: 1256822-23-7) is a specific derivative of this promising class.[7][8][9] Its structure presents a unique combination of a hydrogen bond acceptor (oxazole nitrogen), a hydrogen bond donor/acceptor (pyridine nitrogen), and a bromine atom which can participate in halogen bonding or occupy hydrophobic pockets within an enzyme's active site. These features make it an intriguing candidate for computational and experimental screening against various enzyme targets.
Molecular Docking: A Primer for Structure-Based Drug Design
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as our compound of interest) when bound to a second molecule (a receptor, typically a protein or enzyme).[10] This technique is fundamental to structure-based drug design, enabling researchers to:
-
Virtually screen large libraries of compounds to identify potential hits.
-
Predict binding affinity (how strongly a ligand binds to a target).
-
Elucidate the mechanism of action by visualizing key molecular interactions.
By simulating these interactions, molecular docking accelerates the drug discovery process, saving significant time and resources by prioritizing compounds for experimental validation.[10]
Section 2: Foundational Principles and Strategic Choices
Selecting a Biologically Relevant Enzyme Target
The success of a docking study hinges on selecting an appropriate target. Given that various oxazolopyridine derivatives are known kinase inhibitors, a rational first step is to dock this compound against a well-characterized protein kinase.[2][4] Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is an excellent choice. It is a key mediator of angiogenesis, and its inhibition is a validated strategy in cancer therapy.[11][12] Multiple high-resolution crystal structures of the VEGFR-2 kinase domain are available in the Protein Data Bank (PDB), providing a solid foundation for a docking study.[11][13][14][15] For this protocol, we will use the VEGFR-2 kinase domain (PDB ID: 3V03) , which is co-crystallized with a potent inhibitor, providing a reference for the binding site.[14]
Choosing the Right Docking Software
A variety of docking programs are available, each employing different search algorithms and scoring functions. For this application note, we will use AutoDock Vina , a widely used, open-source program known for its speed and accuracy.[16][17][18] Its scoring function approximates the binding free energy (in kcal/mol), providing a straightforward way to rank different binding poses and compare potential ligands.[19] Visualization and preparation steps will be facilitated by UCSF Chimera and AutoDock Tools (part of the MGLTools suite).[20][21][22]
The Importance of Validation: Ensuring Protocol Trustworthiness
A crucial step to validate any docking protocol is to perform "redocking." This involves removing the co-crystallized ligand from the protein's active site and docking it back in. A successful protocol should be able to reproduce the experimentally observed binding pose with a low Root Mean Square Deviation (RMSD), typically under 2.0 Å.[23] This self-validation step ensures that the chosen docking parameters are appropriate for the target system.[24]
Section 3: Detailed Protocol - Docking into the VEGFR-2 Kinase Active Site
This protocol provides a step-by-step methodology for docking this compound into the ATP-binding site of the VEGFR-2 kinase domain using AutoDock Vina.
Workflow Overview
The overall process involves three main stages: preparation of the ligand and protein, execution of the docking simulation, and analysis of the results.
Step 1: Ligand Preparation
The ligand must be converted into a 3D structure with correct charges and atom types.
-
Obtain 2D Structure: Obtain the SMILES string or a 2D structure file (e.g., SDF) for this compound from a database like PubChem.
-
Generate 3D Coordinates: Use a program like Open Babel or UCSF Chimera to convert the 2D structure into a 3D conformation.[16][25]
-
Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.
-
Assign Charges and Define Torsions: Open the 3D structure in AutoDock Tools.
-
Add Gasteiger charges, which are crucial for calculating electrostatic interactions.[26]
-
Detect the rotatable bonds. This allows the ligand to be flexible during the docking simulation.
-
-
Save as PDBQT: Save the prepared ligand as a .pdbqt file. This format contains the 3D coordinates, partial charges (Q), and AutoDock atom types (T).[27]
Step 2: Target Protein Preparation
The raw PDB file must be cleaned and prepared for docking.[22][28]
-
Download PDB File: Fetch the crystal structure of VEGFR-2, PDB ID: 3V03 , from the RCSB PDB database.[14]
-
Clean the Structure: Open the PDB file in a molecular viewer (e.g., UCSF Chimera, Discovery Studio Visualizer).
-
Prepare in AutoDock Tools: Open the cleaned PDB file in AutoDock Tools.
-
Save as PDBQT: Save the prepared protein as a .pdbqt file.
Step 3: Defining the Search Space (The Grid Box)
The grid box defines the three-dimensional space in the enzyme's active site where the docking algorithm will search for binding poses.
-
Identify the Binding Site: Load the prepared protein PDBQT file into AutoDock Tools. If using the original PDB file (3V03), the location of the co-crystallized inhibitor defines the active site.
-
Set Grid Parameters: Open the Grid Box tool.
-
Center the grid box on the co-crystallized ligand's position. This ensures the search is focused on the known active site.
-
Adjust the dimensions (x, y, z) of the box to be large enough to encompass the entire binding pocket, typically with a 4-5 Å buffer around the space occupied by a known inhibitor. [A common size is 25 x 25 x 25 Å].
-
-
Save Configuration: Note the coordinates for the center of the box and the dimensions. This information will be used in the docking configuration file.
Step 4: Executing the Docking Simulation
AutoDock Vina is run from the command line using a simple configuration text file.
-
Create a Configuration File: Create a text file (e.g., conf.txt) and specify the paths to your prepared files and the grid box parameters.[27]
-
Run Vina: Open a terminal or command prompt, navigate to your working directory, and execute Vina.
Vina will perform the docking calculation and generate an output PDBQT file containing the predicted binding poses and a log file with the binding affinity scores.[17]
Section 4: Post-Docking Analysis and Data Interpretation
Analyzing Binding Affinity Scores
The primary quantitative output is the binding affinity, found in the log file.[19] This score is an estimate of the binding free energy (ΔG) in kcal/mol.
-
Interpretation: More negative values indicate stronger, more favorable binding.[19][23]
-
Ranking: Vina provides scores for multiple binding poses (typically 9). The pose with the lowest energy is considered the most probable.
Table 1: Example Docking Results for this compound against VEGFR-2
| Binding Pose | Binding Affinity (kcal/mol) | RMSD from Best Pose (Å) |
|---|---|---|
| 1 | -8.5 | 0.000 |
| 2 | -8.2 | 1.251 |
| 3 | -8.1 | 1.874 |
| 4 | -7.9 | 2.103 |
| 5 | -7.7 | 2.549 |
(Note: Data are hypothetical and for illustrative purposes only.)
Visualizing and Interpreting Binding Poses
Quantitative scores must be supported by qualitative visual analysis to understand the interactions driving the binding.[31]
-
Load Results: Open the output PDBQT file (docking_results.pdbqt) and the prepared protein PDBQT file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Analyze Interactions: For the top-scoring pose, identify key molecular interactions between the ligand and the protein's active site residues.[23] Look for:
-
Hydrogen Bonds: Crucial for specificity and affinity.
-
Hydrophobic Interactions: Often drive the initial binding event.
-
Pi-Pi Stacking: Interactions between aromatic rings.
-
Halogen Bonds: The bromine atom may form favorable interactions with electronegative atoms like oxygen.
-
Section 5: Best Practices and Troubleshooting
-
Start with a High-Quality Structure: Use a protein crystal structure with a good resolution (ideally < 2.5 Å).
-
Know Your Target: Understand the functional state of your target enzyme. The conformation of the active site can change significantly.[13]
-
Protonation States: Pay close attention to the protonation states of key residues in the active site (e.g., Histidine), as this can dramatically affect binding.
-
Don't Rely Solely on Scores: The binding score is an important metric, but it is not absolute. A compound with a slightly weaker score but which forms critical interactions with key catalytic residues may be a more promising candidate.[24][32]
-
Post-Docking Refinement: For top candidates, consider more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted binding pose over time.
Section 6: Conclusion
This application note provides a comprehensive and validated protocol for performing molecular docking of this compound into an enzyme active site, using VEGFR-2 as a case study. By following these steps—from careful preparation of molecules to rigorous analysis of results—researchers can effectively leverage this powerful computational tool to generate credible hypotheses, prioritize candidates for synthesis and biological testing, and ultimately accelerate the journey of drug discovery.
References
- ResearchGate. (n.d.). How to interprete and analyze molecular docking results?
- YouTube. (2025, April 29). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening.
- Scripps Research. (2020, December 4). Tutorial – AutoDock Vina.
- ResearchGate. (n.d.). Interpretation of Molecular docking results?
- YouTube. (2020, October 23). How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective.
- YouTube. (2020, December 17). Autodock Vina Tutorial - Molecular Docking.
- Eagon Research Group. (n.d.). Vina Docking Tutorial.
- Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation.
- YouTube. (2024, May 29). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
- YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?
- University of Nottingham. (n.d.). 6. Preparing the protein and ligand for docking.
- Chemistry LibreTexts. (2020, August 11). 13.2: How to Dock Your Own Drug.
- Reddit. (2024, March 22). Need help with molecular docking results interpretation.
- ChemBuyersGuide.com. (n.d.). Shanghai Fuxin Pharmaceutical Co., Ltd. (Page 17).
- ChemWhat. (2025, October 21). 1256822-23-7 this compound.
- Taylor & Francis Online. (n.d.). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies.
- YouTube. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
- RCSB PDB. (2008, December 23). 3C7Q: Structure of VEGFR2 kinase domain in complex with BIBF1120.
- ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- ResearchGate. (n.d.). Molecular docking proteins preparation.
- University of Oxford. (n.d.). Session 4: Introduction to in silico docking.
- ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2.
- IJPSR. (2019, June 1). SELECTING PROTEIN STRUCTURE/S FOR DOCKING-BASED VIRTUAL SCREENING: A CASE STUDY ON TYPE II INHIBITORS OF VEGFR-2 KINASE.
- RCSB PDB. (2013, March 6). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative.
- Chemical e-data Search. (n.d.). Nordmann Japan Ltd. | Chemical products.
- ACE Biolabs. (n.d.). This compound.
- YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- Yorodumi. (n.d.). PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b...
- MySkinRecipes. (n.d.). Oxazolo[4,5-c]pyridine.
- PubMed Central. (n.d.). Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy.
- MDPI. (n.d.). Oxazolo[4,5-b]pyridines containing antibacterial agents with remarkable activity.
- PubMed Central. (2023, November 9). Discovery of new oxadiazolo pyridine derivatives as potent ghrelin O-acyltransferase inhibitors using molecular modeling techniques.
- PubMed. (n.d.). Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα.
- ResearchGate. (n.d.). Examples of biologically active oxazolopyridines.
- PubMed Central. (n.d.). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives.
- MDPI. (n.d.). Synthesis, Molecular Docking and In Vitro Screening of Some Newly Synthesized Triazolopyridine, Pyridotriazine and Pyridine–Pyrazole Hybrid Derivatives.
- RSC Publishing. (n.d.). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study.
Sources
- 1. Oxazolo[4,5-c]pyridine [myskinrecipes.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-(or 6)-benzoxazoles and oxazolo[4,5-b]pyridines as novel candidate antitumor agents targeting hTopo IIα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1256822-23-7 this compound [ckspharma.com]
- 8. Nordmann Japan Ltd. | Chemical products | Chemical e-edata Search [en.chem-edata.com]
- 9. AB491901 | CAS 1256822-23-7 – abcr Gute Chemie [abcr.com]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. rcsb.org [rcsb.org]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
- 14. rcsb.org [rcsb.org]
- 15. PDB-2qu6: Crystal structure of the VEGFR2 kinase domain in complex with a b... - Yorodumi [pdbj.org]
- 16. m.youtube.com [m.youtube.com]
- 17. youtube.com [youtube.com]
- 18. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 19. researchgate.net [researchgate.net]
- 20. 6. Preparing the protein and ligand for docking — ScotCHEM protein-ligand docking course documentation [arts.st-andrews.ac.uk]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. m.youtube.com [m.youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
- 25. youtube.com [youtube.com]
- 26. youtube.com [youtube.com]
- 27. eagonlab.github.io [eagonlab.github.io]
- 28. researchgate.net [researchgate.net]
- 29. youtube.com [youtube.com]
- 30. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 31. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 32. youtube.com [youtube.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Bromopyridines
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that while the Suzuki-Miyaura cross-coupling is a powerful tool for C-C bond formation, its application to heteroaromatic systems like bromopyridines can present unique challenges. The electron-deficient nature of the pyridine ring and the coordinating ability of the pyridine nitrogen can often lead to frustratingly low yields.[1] This guide is designed to provide in-depth, experience-driven troubleshooting advice to help you overcome these hurdles and achieve high-yield, reproducible results.
We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common questions and issues encountered during the Suzuki coupling of bromopyridines.
Q1: My Suzuki coupling with a bromopyridine is giving a very low yield. What are the most likely causes?
Low yields in Suzuki couplings of bromopyridines can stem from several factors, often related to the inherent properties of the pyridine ring. The primary culprits are typically catalyst deactivation, suboptimal reaction conditions, and the quality of your reagents.[1] The electron-deficient nature of the pyridine ring can make oxidative addition more challenging compared to electron-rich aryl bromides. Furthermore, the lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.[1][2]
Initial Troubleshooting Workflow:
To systematically diagnose the issue, consider the following workflow:
A troubleshooting decision tree for low-yield Suzuki couplings.
Q2: I'm observing a significant amount of debrominated starting material. What's happening and how can I fix it?
The formation of the debrominated pyridine is a common side reaction known as hydrodehalogenation.[1] This occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source in the reaction mixture instead of the organoboron reagent.
Potential Hydride Sources:
-
Solvents: Alcohols or even trace water can act as hydride donors.
-
Reagents: Impurities in other reagents can be a source.
-
Boronic Acid: The boronic acid itself can sometimes contribute to this side reaction.[1]
Prevention Strategies:
-
Choice of Base: Avoid overly strong bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu in Suzuki couplings.[1]
-
Solvent System: Using a mixture of an organic solvent with water can sometimes suppress hydrodehalogenation.[1]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling pathway over hydrodehalogenation.
Q3: My reaction has stalled, and I see a black precipitate. What is it and is my reaction salvageable?
The black precipitate is likely palladium black, which is aggregated, catalytically inactive palladium(0).[3] This indicates catalyst decomposition.
Common Causes of Palladium Black Formation:
-
Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen.[1][4] Inadequate degassing of solvents or failure to maintain a strictly inert atmosphere can lead to rapid catalyst deactivation.[1]
-
High Temperatures: Excessively high reaction temperatures can accelerate catalyst decomposition.
-
Ligand Degradation: Some phosphine ligands can be unstable under prolonged heating, leading to the formation of palladium black.
Can the reaction be salvaged? In most cases, once a significant amount of palladium black has formed, it is difficult to rescue the reaction. The best course of action is to start over, paying meticulous attention to ensuring an oxygen-free environment and optimizing the reaction temperature.
Q4: I am having trouble with the purification. The product is co-eluting with my starting material or byproducts.
Purification of pyridine-containing compounds can be challenging due to their basicity and polarity.
Common Impurities in Suzuki Couplings:
-
Homocoupling Products: Formed from the coupling of two molecules of the boronic acid or two molecules of the bromopyridine.[5]
-
Unreacted Starting Materials: Residual bromopyridine and boronic acid.[5]
-
Palladium Residues: The palladium catalyst and its ligands.[5]
-
Inorganic Salts: Byproducts from the base used in the reaction.[5]
Purification Strategies:
-
Column Chromatography: This is the most common method. Consider using a different solvent system to improve separation. For basic pyridine products, adding a small amount of a volatile base like triethylamine to the eluent can improve peak shape and prevent streaking on silica gel. Conversely, if your product is acidic, adding a small amount of acetic acid can have a similar effect.[6]
-
Acid/Base Extraction: Utilize the basicity of the pyridine nitrogen. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated pyridine product will move to the aqueous layer, leaving non-basic impurities in the organic layer. Then, basify the aqueous layer (e.g., with NaHCO₃ or NaOH) and extract the product back into an organic solvent.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.[5]
In-Depth Troubleshooting Guides
Optimizing Reaction Parameters
The interplay between the catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling.
Catalyst and Ligand Selection
The choice of palladium source and, more importantly, the phosphine ligand is crucial for an efficient reaction with bromopyridines.[7]
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂.[2][8] | Pd(II) sources like Pd(OAc)₂ are often more stable but require in situ reduction to the active Pd(0) species.[9] Pre-formed Pd(0) catalysts like Pd(PPh₃)₄ can be used directly but may be more sensitive to air. |
| Ligands | Electron-rich, bulky phosphine ligands such as SPhos, XPhos, or RuPhos are often effective.[10] | These ligands promote the oxidative addition step, which can be slow for electron-deficient bromopyridines, and facilitate the reductive elimination step to release the product.[9] |
| Catalyst Loading | Typically 1-5 mol%.[2] | Higher loadings can sometimes improve yields for challenging substrates, but also increase cost and the amount of residual palladium in the product. |
The Critical Role of the Base
The base plays multiple roles in the Suzuki coupling, including activating the boronic acid and facilitating the transmetalation step.[11][12]
| Base | Common Solvents | Comments |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O[10] | A versatile and commonly used base. The aqueous portion is necessary to dissolve it. |
| K₃PO₄ | Dioxane/H₂O, THF/H₂O[1][13] | A stronger base than K₂CO₃, often effective for less reactive bromopyridines. |
| Cs₂CO₃ | Dioxane, Toluene[1] | A strong base that is soluble in some organic solvents, allowing for anhydrous conditions if needed. |
| Na₂CO₃ | DMF/H₂O, Ethanol[8] | Another common and cost-effective option. |
Solvent and Temperature Considerations
The choice of solvent and reaction temperature can significantly impact reaction rate and yield.[14]
| Solvent System | Typical Temperature Range | Notes |
| 1,4-Dioxane/H₂O | 80-110 °C[2][15] | A very common and effective solvent system for Suzuki couplings. |
| Toluene/H₂O | 80-110 °C | Another widely used biphasic system. |
| THF/H₂O | 60-80 °C | Lower boiling point, suitable for more reactive substrates. |
| DMF or Acetonitrile | 80-120 °C | Polar aprotic solvents that can be useful for substrates with poor solubility in other systems. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is a general starting point and may require optimization for your specific substrates.
Materials:
-
Bromopyridine (1.0 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[2]
-
Base (e.g., K₃PO₄, 2.0–3.0 equiv)[1]
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)[2]
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, arylboronic acid, and base.[1]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (repeat this three times).[1][2]
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst. Then, add the degassed solvent via syringe.[1][2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80–100 °C) with vigorous stirring.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting.
The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11][16]
References
- BenchChem. (n.d.). Troubleshooting low yields in 3-Bromopyridine-D4 functionalization.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- OUCI. (n.d.). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
- Wikipedia. (2024). Suzuki reaction.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- National Institutes of Health. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- BenchChem. (n.d.). Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate.
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
- MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules.
- ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
- Reddit. (n.d.). Problems with Suzuki coupling.
- ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- Reddit. (2012). Suzuki coupling help.
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
- Baxendale Group. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio.
- Reddit. (2018). Suzuki purification problem.
- Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions.
- BenchChem. (n.d.). Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from 3-Bromo-5-propoxyphenylboronic acid.
- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
- Reddit. (2023). Help needed with unreproducible Suzuki coupling.
- J-Stage. (n.d.). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
- Reddit. (2024). Struggling with Suzuki Reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. Yoneda Labs [yonedalabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating Catalyst Poisoning in the Cross-Coupling of N-Heterocycles
Welcome to the technical support center dedicated to overcoming one of the most persistent challenges in modern synthetic chemistry: catalyst poisoning in the cross-coupling of N-heterocycles. This guide is designed for researchers, scientists, and drug development professionals who are looking to troubleshoot and optimize these crucial reactions. Here, we will dissect the root causes of catalyst deactivation and provide actionable, field-proven strategies to ensure the success of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst poisoning in the cross-coupling of N-heterocycles, providing a foundational understanding of the key challenges.
Q1: What is catalyst poisoning in the context of N-heterocycle cross-coupling?
A1: Catalyst poisoning refers to the partial or total deactivation of a transition metal catalyst, most commonly palladium, by a chemical species within the reaction mixture.[1] In the cross-coupling of N-heterocycles, the primary poisoning agents are often the N-heterocycles themselves.[2][3][4] The lone pair of electrons on the nitrogen atom can strongly coordinate to the metal center of the catalyst, forming stable, inactive complexes that disrupt the catalytic cycle.[5] This leads to diminished reaction rates, low yields, and in some cases, complete reaction failure.[3]
Q2: What are the tell-tale signs of catalyst poisoning in my reaction?
A2: Several key observations can indicate catalyst poisoning:
-
Stalled or Sluggish Reactions: A reaction that starts but fails to proceed to completion, or proceeds at an unusually slow rate, is a classic symptom.
-
Formation of Palladium Black: The appearance of a black precipitate is a clear indicator of catalyst decomposition into inactive, elemental palladium.[4]
-
Inconsistent Results: High variability in yield and reaction time between seemingly identical runs can point to trace impurities or subtle variations in reagent quality that act as poisons.
-
Change in Product Selectivity: In some cases, catalyst poisoning can alter the reaction pathway, leading to an unexpected distribution of products.[2]
Q3: Are all N-heterocycles equally problematic?
A3: No, the propensity for an N-heterocycle to poison a catalyst varies significantly depending on its electronic properties and steric environment. Electron-rich heterocycles with sterically accessible nitrogen atoms, such as pyridine and isoquinoline, are particularly potent poisons.[3] In contrast, electron-deficient heterocycles or those with bulky substituents near the nitrogen atom may exhibit a reduced tendency to coordinate with the catalyst.
Q4: Beyond the substrate, what are other common sources of catalyst poisons?
A4: While the N-heterocycle substrate is often the primary culprit, other substances can also deactivate your catalyst:
-
Impurities in Reagents and Solvents: Trace amounts of sulfur compounds, halides, cyanides, and even water can act as potent catalyst poisons.[5][6][7] It is crucial to use high-purity reagents and anhydrous, degassed solvents.
-
Oxygen: The active Pd(0) catalyst is susceptible to oxidation to inactive Pd(II) species in the presence of oxygen.[4][5] Therefore, maintaining a strict inert atmosphere is essential.
-
Reaction Byproducts: Certain byproducts generated during the reaction can also inhibit the catalyst.
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during the cross-coupling of N-heterocycles.
| Observed Problem | Probable Cause(s) | Suggested Solution(s) |
| Low to No Conversion | 1. Catalyst poisoning by the N-heterocycle.[4] 2. Inefficient generation of the active Pd(0) catalyst.[3] 3. Poor quality of reagents or solvents.[4] | 1. Ligand Selection: Switch to bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[8][9] These sterically hinder the coordination of the heterocycle to the palladium center.[5][8] 2. Use of Precatalysts: Employ well-defined palladium precatalysts (e.g., Buchwald G3 or G4 precatalysts) to ensure efficient and rapid generation of the active catalytic species.[8][10] 3. Slow Addition: Add the N-heterocycle coupling partner slowly to the reaction mixture to maintain a low concentration and reduce its inhibitory effect.[3][8][10] 4. Reagent Purification: Ensure all reagents and solvents are of high purity and are properly degassed.[9] |
| Formation of Palladium Black | 1. Catalyst decomposition due to instability.[4] 2. Presence of oxygen.[4] 3. High reaction temperature.[3] | 1. Inert Atmosphere: Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (e.g., argon or nitrogen).[4] 2. Temperature Optimization: Attempt the reaction at a lower temperature, even if it requires a longer reaction time.[3] 3. Ligand Stabilization: Use ligands that are known to stabilize the active Pd(0) species.[5] |
| Significant Homocoupling of Boronic Acid | 1. Presence of oxygen.[8][10] 2. High concentration of the boronic acid.[3] | 1. Thorough Degassing: Ensure all reagents and solvents are thoroughly degassed to remove oxygen.[3] 2. Slow Addition: Consider a slower addition of the boronic acid to the reaction mixture.[3] |
| Protodeborylation/ Protodehalogenation | 1. Presence of a proton source (e.g., water, alcohol).[8][10] 2. Use of a strong base.[5] | 1. Anhydrous Conditions: Use anhydrous solvents and reagents. 2. Milder Base: Consider using a milder base, such as K₂CO₃ or Cs₂CO₃.[9] |
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for crucial experiments aimed at overcoming catalyst poisoning.
Protocol 1: Catalyst Pre-activation
Rationale: In situ generation of the active Pd(0) catalyst from a Pd(II) precursor can be inefficient in the presence of a poisoning N-heterocycle. Pre-activating the catalyst before adding the substrate can significantly improve reaction outcomes. A protocol for forming a highly active Pd(0) catalyst from Pd(OAc)₂ has been developed.[11]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (1 mol %), the chosen phosphine ligand (1-3 mol %), and a small amount of a suitable solvent (e.g., 1,4-dioxane).
-
Add a reducing agent, such as water (2-4 mol %), and gently heat the mixture (e.g., 80 °C) for a short period (1-5 minutes).[11] A color change often indicates the formation of the active catalyst.[11]
-
Cool the resulting catalyst solution to the desired reaction temperature.
-
In a separate flask, prepare the reaction mixture containing the N-heterocycle, the coupling partner, and the base.
-
Transfer the pre-activated catalyst solution to the reaction mixture to initiate the cross-coupling.
Protocol 2: Ligand Screening
Rationale: The choice of ligand is critical in mitigating catalyst poisoning.[8] A systematic screening of different ligand classes can identify the optimal choice for a specific N-heterocycle.
Procedure:
-
Set up a parallel array of small-scale reactions (e.g., in a 24-well plate or individual vials).
-
To each reaction vessel, add the N-heterocycle, the coupling partner, a standard base (e.g., K₂CO₃), and a solvent.
-
To each vessel, add a different phosphine or NHC ligand from a stock solution, ensuring the same palladium-to-ligand ratio across all reactions.
-
Add the palladium source (e.g., Pd(OAc)₂ or a precatalyst) to each vessel.
-
Seal the vessels, degas, and heat to the desired reaction temperature.
-
Monitor the progress of each reaction by a suitable analytical technique (e.g., LC-MS or GC-MS) at regular intervals.
-
Compare the conversion and yield for each ligand to identify the most effective one.
Part 4: Visualizing the Problem and Solutions
Mechanism of Catalyst Poisoning by N-Heterocycles
Caption: The poisoning of a palladium catalyst by an N-heterocycle.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low-yielding reactions.
References
- BenchChem. (2025). Technical Support Center: Cross-Coupling of Nitrogen Heterocycles. BenchChem.
- Chen, W.-C. (n.d.). Computational Design of Heteroleptic Palladium Precatalysts in the Activation Process for Cross-coupling Reactions. of ACCMS.
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning in Cross-Coupling with 2-Iodobenzoate. BenchChem.
- Fors, B. P., & Buchwald, S. L. (2009). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 11(23), 5502–5505.
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies. BenchChem.
- BenchChem. (2025). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles. BenchChem.
- Wikipedia. (n.d.). Catalyst poisoning.
- Carrow, B. P., & Hartwig, J. F. (2008). Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. Journal of the American Chemical Society, 130(15), 5263–5274.
- Marion, N., & Nolan, S. P. (2008). Well-defined N-heterocyclic carbenes-palladium(II) precatalysts for cross-coupling reactions. Accounts of Chemical Research, 41(11), 1440–1449.
- Doucet, H., & Hierso, J.-C. (2025). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Nature, 519(7543), 334–338.
- Carrow, B. P., & Hartwig, J. F. (2008). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Journal of the American Chemical Society, 130(15), 5263–5274.
- Szöllősi, G., & Bartók, M. (2021). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. MDPI.
- Gherase, D., & Dragutan, V. (2022). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI.
- BenchChem. (2025). Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling Reactions of Isoquinoline Derivatives. BenchChem.
- Semproni, S. P., & Thomas, C. M. (2024). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv.
- BenchChem. (2025). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides. BenchChem.
- Carrow, B. P., & Hartwig, J. F. (2025). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System. ResearchGate.
- Zhang, Y., & Dong, Y. (2014). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate.
- Stoye, A. (2023, April 26). Nanoparticles poison single-atom cross coupling catalyst. Chemistry World.
- Semproni, S. P., & Thomas, C. M. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. PMC.
- Unknown. (n.d.). Effect of bases and solvents on the Heck coupling a. ResearchGate.
- Semproni, S. P., & Thomas, C. M. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics.
- Unknown. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts.
- Unknown. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Unknown. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale. Matthey.
- Lipshutz, B. H., & Gallou, F. (2019). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. NIH.
- Wang, H., & Su, C. (2018). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. Chemical Science.
- Hoyt, J. M., & Chirik, P. J. (2025). Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation. NIH.
- BenchChem. (2025). Technical Support Center: Catalyst Poisoning in 3,6-Diiodopyridazine Cross-Coupling Reactions. BenchChem.
- Wipf, P. (2007, January 30). Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. Wipf Group.
- BenchChem. (2025). A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. BenchChem.
- Unknown. (2025). Effect of base on the state of palladium in the synthesis of styrene in the heck reaction. ResearchGate.
- Unknown. (n.d.). Poisoning and deactivation of palladium catalysts. ResearchGate.
- Chemistry For Everyone. (2025, September 13). How Can You Prevent Catalyst Poisoning? [Video]. YouTube.
- MacMillan, F., & Watson, A. J. B. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1876–1885.
- MacMillan, F., & Watson, A. J. B. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.
- The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube.
- Chemistry For Everyone. (2025, September 16). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube.
- Cirujano, F. G. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Catalysts, 11(9), 1095.
- Unknown. (n.d.). Poisoning (catalyst poisoning). candcs.
- Unknown. (n.d.). Poisoning (catalyst poisoning). candcs.
- Unknown. (2025). Supported Palladium Catalysts in Heck Coupling Reactions - Problems,Potential and Recent Advances. ResearchGate.
- Ragaini, F. (2018). Supported Metal Catalysts for the Synthesis of N-Heterocycles. MDPI.
Sources
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
optimization of base and solvent for Buchwald-Hartwig amination
Technical Support Center: Buchwald-Hartwig Amination
Welcome to the Technical Support Center for Buchwald-Hartwig Amination. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize their C-N cross-coupling reactions, with a specific focus on the critical selection of bases and solvents.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for a Buchwald-Hartwig amination to fail?
One of the most common and often underestimated reasons for reaction failure or low yield is the poor solubility of the inorganic base in the reaction solvent.[1] This leads to a heterogeneous mixture where the base cannot effectively participate in the catalytic cycle. Other common issues include catalyst inhibition by functionalities on the substrate, the use of an inappropriate base or ligand for the specific substrate, and the inherent reactivity challenges of certain aryl halides, like aryl chlorides.[1][2]
Q2: How do I choose the right base for my reaction?
The choice of base is critical and highly substrate-dependent. The primary role of the base is to deprotonate the amine or the palladium-amine complex to form the key palladium-amido intermediate, which precedes the product-forming reductive elimination step.[3]
-
Strong Bases: Strong alkoxide bases like sodium tert-butoxide (NaOtBu) and amide bases like lithium bis(trimethylsilyl)amide (LHMDS) are widely used and often provide the fastest reaction rates.[1][4][5] However, their high basicity can cause the decomposition of substrates with sensitive functional groups, such as esters or nitro groups.[4][6]
-
Weak Bases: For sensitive substrates, weaker inorganic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃) are superior alternatives.[1][3][4] While reactions may be slower, these bases offer much broader functional group tolerance.
-
Organic Bases: In some cases, a soluble organic base like DBU can be used, sometimes in combination with an inorganic base, to provide a homogeneous system for sensitive substrates.[1][4] However, theoretical studies suggest that in nonpolar solvents, neutral organic bases face a high energy barrier for deprotonation.[7][8][9]
Q3: What is the best solvent for a Buchwald-Hartwig amination?
The solvent's main role is to solubilize the reactants, catalyst, and base to facilitate the reaction. Toluene is a very common and effective solvent.[1] A variety of other solvents can also be used, including:[1][4]
-
Ethereal Solvents: Dioxane, THF, DME.
-
Aromatic Hydrocarbons: Toluene, xylene.
-
Greener Alternatives: 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have been shown to be excellent, more environmentally friendly alternatives in some cases.[1][10]
It is crucial to avoid chlorinated solvents, acetonitrile, and pyridine, as they can bind to and inhibit the palladium catalyst.[1][4]
Q4: My aryl chloride is not reacting. What can I do?
Aryl chlorides are notoriously challenging substrates due to the difficulty of the initial oxidative addition step, which is often rate-limiting.[1][2] To improve reactivity, consider the following:
-
Switch Ligands: Use more electron-rich and sterically bulky phosphine ligands. Ligands from the Buchwald (e.g., SPhos, XPhos) and Hartwig groups have been specifically developed to activate aryl chlorides.[5][11]
-
Use a Pre-catalyst: Palladium pre-catalysts (e.g., G3 or G4 palladacycles) often give cleaner and more reliable formation of the active catalytic species compared to generating it in situ from sources like Pd(OAc)₂.[1][4]
-
Change Halide: If the synthesis allows, switching to the more reactive aryl bromide or iodide is a straightforward solution.[1]
Troubleshooting Guide
This section addresses specific experimental issues in a problem-cause-solution format.
| Observed Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Insoluble Base: The inorganic base is not soluble enough in the chosen solvent to participate in the reaction.[1] 2. Incorrect Base Strength: The base is too weak to deprotonate the amine complex efficiently.[3] 3. Catalyst Poisoning: Functional groups on the substrate (e.g., azo groups, some heterocycles) are inhibiting the palladium catalyst.[1][6] 4. Poor Substrate Reactivity: The aryl halide (especially chloride) is not undergoing oxidative addition.[1][2] | 1. Choose a solvent that better solubilizes the base, or switch to a more soluble base (e.g., Cs₂CO₃).[4] 2. Screen a stronger base (e.g., NaOtBu), provided the substrate is stable. 3. Ensure all reagents and solvents are pure and dry. If poisoning is suspected, a different catalyst system or protection of the problematic functional group may be needed. 4. Switch to a more electron-rich, bulky phosphine ligand and/or use a palladium pre-catalyst.[1][4] |
| Starting Material Decomposition | 1. Base Sensitivity: The substrate contains functional groups (e.g., esters, ketones, nitro groups) that are not compatible with the strong base being used.[4][6] 2. Thermal Instability: The reaction temperature is too high for one of the coupling partners. | 1. Switch to a weaker inorganic base such as K₃PO₄ or Cs₂CO₃.[1][4] 2. Screen the reaction at a lower temperature (e.g., 60-80 °C instead of 100 °C), which may require a longer reaction time or a more active catalyst system.[12] |
| Side Product Formation | 1. Hydrodehalogenation: The aryl halide is being reduced instead of aminated. This is often a ligand-dependent issue.[1] 2. Biaryl Formation: Homocoupling of the aryl halide is occurring.[1] | 1. Screen a different phosphine ligand. This side reaction can sometimes be suppressed by changing the steric or electronic properties of the ligand. 2. Optimize the catalyst, ligand, and stoichiometry. A thorough screen of conditions may be necessary. |
| Poor Reproducibility / Scale-Up Issues | 1. Heterogeneity of Base: The particle size and surface area of the inorganic base can vary between batches, affecting the reaction rate.[4] 2. Poor Agitation: On a larger scale, the dense inorganic base may settle at the bottom of the reactor, starving the reaction.[4] | 1. Before use, grind the inorganic base to a fine, consistent powder. Adding an inert material like Celite can also help prevent clumping.[4] 2. Ensure vigorous and efficient stirring, especially for larger-scale reactions, to maintain a well-mixed suspension. |
Data and Protocols
Base and Solvent Selection Tables
The optimal choice of base and solvent is highly dependent on the specific substrates and catalyst system used. The tables below summarize general observations and provide starting points for optimization.
Table 1: General Guide for Base Selection
| Base | Type | pKaH (Conjugate Acid) | Common Applications & Notes |
|---|---|---|---|
| NaOtBu | Strong | ~19 | Very common and effective for a wide range of substrates. Can cause decomposition of sensitive functional groups.[1][4] |
| LHMDS | Strong | ~26 | Another strong base option; can provide tolerance for protic functional groups in the substrate.[1][6] |
| Cs₂CO₃ | Weak | ~10.3 | Good choice for base-sensitive substrates. Often used with bidentate phosphine ligands.[1][4] Its higher solubility compared to other carbonates is an advantage. |
| K₃PO₄ | Weak | ~12.3 | A milder, inexpensive alternative to strong alkoxides, effective for many couplings, especially with base-sensitive heterocycles.[1][4] |
Table 2: General Guide for Solvent Selection
| Solvent | Class | Notes |
|---|---|---|
| Toluene | Aromatic Hydrocarbon | A widely used, effective, and generally good starting point for many reactions.[1] |
| 1,4-Dioxane | Ether | Common solvent, but its high freezing point and peroxide-forming tendency are drawbacks.[13] |
| THF | Ether | Good general-purpose solvent, but lower boiling point limits reaction temperature. |
| 2-MeTHF | Ether | A "greener" and often superior alternative to THF and dioxane.[1][10] |
| t-Amyl Alcohol | Alcohol | Can be useful for certain catalyst systems and can help solubilize reagents.[4] |
General Experimental Protocol for Base/Solvent Screening
The following is a representative, non-optimized protocol for a small-scale Buchwald-Hartwig amination screen. Note: This is a general guideline; reaction conditions must be optimized for specific substrates. All operations should be performed under an inert atmosphere (Argon or Nitrogen) using dried glassware and anhydrous solvents.[1]
-
Preparation: To an array of oven-dried vials each containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium pre-catalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1.2-6 mol%).
-
Inert Atmosphere: Cap the vials with septa and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.
-
Reagent Addition: Under an inert atmosphere, add the base to be screened (e.g., NaOtBu, K₃PO₄, etc., 1.4-2.0 equiv.) to each designated vial. Then add the amine (1.1-1.5 equiv.), followed by the degassed solvent to be screened (to achieve a concentration of ~0.1-0.5 M).
-
Reaction: Place the vials in a pre-heated reaction block or oil bath set to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress at set time points (e.g., 1h, 4h, 24h) by taking aliquots and analyzing via TLC, GC-MS, or LC-MS.
-
Workup (for analysis): Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Analysis: Analyze the crude product mixture to determine conversion and yield, allowing for direct comparison of the screened conditions.
Visualizations
Buchwald-Hartwig Troubleshooting Workflow
Caption: The critical role of the base in deprotonating the Pd-amine complex.
References
- Norrby, P., & Organ, M. G. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 79(24), 11961-11969. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2013). Trineopentylphosphine: A Conformationally Flexible Ligand for the Coupling of Sterically Demanding Substrates in the Buchwald–Hartwig Amination and Suzuki–Miyaura Reaction. The Journal of Organic Chemistry, 78(10), 4744-4751. [Link]
- Scattolin, T., & Nolan, S. P. (2020). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. CHIMIA International Journal for Chemistry, 74(5), 369-374. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2013). Trineopentylphosphine: a conformationally flexible ligand for the coupling of sterically demanding substrates in the Buchwald-Hartwig amination and Suzuki-Miyaura reaction. The Journal of Organic Chemistry, 78(10), 4744-4751. [Link]
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Chemistry LibreTexts. (2023).
- Norrby, P., & Organ, M. G. (2014). The Role of the Base in Buchwald-Hartwig Amination.
- Norrby, P., & Organ, M. G. (2014).
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]
- ResearchGate. (n.d.). "Facile Buchwald-Hartwig coupling of sterically encumbered substrates effected by diphosphinoamine as ligands". [Link]
- Reddit. (2018).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Nolan, S. P., & Organ, M. G. (2020). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 8(30), 11163-11171. [Link]
- ACS GCI Pharmaceutical Roundtable. (n.d.).
- Lipshutz, B. H., & Ghorai, S. (2014). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. The Journal of Organic Chemistry, 79(10), 4435-4448. [Link]
- CatSci Ltd. (n.d.).
- ResearchGate. (n.d.).
- Buchwald, S. L., & Hartwig, J. F. (2016). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 138(32), 10103-10106. [Link]
- Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2021).
- van der Vlugt, J. I., & Grützmacher, H. (2020). What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. Chemical Science, 11(42), 11466-11475. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Two solvents (Dioxane, DMAc), Strong Base (NaOt-Bu) Step-by-Step Guide for Buchwald-Hartwig Amination Reaction Screening Kit [sigmaaldrich.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
minimizing homocoupling side products in Sonogashira reactions
A Senior Application Scientist's Guide to Minimizing Homocoupling Side Products
Welcome to the technical support center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with one of the most persistent side reactions: alkyne homocoupling (Glaser coupling). As a Senior Application Scientist, my goal is to provide not just solutions, but a deep, mechanistic understanding of why these solutions work, empowering you to troubleshoot and optimize this powerful C-C bond-forming reaction effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding homocoupling.
Q1: What exactly is homocoupling in the context of a Sonogashira reaction?
A1: Homocoupling, often referred to as Glaser coupling, is an undesired side reaction where two molecules of your terminal alkyne starting material react with each other to form a symmetric 1,3-diyne dimer.[1] This process consumes your valuable alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[2]
Q2: What are the primary causes of homocoupling?
A2: The two principal drivers of homocoupling are the presence of a copper(I) co-catalyst and contamination with molecular oxygen .[3][4] Oxygen promotes the oxidative dimerization of a copper-acetylide intermediate, which is the key mechanistic step in the Glaser coupling pathway.[4] While the copper co-catalyst is often added to accelerate the desired Sonogashira reaction, it is also the primary catalyst for this unwanted side reaction.[5][6]
Q3: What is the single most effective strategy to prevent homocoupling?
A3: The most robust and definitive method to eliminate Glaser-type homocoupling is to switch to a copper-free Sonogashira protocol .[7][8] By removing the copper co-catalyst entirely, you eliminate the primary catalytic pathway for the oxidative dimerization of the alkyne.[9] Numerous copper-free methods have been developed for this very reason.[3][7]
Q4: Is it always necessary to work under strictly anaerobic conditions?
A4: Yes, particularly if you are using a copper co-catalyst. Rigorously excluding oxygen by using an inert atmosphere (high-purity argon or nitrogen) and properly degassed solvents is critical to suppress the oxidative homocoupling pathway.[3][7] For copper-free systems, while good practice, the sensitivity to trace oxygen is significantly reduced.[10]
Q5: My cross-coupling is slow, and I see a lot of homocoupling. What's the relationship?
A5: If the desired palladium-catalyzed cross-coupling is kinetically slow, the competing copper-catalyzed homocoupling can become the dominant reaction pathway. The two reactions are in a "race." Any factor that slows down the Sonogashira cycle (e.g., an inactive palladium catalyst, a difficult aryl halide, suboptimal temperature) gives the homocoupling reaction more time to occur.
Visualizing the Competing Pathways
To effectively troubleshoot, it is essential to visualize the catalytic cycles at play. The desired Sonogashira reaction involves two interconnected cycles, one for palladium and one for copper. The undesired Glaser coupling is a competing cycle that branches off from the copper cycle.
Caption: A logical workflow for troubleshooting homocoupling in Sonogashira reactions.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| High percentage of diyne byproduct | 1. Oxygen contamination in a Cu-catalyzed reaction. [4] 2. The desired cross-coupling is too slow. 3. High instantaneous concentration of the alkyne. | 1. Rigorously degas all solvents and reagents; maintain a positive inert gas pressure. [3] 2. Optimize temperature, catalyst loading, or ligand to accelerate cross-coupling. [3][11] 3. Add the terminal alkyne slowly to the reaction mixture using a syringe pump. [3] |
| Reaction works but homocoupling is always ~5-15% | Inherent competition when using a copper co-catalyst. | Switch to a copper-free protocol. This is the most reliable way to eliminate the Glaser pathway. [7][8] |
| Low or no yield of desired product, only homocoupling | 1. Palladium catalyst is inactive or has decomposed. 2. Reaction temperature is too low for the cross-coupling to proceed. | 1. Use a fresh source of palladium catalyst or a more stable pre-catalyst. [3] 2. Incrementally increase the reaction temperature. [3] |
| Both starting materials are consumed, but yield of both products is low | 1. Impure amine base (oxidized). [4] 2. Substrate is sensitive to reaction conditions. | 1. Use a freshly distilled or high-purity amine base. [12]Consider a bulky, non-coordinating base like DIPEA. [4] 2. Screen alternative inorganic bases (e.g., Cs₂CO₃, K₃PO₄) which can be milder. [4] |
Parameter Deep Dive
-
The Catalyst System:
-
Copper Co-catalyst: As established, this is the primary lever. Removing it is the most effective solution. [7]If you must use it for reactivity reasons (e.g., with less reactive aryl chlorides), all other parameters must be meticulously optimized to favor the cross-coupling pathway.
-
Palladium Source & Ligands: The choice of ligand on the palladium center can significantly influence the rate of the desired cross-coupling. Bulky and electron-rich phosphine ligands can accelerate the reductive elimination step, helping the Sonogashira reaction outcompete the homocoupling. [3][13]For specific substrates like 1,1-dibromoalkenes, ligands such as dppf have been shown to be highly selective. [3]
-
-
The Base:
-
Amine Bases: Commonly used bases like triethylamine or piperidine also act as ligands and reducing agents for the Pd(II) precatalyst. [7]However, they can oxidize over time, and impurities can hinder catalytic activity. [4]Using bulky, non-coordinating amines like diisopropylethylamine (DIPEA) can sometimes be beneficial. [4] * Inorganic Bases: In many copper-free protocols, inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are highly effective and can be a good alternative if amine bases are problematic. [4][14]
-
-
The Reaction Environment:
-
Solvents: Solvents must be anhydrous and thoroughly degassed. [1]Common choices like THF, DMF, and acetonitrile are effective, but the optimal solvent can be substrate-dependent. [2][3]Solvent polarity plays a key role in reaction kinetics and selectivity. [15] * Temperature: While higher temperatures can increase the rate of the desired reaction, they can also accelerate catalyst decomposition and side reactions. The optimal temperature is a balance and must be determined empirically. [11] * Atmosphere: Some research has shown that using a dilute hydrogen atmosphere (e.g., H₂ diluted with argon) can drastically reduce the amount of homocoupling to as low as 2%, presumably by keeping the catalytic species in their active, reduced state. [2][16]
-
Detailed Experimental Protocols
Protocol 1: Copper-Free Sonogashira Coupling (Recommended)
This protocol is designed to eliminate Glaser homocoupling by avoiding the copper co-catalyst.
-
Reagent & Glassware Preparation:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar and condenser under vacuum. Allow it to cool to room temperature under a positive pressure of high-purity argon.
-
Ensure all solvents (e.g., THF, dioxane) are anhydrous and have been thoroughly degassed by sparging with argon for 30-60 minutes or via three freeze-pump-thaw cycles.
-
Ensure the aryl/vinyl halide, terminal alkyne, palladium catalyst, ligand, and base are of high purity.
-
-
Reaction Setup (under Argon counterflow):
-
To the Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos or XPhos, 0.04 mmol, 4 mol%).
-
Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
-
Reaction Execution:
-
Add the degassed solvent (e.g., 1,4-dioxane, 5 mL) via syringe.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Minimizing Homocoupling in a Standard Cu-Catalyzed Reaction
This protocol details the rigorous steps required to suppress homocoupling when a copper co-catalyst is necessary.
-
Rigorous Anaerobic Preparation:
-
Flame-dry all glassware and cool under a high-purity argon atmosphere.
-
Degas all solvents (e.g., THF, triethylamine) using a minimum of three freeze-pump-thaw cycles. This is more effective at removing dissolved oxygen than sparging. [1]
-
-
Reaction Setup (under strict Argon counterflow):
-
To the reaction flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), copper(I) iodide (0.02 mmol, 2 mol%), and a stir bar.
-
Add the aryl halide (1.0 mmol, 1.0 equiv).
-
Add the degassed solvent (e.g., THF, 10 mL) and the degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).
-
-
Slow Addition of Alkyne:
-
Prepare a solution of the terminal alkyne (1.2 mmol, 1.2 equiv) in a small amount of degassed solvent.
-
Using a syringe pump, add the alkyne solution to the reaction mixture over several hours (e.g., 2-4 hours). This maintains a low instantaneous concentration of the alkyne, disfavoring the bimolecular homocoupling reaction. [3]
-
-
Reaction and Work-up:
-
Heat the reaction to the desired temperature and monitor its progress.
-
Follow the work-up and purification steps outlined in Protocol 1.
-
References
- Wikipedia. Sonogashira coupling. [Link]
- Chemistry LibreTexts. Sonogashira Coupling. [Link]
- Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844. [Link]
- Shafiee, M., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters, 22(10), 3940–3945. [Link]
- Semantic Scholar. Sonogashira coupling reaction with diminished homocoupling. [Link]
- Sahoo, S. K., et al. (2018). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 3(11), 15935–15946. [Link]
- Golden. Sonogashira coupling. [Link]
- Doucet, H., & Hierso, J.-C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6995-7019. [Link]
- Organic Chemistry Portal. Sonogashira Coupling. [Link]
- ACS Publications. Sonogashira Coupling Reaction with Diminished Homocoupling. [Link]
- ResearchGate. Sonogashira Coupling Reaction with Diminished Homocoupling | Request PDF. [Link]
- Chinchilla, R., & Nájera, C. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Molecules, 25(8), 1894. [Link]
- ResearchGate. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. [Link]
- Plenio, H., et al. (2018). Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation.
- The Reaction Monitor. Copper-free Sonogashira coupling. [Link]
- ACS Publications.
- ArODES.
- Liang, B., et al. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(11), 4393–4396. [Link]
- KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
- Royal Society of Chemistry. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]
- Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. [Link]
- ResearchGate. Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. [Link]
- White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- ACS Publications.
- IntechOpen. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]
- MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. depts.washington.edu [depts.washington.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. golden.com [golden.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. books.lucp.net [books.lucp.net]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification Strategies for Polar Heterocyclic Compounds
Introduction
Welcome to the Technical Support Center for the purification of polar heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges associated with purifying these often-recalcitrant molecules. Polar heterocyclic compounds are ubiquitous in pharmaceuticals, agrochemicals, and natural products, making their efficient isolation a critical step in research and development.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common purification hurdles.
Why are Polar Heterocyclic Compounds Difficult to Purify?
The inherent polarity of these compounds, arising from the presence of heteroatoms (e.g., nitrogen, oxygen, sulfur) and their ability to participate in hydrogen bonding, leads to several purification challenges:
-
Poor retention on traditional reversed-phase chromatography: Highly polar compounds have limited hydrophobic interaction with non-polar stationary phases like C18, often leading to elution in the void volume.[3]
-
Strong interactions with silica gel in normal-phase chromatography: Basic nitrogen-containing heterocycles can interact strongly with acidic silanol groups on the surface of silica gel, resulting in peak tailing, streaking, or irreversible adsorption.[4][5]
-
High solubility in polar solvents: This property can make crystallization, a common final purification step, particularly challenging.[3]
This guide will equip you with the knowledge and techniques to address these issues head-on.
Troubleshooting Guides
This section addresses specific issues you may encounter during your purification experiments in a question-and-answer format, providing explanations for the underlying causes and actionable solutions.
Chromatographic Issues
Q1: My polar heterocyclic compound shows little to no retention on a C18 reversed-phase column and elutes with the solvent front. What can I do?
A1: This is a classic problem for highly polar analytes. The hydrophobic C18 stationary phase is not well-suited for retaining compounds that are highly soluble in the polar mobile phase.[3][6] Here are several strategies to improve retention:
-
Switch to a More Polar Stationary Phase:
-
Polar-Embedded Phases: These columns contain a polar group (e.g., amide, carbamate) embedded within the alkyl chain, which enhances the retention of polar compounds.[3]
-
Phenyl Phases: These offer alternative selectivity through π-π interactions with aromatic heterocycles.[5]
-
Cyano Phases: These can be used in both reversed-phase and normal-phase modes and provide different selectivity based on dipole-dipole interactions.[5]
-
-
Employ Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for retaining and separating very polar compounds. It uses a polar stationary phase (e.g., silica, diol, amide) with a mobile phase consisting of a high concentration of an organic solvent (typically acetonitrile) and a small amount of water. In HILIC, water acts as the strong, eluting solvent.[4][5][7][8]
-
Use Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase can form a neutral ion-pair with your charged heterocyclic compound, thereby increasing its hydrophobicity and retention on a C18 column.[5] However, be aware that these reagents can be difficult to remove from the column and may interfere with mass spectrometry (MS) detection.[5]
Q2: I'm observing significant peak tailing and streaking for my basic nitrogen-containing heterocycle on a silica gel column in normal-phase chromatography. How can I improve the peak shape?
A2: This is a common issue caused by the strong interaction between the basic analyte and the acidic silanol groups on the silica surface.[4][5] Here’s how to mitigate this problem:
-
Add a Basic Modifier to the Mobile Phase: Incorporating a small amount of a basic additive like triethylamine (TEA), diisopropylethylamine (DIPEA), or ammonia (often as a solution in methanol) can neutralize the active silanol sites and significantly reduce peak tailing.[4][5][9] A concentration of 0.1-1% is typically sufficient.[4][5]
-
Use an Alternative or Deactivated Stationary Phase:
-
Alumina (Basic or Neutral): This can be a good alternative to silica for the purification of basic compounds.[4]
-
Amino- or Cyano-Bonded Phases: These stationary phases are less acidic than bare silica and can provide better peak shapes for basic analytes.[5][10]
-
Deactivated Silica Gel: Some commercially available silica gels are end-capped to reduce the number of free silanol groups.
-
Q3: My compound is not eluting from the silica gel column, even with a highly polar mobile phase.
A3: This indicates a very strong, potentially irreversible, interaction between your compound and the stationary phase.
-
Possible Cause: Compound is too Polar for the Solvent System.
-
Possible Cause: Irreversible Adsorption or Decomposition on Silica Gel.
-
Solution: Before committing your entire sample to a column, test its stability on a TLC plate. Spot the compound, let it sit for an hour, and then develop the plate to see if any degradation has occurred.[4] If decomposition is observed, switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[4]
-
Non-Chromatographic Purification Issues
Q4: I'm attempting an acid-base extraction to purify my basic heterocyclic compound, but the recovery is very poor.
A4: Low recovery in an acid-base extraction can stem from several factors:
-
Incorrect pH: Ensure the pH of the aqueous phase is at least 2 pH units below the pKa of your compound to achieve full protonation for extraction into the aqueous layer, and subsequently at least 2 pH units above the pKa for deprotonation and extraction back into the organic layer.[3]
-
Incomplete Extraction: Perform multiple extractions with smaller volumes of solvent rather than a single large-volume extraction. This is a more efficient method.[3]
-
Emulsion Formation: Emulsions can form at the interface between the organic and aqueous layers, trapping your compound. To break an emulsion, try adding a saturated solution of sodium chloride (brine) or gently swirling the separatory funnel instead of vigorous shaking.[3][4]
-
Compound Solubility Issues: If the protonated form of your heterocycle has some solubility in the organic phase, this can lead to lower recovery. Back-washing the organic layer with a fresh portion of the acidic aqueous solution can help recover more of your compound.[3]
Q5: I am unable to crystallize my highly polar heterocyclic compound; it keeps "oiling out". What can I do?
A5: "Oiling out" is a common problem when trying to crystallize polar compounds due to their high solubility in polar solvents.[4] Here are some techniques to induce crystallization:
-
Slow Down the Cooling Process: If the solution is cooled too quickly, it can become supersaturated, leading to the formation of an oil instead of crystals. Add a small amount of hot solvent to redissolve the oil and then allow it to cool very slowly.[4]
-
Induce Nucleation:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution. The small glass particles that are scraped off can act as nucleation sites.[4]
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for crystal growth.[4]
-
-
Re-evaluate Your Solvent System:
-
Solvent Choice: The ideal solvent will dissolve your compound when hot but not when cold.[4]
-
Co-solvent System: Using a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble) can be effective. Dissolve the compound in a minimum of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly cloudy. Then, allow it to cool slowly.[4]
-
-
Pre-purification: The presence of impurities can inhibit crystallization. A preliminary purification step, such as a quick filtration through a plug of silica, might be necessary.[4]
Frequently Asked Questions (FAQs)
Q1: What is the best all-around chromatography technique for purifying polar heterocyclic compounds?
A1: While there is no single "best" technique, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a very effective choice for highly polar compounds that are poorly retained in reversed-phase chromatography.[4][5] HILIC provides good retention for polar analytes and uses mobile phases that are compatible with mass spectrometry.[5]
Q2: When should I consider using Supercritical Fluid Chromatography (SFC) for purifying polar heterocycles?
A2: SFC is a powerful and "green" chromatography technique that uses supercritical CO₂ as the main mobile phase.[11][12] It is particularly advantageous for:
-
Chiral separations: SFC is a well-established technique for resolving enantiomers.[11]
-
Fast separations: The low viscosity of the mobile phase allows for high flow rates and rapid purifications.[11]
-
Reduced solvent consumption: SFC significantly reduces the use of organic solvents.[11] While historically considered for non-polar compounds, modern SFC with the use of polar co-solvents (modifiers) like methanol can effectively separate a wide range of polar compounds.[12][13]
Q3: How do I choose between normal-phase and reversed-phase chromatography?
A3: The choice depends on the polarity of your compound and the impurities you are trying to remove.
-
Normal-Phase Chromatography (polar stationary phase, non-polar mobile phase): This is suitable for separating compounds with different polarities. Less polar compounds elute first.[14][15] It is often the first choice for compounds that are soluble in non-polar organic solvents.[14]
-
Reversed-Phase Chromatography (non-polar stationary phase, polar mobile phase): This is the most common mode of HPLC and is ideal for separating non-polar to moderately polar compounds.[16][17] More polar compounds elute first.[16][18] For very polar compounds, modifications to the standard reversed-phase method are often necessary, as discussed in the troubleshooting section.[3]
Q4: What is ion-exchange chromatography, and when is it useful for polar heterocycles?
A4: Ion-exchange chromatography separates molecules based on their net charge.[19][20] The stationary phase has charged functional groups that interact with oppositely charged analytes.[19][20] It is particularly useful for purifying ionizable heterocyclic compounds, such as those with acidic or basic functionalities.[19]
-
Cation-exchange chromatography uses a negatively charged stationary phase to retain positively charged molecules (cations).[19]
-
Anion-exchange chromatography uses a positively charged stationary phase to retain negatively charged molecules (anions).[19] Elution is typically achieved by changing the pH or increasing the ionic strength of the mobile phase.[20]
Experimental Protocols
Protocol 1: HILIC Purification of a Polar Heterocyclic Compound
This protocol provides a general workflow for purifying a polar heterocyclic compound using HILIC.
-
Column Selection: Choose a HILIC column with a suitable stationary phase (e.g., amide, diol, or bare silica).
-
Mobile Phase Preparation:
-
Mobile Phase A: Acetonitrile
-
Mobile Phase B: Water with a modifier (e.g., 0.1% formic acid or 10 mM ammonium formate) to improve peak shape and MS compatibility.
-
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes or until a stable baseline is achieved.[3]
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition. If solubility is an issue, dissolve the sample in a minimal amount of a stronger solvent (like water or DMSO) and then dilute it with acetonitrile.[3][5] Be mindful that injecting a sample in a solvent significantly stronger than the mobile phase can lead to peak distortion.[5]
-
Gradient Elution:
-
Start with a high percentage of the organic solvent (e.g., 95% A).
-
Run a linear gradient to increase the aqueous content (e.g., to 40% B over 15 minutes).
-
Hold at the final gradient composition for a few minutes to ensure all compounds have eluted.
-
Return to the initial conditions and re-equilibrate the column before the next injection.[3]
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the peak of interest and analyze their purity using an appropriate analytical method, such as analytical HPLC or LC-MS.
Protocol 2: Acid-Base Extraction for a Basic Heterocyclic Compound
This protocol outlines the steps for purifying a basic heterocyclic compound from neutral or acidic impurities.
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Extraction:
-
Add an acidic aqueous solution (e.g., 1M HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure.
-
Allow the layers to separate. The protonated basic heterocycle will be in the lower aqueous layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with the acidic solution two more times to ensure complete extraction of the basic compound.[3]
-
-
Neutralization and Back-Extraction:
-
Combine the aqueous extracts in a flask and cool them in an ice bath.
-
Slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The deprotonated heterocycle may precipitate out or form an oily layer.
-
Add an organic solvent to the flask and transfer the mixture back to a separatory funnel.
-
Extract the neutral heterocycle into the organic layer.
-
Repeat the extraction two more times.[3]
-
-
Drying and Solvent Removal:
-
Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified heterocyclic compound.[3]
-
Data Presentation and Visualization
Table 1: Comparison of Chromatographic Techniques for Polar Heterocyclic Compounds
| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Best Suited For |
| Reversed-Phase (RP) | Non-polar (e.g., C18, C8)[16][18] | Polar (e.g., Water/Acetonitrile, Water/Methanol)[16][18] | Hydrophobic interactions[17] | Moderately polar to non-polar compounds.[17] |
| Normal-Phase (NP) | Polar (e.g., Silica, Alumina)[14][15] | Non-polar (e.g., Hexane/Ethyl Acetate)[14][15] | Adsorption based on polarity[15] | Compounds soluble in non-polar solvents, separation of isomers.[14] |
| HILIC | Polar (e.g., Silica, Amide, Diol)[5][7] | High organic content with a small amount of aqueous solvent[5][7] | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface[7][8] | Highly polar and water-soluble compounds.[7][21] |
| Ion-Exchange (IEX) | Charged functional groups (anionic or cationic)[19][20] | Aqueous buffers with varying pH or ionic strength[20] | Electrostatic interactions between charged analytes and the stationary phase[19][20] | Ionizable/charged heterocyclic compounds.[19] |
| Supercritical Fluid (SFC) | Various (similar to NP and RP)[12] | Supercritical CO₂ with a polar co-solvent (modifier)[12] | Partitioning between the mobile and stationary phases[13] | Chiral separations, fast purifications, both polar and non-polar compounds.[11][13] |
Diagrams
Caption: Decision tree for selecting a purification strategy.
Caption: Simplified mechanism of HILIC.
References
- Chromatography Today. (n.d.). How Good is SFC for Polar Analytes? Retrieved from [https://www.chromatographytoday.com/news/sfc-mdsfc/3 SFC/how-good-is-sfc-for-polar-analytes/32188]([Link] SFC/how-good-is-sfc-for-polar-analytes/32188)
- Wikipedia. (2023). Ion chromatography.
- Agilent. (n.d.). Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
- Waters. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
- Wikipedia. (2023). Reversed-phase chromatography.
- SIELC Technologies. (n.d.). Polar Compounds.
- JoVE. (2024). Video: Supercritical Fluid Chromatography.
- Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography?
- Technology Networks. (2024). Exploring the Principle of Ion Exchange Chromatography and Its Applications.
- Royal Society of Chemistry. (2020). Characterising polar compounds using supercritical fluid chromatography–nuclear magnetic resonance spectroscopy (SFC–NMR). Faraday Discussions.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
- Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography.
- Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques.
- Chemistry LibreTexts. (2022). 7.10: Reverse Phase Chromatography.
- YouTube. (2020). Ion Exchange Chromatography Animation.
- Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography.
- Bio-Rad. (n.d.). Introduction to Ion Exchange Chromatography.
- ResearchGate. (2018). For highly polar compound, how to do the purification?
- Buchi.com. (n.d.). How to choose a stationary phase, optimize selectivity and get better resolution in chromatography.
- PubMed. (2017). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase.
- Pharma Now. (n.d.). Chromatography Techniques for Polar Analytes: Column Selection Guide.
- Quora. (2020). Very polar compounds are sometimes purified by reverse phase chromatography where the stationary phase is very non-polat while the solvent is very polar. why might one want to use this technique with extremely polar compounds?
- PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column.
- Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview.
- Wikipedia. (2023). Aqueous normal-phase chromatography.
- The Analytical Scientist. (2016). Purification of polar compounds.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- CORA. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
- ResearchGate. (2017). How to remove non-polar impurity from the compound?
- Uttarakhand Open University. (n.d.). HETEROCYCLIC COMPOUNDS.
- NPTEL. (n.d.). Heterocyclic Compounds.
Sources
- 1. uou.ac.in [uou.ac.in]
- 2. uomus.edu.iq [uomus.edu.iq]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Polar Compounds | SIELC Technologies [sielc.com]
- 7. waters.com [waters.com]
- 8. biotage.com [biotage.com]
- 9. silicycle.com [silicycle.com]
- 10. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Video: Supercritical Fluid Chromatography [jove.com]
- 13. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 14. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 15. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
- 16. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 17. chromtech.com [chromtech.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Ion chromatography - Wikipedia [en.wikipedia.org]
- 20. Exploring the Principle of Ion Exchange Chromatography and Its Applications | Technology Networks [technologynetworks.com]
- 21. pharmanow.live [pharmanow.live]
Technical Support Center: Optimizing Ligand Selection for Cross-Coupling with 7-Bromooxazolo[4,5-c]pyridine
Welcome to the technical support center for optimizing cross-coupling reactions with 7-Bromooxazolo[4,5-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ligand selection and reaction optimization for this specific heterocyclic halide. Our goal is to provide you with actionable troubleshooting advice and a comprehensive set of frequently asked questions to ensure the success of your synthetic endeavors.
The oxazolo[4,5-c]pyridine core is a privileged scaffold in medicinal chemistry, and the ability to functionalize the 7-position through cross-coupling is crucial for the development of novel therapeutics. However, the electron-deficient nature of the pyridine ring and the potential for nitrogen coordination to the metal center can present unique challenges. This guide will equip you with the knowledge to overcome these hurdles.
Troubleshooting Guide: Addressing Common Experimental Issues
This section is dedicated to resolving specific problems you may encounter during your cross-coupling reactions with this compound.
Issue 1: Low to No Product Yield
Question: I am attempting a Suzuki-Miyaura coupling with this compound and a simple arylboronic acid, but I am observing very low conversion to the desired product. What are the likely causes and how can I improve the yield?
Answer:
Low or no yield in the cross-coupling of this compound is a common issue that can often be traced back to suboptimal ligand choice, catalyst inhibition, or inefficient activation.
Probable Causes & Solutions:
-
Inadequate Ligand for the Heterocyclic Substrate: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation. The choice of ligand is critical to prevent this and to facilitate the key steps of the catalytic cycle.
-
Solution: Employ bulky, electron-rich phosphine ligands. These ligands can sterically shield the palladium center, discouraging coordination from the pyridine nitrogen, and their electron-donating properties promote the rate-limiting oxidative addition step. For Suzuki-Miyaura reactions, consider starting with a screening of Buchwald-type biarylphosphine ligands such as SPhos , XPhos , or RuPhos . For Buchwald-Hartwig aminations, BrettPhos is often a good starting point for a wide range of amines.[1]
-
-
Inefficient Pre-catalyst Activation: If you are using a Pd(II) source like Pd(OAc)₂, its reduction to the active Pd(0) species might be inefficient under your current conditions.
-
Solution: Switch to a pre-formed Pd(0) source like Pd₂(dba)₃ or use a commercially available pre-catalyst where the ligand is already coordinated to the palladium center. This ensures a more reliable generation of the active catalytic species.
-
-
Suboptimal Base and Solvent Combination: The choice of base is crucial for the transmetalation step and can significantly impact the reaction outcome.
-
Solution: For Suzuki-Miyaura couplings, a common starting point is an aqueous solution of a carbonate base like K₂CO₃ or Cs₂CO₃ in a solvent such as dioxane or toluene. However, for sensitive substrates prone to decomposition, anhydrous conditions with a phosphate base like K₃PO₄ may be more effective.
-
Issue 2: Significant Formation of Side Products
Question: My reaction is proceeding, but I am observing a significant amount of homocoupling of my boronic acid and/or protodeboronation. How can I minimize these side reactions?
Answer:
The formation of side products such as homocoupled species and protodeboronated starting material is a frequent challenge, particularly with heteroaromatic substrates.
Probable Causes & Solutions:
-
Oxygen-Induced Homocoupling: Trace amounts of oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.
-
Solution: Ensure rigorous degassing of your solvent and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before use. Maintaining a positive pressure of inert gas throughout the reaction is also critical.
-
-
Protodeboronation: This is the cleavage of the C-B bond by a proton source, which is a common issue with electron-deficient or heteroaromatic boronic acids, especially under basic conditions.
-
Solution:
-
Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards protodeboronation.
-
Anhydrous Conditions: The presence of water can accelerate protodeboronation. Employing strictly anhydrous solvents and reagents can suppress this side reaction.
-
Choice of Base: A weaker base or a non-aqueous base system might be beneficial.
-
-
Decision-Making Workflow for Troubleshooting a Failing Reaction
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the best starting ligands to screen for different cross-coupling reactions with this compound?
A1: For a starting point, a focused ligand screen is highly recommended. Based on literature for similar electron-deficient N-heterocycles, the following ligands are excellent candidates:
| Cross-Coupling Type | Recommended Ligand Class | Specific Examples | Rationale |
| Suzuki-Miyaura | Buchwald Biarylphosphines | XPhos, SPhos, RuPhos | Bulky and electron-rich, promoting oxidative addition and preventing catalyst inhibition by the pyridine nitrogen.[2] |
| Buchwald-Hartwig Amination | Buchwald Biarylphosphines | BrettPhos, XPhos | Highly effective for a broad range of primary and secondary amines with heteroaryl halides.[3] |
| Sonogashira | Phosphine Ligands | PPh₃, Xantphos | Often effective, though a copper co-catalyst (e.g., CuI) is typically required.[4] |
| Heck | Phosphine or NHC Ligands | P(o-tol)₃, IPr | The choice is highly substrate-dependent; phosphines are a good starting point. |
Q2: How does the electronic nature of the oxazolo[4,5-c]pyridine system affect the cross-coupling reaction?
A2: The oxazolo[4,5-c]pyridine system is electron-deficient due to the presence of two electronegative heteroatoms (N and O) in the fused ring system. This has two main consequences for cross-coupling reactions:
-
Facilitated Oxidative Addition: The electron-deficient nature of the aromatic ring makes the C-Br bond more susceptible to oxidative addition to the Pd(0) center. This step is often faster compared to more electron-rich aryl halides.
-
Potential for Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to the formation of inactive off-cycle species. This is a primary reason why bulky ligands that sterically hinder this interaction are often successful.
Q3: What is the general catalytic cycle for a palladium-catalyzed cross-coupling reaction?
A3: The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a three-step catalytic cycle:
Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling.
Q4: Are there any specific safety precautions I should take when running these reactions?
A4: Yes, standard laboratory safety practices should always be followed. Specifically for palladium-catalyzed cross-coupling reactions:
-
Inert Atmosphere: Many of the reagents and catalysts are air-sensitive. Reactions should be set up under an inert atmosphere (argon or nitrogen).
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and can be toxic. They should be handled in a fume hood or glovebox.
-
Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment.
-
Solvents: Anhydrous solvents are often required and can be flammable.
Experimental Protocols
Protocol 1: General Procedure for Ligand Screening in a Suzuki-Miyaura Coupling
This protocol provides a framework for efficiently screening a panel of ligands to identify the optimal conditions for the coupling of this compound with a chosen boronic acid.
Materials:
-
This compound
-
Arylboronic acid (or pinacol ester)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃)
-
A panel of phosphine ligands (e.g., XPhos, SPhos, RuPhos, P(t-Bu)₃)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., Dioxane or Toluene)
-
Reaction vials with stir bars
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Preparation of Stock Solutions:
-
In a glovebox, prepare stock solutions of this compound, the arylboronic acid, and the palladium pre-catalyst in the chosen solvent. This will ensure accurate and reproducible dispensing of reagents.
-
-
Arraying the Ligands:
-
To a series of labeled reaction vials, add the appropriate amount of each ligand to be screened (typically a 1:1 or 2:1 ligand-to-palladium ratio is used).
-
-
Reaction Setup:
-
To each vial containing a ligand, add the palladium pre-catalyst stock solution.
-
Add the this compound stock solution.
-
Add the arylboronic acid stock solution.
-
Add the base (as a solid or a solution).
-
Seal the vials and place them on a stirrer hotplate.
-
-
Reaction and Monitoring:
-
Heat the reactions to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of each reaction by taking small aliquots at regular time intervals and analyzing them by LC-MS or GC-MS.
-
-
Analysis:
-
Compare the conversion to product for each ligand at a specific time point to identify the most effective ligand for your specific substrate combination.
-
References
- Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [Link]
- Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345–390. [Link]
- Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
Sources
dehalogenation as a side reaction in Heck couplings
Table 2: Effect of Solvent and Base on Dehalogenation Entry Aryl Halide Base Solvent Product Yield (%) Dehalogenated Byproduct (%) 1 2-Iodopyridine Et₃N DMF 30 65 2 2-Iodopyridine K₂CO₃ Dioxane 85 12 3 2-Iodopyridine K₃PO₄ Toluene 95 <5 Note: This table is a representation of typical trends. [6]
The Critical Role of the Ligand
Why it matters: The ligand is arguably the most powerful tool for controlling selectivity. The rate-determining step for the desired reaction is often reductive elimination from the Pd(II) center. Bulky, electron-rich phosphine ligands can accelerate this step, allowing the C-C bond formation to outpace the competing dehalogenation pathway. [1] Solution: Screen a panel of ligands, focusing on those known to promote fast reductive elimination.
-
Recommendation: If using simple, less donating ligands like PPh₃, consider switching to modern biaryl phosphine ligands (e.g., SPhos, XPhos ) or bulky N-heterocyclic carbenes (NHCs). [1][6]These ligands create a sterically crowded and electron-rich palladium center that favors the desired coupling.
Table 3: Ligand Effect on Selectivity for a Challenging Substrate
| Entry | Ligand | Product Yield (%) | Dehalogenated Byproduct (%) |
|---|---|---|---|
| 1 | PPh₃ | 45 | 50 |
| 2 | dppf | 75 | 20 |
| 3 | SPhos | 91 | 8 |
Note: This table illustrates general performance trends.
Validated Experimental Protocols
Protocol 1: General Procedure for Heck Coupling with Minimized Dehalogenation
This protocol provides a robust starting point for coupling an aryl bromide, incorporating best practices to suppress hydrodehalogenation.
-
Materials:
-
Aryl bromide (1.0 equiv)
-
Olefin (1.2 equiv)
-
Pd(OAc)₂ (1-2 mol%)
-
SPhos (2-4 mol%)
-
K₃PO₄ (2.0 equiv, finely ground)
-
Anhydrous, degassed Toluene
-
-
Procedure:
-
To an oven-dried reaction flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed toluene, followed by the olefin via syringe.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring. Avoid unnecessarily high temperatures. [5] 5. Monitor the reaction by GC-MS or LC-MS, tracking the consumption of starting material and the formation of both the desired product and the dehalogenated byproduct.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Self-Validating Ligand Screening Workflow
This workflow allows you to systematically identify the optimal ligand to suppress dehalogenation for your specific substrate combination.
-
Objective: To find the ligand that provides the highest ratio of Heck product to dehalogenated byproduct.
-
Setup:
-
Prepare a stock solution of your aryl halide, olefin, base (e.g., K₃PO₄), and solvent in a larger flask.
-
In parallel, set up a series of reaction tubes (e.g., in a multi-well reaction block) under an inert atmosphere.
-
To each tube, add the palladium precursor (e.g., Pd₂(dba)₃) and a different ligand to be tested (e.g., PPh₃, dppf, XPhos, SPhos). Ensure the Pd:Ligand ratio is appropriate for each ligand type.
-
Aliquot the stock solution from step 1 into each reaction tube.
-
Seal the tubes and run all reactions simultaneously under the same heating and stirring conditions (e.g., 90 °C for 12 hours).
-
-
Analysis:
-
After cooling to room temperature, take a small, identical aliquot from each reaction mixture.
-
Dilute the aliquots and analyze by GC-MS or LC-MS to determine the precise ratio of desired product to the dehalogenated byproduct.
-
-
Optimization: The ligand that provides the highest product-to-byproduct ratio is the optimal choice for this transformation. This validated result can then be used for a larger-scale reaction.
References
- Technical Support Center: Preventing Dehalogenation in Palladium-C
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides - The Weizmann Institute of Science - WIS Works. (URL: )
- A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communic
- Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides | Organometallics - ACS Public
- Technical Support Center: Preventing Dehalogenation in Cross-Coupling Reactions - Benchchem. (URL: )
- Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides - Weizmann Research Portal. (URL: [Link])
- How to prevent dehalogenation in aryl bromide cross-coupling reactions - Benchchem. (URL: )
- Technical Support Center: Managing Hydrodehalogenation in Palladium-C
- Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. (URL: [Link])
- Heck Reaction—State of the Art - Semantic Scholar. (URL: [Link])
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (URL: [Link])
- how to avoid dehalogenation side reactions in Suzuki coupling - Benchchem. (URL: )
- Heck Reaction—St
- Heck Reaction - Chemistry LibreTexts. (URL: [Link])
- Strategies to minimize byproduct formation in Heck reactions - Benchchem. (URL: )
- Heck reaction - Wikipedia. (URL: [Link])
- Heck Reaction | Named Reactions | Organic Chemistry Lessons - YouTube. (URL: [Link])
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)
- significant dehalogenation in stille coupling : r/Chempros - Reddit. (URL: [Link])
- The Heck Reaction as a Sharpening Stone of Palladium Catalysis | Chemical Reviews. (URL: [Link])
- Heck Reaction - Chemistry LibreTexts. (URL: [Link])
- Heck Reaction - Chemistry LibreTexts. (URL: [Link])
- Heck Reaction - Organic Chemistry Portal. (URL: [Link])
- The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. (URL: [Link])
- Heck Reaction—St
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Managing Reaction Exotherms in Large-Scale Bromination
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've seen firsthand that scaling up bromination reactions presents one of the most significant process safety challenges in chemical development. The inherent reactivity that makes bromine a powerful synthetic tool also generates substantial reaction exotherms. If not properly understood and controlled, this heat release can accelerate exponentially, leading to a thermal runaway—a scenario with severe consequences for personnel, equipment, and project timelines.
This technical support center is designed to move beyond simplistic protocols. It provides a framework for thinking critically about thermal hazards. We will explore the causality behind process choices, troubleshoot common failure modes, and establish robust, self-validating systems for managing bromination exotherms from the bench to the plant.
Section 1: Troubleshooting Guide
This section addresses specific, acute problems that can occur during a large-scale bromination. The format is designed to help you quickly diagnose the root cause and take corrective action.
Q1: I've started my semi-batch addition, and the reactor temperature is rising much faster than predicted. What's happening and what should I do?
A1: Immediate Action First, Diagnosis Second. An unexpectedly rapid temperature rise is a critical warning sign of potential thermal runaway.
Immediate Corrective Actions:
-
Stop the Reagent Feed: Immediately halt the addition of the brominating agent. This is the most crucial step to prevent adding more fuel to the reaction.[1]
-
Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity. If you have a secondary or emergency cooling system, activate it now.[2]
-
Ensure Vigorous Agitation: Check that the agitator is functioning correctly. Poor mixing can create localized hot spots that are not detected by the temperature probe, leading to a sudden spike when they are eventually dispersed.
-
Do NOT Increase the Set Point: Do not try to "chase" the temperature by raising the jacket's set point. This will reduce the temperature difference (ΔT) between the reactor and the jacket, crippling your heat removal capability.
Root Cause Analysis: Once the temperature is stable, you must diagnose the cause before proceeding.
-
Cause A: Incorrect Kinetic Data. The reaction may be significantly faster than determined at the lab scale. Small-scale experiments might not have accurately captured the true heat release profile. Reaction calorimetry is essential for gathering accurate thermokinetic data before scale-up.[3]
-
Cause B: Reagent Accumulation. This is the most common and dangerous cause. If the reaction rate is slower than the addition rate, the unreacted brominating agent builds up.[4] When the reaction finally initiates or accelerates, it consumes all the accumulated reagent at once, releasing a massive amount of energy that overwhelms the cooling system. This can happen if the initial temperature was too low for the reaction to "catch" the feed rate.
-
Cause C: Cooling System Failure. The cooling system may be underperforming due to a mechanical issue, a fouled jacket, or insufficient coolant flow. Regular maintenance and performance verification are critical.[2]
Path Forward:
-
If reagent accumulation is suspected, hold the batch at the current temperature without further addition until the exotherm subsides, indicating the accumulated reagent has been consumed.
-
Re-evaluate your process based on the observed exotherm. It is almost always necessary to slow the reagent addition rate significantly.
-
Consider using a continuous flow reactor for highly exothermic reactions, as their superior heat transfer capabilities inherently prevent reagent accumulation.[5]
Q2: The brominating agent has been feeding for 20 minutes with no temperature increase. Is this normal? What are the risks?
A2: This is a "Sleeping Reaction" and is an extremely hazardous situation. The lack of an exotherm indicates the reaction has not initiated. This is often due to an induction period, which can be caused by radical inhibitors or the slow formation of an initiating species.[6][7]
The Primary Risk: You are accumulating a large quantity of unreacted, high-energy reagents.[4] When the induction period ends and the reaction initiates, it will do so with a dangerously large amount of available material, leading to a violent and uncontrollable exotherm that will almost certainly result in a thermal runaway.
Immediate Corrective Actions:
-
STOP THE FEED IMMEDIATELY. Do not add any more brominating agent.
-
Consult Process Safety Experts: This is a critical safety event. A multi-disciplinary team should evaluate the situation before any further action is taken.
-
Do NOT Attempt to "Kick-Start" the Reaction: Avoid the temptation to raise the temperature or add an initiator. An uncontrolled initiation is the worst-case scenario.
-
Prepare for Emergency Quenching: If the reaction must be quenched, it must be done with extreme caution, as the quench itself can be exothermic. Have a pre-chilled quenching agent ready and a clear protocol for its addition.
Root Cause Analysis & Prevention:
-
Incompatible Reagents/Solvents: Certain combinations, like N-Bromosuccinimide (NBS) and 2-Methyltetrahydrofuran (2-MeTHF), are known to have a delayed and hazardous side reaction.[6][7] Thorough compatibility studies using techniques like Differential Scanning Calorimetry (DSC) are essential during process development.
-
Presence of Inhibitors: The starting material or solvent may contain inhibitors (e.g., BHT) that prevent the initiation of a free-radical bromination.[6]
-
Insufficient Temperature: The reaction temperature may be below the threshold required for initiation. A proper thermal safety analysis will define the Minimum Ignition Temperature (MIT).
Workflow for Diagnosing Uncontrolled Exotherms This diagram outlines the decision-making process when faced with an unexpected temperature deviation.
Caption: A phased approach to safely scaling up bromination reactions.
Section 3: Key Experimental Protocols
Protocol 1: Performing a Reaction Calorimetry (RC1) Study for a Semi-Batch Bromination
This protocol provides a generalized workflow for characterizing a bromination reaction using an RC1-type heat flow calorimeter.
Objective: To determine the total reaction enthalpy (ΔH_r), heat flow profile, and maximum heat output (Q_max) to ensure the cooling capacity of the pilot-plant reactor is not exceeded. [3] Methodology:
-
System Calibration: Before the reaction, perform a calibration of the calorimeter by introducing a known amount of electrical heat. This establishes the overall heat transfer coefficient (UA) of the system.
-
Charge Initial Reagents: Charge the substrate and solvent to the reactor. Stir and bring the contents to the desired starting reaction temperature (e.g., 15 °C).
-
Initiate Dosing: Begin the controlled, semi-batch addition of the brominating agent (e.g., a solution of Br₂ in the reaction solvent) at the rate proposed for the pilot scale. [4]4. Isothermal Operation: The calorimeter's control system will adjust the jacket temperature to remove the generated heat and maintain a constant internal reactor temperature (isothermal mode).
-
Monitor Heat Flow: The instrument software will record the heat flow (in Watts) in real-time. This data is critical. A sharp, high peak indicates a very fast reaction, while a broad curve indicates a slower reaction.
-
End of Dosing: Once the addition is complete, continue to monitor the heat flow. A return to the baseline indicates the reaction is complete.
-
Data Analysis:
-
Integrate the area under the heat flow curve to calculate the total heat of reaction (Q_reaction in Joules). [3] * Divide Q_reaction by the number of moles of the limiting reagent to get the molar enthalpy of reaction (ΔH_r in kJ/mol). [3] * Identify the maximum heat flow (Q_max in W) during the addition. This value, scaled to the full production volume, must be less than the maximum cooling capacity of the plant reactor.
-
Protocol 2: Emergency Quenching Procedure for a Runaway Reaction
This protocol is a last resort for an active thermal runaway where temperature control has been lost. It should only be performed if specified in your SOP and if you have the necessary engineered systems.
Prerequisites:
-
A designated dump tank or a pre-validated in-reactor quench procedure.
-
The quenching agent must be pre-selected for its effectiveness and for having non-hazardous byproducts. Triphenylphosphine is often used as it reacts rapidly and exothermically with bromine, but the heat of this reaction must also be accounted for. For many processes, a large volume of a cold, inert solvent is a safer choice to provide dilution and cooling.
Procedure:
-
Sound the Alarm: Activate all local and plant-wide emergency alarms.
-
Evacuate Personnel: All non-essential personnel must evacuate to a safe location.
-
Initiate Emergency Dump/Quench: From a safe, remote location, activate the automated system to transfer the reactor contents to the dump tank containing the quenching agent OR initiate the addition of the emergency quenching agent into the reactor.
-
Apply Maximum Cooling: Ensure all cooling utilities to both the reactor and the dump tank are active to help manage the heat release.
-
Do Not Approach: The vessel may be over-pressurized. Do not approach the reactor or associated equipment until the temperature and pressure have returned to safe levels.
Section 4: References
-
Guan, M., Tian, Y., Zhao, J., Gu, W., Jiang, X., Wang, X., Zhang, Y., & Zhang, X. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development, 25(6), 1375–1382. [Link]
-
Novartis OAK. (2021). Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization. [Link]
-
Knapik, B. J., Gall, B., & B-Hajo, D. (2023). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. ACS Chemical Health & Safety, 30(4), 23–36. [Link]
-
ACS Publications. (2021). Safe Scale-Up of an N-Bromosuccinimide Involved Bromination Reaction. Organic Process Research & Development. [Link]
-
King, K. D., Golden, D. M., & Benson, S. W. (1971). Thermochemistry of the Bromination of Chloroform and the Heat of Formation of the CCl3 Radical. The Journal of Chemical Physics, 55(7), 3491-3498. [Link]
-
TheSafetyMaster. (2024). Exothermic Reaction Hazards. [Link]
-
ACS Publications. (2023). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. ACS Chemical Health & Safety. [Link]
-
ResearchGate. (2023). Reaction Calorimetry and Scale-Up Considerations of Bromo- and Chloro-Boron Subphthalocyanine. [Link]
-
Pastre, J. C., et al. (2020). Reaction Calorimetry in Continuous Flow Mode: A New Approach for the Thermal Characterization of High Energetic and Fast Reactions. Organic Process Research & Development, 24(8), 1509–1516. [Link]
-
King, K. D., Golden, D. M., & Benson, S. W. (1970). Kinetics of the gas-phase thermal bromination of acetone. Heat of formation and stabilization energy of the acetonyl radical. Journal of the American Chemical Society, 92(19), 5541–5546. [Link]
-
Gemoets, H., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2116. [Link]
-
Ashenhurst, J. (2013). Selectivity in Free Radical Reactions: Bromination vs. Chlorination. Master Organic Chemistry. [Link]
-
AM Technology. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal. [Link]
-
Process Technology Online. (2019). Safe scale-up with exothermic reactions. [Link]
-
LabManager. (2025). Best Practices for Working with Chemical Reactions in the Lab. [Link]
-
Reddit. (2015). r/chemistry - bromination?[Link]
-
ResearchGate. (n.d.). Calorimetry of the photobromination reaction. [Link]
-
Gemoets, H., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. ResearchGate. [Link]
-
Gemoets, H., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PubMed. [Link]
-
Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Persistence Market Research. (2024). EV Control Unit Flame Retardant Compounds Market. [Link]
-
Thurne. (n.d.). Reaction Calorimetry in continuous flow mode. A new approach for the thermal characterization of high energetic and fast reactio. [Link]
-
Lima, F. V., et al. (n.d.). Control of batch and semibatch reactors. [Link]
-
LibreTexts Chemistry. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
ResearchGate. (n.d.). Influence of brominated flame retardant thermal decomposition products on HALS. [Link]
-
Copelli, S., et al. (2011). Safe and Selective Operation of Fine Chemical Reactions through the Semi Batch Recycle Reactor (SBRR). Chemical Engineering Transactions, 25. [Link]
-
LibreTexts Chemistry. (2023). 7.3: Heats of Reactions and Calorimetry. [Link]
-
Gunn, S. R. (1967). Thermochemistry of fluorine compounds. Part II. Reaction calorimetry in bromine trifluoride. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 219-222. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
-
AIDIC. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. [Link]
-
Kluczka, J., et al. (2009). Influence of temperature and heating time on bromination of zinc oxide during thermal treatment with tetrabromobisphenol A. Journal of Hazardous Materials, 172(1), 229-235. [Link]
-
Reddit. (2023). r/Chempros - Question about use of bromine (experimental procedure). [Link]
-
St. John, A., & Holland, C. (n.d.). A SEMI-BATCH REACTOR EXPERIMENT. [Link]
-
ResearchGate. (n.d.). Occurrence of brominated disinfection by-products in thermal spas. [Link]
-
RSC Publishing. (n.d.). Second-order isothermal reaction in a semi-batch reactor: modeling, exact analytical solution, and experimental verification. [Link]
-
YouTube. (2024). Bromination safety. [Link]
-
Linnemann, V., et al. (2022). Occurrence of brominated disinfection by-products in thermal spas. Science of The Total Environment, 846, 157338. [Link]
-
MDPI. (n.d.). Safety Methods for Mitigating Thermal Runaway of Lithium-Ion Batteries—A Review. [Link]
-
Aspen Aerogels. (n.d.). It's About Time: The 6 Phases of Thermal Runaway Propagation. [Link]
-
NAGASE Mobility. (2025). Three Ways to Protect Vehicle from LiB Thermal Runaway: Part 1 of 2. [Link]
-
Lipolytim. (n.d.). Preventing Thermal Runaway in Lithium-Ion Batteries. [Link]
Sources
- 1. labproinc.com [labproinc.com]
- 2. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Safe Scale-Up of a NBS-Involved Bromination Reaction: Thermal Safety Analysis Contributes to Process Optimization - OAK Open Access Archive [oak.novartis.com]
- 5. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Navigating Analytical Challenges in Monitoring Reaction Progress
Welcome to the Technical Support Center for reaction progress monitoring. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex analytical challenges encountered during chemical and biochemical reactions. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work. This resource is structured to address issues from a foundational level, branching into specific troubleshooting for various analytical techniques.
Section 1: Foundational Challenges in Reaction Monitoring
Before delving into instrument-specific issues, it's crucial to understand the universal challenges that can impact the accuracy and reliability of your reaction monitoring data. These often stem from the initial stages of sampling and sample preparation.
FAQ 1: My reaction data is inconsistent. Where should I start troubleshooting?
Inconsistent data is a common frustration, and the root cause often lies in the pre-analytical phase. Before scrutinizing your analytical instrumentation, it is essential to evaluate your sampling and quenching procedures.
Troubleshooting Sampling and Quenching Issues
-
The Challenge of Representative Sampling: The portion of the reaction mixture you analyze must accurately reflect the bulk reaction at that specific time point. A lack of homogeneity in the reaction vessel can lead to significant sampling errors.[1]
-
The Criticality of Effective Quenching: For ex-situ analysis, the reaction must be stopped instantaneously and completely at the moment of sampling.[2] Ineffective quenching can allow the reaction to proceed, leading to an inaccurate representation of the reaction's progress.[3][4]
Below is a logical workflow to diagnose and address these foundational issues.
Caption: A workflow for troubleshooting inconsistent reaction data.
Experimental Protocol: Validating Your Quenching Procedure
-
Objective: To confirm that the chosen quenching method effectively stops the reaction.
-
Procedure: a. At a specific time point during your reaction (e.g., 50% conversion), withdraw three separate aliquots. b. Quench the first aliquot immediately using your standard procedure. c. Allow the second and third aliquots to continue reacting for an additional 5 and 15 minutes, respectively, before quenching them with the same method. d. Analyze all three quenched samples using your chosen analytical technique.
-
Expected Outcome: If the quenching is effective, the concentration of reactants and products in all three samples should be identical. If the concentrations differ, your quenching method is not adequate, and you should consider alternative approaches.[2][3][5]
| Quenching Method | Principle | Common Applications | Considerations |
| Rapid Cooling | Drastically reduces reaction kinetics by lowering the temperature (e.g., plunging into an ice bath). | General-purpose, especially for temperature-sensitive reactions. | May not be sufficient for very fast reactions; ice formation can be an issue.[6] |
| Dilution | Reduces reactant concentrations to a point where the reaction rate is negligible. | Useful when a chemical quench might interfere with analysis. | Requires a large volume of solvent; may not be effective for all reactions.[5] |
| Chemical Quenching | Addition of a reagent that rapidly consumes a reactant or neutralizes a catalyst. | Very effective for specific reaction types (e.g., acid-catalyzed reactions quenched with a base). | The quenching agent must not interfere with the analytical method or degrade the analytes of interest.[3] |
FAQ 2: How do I know if I should use in-situ or ex-situ monitoring?
The choice between in-situ (monitoring the reaction directly within the reaction vessel) and ex-situ (withdrawing samples for external analysis) analysis depends on several factors related to your reaction's characteristics and the information you need to obtain.
In-situ Monitoring
-
Advantages: Provides real-time data, enabling the observation of transient intermediates and rapid reaction kinetics.[7] It also avoids errors associated with sampling and quenching.[8]
-
Disadvantages: Can be complex and expensive to set up.[9] The probes or sensors can be susceptible to fouling and may not be suitable for all reaction conditions (e.g., high pressure or temperature).[10]
-
Common Techniques: NMR spectroscopy, Raman spectroscopy, FT-IR spectroscopy.
Ex-situ Monitoring
-
Advantages: More cost-effective and simpler to implement.[9] Allows for more detailed analysis using a wider range of techniques.
-
Disadvantages: Lacks real-time data, making it difficult to capture dynamic processes.[9] Prone to errors from sampling, quenching, and sample preparation.[8]
-
Common Techniques: HPLC, GC, Mass Spectrometry, Titration.
Caption: A decision-making diagram for choosing between in-situ and ex-situ monitoring.
Section 2: Troubleshooting for Specific Analytical Techniques
Once you have established robust sampling and quenching protocols, you can focus on troubleshooting the analytical instrumentation itself.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of reaction monitoring in the pharmaceutical and chemical industries. However, its complexity can lead to a variety of issues.
FAQ 3: My HPLC peak shapes are poor (tailing or fronting). What's causing this?
Poor peak shape can significantly impact the accuracy of your quantification.
Troubleshooting Poor Peak Shape in HPLC
-
Peak Tailing: Often caused by secondary interactions between the analyte and the stationary phase, or by issues with the column itself.
-
Peak Fronting: Typically a result of column overloading or a sample solvent that is too strong.
-
Solution: Reduce the injection volume or the concentration of your sample. Whenever possible, dissolve your sample in the mobile phase.
-
Caption: A systematic approach to troubleshooting HPLC peak shape issues.
FAQ 4: My retention times are shifting between injections. How can I fix this?
Consistent retention times are critical for accurate peak identification.
| Potential Cause | Troubleshooting Steps |
| Inconsistent Mobile Phase Composition | Prepare fresh mobile phase daily. Ensure proper mixing if using multiple solvent reservoirs.[11] |
| Fluctuating Column Temperature | Use a column oven to maintain a stable temperature.[11] |
| Pump Issues (e.g., leaks, air bubbles) | Purge the pump to remove air bubbles. Check for leaks at all fittings.[12] |
| Column Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting your analysis, especially after changing solvents. |
Gas Chromatography (GC)
GC is a powerful technique for monitoring reactions involving volatile compounds.
FAQ 5: I'm seeing ghost peaks in my GC chromatograms. What are they and how do I get rid of them?
Ghost peaks are extraneous peaks that appear in your chromatogram, which can interfere with the quantification of your analytes.
Troubleshooting Ghost Peaks in GC
-
Carryover from Previous Injections: Residual sample from a previous run can elute in a subsequent analysis.
-
Solution: Implement a bake-out step at a high temperature after each run to clean the column. Ensure your syringe is properly cleaned between injections.[13]
-
-
Contaminated Carrier Gas or Septum: Impurities in the carrier gas or degradation of the injection port septum can introduce contaminants.
-
Solution: Use high-purity carrier gas and install appropriate filters. Replace the septum regularly.[14]
-
-
Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing a rising baseline or discrete peaks.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is an excellent tool for in-situ reaction monitoring, providing detailed structural information.[16]
FAQ 6: My NMR reaction monitoring data has poor time resolution. How can I improve it?
For kinetic studies, capturing a sufficient number of data points throughout the reaction is crucial.
Improving Time Resolution in NMR Reaction Monitoring
-
Reduce the Number of Scans: The time for each data point is largely determined by the number of scans. Use the minimum number of scans that provides an adequate signal-to-noise ratio for your peaks of interest.[16]
-
Optimize Relaxation Delays: The recycle delay (d1) between scans can significantly impact the total experiment time. While a d1 of 5 times the T1 of your slowest relaxing nucleus is ideal for quantitative accuracy, for kinetic studies, a shorter d1 may be acceptable if you are monitoring relative concentration changes.
-
Use a Pseudo-2D Experiment: Many NMR software packages offer specialized pulse programs for kinetic monitoring that array a series of 1D experiments. This provides more accurate timing between data points compared to manually running consecutive experiments.[17]
Mass Spectrometry (MS)
MS, often coupled with LC or GC, provides high sensitivity and specificity for reaction monitoring.
FAQ 7: I suspect matrix effects are impacting my LC-MS quantification. How can I confirm and mitigate this?
Matrix effects, the suppression or enhancement of analyte ionization due to co-eluting compounds from the reaction mixture, are a significant challenge in LC-MS analysis.[18][19][20]
Identifying and Mitigating Matrix Effects
-
Post-Column Infusion Analysis (Qualitative Assessment):
-
Procedure: Continuously infuse a standard solution of your analyte into the MS detector post-column. Inject a blank matrix sample (a quenched reaction mixture with no analyte) onto the LC column.
-
Interpretation: A dip or rise in the analyte's signal as the matrix components elute indicates ion suppression or enhancement, respectively.[21]
-
-
Quantitative Assessment:
-
Procedure: Compare the peak area of an analyte in a pure solvent to the peak area of the same concentration of analyte spiked into a blank matrix sample.
-
Interpretation: A significant difference in peak areas confirms the presence of matrix effects.
-
-
Mitigation Strategies:
-
Improve Chromatographic Separation: Optimize your LC method to separate the analyte from interfering matrix components.[21]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS co-elutes with the analyte and experiences the same ionization effects, allowing for accurate quantification.[18]
-
Standard Addition: This method involves adding known amounts of a standard to the sample to create a calibration curve within the matrix itself.[18]
-
Section 3: Data Analysis and Interpretation
Accurate data acquisition is only half the battle. Proper data analysis is crucial for extracting meaningful kinetic and mechanistic information.
FAQ 8: What are common sources of error in kinetic data analysis?
Errors in kinetic analysis can arise from both the experimental data and the models used to interpret it.[22]
-
Inappropriate Model Selection: Applying a simple first-order kinetic model to a more complex reaction mechanism will lead to inaccurate rate constants.
-
Data Density: Insufficient data points, especially during the initial, rapid phase of the reaction, can lead to significant errors in determining the initial rate.[23]
-
Systematic Errors: Uncorrected instrumental drift or errors in sample preparation can introduce bias into your data.[24][25]
Best Practices for Kinetic Data Analysis
-
Use Global Fitting: Whenever possible, fit all species (reactants, intermediates, and products) simultaneously to a single kinetic model. This provides a more robust and mechanistically consistent result.
-
Analyze Residuals: After fitting your data, plot the residuals (the difference between the experimental data and the fitted model). A random distribution of residuals indicates a good fit, while a systematic trend suggests an inappropriate model.
-
Consider Error Propagation: Be mindful of how errors in your measurements will propagate through your calculations to affect the final reported rate constants.[22]
References
- Scribd. (n.d.). Chemistry Quenching Techniques.
- Crunch Chemistry. (2023, May 19). Experimental methods for following the rate of a reaction.
- ResearchGate. (n.d.). Data Treatment and Error Analysis in Kinetics.
- Iowa State University. (n.d.). Reaction Monitoring & Kinetics. Chemical Instrumentation Facility.
- Engineer Fix. (2025, November 8). What Is Quenching in Chemistry?
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Chemistry LibreTexts. (2025, March 26). 8.10: Fast Reactions in Solution.
- Chromatography Online. (n.d.). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis.
- ResearchGate. (2025, August 6). What causes most errors in chemical analysis?
- IUPAC. (n.d.). sampling error. IUPAC Compendium of Chemical Terminology.
- University of Rochester. (n.d.). How To Run A Reaction: The Quench. Department of Chemistry.
- eGyanKosh. (n.d.). SAMPLING AND ERROR IN CHEMICAL ANALYSIS.
- NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?
- LabRulez LCMS. (n.d.). TROUBLESHOOTING GUIDE - HPLC.
- Quora. (2023, March 23). Is it possible to follow reaction kinetics in watery solutions with NMR spectroscopy?
- Mestrelab. (n.d.). for Reaction Monitoring by NMR.
- JoVE. (2015, August 24). Video: Sample Preparation for Analytical Characterization.
- NIH. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples.
- brainly.com. (2024, February 29). What are the major sources of error in a chemical kinetics experiment?
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Agilent. (n.d.). TROUBLESHOOTING GUIDE.
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
- Labtag Blog. (2024, August 15). Common Errors During Sample Preparation & How to Avoid Them.
- Phenomenex. (n.d.). HPLC Troubleshooting Guide.
- University of Wisconsin-Madison. (n.d.). Kinetic NMR Experiments.
- Analyst (RSC Publishing). (2021, August 30). Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review.
- Chemistry LibreTexts. (2023, January 29). NMR: Kinetics.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- ResearchGate. (2025, August 5). Matrix effect in a view of LC-MS/MS: An overview.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- COMSOL. (n.d.). Error Analysis in Estimating Temperature-Dependent Thermal Diffusivity and Kinetic Parameters using Heat Penetration Data.
- LabRulez LCMS. (n.d.). Real-Time Monitoring of Chemical Reactions Using a Single Quadrupole Mass Spectrometer.
- ResearchGate. (n.d.). Different error functions used for the error analysis of the kinetic data.
- Patsnap Eureka. (2025, July 25). In-Situ vs. Ex-Situ Fouling Resistance Measurements: Pros & Cons.
- ACS Omega. (2025, February 24). Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction.
- Analytical Chemistry. (2010, January 11). Ultrathroughput Multiple Reaction Monitoring Mass Spectrometry.
- LimCo International GmbH. (n.d.). In Situ–Based Effects Measures: Considerations for Improving Methods and Approaches.
- Environmental Studies (EVS) Institute. (2024, August 22). In Situ vs. Ex Situ Bioremediation: Choosing the Right Strategy.
- Wikipedia. (n.d.). Selected reaction monitoring.
- Analytical Chemistry. (2025, August 15). In Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction.
- Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform.
- Frontiers. (2021, July 7). Grand Challenges in Analytical Science.
- Quora. (2023, April 17). What are the major challenges faced by analytical chemists when analyzing complex mixtures, such as environmental samples or biological fluids?
- Spectroscopy Online. (2023, March 1). Resolving Analytical Challenges in Pharmaceutical Process Monitoring Using Multivariate Analysis Methods: Applications in Process Understanding, Control, and Improvement.
- Solubility of Things. (n.d.). Challenges and Limitations of Analytical Methods in Industry.
- Analytical Chemistry. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development.
- Beamonics. (n.d.). Sampled vs In-Situ Gas Analysis: Which Approach Is Better?
Sources
- 1. goldbook.iupac.org [goldbook.iupac.org]
- 2. engineerfix.com [engineerfix.com]
- 3. Experimental methods for following the rate of a reaction - Crunch Chemistry [crunchchemistry.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scribd.com [scribd.com]
- 6. How To Run A Reaction [chem.rochester.edu]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. limco-int.com [limco-int.com]
- 9. In-Situ vs. Ex-Situ Fouling Resistance Measurements: Pros & Cons [eureka.patsnap.com]
- 10. Sampled vs In-Situ Gas Analysis: Which Approach Is Better? [beamonics.se]
- 11. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 12. HPLC Troubleshooting Guide [scioninstruments.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 16. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. nebiolab.com [nebiolab.com]
- 20. researchgate.net [researchgate.net]
- 21. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 22. researchgate.net [researchgate.net]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Video: Sample Preparation for Analytical Characterization [jove.com]
- 25. brainly.com [brainly.com]
Technical Support Center: Strategies for Palladium Residue Removal from Final Compounds
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the critical challenge of removing palladium residues from your final compounds. Achieving stringent purity levels is paramount for safety, efficacy, and regulatory compliance, and this resource is designed to equip you with the knowledge to navigate this essential purification step effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the palladium removal process, offering step-by-step solutions grounded in chemical principles.
Problem 1: Inconsistent Palladium Removal Results Batch-to-Batch
Symptom: You are using the same palladium removal protocol, but the final palladium concentration in your compound varies significantly between different batches.
Possible Causes & Solutions:
-
Variable Palladium Speciation: The oxidation state and coordination environment of the residual palladium can differ between batches depending on subtle variations in reaction work-up conditions (e.g., exposure to air, residual reagents). Palladium can exist as Pd(0), Pd(II), or even colloidal nanoparticles, each requiring a different removal strategy.[1][2]
-
Solution:
-
Characterize Your Palladium: If possible, try to get an idea of the nature of your palladium residue. A simple filtration test can indicate if you have heterogeneous Pd(0).
-
Employ a Broad-Spectrum Scavenger: Consider using a scavenger with multiple functional groups capable of binding different palladium species. For instance, some silica-based scavengers contain thiol and amine functionalities, which are effective for different palladium oxidation states.[1][3][4]
-
Implement a Pre-Treatment Step: A mild oxidation (e.g., bubbling air through the solution) or reduction step can sometimes convert the various palladium species into a single, more easily removed form. However, this must be compatible with your final compound.
-
-
-
Incomplete Reaction or Quenching: If the palladium-catalyzed reaction is not fully complete or is improperly quenched, the active catalyst may persist in different forms, leading to inconsistent removal.
-
Solution:
-
Ensure Complete Reaction: Monitor your reaction to completion using appropriate analytical techniques (e.g., TLC, LC-MS, GC-MS).
-
Standardize Quenching Procedure: Implement a consistent and robust quenching protocol. For example, quenching a Suzuki-Miyaura reaction with an aqueous solution can help precipitate some palladium species.
-
-
Problem 2: Low Scavenger Efficiency - Palladium Levels Remain High
Symptom: After treating your product with a palladium scavenger, the residual palladium levels are still above the acceptable limit.
Possible Causes & Solutions:
-
Incorrect Scavenger Selection: The chosen scavenger may not have a high affinity for the specific form of palladium in your reaction mixture or may not be suitable for your solvent system.[5]
-
Solution:
-
Perform a Scavenger Screen: Test a small panel of different scavengers (e.g., thiol-based, amine-based, triazine-based) to identify the most effective one for your specific compound and solvent.[6]
-
Consider the Palladium Oxidation State: Thiol-based scavengers are generally very effective for Pd(II), while other types might be better for Pd(0).[5]
-
Check Solvent Compatibility: Ensure the scavenger is effective in your chosen solvent. Some scavengers have reduced efficacy in highly polar solvents like DMF or DMSO.
-
-
-
Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the treatment time may be inadequate for the concentration of palladium present.
-
Solution:
-
Increase Scavenger Equivalents: Incrementally increase the weight equivalents of the scavenger. A good starting point is often 4-8 molar equivalents relative to the initial palladium catalyst loading.[7]
-
Extend Treatment Time: Increase the stirring time of the scavenger with your product solution. Monitor the palladium levels at different time points (e.g., 1h, 4h, 12h) to determine the optimal duration.
-
Increase Temperature: Gently heating the mixture (e.g., to 40-60 °C) can often improve the kinetics of scavenging, but ensure your compound is stable at that temperature.[8]
-
-
-
Competitive Binding: Your final compound or impurities might have functional groups (e.g., thiols, phosphines) that chelate palladium, competing with the scavenger.
-
Solution:
-
Use a Scavenger with Higher Affinity: Select a scavenger with a very strong binding affinity for palladium, such as those based on 2,4,6-trimercaptotriazine (TMT).[9]
-
pH Adjustment: In some cases, adjusting the pH of the solution can disrupt the chelation of palladium by the product, making it more available for scavenging. This is highly system-dependent and requires careful experimentation.
-
-
Problem 3: Product Loss During Palladium Removal
Symptom: You are successfully removing palladium, but the yield of your final compound is significantly lower after the purification step.
Possible Causes & Solutions:
-
Non-Specific Adsorption to Scavenger/Carbon: The scavenger or activated carbon can adsorb your product in addition to the palladium.[10]
-
Solution:
-
Wash Thoroughly: After filtering off the scavenger or carbon, wash the solid material thoroughly with fresh solvent to recover any adsorbed product.[8]
-
Use a More Selective Scavenger: Some scavengers are designed for higher selectivity. Test different types to find one that minimizes product binding.
-
Optimize Loading: Use the minimum amount of scavenger or carbon required to achieve the desired palladium level to reduce the surface area available for product adsorption.
-
-
-
Product Entrapment during Crystallization: If using crystallization for purification, your product might be co-crystallizing with palladium complexes or getting trapped in the mother liquor.
-
Solution:
-
Optimize Crystallization Conditions: Experiment with different solvent systems, cooling rates, and seeding to improve crystal purity and yield.
-
Use Additives: Adding ligands like N-acetylcysteine or thiourea to the crystallization mixture can help keep the palladium species soluble in the mother liquor, preventing their incorporation into the product crystals.[11]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for removing palladium residues?
The most common methods for palladium removal can be categorized as follows:
-
Adsorption: This involves using a solid support with high affinity for palladium to capture it from the solution. Common adsorbents include:
-
Crystallization: Purifying the final compound through crystallization can leave palladium impurities behind in the mother liquor.[8][11] The effectiveness can be enhanced by adding agents that increase the solubility of palladium complexes.[8]
-
Extraction: This method uses liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[15][16][17] Supercritical fluid extraction (SFE) with CO2 is an emerging green alternative.[18][19][20][21][22]
-
Filtration: For heterogeneous catalysts like palladium on carbon (Pd/C), simple filtration through a pad of celite can be an effective initial step to remove the bulk of the catalyst.[2]
Q2: How do I choose the best palladium removal method for my specific compound?
The optimal method depends on several factors. The following decision-making workflow can guide your choice:
Caption: Decision workflow for selecting a palladium removal method.
Q3: What are scavenger resins and how do they work?
Scavenger resins are solid supports, typically silica gel or a polymer, that have been chemically modified to have functional groups with a high affinity for metals like palladium.[12] The mechanism is primarily chemisorption, where the palladium ions or complexes in solution react with and bind to these functional groups.[1]
The process is straightforward:
-
Add the scavenger resin to the solution containing your compound and the palladium residue.
-
Stir the mixture for a specified time, allowing the scavenger to bind the palladium.
-
Filter off the solid scavenger, which now contains the bound palladium, leaving a purified solution of your compound.[7]
Caption: Workflow for palladium removal using scavenger resins.
Q4: Is activated carbon a good choice for palladium removal?
Activated carbon can be a very effective and economical option for palladium removal.[13] It has a high surface area and can adsorb various forms of palladium. However, it can be less selective than functionalized scavenger resins and may also adsorb your desired product, potentially lowering your yield.[1][10] It is often used in cases where a large amount of palladium needs to be removed and some product loss is acceptable, or when the product has low affinity for the carbon surface.
Comparison of Common Palladium Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Scavenger Resins | High selectivity, high efficiency, simple filtration removal.[4][12] | Higher cost than activated carbon.[1] | Removing low to moderate levels of palladium to very low limits (<5 ppm).[3] |
| Activated Carbon | Low cost, effective for various Pd species, readily available.[13][14] | Can be non-selective, leading to product loss; fine particles can be difficult to filter.[1][10] | Bulk palladium removal, cost-sensitive processes. |
| Crystallization | Can be highly effective for purification, scalable. | Not always effective, can lead to product loss in mother liquor.[10] | Compounds that crystallize well and when palladium can be effectively excluded from the crystal lattice. |
| Liquid-Liquid Extraction | Can be scaled up, integrates into existing workflows. | May require large solvent volumes, potential for emulsion formation.[15][17] | Systems where palladium and the product have significantly different partition coefficients. |
Q5: What are the regulatory limits for palladium in pharmaceutical compounds?
Regulatory agencies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), guided by the International Council for Harmonisation (ICH) Q3D guidelines, have set strict limits for elemental impurities in drug products. Palladium is classified as a metal of significant toxicological concern, and its permitted daily exposure (PDE) is low. This typically translates to a concentration limit in the final Active Pharmaceutical Ingredient (API) of less than 5-10 ppm, depending on the daily dose of the drug.[11]
References
- Palladium-catalyzed cross-coupling reactions. Fiveable. [Link]
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
- Ruiu, A., et al. (2021). Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine. PMC - NIH. [Link]
- Surface functionalized silica as a toolkit for studying aqueous phase palladium adsorption and mineralization on thiol moiety in the absence of external reducing agents. (2011). PubMed. [Link]
- Extraction of palladium from alumina-supported catalyst in supercritical CO 2 using functional fluorinated polymers.
- Screening. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023).
- Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
- Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
- Recovery of palladium from spent catalyst with supercritical CO2 and chelating agent.
- Recovery of Precious Metals: A Promising Process Using Supercritical Carbon Dioxide and CO 2 -Soluble Complexing Polymers for Palladium Extraction from Supported C
- Promising polymer-assisted extraction of palladium from supported catalysts in supercritical carbon dioxide. (2020). SciSpace. [Link]
- How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
- Your trick to remove residual palladium. Reddit. [Link]
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Improving Operator Safety in API C
- Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
- Why palladium metal scavengers are not all the same. (2023). Biotage. [Link]
- Phyto-crystallization of palladium through reduction process using Cinnamom zeylanicum bark extract. (2009). PubMed. [Link]
- How can i remove palladium Pd catalyst easily?.
- Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients.
- Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purific
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022).
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
- Metal Scavenging using bulk SiliaMetS functionalized silica. YouTube. [Link]
- Separation of palladium from high level liquid waste of PUREX origin by solvent extraction and precipitation methods using oximes.
- Method for the solvent extraction of palladium
- Solvent extraction separation and recovery of palladium and platinum from chloride leach liquors of spent automobile catalyst.
- Method for recycling palladium from organic waste liquid.
- Recovery of Palladium(II) and Platinum(IV) in Novel Extraction Systems. (2021). PMC - NIH. [Link]
- Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Screening - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biotage.com [biotage.com]
- 11. arborassays.com [arborassays.com]
- 12. silicycle.com [silicycle.com]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. researchgate.net [researchgate.net]
- 16. CA2080686A1 - Method for the solvent extraction of palladium from aqueous solutions - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Supercritical CO2 Extraction of Palladium Oxide from an Aluminosilicate-Supported Catalyst Enhanced by a Combination of Complexing Polymers and Piperidine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Poor Solubility of Heterocyclic Starting Materials
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide practical, in-depth solutions to one of the most common and frustrating challenges in chemical synthesis: the poor solubility of heterocyclic starting materials. The following question-and-answer format directly addresses specific issues you may encounter during your experiments, moving from foundational concepts to advanced strategies.
Section 1: Foundational Troubleshooting - "My Starting Material Won't Dissolve!"
This section addresses the initial and most critical hurdle: achieving a homogeneous solution to initiate a chemical reaction.
FAQ 1: I've chosen a common solvent based on literature for a similar compound, but my heterocyclic starting material remains a solid suspension. What are my immediate next steps?
Answer:
This is a frequent scenario, as subtle structural differences between your molecule and the literature example can drastically alter solubility.[1] Your immediate goal is to systematically explore a broader range of solvents and conditions.
Underlying Principle: The principle of "like dissolves like" is your primary guide.[2] The polarity of your solvent must be well-matched to the polarity of your heterocyclic compound. Heterocycles often possess a unique combination of polar (heteroatoms like N, O, S) and non-polar (carbocyclic rings, alkyl substituents) regions, making solvent selection non-trivial.
Experimental Protocol: Systematic Solvent Screening
Objective: To rapidly identify a suitable solvent or solvent system for your starting material at the desired reaction temperature.
Materials:
-
Your heterocyclic starting material
-
Small vials (e.g., 2 mL glass vials with caps)
-
A selection of common laboratory solvents (see table below)
-
Stir plate and small magnetic stir bars
-
Heat gun or heating block
Procedure:
-
Preparation: Dispense a small, consistent amount of your starting material (e.g., 5-10 mg) into a series of labeled vials.
-
Solvent Addition: To each vial, add a measured volume of a single solvent (e.g., 0.5 mL).
-
Room Temperature Assessment: Stir the vials at room temperature for 5-10 minutes. Observe and record the degree of dissolution (e.g., fully dissolved, partially dissolved, insoluble).
-
Elevated Temperature Assessment: For vials where the material did not fully dissolve, gently heat the mixture while stirring. Use a heat gun or a pre-heated block, gradually increasing the temperature towards the intended reaction temperature (do not exceed the solvent's boiling point).[2] Record your observations.
-
Co-Solvent Exploration: If single solvents fail, attempt binary mixtures. A good starting point is to add a more polar or less polar co-solvent to a system where partial solubility was observed. For example, if your compound is partially soluble in Toluene, try adding small increments of a more polar solvent like Ethanol or a less polar one like Hexane.[3][4]
Data Presentation: Solvent Selection Guide
| Solvent Class | Examples | Polarity | Boiling Point (°C) | Notes |
| Polar Protic | Water, Methanol, Ethanol | High | 100, 65, 78 | Good for highly polar heterocycles, especially those capable of hydrogen bonding.[2] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | 153, 189, 82 | Strong solvents, often capable of dissolving a wide range of compounds. Can be difficult to remove. |
| Ethers | THF, 2-MeTHF, Dioxane | Intermediate | 66, 80, 101 | Good general-purpose solvents for many heterocycles. |
| Halogenated | Dichloromethane (DCM), Chloroform | Intermediate | 40, 61 | Effective but carry health and environmental concerns.[5] |
| Aromatics | Toluene, Xylene | Low | 111, ~140 | Suitable for less polar, more rigid heterocyclic systems. |
| Hydrocarbons | Hexanes, Cyclohexane | Very Low | ~69, 81 | Generally poor choices for polar heterocycles unless used as an anti-solvent.[5] |
Visualization: Decision Workflow for Initial Solubility Issues
Caption: Initial troubleshooting workflow for an insoluble starting material.
Section 2: Chemical Modification and Additives
If physical methods like solvent selection and heating are insufficient, the next step is to chemically modify the system to enhance solubility.
FAQ 2: My heterocyclic compound is a base (e.g., contains a pyridine or amine moiety), but it's insoluble in most organic solvents. How can I improve its solubility?
Answer:
For basic heterocycles, salt formation is a powerful and often straightforward technique to dramatically increase solubility in polar solvents.[6][7][8]
Underlying Principle: By reacting a basic nitrogen atom with an acid, you form an ammonium salt.[6] This salt is an ionic compound, which will be significantly more soluble in polar solvents than the neutral, often more "greasy," free base.[6][9] This is a cornerstone of pharmaceutical formulation.[6]
Experimental Protocol: In-Situ Salt Formation for Improved Solubility
Objective: To form a soluble salt of a basic heterocycle directly in the reaction flask.
Materials:
-
Your basic heterocyclic starting material
-
An appropriate solvent (often a polar protic or aprotic solvent in which the salt is expected to be soluble)
-
A suitable acid (e.g., HCl in dioxane, methanesulfonic acid, p-toluenesulfonic acid)
Procedure:
-
Suspension: Suspend your insoluble heterocyclic base in the chosen reaction solvent in the reaction flask.
-
Acid Addition: Slowly add a stoichiometric equivalent (or slight excess) of the acid to the stirred suspension.
-
Observation: In many cases, the solid will dissolve as the salt forms, resulting in a clear, homogeneous solution.
-
Reaction Initiation: Once the starting material is fully dissolved as its salt, you can proceed with the addition of other reagents.
Causality and Considerations:
-
Choice of Acid: The counter-ion from the acid can influence the salt's properties. Simple salts like hydrochlorides are common.[6]
-
Stoichiometry: Ensure you add enough acid to protonate the basic sites.
-
Compatibility: The chosen acid must not interfere with your subsequent reaction steps.
FAQ 3: What if my heterocycle is acidic (e.g., contains a phenol, carboxylic acid, or tetrazole)?
Answer:
The same principle of salt formation applies, but in reverse. You would add a base to form an anionic salt, which will be more soluble in polar solvents.
Common Bases for Acidic Heterocycles:
-
Sodium hydroxide (NaOH)
-
Potassium carbonate (K2CO3)
-
Triethylamine (TEA)
-
Diisopropylethylamine (DIPEA)
The resulting carboxylate, phenoxide, or tetrazolate salt will have enhanced aqueous and polar organic solvent solubility.
FAQ 4: Can I use additives other than acids and bases?
Answer:
Yes, for neutral or weakly ionizable compounds, other solubilizing agents can be effective.
-
Surfactants: These molecules have polar and non-polar regions and can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility.[10]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior.[11][12] They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from the solvent and increasing solubility.[11][13][14]
-
Co-solvents: As mentioned earlier, adding a water-miscible solvent (a co-solvent) can increase the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[4][15]
Section 3: Physical and Formulation-Based Strategies
When intrinsic solubility is extremely low, altering the physical state of the material or employing advanced formulation techniques becomes necessary. These methods are common in drug development but can be adapted for challenging syntheses.[7]
FAQ 5: My material is highly crystalline and seems to resist all solvents. Could the crystal form be the problem?
Answer:
Absolutely. Highly stable crystal lattices require a large amount of energy to break apart, which translates to poor solubility.[1] Disrupting this crystallinity can lead to a significant increase in dissolution rate and apparent solubility.
Key Strategies:
-
Particle Size Reduction (Micronization & Nanosizing): Reducing the particle size of the solid increases its surface area-to-volume ratio.[10][16][17] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.[18][19]
-
Micronization: Reduces particle size to the micron scale.[13][18][20]
-
Nanosizing: Further reduces particles to the 10-1000 nm range, creating nanocrystals or nanosuspensions, which can dramatically improve dissolution.[18][21][22] This can be achieved through "top-down" methods like media milling or high-pressure homogenization, or "bottom-up" methods like controlled precipitation.[18][22][23]
-
-
Amorphous Solid Dispersions (ASDs): This is a powerful technique where the crystalline drug is converted into its amorphous (non-crystalline), higher-energy state and dispersed within a polymer matrix.[24][25][26][27]
-
Mechanism: The amorphous form lacks a crystal lattice, so no energy is needed to break it, leading to much higher apparent solubility and the ability to achieve supersaturated solutions.[25][27][28]
-
Role of the Polymer: The polymer carrier is crucial for stabilizing the amorphous state and preventing recrystallization.[24][26][28]
-
Preparation: Common methods include spray drying and hot-melt extrusion.[25][26]
-
Data Presentation: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Typical Fold-Increase in Solubility | Key Advantage | Key Disadvantage |
| Co-solvency | Reduces solvent polarity | 2 - 50 | Simple to implement | May complicate downstream processing |
| pH Adjustment/Salt Formation | Ionizes the molecule | 10 - 10,000+ | Highly effective for ionizable drugs | Risk of precipitation if pH changes |
| Micronization | Increases surface area | N/A (increases dissolution rate) | Established technology | Does not increase equilibrium solubility[13][20] |
| Nanosizing | Drastically increases surface area | 2 - 10 (apparent) | Significant increase in dissolution rate[21] | Can be complex to prepare and stabilize |
| Amorphous Solid Dispersion | Eliminates crystal lattice energy | 10 - 1000+ | Can achieve supersaturation | Physically unstable, risk of recrystallization[24][25] |
Visualization: Logic for Advanced Strategy Selection
Caption: Decision tree for selecting an advanced solubility enhancement strategy.
Section 4: Reaction Setup and Execution with Poorly Soluble Materials
FAQ 6: I've found a solvent that works, but only at reflux. How do I set up my reaction to ensure all the starting material reacts?
Answer:
When solubility is only achieved at elevated temperatures, the primary risk is having the material crash out of solution if the temperature fluctuates.
Best Practices:
-
Ensure Efficient Stirring: Use a properly sized stir bar and a strong stir plate to keep any undissolved particles suspended and to maintain uniform temperature.
-
Pre-heat the Solution: Ensure your starting material is fully dissolved at the target temperature before adding your other reagents.
-
Hot Addition: If you are adding reagents dissolved in the same solvent, it can be beneficial to pre-heat that solution as well to avoid localized cooling in the reaction flask.
-
Monitor Vigorously: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material spot. Be aware that a solid clump of starting material may not be represented in the aliquot you take for TLC.
FAQ 7: My starting material is simply insoluble in any compatible solvent. Can I still run the reaction?
Answer:
Yes, it is possible to run reactions with suspensions (heterogeneous reactions), but they present challenges.
Considerations for Heterogeneous Reactions:
-
Reaction Rate: The reaction will only occur at the surface of the solid particles. Therefore, the reaction rate will be much slower than in a homogeneous solution and will be dependent on the particle size and surface area.
-
Mass Transfer Limitation: The process can be limited by how quickly the dissolved reactant can get to the surface of the solid and how quickly the product can move away.
-
Monitoring: It can be very difficult to determine the reaction's endpoint, as the disappearance of the solid may not correlate directly with the completion of the reaction.
In such cases, techniques like Phase-Transfer Catalysis can be invaluable, where a catalyst helps shuttle a reactant from one phase (e.g., aqueous) to another (e.g., organic, where your insoluble heterocycle is suspended) to facilitate the reaction.
References
- Solubilization techniques used for poorly water-soluble drugs - PMC - PubMed Central. (n.d.). PubMed Central.
- Galarza, L. M., & Gomez, L. A. T. (2015). Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds. Chemosphere, 134, 402–407.
- 4 Strategies To Formulate Poorly Soluble APIs. (2023, December 18). Drug Discovery Online.
- Nanomilling: an optimal solution for poorly soluble, challenging APIs. (2021, November 22). BioPharma Dive.
- Carvajal, M. T., et al. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
- Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
- Nanosizing: A formulation approach for poorly-water-soluble compounds. (2025, August 5). ResearchGate.
- Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. (2022, October 1). PMC - NIH.
- Important points to be considered for selecting solvents in different applications. (n.d.). OnlyTRAININGS.
- Tactics to Improve Solubility. (2021, August 27). The Medicinal Chemist's Guide to Solving ADMET Challenges - Books.
- 3.5: Chemical Properties of Amines. Bases and Salt Formation. (2022, February 18). Chemistry LibreTexts.
- 3.3C: Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
- Solubility Enhancement Techniques. (n.d.). Pharmaguideline.
- Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5). Pharma's Almanac.
- Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
- 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions.
- Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. (n.d.). NIH.
- Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. (n.d.). Aston Research Explorer.
- Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC - NIH.
- Improving Solubility with Amorphous Solid Dispersions. (2020, November 3). Pharmaceutical Technology.
- SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (n.d.). Journal of Pharmaceutical Negative Results.
- Techniques to improve the solubility of poorly soluble drugs. (n.d.). ResearchGate.
- Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. (2020, August 16). NIH.
- How to Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester.
- Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. (n.d.). PMC - NIH.
- STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. (2011, May 28). International Journal of Pharmaceutical Sciences Review and Research.
- How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester.
- Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. (n.d.). Serán Bioscience.
- Solubility in Pharmaceutical R&D: Predictions and Reality. (2014, February 20). American Pharmaceutical Review.
- Salt formation to improve drug solubility. (2007, July 30). PubMed.
- Cyclodextrins, Surfactants and Their Inclusion Complexes. (n.d.). MDPI.
- Amorphous solid dispersions for enhanced drug solubility and stability. (2025, May 12). Technobis.
- How does pH affect solubility? (2025, March 11). askIITians.
- How To Run A Reaction: The Setup. (n.d.). Department of Chemistry : University of Rochester.
- Predicting Solubility of New Drugs: Handbook of Critically Curated Data for Pharmaceutical Research. (n.d.). Routledge.
- organic chemistry review - common organic solvents. (2022, August 16). YouTube.
- The formation of host-guest complexes between surfactants and cyclodextrins. (2025, August 9). Request PDF - ResearchGate.
- Precursors do not dissolve in solvent during reaction - is it a bad thing or to be expected. (2021, August 23). Reddit.
- A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. (n.d.). PMC - NIH.
- The CHEM21 solvent selection guide. (2021, August 3). YouTube.
- Solvent Tierlist. (2022, June 25). YouTube.
- 16.4: The Effects of pH on Solubility. (2019, January 3). Chemistry LibreTexts.
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Important points to be considered for selecting solvents in different applications [onlytrainings.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmasalmanac.com [pharmasalmanac.com]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 16. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. pnrjournal.com [pnrjournal.com]
- 21. biopharmadive.com [biopharmadive.com]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. researchgate.net [researchgate.net]
- 24. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pharmtech.com [pharmtech.com]
- 26. seppic.com [seppic.com]
- 27. Amorphous Solid Dispersions: Enhancing Solubility [seranbio.com]
- 28. crystallizationsystems.com [crystallizationsystems.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of Oxazolo[4,5-c]pyridine and Oxazolo[5,4-b]pyridine Scaffolds
For the Attention of Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. Among these, the family of oxazolopyridines has garnered significant interest due to their structural similarity to purine nucleosides and their consequent potential to interact with a wide array of biological targets. This guide provides a detailed comparative analysis of two prominent isomers: oxazolo[4,5-c]pyridine and oxazolo[5,4-b]pyridine. Our objective is to furnish an in-depth understanding of their respective biological activities, supported by available experimental data, to aid in the rational design of new therapeutic agents.
Introduction to Oxazolopyridine Isomers: A Tale of Two Scaffolds
The constitutional isomerism of oxazolo[4,5-c]pyridine and oxazolo[5,4-b]pyridine, arising from the different fusion patterns of the oxazole and pyridine rings, leads to distinct electronic distributions and steric arrangements. These differences, though subtle, can profoundly influence their pharmacokinetic profiles and their interactions with biological macromolecules, thereby dictating their therapeutic potential. While both scaffolds are being explored for various medicinal applications, this guide will focus on a comparative analysis of their anticancer and antimicrobial activities, drawing upon the available scientific literature.
Anticancer Activity: A Comparative Perspective
The development of novel anticancer agents remains a paramount challenge in modern medicine. Both oxazolo[4,5-c]pyridine and oxazolo[5,4-b]pyridine cores have been investigated as potential anticancer agents, with evidence suggesting their involvement in key signaling pathways that regulate cell proliferation and survival.
Oxazolo[5,4-b]pyridine Derivatives as Antiproliferative Agents
Derivatives of the oxazolo[5,4-b]pyridine scaffold have demonstrated notable antiproliferative activity. A study focusing on novel sulfonamide isoxazolo[5,4-b]pyridines revealed their potential to inhibit the growth of human breast cancer cells.[1][2]
Experimental Data Summary: Antiproliferative Activity of Oxazolo[5,4-b]pyridine Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | MCF-7 (Breast Carcinoma) | 152.56 |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | MCF-7 (Breast Carcinoma) | 161.08 |
Table 1: Antiproliferative activity of selected oxazolo[5,4-b]pyridine derivatives against the MCF-7 human breast cancer cell line.[1][2]
The data indicate that these compounds exhibit moderate cytotoxic effects, providing a foundation for further structural optimization to enhance their potency. The mechanism of action for these specific compounds was not fully elucidated in the cited study, but the broader class of oxazolopyridines is known to interact with various kinases involved in cancer cell signaling.
Oxazolo[4,5-c]pyridine: An Emerging Scaffold in Cancer Research
While specific IC50 values for oxazolo[4,5-c]pyridine derivatives in anticancer assays are not as readily available in the public domain, their potential is highlighted in comparative studies of broader compound libraries. For instance, a review on oxazolo[5,4-d]pyrimidines as anticancer agents noted that replacing the oxazolo[5,4-d]pyrimidine moiety with other oxazole-containing fused heterocyclic rings, such as oxazolo[4,5-c]pyridine or oxazolo[5,4-b]pyridine, enhanced Janus kinase 1 (JAK1) inhibitory activity.[3]
The JAK-STAT (Janus Kinase - Signal Transducer and Activator of Transcription) signaling pathway is a critical regulator of cell proliferation, differentiation, and apoptosis.[4][5] Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][5] The observation that the oxazolo[4,5-c]pyridine scaffold can enhance JAK1 inhibition suggests a promising avenue for the development of novel and selective anticancer drugs.
Mechanism Spotlight: The JAK-STAT Signaling Pathway
The potential of oxazolopyridine derivatives to modulate the JAK-STAT pathway underscores the importance of understanding this signaling cascade in the context of cancer.
Figure 1: Simplified schematic of the JAK-STAT signaling pathway and the putative inhibitory action of oxazolo[4,5-c]pyridine derivatives.
This pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs.[6] Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the transcription of genes involved in cell growth and survival.[6] By inhibiting JAK1, oxazolo[4,5-c]pyridine derivatives could effectively block this pro-oncogenic signaling cascade.
Antimicrobial Activity: A Comparative Assessment
The rise of antibiotic resistance necessitates the discovery of new chemical entities with potent antimicrobial properties. The oxazolopyridine framework has emerged as a promising scaffold in this arena as well.
Oxazolo[5,4-b]pyridine Derivatives: Promising Antibacterial Agents
The same study that highlighted the antiproliferative effects of sulfonamide isoxazolo[5,4-b]pyridines also investigated their antibacterial activity.[1][2]
Experimental Data Summary: Antimicrobial Activity of Oxazolo[5,4-b]pyridine Derivatives
| Compound | Bacterial Strain | Activity at 125, 250, and 500 µg |
| N-isoxazolo[5,4-b]pyridine-3-yl-benzenesulfonamide | Pseudomonas aeruginosa (ATCC 27853) | Active |
| Escherichia coli (ATCC 25922) | Active | |
| N-isoxazolo[5,4-b]pyridine-3-yl-4-methylbenzene-sulfonamide | Pseudomonas aeruginosa (ATCC 27853) | Active |
| Escherichia coli (ATCC 25922) | Active |
Table 2: Antimicrobial activity of selected oxazolo[5,4-b]pyridine derivatives against Gram-negative bacteria.[1][2]
The results demonstrate that these compounds are active against clinically relevant Gram-negative bacteria. While the study did not report minimum inhibitory concentrations (MICs), the observed activity at the tested doses warrants further investigation and optimization of this scaffold for antibacterial drug development.
Oxazolo[4,5-c]pyridine: Potential for Antimicrobial Drug Discovery
Currently, there is a paucity of published data specifically detailing the antimicrobial activity of oxazolo[4,5-c]pyridine derivatives with quantitative metrics such as MIC values. However, the structural analogy to other biologically active nitrogen-containing heterocycles suggests that this scaffold is a viable candidate for antimicrobial screening programs. Further research is imperative to explore and quantify the antimicrobial potential of the oxazolo[4,5-c]pyridine core.
Synthesis of Oxazolopyridine Scaffolds
The accessibility of these scaffolds through efficient synthetic routes is a critical factor for their widespread investigation and development.
Synthesis of Oxazolo[5,4-b]pyridines
A common route to sulfonamide isoxazolo[5,4-b]pyridines involves the reaction of 3-aminoisoxazolo[5,4-b]pyridine with various aryl sulfonic chlorides.[1] This reaction can be carried out using both classical and microwave-assisted methods.[1]
Figure 3: Synthetic route to oxazolo[4,5-c]pyridin-2(3H)-one.
Experimental Protocols
To ensure the reproducibility and validity of the biological data presented, standardized experimental protocols are crucial. The following are detailed methodologies for the key assays discussed in this guide.
MTT Assay for Cell Viability and Proliferation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., oxazolopyridine derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.
-
Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution for Antimicrobial Susceptibility Testing
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.
Protocol:
-
Preparation of Inoculum: From a fresh (18-24 hour) culture, pick several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilution of Inoculum: Dilute the standardized bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Dilutions: Prepare a two-fold serial dilution of the test compounds in the broth medium in a 96-well microtiter plate. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Conclusion and Future Directions
The comparative analysis of oxazolo[4,5-c]pyridine and oxazolo[5,4-b]pyridine scaffolds reveals a promising landscape for the development of novel therapeutic agents. The oxazolo[5,4-b]pyridine framework has demonstrated tangible antiproliferative and antibacterial activities with supporting quantitative data. While the oxazolo[4,5-c]pyridine isomer currently has less direct experimental evidence for its biological activities, its potential as a JAK1 inhibitor positions it as a highly attractive scaffold for anticancer drug discovery.
It is evident that a direct, head-to-head comparison of a series of analogously substituted oxazolo[4,5-c]pyridine and oxazolo[5,4-b]pyridine derivatives under identical experimental conditions is a critical next step. Such studies would provide invaluable structure-activity relationship (SAR) data, enabling a more precise understanding of how the isomeric nature of the core influences biological activity. Furthermore, a broader screening of these scaffolds against a diverse panel of cancer cell lines and microbial strains is warranted to fully explore their therapeutic potential.
As senior application scientists, we recognize that the journey from a promising scaffold to a clinical candidate is long and arduous. However, the foundational evidence presented in this guide strongly suggests that both oxazolo[4,5-c]pyridine and oxazolo[5,4-b]pyridine isomers are worthy of continued and intensified investigation by the drug discovery community.
References
- Guryanova, I. A., et al. (2022). JAK-STAT signaling in cancer: From cytokines to non-coding genome. Frontiers in Cell and Developmental Biology, 10, 835470. [Link]
- Poręba, K., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives. Acta Poloniae Pharmaceutica, 72(4), 727-734. [Link]
- Wikipedia contributors. (2023). JAK-STAT signaling pathway. Wikipedia, The Free Encyclopedia. [Link]
- Bousoik, E., & Montazeri, A. H. (2018). The role of JAK-STAT signaling in cancer. Theranostics, 8(19), 5173–5193. [Link]
- BPS Bioscience. (n.d.).
- Sikora, A., & Ćmikiewicz, A. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(3), 1345. [Link]
- Lever, O. W., et al. (1993). Oxazolo[4,5-b]pyridines. Regiochemistry of Electrophilic Substitution in the 2-Diethylaminooxazolo[4,5-b]pyridine System. Journal of Heterocyclic Chemistry, 30(5), 1315-1317. [Link]
- Kokkiligadda, S. B., et al. (2020). Synthesis and Anticancer Activity of 1,3,4-Oxadiazole-oxazolo[4,5-b]pyridine Derivatives. Letters in Drug Design & Discovery, 17(7), 863-874. [Link]
- Brovarets, V. S., et al. (2021). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. RSC Medicinal Chemistry, 12(10), 1736-1748. [Link]
- Palamarchuk, I. V., & Kulakov, I. V. (2024). Examples of biologically active oxazolopyridines.
- Poręba, K., et al. (2015). Synthesis and antibacterial activity of new sulfonamide isoxazolo[5,4-b]pyridine derivatives.
- Di Martino, S., et al. (2020). Synthesis of 2-Aryl-oxazolo[4,5-c]quinoline-4(5H)-ones as Potent and Selective Inhibitors of the Lysosomal Cysteine Protease Cathepsin B. Journal of Medicinal Chemistry, 63(7), 3634-3664. [Link]
- Nikol'skiy, V. V., et al. (2024). Scheme 1: Methods for the synthesis of isoxazolo[4,5-b]pyridines.
- Zhang, M., et al. (2021).
- Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
- Jayashree, B. S., et al. (2021). Biological activity of oxadiazole and thiadiazole derivatives. Drug Development and Industrial Pharmacy, 47(8), 1129-1144. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NEW SULFONAMIDE ISOXAZOLO[5,4-b]PYRIDINE DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Catalytic Systems for C-N Bond Formation on Bromopyridines
The construction of carbon-nitrogen (C-N) bonds, particularly on heterocyclic scaffolds like pyridine, is a cornerstone of modern synthetic chemistry. Arylated pyridines are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science, making the development of efficient and versatile catalytic methods for their synthesis a paramount objective.[1][2][3] Bromopyridines serve as readily available and versatile starting materials for these transformations. However, the inherent electronic properties of the pyridine ring and its potential to coordinate with and inhibit transition metal catalysts present unique challenges.[4]
This guide provides an in-depth comparison of the primary catalytic systems employed for the C-N cross-coupling of bromopyridines. We will move beyond a simple recitation of protocols to explore the mechanistic underpinnings, compare performance based on experimental data, and offer field-proven insights to guide your selection of the optimal system for your specific synthetic challenge.
The Dominant Paradigm: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized arylamine synthesis, and its application to bromopyridines is well-established.[5][6] The reaction's success hinges on the remarkable interplay between the palladium center and a carefully selected phosphine ligand, which dictates the efficiency of the catalytic cycle.
The Catalytic Cycle: A Symphony of Redox Events
The generally accepted mechanism involves a Pd(0)/Pd(II) cycle. The choice of ligand is critical as it must stabilize the palladium species, promote the key steps of oxidative addition and reductive elimination, and prevent catalyst decomposition.[5][7] Bulky, electron-rich phosphine ligands are typically favored as they accelerate the rate-limiting reductive elimination step.[6][8]
Caption: Decision tree for selecting a catalytic system.
Comparative Performance Summary
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann-Type) | Nickel |
| Catalyst Cost | High | Low | Low-Medium |
| Generality/Scope | Very Broad | Good (improving with new ligands) | Good (expanding rapidly) |
| Typical Conditions | 50-120 °C, strong base (e.g., NaOtBu) | 80-140 °C (modern systems) | Thermal: 80-120 °C; Photo: Room Temp |
| Key Strengths | High reliability, extensive literature, excellent for hindered substrates. [1][9] | Low cost, low toxicity, suitable for large-scale synthesis. [10][11] | Unique reactivity, enables room-temp reactions via photocatalysis. [12][13] |
| Common Ligands | Bulky biarylphosphines (XPhos, RuPhos), DPPF, BINAP. [6][14] | N,N- or N,O-donors (diamines, 1-methyl-imidazole). [11][15] | Bipyridines, NHCs, or ligand-free (photocatalysis). [12][16] |
| Challenges | Catalyst cost, potential for catalyst inhibition by pyridine substrate. [4] | Historically required harsh conditions; can be sensitive to substrate electronics. | Can be sensitive to air/moisture (non-photo methods); mechanisms can be complex. |
Table 2: High-level comparison of primary catalytic systems for C-N coupling on bromopyridines.
Experimental Protocols: A Practical Guide
The following protocols are representative examples and should be optimized for specific substrates.
Protocol 1: General Procedure for Pd-Catalyzed Buchwald-Hartwig Amination
This protocol is adapted from methodologies utilizing modern precatalysts. [14]
Caption: Standard workflow for a Buchwald-Hartwig reaction.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the bromopyridine (1.0 mmol, 1.0 equiv.), the amine (1.2-1.5 mmol), and the base (e.g., NaOtBu or LiHMDS, 2.0-2.5 mmol).
-
Inerting: Seal the vial with a septum cap and purge with argon or nitrogen for 5 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene, 5 mL) followed by the palladium precatalyst (e.g., RuPhos G3, 0.02-0.04 mmol, 2-4 mol%).
-
Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 65-110 °C).
-
Monitoring: Stir the reaction until the starting material is consumed as judged by TLC or LC-MS analysis.
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and quench with water or saturated aqueous NH₄Cl. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Modern Copper-Catalyzed Ullmann Coupling
This protocol is based on the efficient system developed for coupling with 2-bromopyridines. [11][17] Step-by-Step Methodology:
-
Vessel Preparation: To a reaction tube, add CuCl (0.05 mmol, 5 mol%), the amine/N-heterocycle (1.0 mmol, 1.0 equiv.), the bromopyridine (1.2 mmol, 1.2 equiv.), and the base (e.g., t-BuOLi, 2.0 mmol).
-
Reagent Addition: Add the ligand (e.g., 1-methyl-imidazole, 0.20 mmol, 20 mol%) and the solvent (e.g., Toluene or DMF, 3 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 110-130 °C).
-
Monitoring & Workup: Stir for the specified time (e.g., 12-24 h). After completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.
Conclusion and Future Outlook
The synthesis of N-arylpyridines from bromopyridine precursors is a well-developed field with several robust catalytic systems at the disposal of the modern chemist.
-
Palladium-catalyzed Buchwald-Hartwig amination remains the gold standard for versatility and substrate scope, especially for challenging couplings, with an extensive toolbox of advanced ligands and precatalysts. [1][14]* Copper-catalyzed Ullmann-type reactions offer a practical and economical alternative, particularly for large-scale applications where catalyst cost is a primary driver. [10]* Nickel-catalyzed systems , especially those driven by photoredox catalysis, represent the frontier, promising milder reaction conditions and novel reactivity pathways. [12][13] The future will likely see further development in base metal catalysis, aiming to match the substrate scope of palladium at a lower cost. Furthermore, the application of enzymatic and biocatalytic methods for C-N bond formation, while still nascent, holds the promise of unparalleled selectivity and sustainability. [18][19]The choice of catalyst is no longer a simple one but a strategic decision based on cost, scale, substrate complexity, and desired reaction conditions.
References
- Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Zhao, X., She, Y., & Li, G. (2017). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry.
- Zare, A., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.
- BenchChem Technical Support Team. (2025).
- Zhao, X., She, Y., & Li, G. (2017).
- Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. (n.d.). Semantic Scholar.
- Bercot, E. A., & Rovis, T. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Zhao, X., She, Y., & Li, G. (2017). CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives.
- Zhao, X., She, Y., & Li, G. (2017).
- Hartwig, J. F., et al. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). University of Windsor.
- New Ligands for Copper-Catalyzed CN Coupling Reactions at Gentle Temper
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2025).
- Buchwald–Hartwig amin
- Surry, D. S., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions.
- Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. (n.d.).
- Nickel-Catalyzed Cross-Coupling Reaction of Aryl Bromides/Nitriles with Imidazolium Salts Involving Inert C-N Bond Cleavage. (2024).
- Yin, H.-N., et al. (2024). Recent advances in biocatalytic C N bond-forming reactions.
- Shen, Q., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters.
- New ligands for copper-catalyzed C–N coupling reactions with aryl halides. (2025).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (n.d.).
- Le, C. M., & Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
- Approaches for C−N bond formation mediated by enzyme catalysts: a) established biocatalytic amination by transferases and oxidoreductases; b) designer biocatalysts enabling nitrene insertion chemistry; c) ene‐type functionalization by laccases and peroxidases. (n.d.).
- Lim, C.-H., et al. (2019). C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes. PMC - NIH.
- Copper-catalyzed intramolecular C–N coupling reaction of aryl halide with amide. (2025).
- Guan, W., et al. (n.d.). Theoretical mechanistic study of metallaphotoredox catalysis: C–N cross-coupling via Ni(ii)-mediated σ-bond metathesis. Organic Chemistry Frontiers (RSC Publishing).
- Shang, T.-Y., et al. (2020). Recent Advances in Photocatalytic C-N Bond Coupling Reactions. PolyU Scholars Hub.
- Modak, A., et al. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. PMC - NIH.
- Chen, B., et al. (2025). Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents. PMC - PubMed Central.
- Exploration of Nickel Complexes for C-N Cross-Coupling Using Photocatalysis. (2024). Eastern Illinois University.
- Wölfling, J., et al. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
- Wagaw, S., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.
- Hartwig, J. F., et al. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2 and Pd(DPPF)2: An Unusual Case of Zero-Order Kinetic Behavior and Product Inhibition. SciSpace.
- Selective C–N Bond-Forming Reaction of 2,6-Dibromopyridine with Amines. (2025). PDF.
- Gualandi, A., et al. (n.d.).
- Fors, B. P., & Buchwald, S. L. (2014). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Organic Letters.
- Kim, H., et al. (2024).
- Musacchio, A. J., et al. (2022). Overcoming Photochemical Limitations in Metallaphotoredox Catalysis: Red-Light-Driven C-N Cross-Coupling. PubMed.
- Joe, C. L., et al. (2020). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni. Macmillan Group - Princeton University.
- Recent Advances in C–Br Bond Formation. (n.d.).
- Wilders, A. M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. Semantic Scholar.
- Kim, J., & Chang, S. (2015).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. C–N Cross-Coupling via Photoexcitation of Nickel–Amine Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nickel catalyzed C-N coupling of haloarenes with B2N4 reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. thekeep.eiu.edu [thekeep.eiu.edu]
- 17. CuCl-Catalyzed Ullmann-Type C-N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The 7-Position: A "Hotspot" for Modulating the Bioactivity of Oxazolopyridines and Their Analogs
A Senior Application Scientist's Guide to Structure-Activity Relationships
The oxazolopyridine scaffold, a privileged heterocyclic system in medicinal chemistry, has garnered significant attention for its versatile therapeutic potential. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in critical cellular pathways.[1][2] A key area of exploration in the development of oxazolopyridine-based therapeutics is the strategic modification of its substituents to fine-tune potency, selectivity, and pharmacokinetic properties. Among the various positions on this bicyclic scaffold, the 7-position has emerged as a critical "hotspot" for derivatization, profoundly influencing the biological activity of the resulting compounds.
This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 7-substituted oxazolopyridine analogs, with a particular focus on the extensively studied oxazolo[5,4-d]pyrimidine core. We will delve into the experimental data that underpins our understanding of how modifications at this position dictate the anticancer and kinase inhibitory potential of these molecules. This analysis is designed to provide researchers, scientists, and drug development professionals with a robust framework for the rational design of next-generation 7-substituted oxazolopyridine-based drug candidates.
The Oxazolo[5,4-d]pyrimidine Core: A Case Study in 7-Position SAR
While the broader oxazolopyridine class is of great interest, the isomeric oxazolo[5,4-d]pyrimidine scaffold has been the subject of more extensive and systematic SAR studies, particularly concerning substitutions at the 7-position.[3][4] These studies provide a wealth of data that serves as an excellent model for understanding the impact of 7-substituents on the biological activity of related heterocyclic systems.
Anticancer Activity: The Influence of 7-Amino Substituents
A significant body of research has focused on the synthesis and evaluation of 7-amino-oxazolo[5,4-d]pyrimidines as potential anticancer agents.[1][5] These compounds have demonstrated promising cytotoxic activity against a range of cancer cell lines. The nature of the substituent on the 7-amino group plays a pivotal role in determining this activity.
A comparative analysis of a series of 2-(5-amino-3-methylisoxazol-4-yl)-5-methyl-7-(substituted-amino)oxazolo[5,4-d]pyrimidines (SCM1-10) reveals key SAR trends.[5][6] The cytotoxic activity of these compounds was evaluated against several cancer cell lines, including epidermoid carcinoma (A-431), colon adenocarcinoma (HT-29), and leukemia (L-1210).
| Compound | 7-Substituent (R) | A-431 IC50 (µM) | HT-29 IC50 (µM) | L-1210 IC50 (µM) |
| SCM1 | -NH-CH3 | >100 | >100 | >100 |
| SCM2 | -NH-(CH2)2CH3 | 55.3 ± 8.1 | 48.7 ± 5.2 | 44.2 ± 3.9 |
| SCM3 | -NH-(CH2)3CH3 | 48.2 ± 4.5 | 41.5 ± 3.8 | 38.1 ± 3.1 |
| SCM4 | -NH-(CH2)4CH3 | 41.7 ± 3.9 | 35.8 ± 3.1 | 32.4 ± 2.8 |
| SCM5 | -NH-(CH2)2OH | 89.1 ± 9.2 | 78.4 ± 7.1 | 71.5 ± 6.5 |
| SCM9 | -NH-(CH2)3N(CH3)2 | 39.1 ± 7.8 | 30.2 ± 2.9 | 28.7 ± 2.5 |
| Cisplatin | (Reference) | 18.5 ± 2.1 | 15.2 ± 1.8 | 1.8 ± 0.2 |
Table 1: Comparative cytotoxic activity of 7-substituted oxazolo[5,4-d]pyrimidines. Data sourced from Sochacka-Ćwikła et al. (2020).[5][7]
From this data, several key insights emerge:
-
Alkyl Chain Length: A clear trend is observed with increasing the length of the n-alkyl chain at the 7-amino position. The activity generally increases from a methyl (SCM1, inactive) to a pentyl group (SCM4), suggesting that increased lipophilicity and the ability to occupy a hydrophobic pocket in the target protein are beneficial for cytotoxicity.
-
Polar Substituents: The introduction of a hydroxyl group (SCM5) leads to a significant decrease in activity compared to the corresponding alkyl analogs. This suggests that a polar substituent in this position may be detrimental to activity, possibly due to unfavorable interactions with the target or reduced cell permeability.
-
Basic Amino Group: The presence of a terminal dimethylamino group (SCM9) results in the most potent compound in this series against the tested cell lines.[5][6] This highlights the potential importance of a basic nitrogen atom, which could be involved in key hydrogen bonding interactions or salt bridge formation with the biological target.
Further studies on a related series of 2-(5-amino-3-methylisoxazol-4-yl)-7-(substituted-amino)oxazolo[5,4-d]pyrimidines (lacking the 5-methyl group) provided additional insights.[4] In this series, the derivative with a 3-(N,N-dimethylamino)propyl substituent at the 7-position (compound 3g ) was found to be the most potent against the HT29 cell line, with a 50% cytotoxic concentration (CC50) of 58.4 µM.[3][8] This activity was comparable to the reference drug cisplatin (CC50 = 47.2 µM) and significantly better than fluorouracil (CC50 = 381.2 µM) in the same assay.[3]
Figure 1: Key SAR trends for 7-amino substituents on the oxazolo[5,4-d]pyrimidine core.
Kinase Inhibition: A Promising Avenue for 7-Substituted Analogs
The structural similarity of the oxazolopyridine scaffold to the purine core of ATP makes it an attractive starting point for the design of kinase inhibitors. Indeed, various oxazolo[5,4-d]pyrimidine derivatives have been investigated as inhibitors of receptor tyrosine kinases such as VEGFR-2 and EGFR, which are key targets in oncology.[3][9]
In a series of 2,5,7-trisubstituted oxazolo[5,4-d]pyrimidines, the nature of the substituent at the 7-position was found to be critical for VEGFR-2 inhibitory activity.[3] For instance, compounds with an anilino moiety at C7 demonstrated potent inhibition. Further substitution on this aniline ring fine-tuned the activity, with electron-withdrawing groups at the para-position often being favorable.[3]
Molecular docking studies have suggested that the 7-substituent of oxazolo[5,4-d]pyrimidines can occupy the solvent-exposed region of the ATP-binding pocket of kinases. This allows for a wide range of modifications to be introduced to enhance potency and selectivity.
Experimental Protocols
General Synthesis of 7-Amino-Substituted Oxazolo[5,4-d]pyrimidines
The synthesis of 7-amino-oxazolo[5,4-d]pyrimidines typically proceeds through a multi-step sequence starting from a functionalized oxazole precursor.[1][4]
Step 1: Synthesis of 5-amino-2-substituted-oxazole-4-carbonitrile. This key intermediate is often prepared through the condensation of an appropriate acyl cyanide with an aminomalononitrile derivative.
Step 2: Formation of the Imidate. The 5-amino-2-substituted-oxazole-4-carbonitrile is then reacted with an orthoformate, such as triethyl orthoformate, to form an intermediate imidate.[4]
Step 3: Cyclization to the Oxazolo[5,4-d]pyrimidine Core. The final cyclization is achieved by reacting the imidate with a primary amine. The choice of amine in this step directly determines the substituent at the 7-position of the final product. The reaction is typically carried out in a suitable solvent like ethanol at elevated temperatures.[4]
Figure 2: General synthetic workflow for 7-amino-oxazolo[5,4-d]pyrimidines.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The formazan crystals are solubilized by adding a suitable solvent, such as DMSO or isopropanol.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.
Conclusion and Future Perspectives
The 7-position of the oxazolopyridine scaffold and its analogs, particularly the oxazolo[5,4-d]pyrimidine core, is a crucial determinant of their biological activity. Structure-activity relationship studies have demonstrated that careful modulation of the substituent at this position can significantly impact anticancer potency. The general trend indicates that increasing the lipophilicity of alkyl chains and introducing a terminal basic amine are favorable for enhancing cytotoxic effects, while polar groups tend to be detrimental.
For researchers in the field, these findings provide a clear roadmap for the design of novel and more potent 7-substituted oxazolopyridine derivatives. Future work should focus on exploring a wider diversity of substituents at the 7-position, including various heterocyclic and aromatic moieties, to further probe the chemical space and identify compounds with improved therapeutic indices. Additionally, a more in-depth investigation into the SAR of 7-substituted oxazolo[4,5-b]pyridines and oxazolo[5,4-b]pyridines is warranted to expand our understanding of this important class of heterocyclic compounds. The continued application of rational drug design principles, guided by robust SAR data, holds immense promise for the development of innovative therapeutics based on the versatile oxazolopyridine scaffold.
References
- Sochacka-Ćwikła, A., Mączyński, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link][1][5][6]
- Sochacka-Ćwikła, A., Mączyński, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules, 25(15), 3558. [Link][5][7]
- Sochacka-Ćwikła, A., Mączyński, M., et al. (2020). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives.
- Sochacka-Ćwikła, A., Mączyński, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. International Journal of Molecular Sciences, 23(19), 11694. [Link][2][3][8]
- Sochacka-Ćwikła, A., & Mączyński, M. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. Molecules, 28(4), 1834. [Link][3]
- Sochacka-Ćwikła, A., Mączyński, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Semantic Scholar. [Link]
- Sochacka-Ćwikła, A., Mączyński, M., et al. (2020).
- Velihina, Y. S., Kachaeva, M. V., & Pilyo, S. G. (2018). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[1][5]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica, 10(6), 116-123. [Link]
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine. Eurasian Journal of Chemistry, 2(4), 25-36. [Link]
- Palamarchuk, I. V., Kulakov, I. V., & Volkova, S. S. (2023). Synthesis and Optical Properties of Substituted Derivatives of Oxazolo[5,4-b]Pyridine.
- Zhirnov, V. V., Velihina, Y. S., Mitiukhin, O. P., & Brovarets, V. S. (2021). Intrinsic drug potential of oxazolo[5,4‐d]pyrimidines and oxazolo[4,5‐d]pyrimidines. Chemical Biology & Drug Design, 98(1), 136-157. [Link]
- Sochacka-Ćwikła, A., & Mączyński, M. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.
- Zhirnov, V. V., Velihina, Y. S., Mitiukhin, O. P., & Brovarets, V. S. (2021). Design, synthesis and evaluation of the anti-breast cancer activity of 1,3-oxazolo[4,5-d]pyrimidine and 1,3-oxazolo[5,4-d]pyrimidine derivatives. Scientific Reports, 11(1), 1-13. [Link]
- Sochacka-Ćwikła, A., & Mączyński, M. (2023). Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis.
- Sochacka-Ćwikła, A., Mączyński, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. MDPI. [Link][4]
- Sireesha, R., Tej, M. B., Poojith, N., Sreenivasulu, R., Musuluri, M., & Subbarao, M. (2023). Synthesis of Substituted Aryl Incorporated Oxazolo[4,5-b]Pyridine-Triazole Derivatives: Anticancer Evaluation and Molecular Docking Studies. Polycyclic Aromatic Compounds, 43(1), 839-855. [Link][10]
- de Souza, A. C. C., de Almeida, G. C., & de Souza, M. C. B. V. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 25(13), 7277. [Link]
- Ridley, R. G., Hofheinz, W., Matile, H., Jaquet, C., Dorn, A., Masciadri, R., ... & Peters, W. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of medicinal chemistry, 41(26), 5127-5135. [Link]
- Hentzer, M., Wu, H., Andersen, J. B., Riedel, K., Rasmussen, T. B., Bagge, N., ... & Givskov, M. (2020). Discovery and structure activity relationships of 7-benzyl triazolopyridines as stable, selective, and reversible inhibitors of myeloperoxidase. Bioorganic & medicinal chemistry, 28(22), 115723. [Link]
Sources
- 1. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4- d]Pyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
Bridging the Digital and the Biological: A Guide to Validating Molecular Docking Predictions with In Vitro Assays
In the modern drug discovery landscape, computational tools like molecular docking have become indispensable for rapidly screening vast compound libraries and predicting potential drug-target interactions.[1][2][3] However, these in silico predictions are just that—predictions. They represent a hypothesis of molecular interaction that must be rigorously tested and validated in the real world of experimental biology. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to bridge the gap between computational predictions and biological reality through robust in vitro validation.
The journey from a promising docking score to a confirmed bioactive compound is paved with meticulous experimental design and execution. Missteps in this crucial validation phase can lead to wasted resources and the pursuit of false positives. Conversely, a well-designed validation workflow not only confirms or refutes computational hypotheses but also provides invaluable data to refine future in silico models, creating a powerful feedback loop that accelerates the entire drug discovery process.[4][5]
This guide will delve into the core principles of validating molecular docking predictions, offering a comparative analysis of essential in vitro assays, detailed experimental protocols, and insights into interpreting the resulting data. We will explore both direct binding assays, which measure the physical interaction between a compound and its target, and functional assays, which assess the biological consequence of that interaction.
The Imperative of Experimental Validation
Molecular docking algorithms employ scoring functions to estimate the binding affinity between a ligand and a protein.[1][2] While these have become increasingly sophisticated, they are still approximations of complex biological systems.[6][7] Factors such as protein flexibility, the presence of water molecules and cofactors, and the specific cellular environment can all influence binding in ways that are not perfectly captured by current computational models.[7] Therefore, experimental validation is non-negotiable to confirm:
-
Direct Target Engagement: Does the predicted compound physically interact with the target protein?
-
Binding Affinity: How strong is the interaction?
-
Functional Activity: Does the binding event translate into a measurable biological effect (e.g., inhibition or activation)?
-
Specificity: Does the compound interact specifically with the intended target, or does it exhibit off-target effects?
A Strategic Approach to In Vitro Validation
A well-structured validation workflow is essential for efficiently progressing from a list of virtual hits to a set of validated lead compounds. The following diagram illustrates a typical workflow:
Caption: A typical workflow for the in vitro validation of molecular docking hits.
Comparing the Tools of the Trade: A Guide to In Vitro Assays
The choice of in vitro assay is critical and depends on the nature of the target protein, the desired throughput, and the specific questions being asked. Assays can be broadly categorized into two types: binding assays and functional assays.
Binding Assays: Quantifying the Handshake
Binding assays directly measure the interaction between the compound and the target protein, providing key parameters like the dissociation constant (Kd), which is a measure of binding affinity.[8]
| Assay Type | Principle | Key Output | Advantages | Limitations |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface as the compound flows over the immobilized target protein.[8][9] | Kd, Kon, Koff (kinetics) | Real-time, label-free, provides kinetic data.[8][10] | Requires protein immobilization which can affect activity, can be sensitive to buffer conditions.[11] |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of the compound to the target protein in solution.[8][9] | Kd, ΔH, ΔS, Stoichiometry | Label-free, in-solution, provides thermodynamic profile.[8][9] | Requires large amounts of pure protein and compound, lower throughput.[11] |
| Fluorescence Resonance Energy Transfer (FRET) | Measures the transfer of energy between two fluorophores, one on the protein and one on a competing ligand, which is displaced by the test compound. | IC50, Ki | High-throughput, sensitive. | Requires labeling of protein or a known ligand, potential for assay interference. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | A plate-based assay that uses antibodies to detect the binding of a compound to an immobilized target protein. | IC50, EC50 | High-throughput, versatile. | Requires specific antibodies, indirect detection method. |
Functional Assays: Measuring the Biological Consequence
Functional assays measure the effect of compound binding on the biological activity of the target protein. These are crucial for understanding the physiological relevance of the interaction.
| Assay Type | Principle | Key Output | Advantages | Disadvantages |
| Enzyme Inhibition Assays | Measures the ability of a compound to inhibit the catalytic activity of an enzyme.[12] | IC50, Ki | Direct measure of functional effect, well-established protocols. | Specific to enzymatic targets. |
| Cell-Based Assays | Measures a cellular response to the compound, such as changes in gene expression, protein phosphorylation, or cell viability.[13] | IC50, EC50 | More physiologically relevant, can assess membrane permeability and cytotoxicity.[14] | More complex, potential for off-target effects influencing the readout. |
| Reporter Gene Assays | Measures the effect of a compound on the expression of a reporter gene (e.g., luciferase) that is under the control of a specific signaling pathway. | IC50, EC50 | High-throughput, sensitive. | Indirect measure of target engagement. |
In-Depth Experimental Protocols
To ensure the trustworthiness and reproducibility of your validation studies, it is essential to follow well-defined protocols. Here are step-by-step methodologies for two of the most common and powerful validation assays.
Protocol 1: Determination of Binding Affinity (Kd) using Surface Plasmon Resonance (SPR)
Objective: To quantify the binding affinity and kinetics of a putative ligand to a target protein.
Principle: SPR detects changes in mass on a sensor chip surface by measuring changes in the refractive index of light. The target protein is immobilized on the chip, and the ligand is flowed over the surface. The association and dissociation of the ligand are monitored in real-time.[8][9]
Step-by-Step Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip (e.g., a CM5 chip) with running buffer (e.g., HBS-EP+).
-
Activate the carboxyl groups on the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the purified target protein (typically 10-100 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface. The amount of immobilized protein will depend on the specific protein and the desired response units (RU).
-
Deactivate any remaining active esters with an injection of 1 M ethanolamine-HCl, pH 8.5.
-
-
Ligand Binding Analysis:
-
Prepare a dilution series of the test compound in running buffer. It is crucial to include a blank (buffer only) for double referencing. A typical concentration range might be 0.1 nM to 10 µM, spanning below and above the expected Kd.
-
Inject the compound dilutions over the immobilized protein surface at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase (compound binding) and the dissociation phase (compound washing off) in real-time.
-
Regenerate the sensor surface between compound injections using a regeneration solution (e.g., a short pulse of low pH glycine or high salt) if necessary to remove all bound ligand.
-
-
Data Analysis:
-
Subtract the response from the reference flow cell and the blank injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the instrument's software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Protocol 2: Determination of Functional Inhibition (IC50) using an Enzyme Inhibition Assay
Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a target enzyme.
Principle: The enzymatic conversion of a substrate to a product is monitored in the presence of varying concentrations of the inhibitor. The rate of product formation is typically measured by a change in absorbance or fluorescence.
Step-by-Step Methodology:
-
Assay Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of the compound in assay buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
-
Prepare solutions of the enzyme and its substrate in assay buffer.
-
-
Enzymatic Reaction:
-
In a microplate, add the assay buffer, the test compound dilutions, and the enzyme solution.
-
Include appropriate controls: a "no inhibitor" control (solvent only) representing 100% enzyme activity, and a "no enzyme" control to measure background signal.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) to allow for binding.
-
Initiate the reaction by adding the substrate.
-
-
Data Acquisition and Analysis:
-
Measure the product formation over time using a plate reader at the appropriate wavelength for the chosen substrate/product.
-
Calculate the initial reaction rates (velocities) for each inhibitor concentration.
-
Normalize the data to the "no inhibitor" control (100% activity) and the "no enzyme" control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., a four-parameter logistic model) using software like GraphPad Prism to determine the IC50 value.[15][16][17]
-
Interpreting the Data: From Numbers to Insights
The data generated from in vitro assays provide a wealth of information. Here's how to interpret the key parameters:
-
Kd (Dissociation Constant): A measure of binding affinity. A lower Kd indicates a stronger binding interaction. It is the concentration of ligand at which 50% of the target protein is occupied at equilibrium.[18]
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an inhibitor required to reduce a biological response (e.g., enzyme activity) by 50%.[15] It is a measure of the functional potency of an inhibitor.
-
EC50 (Half-maximal Effective Concentration): The concentration of a compound that produces 50% of its maximal effect.[15] This is used for activators or agonists.
-
Ki (Inhibition Constant): An intrinsic measure of the affinity of an inhibitor for an enzyme. It can be calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km).[19]
It is important to note that a direct correlation between docking scores and experimental binding affinities or functional potencies is not always observed.[14] A high docking score may not always translate to a low Kd or IC50, and vice versa. Discrepancies can arise from inaccuracies in the scoring function, the use of a rigid protein structure in docking, or compound-specific properties like solubility.[14][20]
The Synergy of Computation and Experimentation
The relationship between molecular docking and in vitro validation should be viewed as a synergistic partnership rather than a one-way street.[4][21][22] Experimental data should be used to inform and refine the computational models. For example, confirmed binding poses from co-crystal structures can be used to validate and improve docking protocols.[23][24] Similarly, understanding the structure-activity relationships (SAR) from a series of tested compounds can help in developing more predictive in silico models.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijsrtjournal.com [ijsrtjournal.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Computational blueprints expand the reach of synthetic metabolism | EurekAlert! [eurekalert.org]
- 5. researchgate.net [researchgate.net]
- 6. users.cs.duke.edu [users.cs.duke.edu]
- 7. Challenges in Docking: Mini Review [jscimedcentral.com]
- 8. youtube.com [youtube.com]
- 9. nicoyalife.com [nicoyalife.com]
- 10. Comparison of Biomolecular Interaction Techniques — SPR vs ITC vs MST vs BLI [reichertspr.com]
- 11. Binding Assays: Common Techniques and Key Considerations - Fluidic Sciences Ltd % [fluidic.com]
- 12. ijper.org [ijper.org]
- 13. Frontiers | Baricitinib in chronic kidney disease: an exploratory analysis integrating network toxicology, molecular docking and pharmacovigilance [frontiersin.org]
- 14. dovepress.com [dovepress.com]
- 15. clyte.tech [clyte.tech]
- 16. How Do I Estimate the IC50 and EC50? - FAQ 2187 - GraphPad [graphpad.com]
- 17. Star Republic: Guide for Biologists [sciencegateway.org]
- 18. bmglabtech.com [bmglabtech.com]
- 19. researchgate.net [researchgate.net]
- 20. Systematic Investigation of Docking Failures in Large-Scale Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 21. real.mtak.hu [real.mtak.hu]
- 22. bioengineer.org [bioengineer.org]
- 23. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
head-to-head comparison of Suzuki vs. Stille coupling for a specific transformation
A Senior Application Scientist's Guide to Choosing the Right Tool for C-C Bond Formation
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions stand as indispensable tools for the construction of carbon-carbon bonds, a fundamental transformation in the creation of pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the pantheon of named reactions, the Suzuki-Miyaura and Stille couplings have emerged as two of the most robust and versatile methods, particularly for the synthesis of biaryl scaffolds.[3][4] While both reactions achieve the same overall transformation, their underlying mechanisms, reagent properties, and practical considerations present a nuanced choice for the discerning researcher. This guide provides a head-to-head comparison of the Suzuki and Stille couplings, offering field-proven insights and experimental data to inform your selection for a specific biaryl synthesis.
The Catalytic Cycles: A Tale of Two Transmetalations
At their core, both the Suzuki and Stille couplings proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] The palladium(0) catalyst initiates the cycle by inserting into the carbon-halide bond of an aryl halide (or triflate), forming a palladium(II) intermediate. This is followed by the crucial transmetalation step, where the organic group from the organometallic reagent (organoboron or organotin) is transferred to the palladium center. Finally, reductive elimination expels the newly formed biaryl product and regenerates the active palladium(0) catalyst.[7][8]
The fundamental difference between the two reactions lies in the nature of the organometallic reagent and the mechanism of the transmetalation step.
Suzuki Coupling: The Role of Base Activation
The Suzuki coupling employs organoboron reagents, most commonly boronic acids or their esters.[9][10] A key distinction in its mechanism is the requirement of a base to activate the organoboron species.[9] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[9]
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Stille Coupling: A Neutral Transmetalation
In contrast, the Stille coupling utilizes organotin reagents (organostannanes).[6][11] The transmetalation step in the Stille reaction is generally believed to proceed through a neutral or associative mechanism, where the organostannane coordinates to the palladium center prior to the transfer of the organic group.[6][12] This reaction does not typically require a base for activation.[13]
Caption: Catalytic Cycle of the Stille Coupling.
Head-to-Head Comparison: Key Performance Indicators
The choice between Suzuki and Stille coupling often hinges on a careful consideration of several factors, from the nature of the substrates to practical considerations like toxicity and cost.
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters)[5][10] | Organotin compounds (organostannanes)[6][11] |
| Toxicity of Reagents | Generally low toxicity, environmentally benign byproducts.[4][14] | Organotin compounds are highly toxic and pose environmental risks.[6][15] |
| Stability of Reagents | Boronic acids can be prone to decomposition (protodeboronation), but esters offer enhanced stability.[16] | Organostannanes are generally stable to air and moisture.[4][6] |
| Reaction Conditions | Requires a base, often performed in aqueous or biphasic solvent systems.[5][14] | Generally neutral conditions, compatible with a wide range of organic solvents.[13][15] |
| Functional Group Tolerance | Good, but can be limited by base-sensitive functional groups.[17] | Excellent, tolerates a wide variety of functional groups.[15][18] |
| Substrate Scope | Very broad, but can be challenging for some electron-deficient or sterically hindered substrates.[5] | Extremely broad, often successful where other couplings fail.[11][19] |
| Byproduct Removal | Boron-containing byproducts are generally water-soluble and easily removed.[4][14] | Tin-containing byproducts can be difficult to remove completely, requiring specific workup procedures.[4][20] |
| Cost and Availability | Boronic acids are widely commercially available and relatively inexpensive.[14] | Organostannanes can be more expensive, and a wider variety may need to be synthesized in-house.[4][6] |
Experimental Data: A Case Study in Diazocine Functionalization
A recent study on the functionalization of diazocines provides a direct comparison of Suzuki and Stille couplings for the synthesis of various biaryl derivatives.[21] The results highlight the nuanced differences in performance between the two methods.
| Entry | Aryl Bromide | Suzuki Coupling Yield (%) | Stille Coupling Yield (%) |
| 1 | 4-Bromotoluene | 91 | 91 |
| 2 | 4-Bromoanisole | 95 | 90 |
| 3 | 1-Bromo-4-nitrobenzene | 80 | 89 |
| 4 | 4-Bromobenzaldehyde | 59 | 91 |
| 5 | Methyl 4-bromobenzoate | 39 | 80 |
| 6 | 2-Bromothiophene | 66 | 94 |
| 7 | 3-Bromothiophene | 57 | 90 |
| 8 | 4-Bromopyridine | 0 | 47 |
Data adapted from Walther, M., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC.[21]
As the data indicates, for simple, electronically neutral or rich aryl bromides (entries 1 and 2), both couplings performed comparably well.[21] However, for substrates with coordinating groups like aldehydes and esters (entries 4 and 5), or certain heterocycles (entries 6-8), the Stille coupling provided significantly higher yields.[21] This suggests that the Stille coupling can be more robust in the presence of functional groups that might interfere with the Suzuki catalytic cycle, potentially by coordinating to the palladium center or interacting with the basic conditions.
Decision-Making Workflow: Choosing the Right Coupling
Caption: A workflow for selecting between Suzuki and Stille coupling.
Experimental Protocols
The following are representative, generalized protocols for Suzuki and Stille couplings for the synthesis of a biaryl compound. Note: These are starting points and may require optimization for specific substrates.
Representative Suzuki Coupling Protocol
-
To a reaction vessel, add the aryl halide (1.0 equiv), the arylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).[10]
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a deoxygenated solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water (e.g., 4:1 v/v).[10][14]
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[3]
-
Cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Stille Coupling Protocol
-
To a reaction vessel, add the aryl halide (1.0 equiv), the organostannane (1.0-1.2 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add an anhydrous, deoxygenated organic solvent (e.g., toluene, THF, or DMF).
-
Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[3]
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
To remove tin byproducts, the crude residue can be dissolved in a suitable solvent and treated with a saturated aqueous solution of potassium fluoride, followed by filtration through celite.[20]
-
Purify the crude product by column chromatography on silica gel.
Conclusion: A Matter of Context and Priorities
Both the Suzuki and Stille couplings are powerful and reliable methods for the synthesis of biaryl compounds. The Suzuki coupling is often the first choice for many applications due to the low toxicity and cost of boronic acids, as well as the ease of byproduct removal.[4][14] Its widespread use in the pharmaceutical industry is a testament to its practicality and "green" credentials.[22][23][24]
However, the Stille coupling remains an invaluable tool, particularly for complex syntheses where the Suzuki coupling may fall short.[19] Its exceptional functional group tolerance and generally milder, non-basic conditions can make it the superior choice for sensitive substrates or those with coordinating moieties.[15][21] The primary drawback of the Stille coupling is the toxicity of the organotin reagents and byproducts, which necessitates careful handling and purification procedures.[6][15][25]
Ultimately, the optimal choice between Suzuki and Stille coupling is context-dependent. By understanding the nuances of each reaction and considering the specific requirements of the target transformation, researchers can make an informed decision to efficiently and successfully achieve their synthetic goals.
References
- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Stille reaction.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978–8985. [Link]
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- OpenOChem Learn. (n.d.). Stille Coupling.
- Chemistry LibreTexts. (2023, June 30). Stille Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- Myers, A. (n.d.). The Stille Reaction. Chem 115.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]
- Fiveable. (n.d.). Stille Coupling Definition.
- Borates Today. (2021, December 17). Boron Suzuki Coupling.
- Organic Chemistry Portal. (n.d.). Stille Coupling.
- Scott, J. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(42), 13837–13851. [Link]
- Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16483-16489. [Link]
- Muzammil, N. N., Bahron, H., & Tajuddin, A. M. (2020). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. Malaysian Journal of Chemistry, 22(1), 127-135. [Link]
- Franzen, R. (2000). The Suzuki, the Heck, and the Stille reaction - Three versatile methods for the introduction of new C-C bonds on solid support. Canadian Journal of Chemistry, 78(7), 957-962. [Link]
- Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
- Chemical.AI. (2025, September 22). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.
- Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities.
- Quora. (2018, April 4). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?.
- Reddit. (2023, March 7). How toxic organotin compounds really are?. r/Chempros.
- Klimmer, O. R. (1969). Toxicity and health effects of selected organotin compounds: a review. Environmental Health Perspectives, 1969(1), 51-56. [Link]
- Simply Drug Discovery. (2024, March 31). Is the Stille Reaction Useful? [Video]. YouTube. [Link]
- Franzen, R. (2000). The Suzuki, the Heck, and the Stille reaction - three versatile methods for the introduction of new CC bonds on solid support. Canadian Journal of Chemistry, 78(7), 957-962. [Link]
- Lin, Y.-C., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1435. [Link]
- Roughley, S. D., & Jordan, A. M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Journal of Medicinal Chemistry, 63(23), 14327–14367. [Link]
- Asiri, A. M., & Abu-Thabit, N. Y. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.
- Sharma, P., & Van der Eycken, E. V. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. European Journal of Organic Chemistry, 2022(2). [Link]
Sources
- 1. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ikm.org.my [ikm.org.my]
- 14. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 15. fiveable.me [fiveable.me]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. quora.com [quora.com]
- 18. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 19. uwindsor.ca [uwindsor.ca]
- 20. sdlookchem.com [sdlookchem.com]
- 21. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 22. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. discovery.researcher.life [discovery.researcher.life]
- 25. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Inhibitory Potency of New Analogs Against a Known Standard
In the landscape of drug discovery and development, the precise evaluation of a new molecule's inhibitory potential is a critical step. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess new chemical analogs against a known standard inhibitor. By integrating established enzymology principles with practical, field-proven insights, this document outlines a self-validating system to ensure data integrity and reproducibility.
Foundational Principles: Understanding Inhibitory Potency
The primary metric for quantifying the inhibitory potency of a compound is the half-maximal inhibitory concentration (IC50).[1] This value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[1] While IC50 is a functional measure of an inhibitor's strength, it's crucial to recognize that it is assay-dependent and can be influenced by factors such as substrate concentration.[1][2]
For a more absolute measure of binding affinity, the inhibition constant (Ki) is determined.[3] The Ki reflects the intrinsic binding affinity of the inhibitor to the enzyme and is independent of substrate concentration for competitive inhibitors. The relationship between IC50 and Ki for a competitive inhibitor is defined by the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.[4]
The Critical Role of a Known Standard
A well-characterized standard inhibitor serves as an essential benchmark in these assessments.[5][6] It provides a consistent point of reference for several key aspects of the study:
-
Assay Validation: Consistent performance of the standard inhibitor validates the assay's reliability and reproducibility over time.
-
Relative Potency: It allows for the direct comparison of the potency of new analogs, providing a clear measure of improvement or decline in inhibitory activity.
-
Quality Control: Any significant deviation in the standard's performance can indicate potential issues with reagents, experimental conditions, or operator error.[7][8]
Experimental Design: A Blueprint for Robust Data
A meticulously designed experiment is the bedrock of reliable inhibitory potency assessment. Key considerations include:
-
Enzyme and Substrate Concentrations: For competitive inhibitors, it is recommended to use a substrate concentration at or below the Km value.[9][10] This ensures that the assay is sensitive to the competitive binding of the inhibitor. The enzyme concentration should be optimized to produce a linear reaction rate over the desired time course.[7]
-
Buffer Conditions: pH, ionic strength, and the presence of cofactors should be optimized for maximal enzyme activity and stability.[11]
-
Controls, Controls, Controls: A comprehensive set of controls is non-negotiable for a self-validating assay. This includes:
-
Negative Control (No Inhibitor): Represents 100% enzyme activity.
-
Positive Control (Known Standard Inhibitor): Validates assay performance.
-
Blank (No Enzyme): Corrects for any background signal.
-
Solvent Control: Accounts for any effects of the inhibitor's solvent (e.g., DMSO) on enzyme activity.[7]
-
The Experimental Workflow: From Benchtop to Data
The following detailed protocol outlines a typical workflow for an in vitro enzyme inhibition assay.
-
Reagent Preparation:
-
Prepare assay buffer and store at the appropriate temperature.
-
Prepare concentrated stock solutions of the enzyme, substrate, new analogs, and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
Create a serial dilution series for each inhibitor (analogs and standard) in the assay buffer. A common approach is to use a 2-fold or 3-fold dilution series spanning a wide concentration range.[12]
-
-
Assay Plate Setup:
-
Design the plate layout to include all necessary controls and inhibitor concentrations in triplicate. To mitigate "edge effects," it's advisable to fill the outer wells of the microplate with buffer or water.[7]
-
Add the appropriate volume of each inhibitor dilution and control solution to the designated wells of a microplate.
-
-
Enzyme and Substrate Addition:
-
Add the enzyme solution to all wells except the blank controls.
-
Pre-incubate the enzyme and inhibitors for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding equilibrium to be reached.[13][14]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells. It's crucial to ensure rapid and consistent addition across the plate, often achieved using a multichannel pipette.[7]
-
-
Data Acquisition:
Diagram: Experimental Workflow for Inhibitor Potency Assessment
Caption: A streamlined workflow for determining the inhibitory potency of new analogs.
Data Analysis and Interpretation: Translating Numbers into Insights
-
Raw Data Processing: Subtract the average blank reading from all wells to correct for background signal.
-
Normalization: Normalize the data by setting the average of the negative control (no inhibitor) wells to 100% activity and the average of a maximally inhibited control to 0% activity.
-
Dose-Response Curve Generation: Plot the normalized percent inhibition against the logarithm of the inhibitor concentration.[16]
-
IC50 Determination: Fit the dose-response data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value for each inhibitor.[10][17]
Diagram: Data Analysis Pipeline
Caption: Step-by-step process for analyzing raw assay data to determine IC50 values.
Assay Quality Control: The Z'-Factor
To ensure the quality and reliability of a high-throughput screening assay, the Z'-factor is a crucial statistical parameter to calculate.[18] It provides a measure of the separation between the positive and negative controls, indicating the assay's robustness.[18][19]
-
A Z'-factor between 0.5 and 1.0 signifies an excellent assay.[19][20][21]
-
A Z'-factor less than 0 suggests the assay is not suitable for screening purposes.[18][19]
Statistical Comparison of IC50 Values
To determine if the observed differences in IC50 values between analogs and the standard are statistically significant, appropriate statistical tests should be employed.[16][22] Since IC50 values are often log-normally distributed, it is best practice to perform statistical tests on the log-transformed IC50 values (pIC50).[1][16] An F-test can be used to compare the fits of the dose-response curves, while t-tests or ANOVA can be used to compare the mean pIC50 values from multiple experiments.
Case Study: Comparative Analysis of New Kinase Inhibitors
To illustrate the practical application of this guide, consider a hypothetical scenario involving the assessment of three new analogs (Analog A, B, and C) against a known standard inhibitor of a specific kinase.
Diagram: Hypothetical Kinase Signaling Pathway
Caption: Inhibition of a key kinase in a signaling pathway to block cell proliferation.
Following the experimental protocol, dose-response curves were generated, and the IC50 values were calculated. The results are summarized in the table below.
Table 1: Inhibitory Potency of New Analogs and Standard Inhibitor
| Compound | IC50 (nM) | pIC50 (-logM) | Fold Difference vs. Standard |
| Standard Inhibitor | 50.0 | 7.30 | 1.0 |
| Analog A | 25.0 | 7.60 | 2.0 |
| Analog B | 150.0 | 6.82 | 0.33 |
| Analog C | 5.0 | 8.30 | 10.0 |
Interpretation of Results:
-
Analog A shows a 2-fold increase in potency compared to the standard inhibitor.
-
Analog B is approximately 3-fold less potent than the standard.
-
Analog C demonstrates a significant 10-fold improvement in inhibitory potency, making it a promising lead candidate for further development.
Further statistical analysis would be required to confirm the significance of these differences. Additionally, investigating the mechanism of action (e.g., competitive, non-competitive, uncompetitive) for the most potent analogs would provide deeper insights into their interaction with the target enzyme.[9][23][24]
Troubleshooting Common Issues
Even with a well-designed protocol, challenges can arise. Here are some common problems and their potential solutions:
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Variability Between Replicates | Pipetting errors, incomplete mixing, edge effects.[7] | Use calibrated pipettes, ensure thorough mixing, avoid using outer wells of the plate.[7][8] |
| Inconsistent IC50 Values Between Experiments | Reagent degradation, variations in incubation times or temperature, unstable enzyme.[7] | Prepare fresh reagents, use a timer for incubations, ensure temperature control, use fresh enzyme aliquots.[7][25] |
| No Inhibition Observed | Inactive inhibitor, compound precipitation, incorrect ATP concentration (for kinases).[25] | Confirm compound integrity, check solubility in assay buffer, optimize ATP concentration.[25] |
| Assay Artifacts | Compound interference with the detection method (e.g., fluorescence quenching). | Run controls without the enzyme to check for direct compound effects on the signal.[25] |
By systematically addressing these potential pitfalls, researchers can enhance the reliability and reproducibility of their inhibitory potency assessments.[26]
References
- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
- BIT 479/579. (n.d.). Z-factors. High-throughput Discovery. [Link]
- Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 8(4), e61007. [Link]
- Collaborative Drug Discovery. (2023, October 12).
- Ivers, D. L., & Tovar, C. (2017). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies.
- Pharmareference. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry![Link]
- ResearchGate. (2018, August 27).
- Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual.
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation.
- Michael, M., et al. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual.
- Wikipedia. (n.d.). Enzyme inhibitor. [Link]
- Wikipedia. (n.d.). IC50. [Link]
- Krippendorff, B. F., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
- Fiveable. (n.d.). Enzyme kinetics and inhibition studies. [Link]
- Yoshino, M. (1987). A graphical method for determining inhibition parameters for partial and complete inhibitors. Biochemical Journal, 248(3), 815–820. [Link]
- Silverbush, D., et al. (2020).
- OAK Open Access Archive. (2015, October 13).
- Reddit. (2023, October 26). IC50 comparison test.
- Reddit. (2025, April 10). Help with determining IC50 for enzyme inhibitors. r/Biochemistry. [Link]
- ScienceDaily. (2013, December 2). Importance of standardizing drug screening studies. [Link]
- Oxford Academic. (2025, June 20). Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. [Link]
- IROA Technologies. (2025, September 5). Phytochemical Standards in Quality Control & Discovery. [Link]
- PubMed. (2021, April 16).
- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
- PubMed Central. (2021, October 11). Application of modified Michaelis – Menten equations for determination of enzyme inducing and inhibiting drugs. [Link]
- ResearchGate. (2015, September 2). How should I start with Enzyme-Inhibitor kinetics assay?[Link]
- MDPI. (n.d.). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. [Link]
- Tip Biosystems. (2024, July 19).
- Real World Evidence. (2025, February 18). The Importance of Real-World Evidence in Medical Research and Drug Development. [Link]
- YouTube. (2020, September 19). Enzyme Inhibitors | Mechanisms, Michaelis-Menten Plots, & Effects. [Link]
- PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited?[Link]
- ResearchGate. (2025, August 6). Evaluating reversible inhibitory drug–drug interactions: enzyme kinetics, and in vitro-to-in vivo scaling models. [Link]
- National Institutes of Health. (2024, November 1).
- National Center for Biotechnology Information (US). (2012). In Vivo Assay Guidelines. In Assay Guidance Manual. [Link]
- National Institutes of Health. (n.d.).
- YouTube. (2023, February 24).
- MDPI. (n.d.). Novel Angiotensin-Converting Enzyme Inhibitory Peptides from Bungarus multicinctus: Simulated Gastrointestinal Digestion, Identification and Antihypertensive Mechanism. [Link]
Sources
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Comparability of mixed IC50 data – A Statistical Analysis - OAK Open Access Archive [oak.novartis.com]
- 3. Enzyme inhibitor - Wikipedia [en.wikipedia.org]
- 4. Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality [ouci.dntb.gov.ua]
- 5. iroatech.com [iroatech.com]
- 6. qualitymatters.usp.org [qualitymatters.usp.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine [mdpi.com]
- 15. What Are Enzyme Kinetic Assays? - Tip Biosystems [tipbiosystems.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. IC50 Calculator | AAT Bioquest [aatbio.com]
- 18. punnettsquare.org [punnettsquare.org]
- 19. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 20. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 21. support.collaborativedrug.com [support.collaborativedrug.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. A graphical method for determining inhibition parameters for partial and complete inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. sciencedaily.com [sciencedaily.com]
A Senior Application Scientist's Guide to Comparing the Metabolic Stability of Heterocyclic Cores
For researchers, medicinal chemists, and drug development professionals, understanding the metabolic stability of a compound is a cornerstone of successful drug design.[1][2] A molecule's susceptibility to the body's metabolic machinery dictates its pharmacokinetic profile, influencing critical parameters like half-life, bioavailability, and dosing frequency.[1][3] Heterocyclic cores, ring structures containing at least one atom other than carbon, are ubiquitous in pharmaceuticals.[4] Their diverse structures provide a scaffold for fine-tuning pharmacological activity, but also present unique metabolic challenges.[5]
This guide provides an in-depth comparison of the metabolic stability of common heterocyclic cores, grounded in experimental data and mechanistic insights. We will explore the "why" behind experimental choices, detail robust protocols, and present data to empower you to make informed decisions in your drug discovery programs.
The "Why": Understanding the Critical Role of Metabolic Stability
The primary goal of assessing metabolic stability is to predict how a drug candidate will behave in vivo.[3] The liver is the body's primary metabolic hub, armed with a superfamily of enzymes known as Cytochrome P450s (CYPs) that are responsible for the oxidative metabolism of a vast majority of drugs.[2]
-
Poor Metabolic Stability: Leads to rapid clearance from the body. This often translates to a short duration of action, requiring frequent and higher doses to maintain therapeutic concentrations, which can decrease patient compliance and increase the risk of side effects.[1][2]
-
High Metabolic Stability: Results in a longer half-life and sustained exposure. This allows for more convenient dosing regimens (e.g., once-daily), improving patient adherence.[2]
-
The Metabolic Balance: The goal is not always maximum stability. Sometimes, metabolism is required to convert a prodrug into its active form. Furthermore, extremely stable compounds can accumulate in the body, leading to potential toxicity. The key is to achieve a metabolic profile appropriate for the drug's intended therapeutic use.[1] Metabolites themselves can also be pharmacologically active or, in some cases, toxic.[1]
Experimental Deep Dive: How We Measure Metabolic Stability
To compare heterocyclic cores, we rely on robust in vitro assays that provide a reliable forecast of in vivo human metabolism.[1][3] The two most common and foundational assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.[6]
Liver Microsomal Stability Assay
This is often the first-line, high-throughput screen for metabolic stability.[7]
-
What are Microsomes? They are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) when the tissue is homogenized.[8] They contain a high concentration of Phase I drug-metabolizing enzymes, particularly the CYP enzymes.[8]
-
Why Use Them? Microsomes are readily available, relatively inexpensive, and ideal for high-throughput screening, making them perfect for early-stage drug discovery.[7][8]
-
The Causality of the Protocol: The assay measures the disappearance of the parent drug over time. The core principle is to combine the test compound with liver microsomes and a crucial cofactor, NADPH (Nicotinamide adenine dinucleotide phosphate). NADPH is essential as it provides the reducing equivalents necessary for the CYP enzyme catalytic cycle. Without it, the oxidative metabolism will not occur. The reaction is stopped at various time points by adding a cold organic solvent (like acetonitrile), which precipitates the proteins and halts enzymatic activity. The remaining amount of the parent compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9]
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Hepatocyte Stability Assay
For a more comprehensive metabolic picture, we turn to intact liver cells.
-
What are Hepatocytes? These are the primary cells of the liver. Using cryopreserved human hepatocytes provides a "gold standard" in vitro model because they contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors in their natural cellular environment.[6][8]
-
Why Use Them? Hepatocytes can predict a broader range of metabolic pathways, including conjugation reactions (Phase II metabolism), which are absent in microsomes.[8] They are essential for compounds that are cleared by non-CYP pathways or a combination of Phase I and Phase II metabolism.
-
The Protocol: The workflow is similar to the microsomal assay, but instead of microsomes, a suspension of hepatocytes is used.[10] The incubation times are often longer to account for cell uptake and a potentially slower rate of metabolism.[9][10]
Comparative Analysis of Heterocyclic Cores
The inherent chemical properties of a heterocyclic ring—its size, aromaticity, number and type of heteroatoms, and electron distribution—profoundly influence its metabolic fate. Metabolism typically occurs at sites that are electron-rich and sterically accessible to the active site of CYP enzymes.[11]
Common Metabolic Hotspots on Heterocycles:
-
C-H Oxidation: Aromatic and aliphatic C-H bonds are common targets for hydroxylation.
-
N-Oxidation: The nitrogen atom in many heterocycles can be directly oxidized to form an N-oxide.[12]
-
N-Dealkylation: Alkyl groups attached to a nitrogen atom are frequently removed.
-
Ring Opening: Some strained or electron-rich rings can be oxidatively cleaved.[13]
The table below summarizes the relative metabolic stability of common heterocyclic cores. The stability is categorized qualitatively based on typical observations in drug discovery programs. In vitro half-life (t½) is a common metric, where a longer half-life indicates greater stability.
| Heterocyclic Core | Structure Example | Typical Metabolic Stability | Common Metabolic Pathways | Strategies to Enhance Stability |
| Pyridine |
ngcontent-ng-c4006390337="" class="ng-star-inserted"> | Moderate to Low | Aromatic C-hydroxylation, N-oxidation.[12] | Add electron-withdrawing groups (e.g., -CF₃, -F) to deactivate the ring; block susceptible positions.[14] |
| Pyrimidine | Moderate to High | More resistant to oxidation than pyridine due to the second nitrogen atom. C-hydroxylation is still possible. | Generally more stable, but blocking strategies can be applied if a specific liability is identified. | |
| Imidazole | Moderate | C-oxidation, N-glucuronidation. Can act as a CYP inhibitor by coordinating to the heme iron.[11] | Steric hindrance near the coordinating nitrogen can reduce CYP inhibition and sometimes metabolism. | |
| Thiazole | Moderate | Oxidation of the carbon atoms, particularly C2. Can also coordinate to heme iron.[15] | Substitution at the C2 position can block a primary metabolic site. | |
| Oxazole | Moderate | Prone to oxidation, which can lead to ring cleavage. | Isosteric replacement with more stable rings (e.g., pyrazole) can be a viable strategy. | |
| Pyrrole | Low | As an electron-rich ring, it is highly susceptible to oxidation, often leading to reactive epoxide intermediates and ring opening. | N-substitution; replacement with less electron-rich bioisosteres. | |
| Piperidine | Low to Moderate | C-hydroxylation at positions alpha to the nitrogen is very common. N-dealkylation if substituted. | Introduction of fluorine or polar groups; ring constraint; reducing ring size to azetidine.[16] | |
| Azetidine | High | Generally more stable than larger saturated rings like piperidine due to lower lipophilicity and different ring strain.[16] | Often used as a metabolically stable replacement for larger rings. |
Illustrative Metabolic Pathway: Pyridine Oxidation
The oxidation of a pyridine ring is a classic example of CYP-mediated metabolism. The enzyme introduces an oxygen atom, typically forming an N-oxide or hydroxylating one of the carbon atoms.
Caption: Common metabolic pathways for the pyridine core.
Self-Validating Protocols: Ensuring Data Trustworthiness
To ensure the integrity of your metabolic stability data, every experiment must be a self-validating system. This is achieved through the inclusion of appropriate controls:
-
Negative Control (No Cofactor): An incubation is run without the NADPH cofactor. In this condition, no significant metabolism should occur. This confirms that the loss of the compound is due to enzymatic activity and not chemical instability or non-specific binding.
-
Positive Control (Known Substrates): Compounds with known metabolic fates are run alongside the test compounds.
-
High-Turnover Control (e.g., Verapamil, Propranolol): A compound that is rapidly metabolized. This confirms that the enzyme system (microsomes or hepatocytes) is active.
-
Low-Turnover Control (e.g., Warfarin): A compound that is metabolized very slowly. This ensures the assay can accurately quantify stable compounds and defines the lower limit of detection.
-
By including these controls, you can be confident that the results for your test compounds are accurate and reliable.
Conclusion
The selection of a heterocyclic core is a critical decision in drug design that has profound implications for a compound's metabolic stability. An early and accurate assessment using validated in vitro tools like microsomal and hepatocyte stability assays is essential for guiding medicinal chemistry efforts.[16] By understanding the common metabolic liabilities of different heterocycles, researchers can proactively design molecules with improved pharmacokinetic properties, reducing the risk of late-stage failures and accelerating the journey toward new therapeutics.[14] This guide provides the foundational knowledge and experimental framework to confidently navigate the complex but critical landscape of drug metabolism.
References
- Drug metabolic stability in early drug discovery to develop potential lead compounds. Taylor & Francis Online. [Link]
- What is the importance of metabolic stability in drug design? - Patsnap Synapse.
- Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innov
- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG. New England Drug Metabolism Discussion Group. [Link]
- The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy - Longdom Publishing. Longdom Publishing. [Link]
- Metabolic Stability - Pharma Focus Asia. Pharma Focus Asia. [Link]
- Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed.
- Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. American Chemical Society. [Link]
- Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition - eCampusOntario Pressbooks. eCampusOntario. [Link]
- Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs. Hypha Discovery. [Link]
- Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity - PubMed.
- Mitigating heterocycle metabolism in drug discovery. - Semantic Scholar. Semantic Scholar. [Link]
- II. Cytochrome P450 in Nitrogen Metabolism. University of Texas Medical Branch. [Link]
- Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development | Open Access Journals. Longdom Publishing. [Link]
- N-Heterocyclic Carbene Capture by Cytochrome P450 3A4 - PMC - NIH.
- In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hep
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan. [Link]
- Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments.
- The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction - PMC - NIH.
- Heterocycles in drug discovery: Properties and preparation | Request PDF - ResearchGate.
- Mitigating Heterocycle Metabolism in Drug Discovery - ResearchGate.
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. longdom.org [longdom.org]
- 3. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmafocusasia.com [pharmafocusasia.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 11. Interactions of nitrogen heterocycles with cytochrome P-450 and monooxygenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. karger.com [karger.com]
- 13. hyphadiscovery.com [hyphadiscovery.com]
- 14. nedmdg.org [nedmdg.org]
- 15. N-Heterocyclic Carbene Capture by Cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Validating NMR Structural Assignments with 2D Techniques
In the realm of drug development and chemical research, the unambiguous determination of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose, providing detailed insights into molecular architecture.[1][2] While one-dimensional (1D) NMR spectra offer a wealth of information, complex molecules often yield congested spectra, making definitive structural assignment challenging.[3] This is where two-dimensional (2D) NMR techniques become indispensable, offering a robust framework for validating proposed structures by revealing through-bond correlations between nuclei.
This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison and practical application of two of the most powerful 2D NMR experiments for structural validation: Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC). By understanding the principles and complementary nature of these techniques, one can build a self-validating system for structural elucidation, ensuring the scientific integrity of their findings.
The Imperative of 2D NMR in Structural Validation
While 1D ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of individual nuclei, they often fall short in definitively connecting the pieces of the molecular puzzle. For instance, two isomeric esters may exhibit very similar 1D spectra, making their differentiation difficult without further evidence.[4] This ambiguity is a significant risk in pharmaceutical development, where precise structural confirmation is a regulatory necessity.[1][5]
2D NMR experiments address this challenge by spreading the spectral information across two frequency dimensions, resolving signal overlap and, most importantly, revealing correlations between different nuclei. These correlations act as a roadmap of the molecule's bonding network, allowing for a step-by-step assembly and validation of the proposed structure.
Deciphering Connectivity: A Tale of Two Techniques
At the heart of 2D NMR-based structural validation are experiments that probe different types of nuclear correlations. Here, we focus on two of the most informative: COSY, which reveals proton-proton couplings, and HMBC, which uncovers long-range proton-carbon correlations.
Correlation Spectroscopy (COSY): Mapping the Proton Network
The COSY experiment is a homonuclear technique that identifies protons that are J-coupled to each other, typically through two or three bonds.[6] This information is crucial for identifying adjacent protons and piecing together molecular fragments.
In a COSY spectrum, the 1D ¹H NMR spectrum is plotted on both the x and y axes. The diagonal of the spectrum shows the peaks from the 1D spectrum. The key information lies in the off-diagonal cross-peaks, which indicate that the two protons at the corresponding chemical shifts on the x and y axes are coupled.[6]
Causality in Experimental Choices: The choice to run a COSY experiment is driven by the need to establish direct proton-proton connectivity. It is often one of the first 2D experiments performed after acquiring a 1D proton spectrum.[2][7] The presence or absence of COSY cross-peaks provides definitive evidence for which protons are neighbors in the molecular structure.
Experimental Protocol: Acquiring a DQF-COSY Spectrum
A Double-Quantum Filtered (DQF) COSY is often preferred as it can provide cleaner spectra with reduced diagonal peak intensity.[8]
-
Sample Preparation: Prepare a solution of the sample in a deuterated solvent at an appropriate concentration. Ensure the sample is fully dissolved and free of particulate matter.[8]
-
Instrument Setup:
-
Tune and match the probe for the ¹H frequency.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Parameter Optimization:
-
Set the spectral width to encompass all proton signals.
-
The number of scans will depend on the sample concentration; more scans will be needed for dilute samples.[8]
-
The number of increments in the indirect dimension (t1) will determine the resolution in that dimension. A typical starting point is 256 increments.
-
-
Acquisition: Run the DQF-COSY pulse sequence.
-
Processing:
-
Apply a sine-bell or sine-bell squared window function in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum.
-
Symmetrize the spectrum to reduce noise and artifacts.
-
Heteronuclear Multiple Bond Correlation (HMBC): Bridging Protons and Carbons
The HMBC experiment is a heteronuclear technique that reveals correlations between protons and carbons that are separated by multiple bonds, typically two or three bonds (²JCH and ³JCH).[8][9] This is an incredibly powerful tool for connecting molecular fragments that have been identified through COSY and for assigning the positions of quaternary carbons (carbons with no attached protons).[2][7]
An HMBC spectrum plots the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak indicates a long-range coupling between a proton and a carbon. Importantly, direct one-bond correlations (¹JCH) are typically suppressed in an HMBC experiment.[2][7]
Causality in Experimental Choices: The HMBC experiment is chosen to establish longer-range connectivity and to piece together the complete carbon skeleton. It is particularly crucial for elucidating the structure of complex molecules with multiple functional groups and quaternary centers. The ability to see correlations to carbons that are two or three bonds away allows for the unambiguous connection of different spin systems identified in the COSY spectrum.
Experimental Protocol: Acquiring an HMBC Spectrum
-
Sample Preparation: Same as for the COSY experiment.
-
Instrument Setup:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Lock and shim the spectrometer.
-
-
Parameter Optimization:
-
Set the spectral widths for both the ¹H and ¹³C dimensions to include all relevant signals.
-
The number of scans will typically be higher than for a COSY experiment due to the lower sensitivity of detecting long-range couplings.[8]
-
The number of increments in the indirect dimension will affect the resolution of the carbon spectrum.
-
Optimize the long-range coupling delay (typically set for a J-coupling of 7-8 Hz) to enhance correlations for the desired bond distances.[8]
-
-
Acquisition: Run the HMBC pulse sequence.
-
Processing:
-
Apply appropriate window functions (e.g., sine-bell or Gaussian) in both dimensions.
-
Perform a 2D Fourier transform.
-
Phase the spectrum.
-
The Synergy of COSY and HMBC: A Comparative Approach
Neither COSY nor HMBC alone can typically provide a complete and validated structural assignment. Their true power lies in their combined and synergistic use. COSY provides the initial framework of proton-proton connections, while HMBC builds upon this by linking these fragments through long-range proton-carbon correlations.
| Feature | COSY (Correlation Spectroscopy) | HMBC (Heteronuclear Multiple Bond Correlation) |
| Correlation Type | ¹H-¹H | ¹H-¹³C |
| Information Provided | Shows which protons are J-coupled (typically 2-3 bonds apart).[6] | Shows which protons are coupled to carbons over multiple bonds (typically 2-3 bonds).[8][9] |
| Primary Use | Identifying adjacent protons and establishing spin systems. | Connecting different spin systems and assigning quaternary carbons.[2][7] |
| Key Advantage | Directly maps out the proton connectivity backbone. | Provides long-range connectivity information, crucial for assembling the overall structure. |
| Limitation | Does not provide direct information about the carbon skeleton. | The number of bonds for a given correlation can sometimes be ambiguous (²J vs. ³J).[10][11] |
A Practical Workflow for Structural Validation
The following workflow illustrates how COSY and HMBC are used in a complementary fashion to validate a molecular structure.
Caption: A typical workflow for NMR-based structural validation.
Conclusion
The validation of NMR structural assignments using 2D techniques like COSY and HMBC is a cornerstone of modern chemical and pharmaceutical research.[1][12] By providing a self-validating system of through-bond correlations, these experiments allow researchers to move beyond preliminary assignments to confident and unambiguous structural elucidation. The synergistic application of COSY to map the proton network and HMBC to connect the molecular fragments provides a robust and reliable methodology for ensuring the scientific integrity of structural data. As the complexity of molecules in drug discovery and development continues to increase, the mastery of these 2D NMR techniques will remain an essential skill for scientists in the field.
References
- NMR spectroscopy: Quality control of pharmaceutical products. (2014-10-28).
- The Role of Spectroscopy in Modern Pharmaceutical Quality Control.
- The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024-05-22). AZoOptics.
- NMR-Challenge.com: Exploring the Most Common Mistakes in NMR Assignments. (2024-05-14). Journal of Chemical Education - ACS Publications.
- Quantitative NMR spectroscopy for quality control of drugs and pharmaceuticals. (2025-08-06).
- Enhancing pharmaceutical quality control with advanced NMR solutions. News-Medical.Net.
- A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018-04-02). Emery Pharma.
- Interpretation steps of a NMR spectrum. (2021-03-17). analyzetest.com.
- Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. NIH.
- Using 1,1- and 1, n-ADEQUATE 2D NMR Data in Structure Elucidation Protocols. (2025-08-07).
- Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure.
- 7.6: Interpreting 2-D NMR Spectra. (2023-02-11). Chemistry LibreTexts.
- Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- Theoretical NMR correlations based Structure Discussion. (2011-07-28). PMC - PubMed Central.
- 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020-08-10). YouTube.
- The COSY and HMBC correlations are referenced according to the pairs of... ResearchGate.
- NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications.
- Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. PubMed.
- Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. (2023-05-17). Books.
- Two-dimensional concurrent HMQC-COSY as an approach for small molecule chemical shift assignment and compound identification. ResearchGate.
- Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. (2025-08-05). Request PDF - ResearchGate.
- Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation. PubMed.
Sources
- 1. jbclinpharm.org [jbclinpharm.org]
- 2. emerypharma.com [emerypharma.com]
- 3. books.rsc.org [books.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. news-medical.net [news-medical.net]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. analyzetest.com [analyzetest.com]
- 8. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Beyond the Beaker: A Practical Guide to Comparing the Cost-Effectiveness of Synthetic Routes
Byline: A Senior Application Scientist
Abstract: In the high-stakes world of pharmaceutical and fine chemical development, selecting a synthetic route is one of the most critical decisions influencing a project's trajectory. While academic elegance has its place, industrial success hinges on a pragmatic, data-driven assessment of cost-effectiveness. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to move beyond simple reaction yield and conduct a holistic techno-economic analysis of competing synthetic pathways. We will dissect key performance metrics, outline a structured evaluation process, and provide actionable protocols for generating the robust experimental data required for confident decision-making.
Introduction: Beyond Yield - A Holistic View of Synthetic Efficiency
The allure of a high-yielding reaction is undeniable. However, a myopic focus on percentage yield often obscures a landscape of hidden costs and inefficiencies that can render a synthetic route commercially unviable. A truly cost-effective synthesis is not merely the one with the highest conversion, but the one that optimally balances raw material costs, operational expenses, throughput, safety, and environmental impact.[1][2]
The pharmaceutical industry, in particular, has been a driving force in developing more sophisticated metrics for evaluating process efficiency.[3] Organizations like the ACS Green Chemistry Institute Pharmaceutical Roundtable (GCIPR) have championed the adoption of metrics that provide a more complete picture of a process's sustainability and economic feasibility.[4][5][6] This guide will equip you with the principles and tools necessary to adopt this holistic approach, ensuring that the chosen synthetic route is not only scientifically sound but also economically robust and environmentally responsible.
The Chemist's Toolkit: Key Metrics for Route Evaluation
To objectively compare synthetic routes, we must move beyond anecdotal assessments and employ a suite of quantitative metrics. Each metric offers a different lens through which to view the efficiency of a process.
Foundational Metrics: Yield, Conversion, and Selectivity
These are the bedrock of reaction analysis.
-
Yield: The amount of desired product obtained, expressed as a percentage of the theoretical maximum.
-
Conversion: The percentage of the limiting reactant that has been consumed.
-
Selectivity: The ratio of the desired product formed to the total amount of products formed.
While essential, these metrics only tell part of the story. They fail to account for the efficiency of atom utilization or the total mass of materials used in the process.
Green and Efficiency Metrics
Pioneered by leaders in green chemistry, these metrics assess the intrinsic efficiency and environmental footprint of a chemical transformation.[7]
-
Atom Economy (AE): A theoretical measure of how many atoms from the reactants are incorporated into the final desired product.[7] It's a powerful design tool for assessing the inherent efficiency of a reaction.
-
Formula:AE = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100%
-
-
Environmental Factor (E-Factor): This metric, introduced by Roger Sheldon, provides a simple and powerful measure of waste generation.[8][9] It is the ratio of the mass of waste produced to the mass of the desired product. The pharmaceutical industry historically has very high E-factors, often between 25 and 200, highlighting the significant opportunity for improvement.[3]
-
Formula:E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)
-
-
Process Mass Intensity (PMI): Championed by the ACS GCIPR, PMI is arguably the most holistic and widely adopted "green" metric in the pharmaceutical industry.[3][4][6] It captures the total mass of all materials (water, solvents, reagents, process aids) used to produce a specified mass of the final product. A lower PMI indicates a more efficient and less wasteful process.[1][8]
-
Formula:PMI = Total Mass Input (kg) / Mass of Product (kg)
-
The relationship between E-Factor and PMI is simple: E-Factor = PMI - 1.[8]
-
Economic Metrics
Ultimately, the goal is to produce a molecule at a target price.
-
Cost of Goods (CoGS): This represents the direct costs attributable to the production of the goods sold by a company.[10] In synthesis, this includes raw materials, direct labor, and manufacturing overhead.[11] Accurate CoGS calculation is fundamental to determining profitability.[12][13]
-
Raw Material Cost (RMC): The single largest contributor to CoGS in many processes. This requires sourcing bulk pricing for starting materials, reagents, and catalysts, which can be notoriously fluid and volume-dependent.[13]
-
Process Throughput: A measure of the amount of product that can be produced in a given time in a specific set of equipment. It is inversely related to PMI and is a critical factor in determining the capital efficiency of a process.[1]
A Practical Framework for Comparative Techno-Economic Analysis
A systematic approach is crucial for an unbiased comparison. The following workflow provides a structured methodology for evaluating and selecting the optimal synthetic route.
Caption: Workflow for Techno-Economic Analysis of Synthetic Routes.
Case Study: Synthesis of "Pharma-Intermediate X"
To illustrate this framework, let's consider a hypothetical comparison for producing "Pharma-Intermediate X" (MW: 250 g/mol ).
-
Route A (Classical): A traditional, linear 3-step synthesis using stoichiometric reagents, including a protecting group and a cryogenic reaction.
-
Route B (Modern): A newer, convergent 2-step synthesis employing a catalytic C-C coupling reaction that avoids protecting groups and runs at ambient temperature.
Mass Balance and Process Assumptions
For this analysis, we assume a target production of 1 kg of pure Pharma-Intermediate X. All solvent and workup volumes are based on typical lab-scale-up ratios.
Table 1: Mass Balance for Production of 1 kg Pharma-Intermediate X
| Input Material | Route A (Classical) | Route B (Modern) | Unit Cost ($/kg) | Route A Cost ($) | Route B Cost ($) |
| Starting Material 1 | 1.2 kg | 0.9 kg | 50 | 60.00 | 45.00 |
| Starting Material 2 | 1.5 kg | 1.1 kg | 80 | 120.00 | 88.00 |
| Protecting Group Reagent | 0.8 kg | - | 120 | 96.00 | - |
| Coupling Reagent | 2.5 kg | - | 30 | 75.00 | - |
| Catalyst | - | 0.05 kg | 2000 | - | 100.00 |
| Base | 1.0 kg | 0.6 kg | 15 | 15.00 | 9.00 |
| Toluene (Solvent) | 25 L (21.7 kg) | 10 L (8.7 kg) | 5 | 108.50 | 43.50 |
| THF (Solvent) | 15 L (13.3 kg) | - | 10 | 133.00 | - |
| Aqueous HCl (Workup) | 10 L (10.2 kg) | 5 L (5.1 kg) | 1 | 10.20 | 5.10 |
| Brine (Workup) | 10 L (12.0 kg) | 5 L (6.0 kg) | 1 | 12.00 | 6.00 |
| Total Mass Input | 73.7 kg | 22.45 kg | |||
| Total Raw Material Cost | $630.20 | $296.60 |
Head-to-Head Metric Comparison
After running lab-scale validations, the following performance data was collected.
Table 2: Decision Matrix for Route A vs. Route B
| Metric | Route A (Classical) | Route B (Modern) | Comment |
| Overall Yield | 65% | 80% | Route B is significantly higher yielding. |
| Number of Steps | 3 | 2 | Fewer steps reduce cycle time and complexity. |
| Atom Economy (Theoretical) | 45% | 75% | Route B is inherently more efficient. |
| Process Mass Intensity (PMI) | 73.7 | 22.5 | Route B generates >3x less waste per kg of product.[3] |
| Raw Material Cost / kg | $630.20 | $296.60 | Route B is less than half the material cost. |
| Estimated Cycle Time | 72 hours | 36 hours | Cryogenics and an extra step slow down Route A. |
| Safety/Operational Hazards | Cryogenic reaction (-78°C) | All steps at ambient temp | Route B has a superior safety profile. |
| Waste Stream | High volume organic/aqueous | Lower volume, contains catalyst | Catalyst recovery/disposal needs consideration for B. |
| Decision | Not Preferred | Preferred | Route B is superior across nearly all key metrics. |
The data clearly indicates that while the catalyst for Route B is expensive per kilogram, the tiny amount used, combined with dramatic improvements in yield, PMI, and cycle time, makes it the unequivocally more cost-effective and sustainable option.[14]
Essential Experimental Protocols for Data Generation
The quality of your decision rests on the quality of your data. Accurate determination of yield and purity is non-negotiable.
Protocol: Assay Yield and Purity via High-Performance Liquid Chromatography (HPLC)
This protocol describes a standard external standard calibration method to determine the concentration (and thus, yield) and purity of a target compound in a reaction mixture.
Objective: To accurately quantify the amount of "Pharma-Intermediate X" and assess its purity against known impurities.
Materials:
-
HPLC system with UV detector (e.g., Dionex UltiMate 3000)[15]
-
C18 Column (e.g., Acclaim™ 120 C18, 3 µm, 3.0 x 150 mm)[15]
-
HPLC-grade Acetonitrile (ACN) and Water
-
Trifluoroacetic Acid (TFA)
-
Volumetric flasks (Class A)
-
Analytical balance
-
Reference standard of "Pharma-Intermediate X" (certified >99.5% purity)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Degas both mobile phases before use.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and B.
-
-
Calibration Curve Preparation:
-
Perform serial dilutions of the stock solution to prepare at least five calibration standards (e.g., 5, 20, 50, 100, 250 µg/mL).
-
-
Sample Preparation:
-
At the end of the reaction, carefully quench and take a representative sample of the crude reaction mixture.
-
Accurately weigh a small amount of the crude mixture (e.g., 20 mg) into a 25 mL volumetric flask.
-
Dissolve and dilute to the mark with the 50:50 mobile phase mixture. Further dilution may be necessary to fall within the calibration range.
-
-
HPLC Analysis:
-
Column: C18, 3.0 x 150 mm, 3 µm
-
Flow Rate: 0.6 mL/min[15]
-
Detection: UV at 254 nm (or λmax of the compound)
-
Injection Volume: 5 µL
-
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Run Sequence: Inject a blank (diluent), then the calibration standards from lowest to highest concentration, followed by the reaction samples.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the reference standard against its concentration. Determine the linearity (R² > 0.999).
-
Use the regression equation to calculate the concentration of "Pharma-Intermediate X" in your prepared samples.
-
Calculate the total mass of product in the reaction vessel to determine the assay yield.
-
Purity is determined by the area percent method: (Peak Area of Product / Total Peak Area of all components) x 100%.[16]
-
Protocol: Quantification of Residual Solvents via Gas Chromatography (GC)
Objective: To quantify the amount of residual process solvents (e.g., Toluene, THF) in the isolated product, ensuring it meets ICH safety limits.[17]
Materials:
-
GC system with a Flame Ionization Detector (FID) and a Headspace Sampler.[18][19]
-
Capillary GC Column (e.g., DB-624 or equivalent, 30m x 0.32mm, 1.8µm).[17]
-
Dimethyl Sulfoxide (DMSO, high purity)
-
Reference standards for all solvents to be quantified.
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of all potential residual solvents in DMSO.
-
Create a series of standards at concentrations relevant to the ICH limits (e.g., for Toluene, limit is 890 ppm).
-
-
Sample Preparation (as per USP <467>): [18][20]
-
Accurately weigh a specific amount of the isolated product (e.g., 100 mg) into a headspace vial.
-
Add a precise volume of DMSO (e.g., 5 mL) to dissolve the sample. Crimp the vial securely.
-
-
Headspace GC-FID Analysis:
-
Data Analysis:
-
Identify and quantify the solvent peaks in the sample chromatogram by comparing their retention times and responses to the prepared standards.
-
The concentration (in ppm) is calculated based on the amount of sample weighed and the standard curve.
-
Conclusion: Integrating Cost-Effectiveness into Synthetic Design
Choosing a synthetic route is a multi-parameter optimization problem where yield is just one variable.[21] By systematically applying a suite of green and economic metrics like PMI and CoGS, development teams can make informed, data-driven decisions.[22][23][24] The modern, catalytic route (Route B) in our case study, despite its high-cost catalyst, proved superior by offering a lower cost of goods, significantly reduced environmental impact, higher throughput, and an improved safety profile. This holistic analysis, grounded in robust experimental data, is the cornerstone of developing chemical processes that are not only elegant in their chemistry but also viable in the competitive marketplace.
References
- ACS GCI Pharmaceutical Roundtable. American Chemical Society. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable: Strategic planning and roadmap development for sustainable technology and operations. American Chemical Society. [Link]
- The ACS GCI Pharmaceutical Roundtable Announces Eight 2024 Grant Winners. American Chemical Society. [Link]
- Nominations Now Open for ACS Green Chemistry Institute Pharmaceutical Roundtable 2025 Awards. Chemistry For Sustainability. [Link]
- ACS GCI Pharmaceutical Roundtable Overview. American Chemical Society. [Link]
- Simplified, cost-effective headspace GC method for residual solvents analysis in pharmaceutical products. LabRulez LCMS. [Link]
- Routescore: Punching the Ticket to More Efficient M
- Green Chemistry Pharmaceutical Industry. Syrris. [Link]
- Techno-Economic Analysis and Optimization of Gray and Green Methanol Synthesis Using Flowsheet Automation and Surrogate Modeling.
- Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry. [Link]
- Techno-economic analysis for the synthesis of liquid and gaseous fuels based on hydrogen production via electrolysis. Friedrich-Alexander-Universität Erlangen-Nürnberg. [Link]
- The E Factor and Process Mass Intensity.
- Innovative approaches in pharmaceutical chemistry: From drug discovery to green synthesis. Heliyon. [Link]
- Analysis of USP Method <467> Residual Solvents on the Agilent 8890 GC System. Agilent. [Link]
- A New Green Chemistry Metric: The Green Aspiration Level. American Chemical Society. [Link]
- Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chrom
- METRICS - Green Chemistry Toolkit. University of Toronto. [Link]
- Making Better Decisions During Synthetic Route Design: Leveraging Prediction to Achieve Greenness-by-Design. ChemRxiv. [Link]
- Synthetic Route Selection.
- Cumulative complexity meta-metrics as an efficiency measure and predictor of PMI during synthetic route design.
- Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity. RSC Publishing. [Link]
- Smarter synthesis routes cut time and costs. Elsevier. [Link]
- Techno-economic Analysis of a Chemical Process To Manufacture Methyl-ε-caprolactone
- Flowsheet Safety and Techno-Economic Analysis of Ammonia and Urea Production Route.
- Estimation of production cost and revenue. University of Michigan. [Link]
- Techno-economic analysis on recent heterogeneous catalysts for ammonia synthesis. ChemRxiv. [Link]
- Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]
- How to Calculate the Manufacturing Cost of Chemical Processes?. YouTube. [Link]
- Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development. MDPI. [Link]
- Cost Estimates for New Molecules. Organic Process Research & Development. [Link]
- Case Studies - Innovative Solutions for Process Oriented Chemistry. Apeiron Synthesis. [Link]
- How to Calculate the Cost of Goods Sold (COGS). Preferred CFO. [Link]
- Complete guide to cost of good sold (COGS).
- HPLC profiles of the reaction mixture and purity analysis during the synthesis.
- Maximize Purity, Yield, and Throughput with Improved Fraction Collection. Gilson. [Link]
- How does reaction time impact synthetic product purity and yield?. Biotage. [Link]
- Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTAT
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. assets.ctfassets.net [assets.ctfassets.net]
- 3. syrris.com [syrris.com]
- 4. ACSGCIPR [acsgcipr.org]
- 5. gcande.org [gcande.org]
- 6. acs.org [acs.org]
- 7. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 8. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 9. researchgate.net [researchgate.net]
- 10. katanamrp.com [katanamrp.com]
- 11. preferredcfo.com [preferredcfo.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. catsci.com [catsci.com]
- 15. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. almacgroup.com [almacgroup.com]
- 18. gcms.cz [gcms.cz]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. agilent.com [agilent.com]
- 21. pubs.rsc.org [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Techno-economic analysis for the synthesis of liquid and gaseous fuels based on hydrogen production via electrolysis - FAU CRIS [cris.fau.de]
- 24. pubs.acs.org [pubs.acs.org]
In the intricate landscape of drug discovery, identifying a potent compound is only the beginning. The true measure of a promising therapeutic candidate lies in its selectivity : the ability to interact with its intended biological target while minimizing engagement with other, unintended targets.[1][2] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the selectivity of new chemical entities. We will move beyond mere protocol recitation to explore the strategic rationale behind experimental choices, ensuring a robust and translatable assessment of a compound's selectivity profile.
Poor selectivity is a primary driver of adverse drug reactions and late-stage clinical trial failures.[3] Therefore, a meticulously planned selectivity assessment is not just a regulatory hurdle but a critical step in de-risking a project and building a comprehensive structure-activity relationship (SAR).[4][5] This guide will compare key methodologies, delve into data interpretation, and provide actionable protocols to empower you to make confident, data-driven decisions in your lead optimization process.
Chapter 1: A Strategic Framework for Selectivity Profiling
A successful selectivity evaluation is not a single experiment but a tiered, iterative process. The goal is to build a progressively detailed understanding of a compound's interaction with the broader biological landscape.
The Tiered Approach: From Broad Strokes to Fine Detail
Early in the discovery pipeline (Hit-to-Lead), the focus is on broad liability assessment.[5] The objective is to quickly identify and eliminate compounds with obvious off-target red flags. This is typically achieved by screening against large, diverse panels of targets known to be associated with adverse effects.[6][7] As a compound progresses to Lead Optimization, the screening becomes more focused, often concentrating on targets within the same family as the primary target (e.g., screening a kinase inhibitor against a panel of other kinases) to ensure isoform or sub-family selectivity.[8]
This strategic funneling of resources ensures that the most promising candidates receive the most intensive investigation.
Caption: A tiered workflow for compound selectivity profiling.
Chapter 2: A Comparative Guide to Core Methodologies
The choice of assay technology is fundamental and depends on the specific question being asked. The two major categories are biochemical and cell-based assays, each offering distinct advantages and limitations.
Biochemical (Cell-Free) Assays: The Direct Interaction
Biochemical assays measure the direct interaction between a compound and an isolated biological target, such as a purified enzyme or receptor, in a controlled, cell-free environment.[9] They are prized for their simplicity, reproducibility, and high-throughput capabilities, making them ideal for initial, large-scale screening.[9]
-
Causality: By removing the complexity of the cellular environment, these assays provide a clear, unambiguous measure of a compound's intrinsic affinity for the target. However, this simplification is also their main drawback, as results may not always translate to a cellular context due to factors like cell permeability or the presence of intracellular competitors like ATP.[10][11]
Cell-Based Assays: The Physiologically Relevant Context
Cell-based assays measure a compound's effect within a living cell, providing a more biologically and physiologically relevant system.[12][13] These assays inherently account for compound permeability, stability, and interaction with the target in its native environment.
-
Causality: A positive result in a cell-based assay demonstrates not only that the compound can bind its target but also that it can access it within the cell and exert a functional effect. This provides a higher degree of confidence in the compound's potential therapeutic utility.[13] However, these assays are generally more complex, lower in throughput, and can sometimes be confounded by off-target effects that influence the cellular readout.[13]
Caption: High-level comparison of biochemical and cell-based assay workflows.
Comparative Summary of Assay Platforms
| Feature | Biochemical Assays | Cell-Based Assays |
| Principle | Direct compound-target interaction in vitro.[9] | Measures compound effect in a living cell.[12] |
| Physiological Relevance | Low (lacks cellular context).[10][11] | High (includes permeability, metabolism, etc.).[13] |
| Information Gained | Intrinsic affinity (Ki), Potency (IC50).[14] | Target engagement, functional potency (EC50), cytotoxicity.[15] |
| Typical Throughput | High to Ultra-High | Low to High |
| Complexity & Cost | Generally lower | Generally higher |
| Key Advantage | Clean, reproducible measure of direct binding. | Better predictor of in vivo efficacy.[13] |
| Key Limitation | May not reflect cellular activity.[11] | Results can be complex to interpret. |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol provides a self-validating system for determining a compound's IC50 value against a purified protein kinase.
Objective: To measure the concentration-dependent inhibition of a specific kinase by a test compound.
Methodology:
-
Plate Preparation:
-
Dispense 5 µL of test compound dilutions (in assay buffer with DMSO) into a 96-well plate. Typical final concentrations range from 10 µM to 0.1 nM.
-
Include "Max Signal" control wells (DMSO only, no inhibitor).
-
Include "Background" control wells (assay buffer only, no enzyme).
-
-
Enzyme & Substrate Preparation:
-
Prepare a 2X enzyme solution in assay buffer.
-
Prepare a 2X substrate/ATP mixture. Critically, this mix contains both the peptide substrate and radio-labeled [γ-³³P]ATP. The concentration of unlabeled ATP should be set near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.[16][17]
-
-
Reaction Initiation:
-
Add 10 µL of the 2X enzyme solution to each well.
-
Pre-incubate for 10 minutes at room temperature to allow compound-enzyme binding to reach equilibrium.
-
Initiate the kinase reaction by adding 10 µL of the 2X substrate/[γ-³³P]ATP mixture to all wells.
-
-
Reaction Incubation & Termination:
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear phase.
-
Terminate the reaction by adding 30 µL of 3% phosphoric acid.
-
-
Signal Detection:
-
Transfer the reaction mixture to a filter plate that captures the phosphorylated peptide substrate.
-
Wash the filter plate multiple times with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Dry the plate, add scintillant, and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the "Background" value from all other measurements.
-
Normalize the data by setting the "Max Signal" (DMSO control) as 100% activity.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Chapter 3: From Raw Data to Actionable Insights
Generating data is only half the battle; interpreting it correctly is what drives a project forward. This involves understanding key parameters and using appropriate metrics to quantify selectivity.
Key Parameters: IC50 vs. Ki
-
IC50 (Half-Maximal Inhibitory Concentration): This is the concentration of an inhibitor required to reduce an enzyme's activity by 50%. It is an operational parameter and its value is highly dependent on the specific conditions of the assay, particularly the substrate (e.g., ATP) concentration.[18][19] Therefore, you cannot directly compare IC50 values between assays run under different conditions.[18]
-
Ki (Inhibition Constant): This is the dissociation equilibrium constant for the enzyme-inhibitor complex, representing the intrinsic binding affinity of the inhibitor for the enzyme.[14] Unlike the IC50, the Ki is a thermodynamic constant that is independent of substrate concentration.[18] For competitive inhibitors, the Ki can be calculated from the IC50 using the Cheng-Prusoff equation :[18][19]
Ki = IC50 / (1 + [S]/Km)
Where [S] is the substrate concentration and Km is the Michaelis constant of the substrate. This conversion is crucial for standardizing data and making meaningful comparisons of compound potency across different studies.[18]
Quantifying Selectivity: Beyond a Simple Ratio
While a simple ratio of off-target to on-target IC50 values is intuitive, more sophisticated metrics are needed to interpret large panel data.[20]
| Metric | Calculation | Interpretation & Use Case |
| Selectivity Ratio | IC50 (Off-Target) / IC50 (On-Target) | Simple, intuitive measure of selectivity between two specific targets. A higher ratio indicates greater selectivity.[20] |
| Selectivity Score (S-Score) | S(x) = (Number of hits at threshold x) / (Total targets screened) | Provides a global overview of promiscuity. For example, S(1µM) < 0.02 means the compound hits fewer than 2% of the screened targets at a 1 µM concentration, indicating high selectivity.[16][21] |
| Gini Coefficient | A statistical measure of distribution inequality applied to potency data. | A score closer to 1 indicates the compound's activity is concentrated on a few targets (highly selective). A score closer to 0 indicates broad activity across many targets. |
| Window Score (WS) | Measures the potency difference between the primary target and the most potent off-target. | Excellent for lead optimization, as it directly quantifies the "selectivity window" that needs to be improved.[22][23] |
graph G { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];subgraph { rank=same; node [fillcolor="#F1F3F4", fontcolor="#202124"]; raw_data [label="Raw Panel Data\n(% Inhibition or IC50s)", pos="0,3!"]; norm_data [label="Normalize & Calculate\nKey Parameters\n(IC50, Ki)", pos="2.5,3!"]; metrics [label="Calculate Selectivity Metrics\n(S-Score, Gini, WS)", pos="5,3!"]; raw_data -> norm_data -> metrics; }
subgraph { rank=same; node [fillcolor="#FFFFFF", fontcolor="#202124"]; heatmap [label="Visualization\n(Heatmap)", pos="1.25,1.5!"]; tree [label="Visualization\n(Dendrogram)", pos="3.75,1.5!"]; norm_data -> heatmap; norm_data -> tree; }
subgraph { rank=same; node [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [label="Data-Driven Decision\n(Select, Optimize, or Terminate)", pos="2.5,0!"]; metrics -> decision; heatmap -> decision; tree -> decision; } }
Caption: A conceptual data analysis pipeline for selectivity profiling.
Chapter 4: Case Study - Comparing Two Kinase Inhibitors
Let's consider two hypothetical kinase inhibitors, Cmpd-A and Cmpd-B , designed to target Kinase X. Both show an on-target IC50 of 10 nM. They were screened against a 400-kinase panel.
Fictional Screening Data Summary:
| Compound | On-Target IC50 (Kinase X) | Potent Off-Targets (IC50 < 100 nM) | Number of Hits @ 1µM (>50% inhib.) |
| Cmpd-A | 10 nM | Kinase Y (85 nM) | 3 |
| Cmpd-B | 10 nM | Kinase Z (25 nM), Kinase M (40 nM), Kinase P (90 nM) | 35 |
Selectivity Analysis:
-
Compound A (The "Selective" Tool):
-
Selectivity Ratio (vs. Kinase Y): 85 nM / 10 nM = 8.5-fold.
-
Selectivity Score S(1µM): 3 / 400 = 0.0075 .
-
Interpretation: Cmpd-A is highly selective. Its activity is strongly focused on the intended target with only weak inhibition of one other kinase. This compound would be an excellent tool for interrogating the specific biology of Kinase X in cellular models.
-
-
Compound B (The "Multi-Targeted" Candidate):
-
Selectivity Ratio (vs. Kinase Z): 25 nM / 10 nM = 2.5-fold.
-
Selectivity Score S(1µM): 35 / 400 = 0.0875 .
-
Interpretation: Cmpd-B is significantly less selective. It inhibits multiple kinases with high potency. While this "promiscuity" could be therapeutically beneficial in complex diseases like cancer where hitting multiple nodes in a pathway is advantageous, it also carries a much higher risk of unforeseen toxicity.[8][24] The causality for this could be that Cmpd-B targets a highly conserved structural feature within the ATP-binding pocket common to many kinases.[10]
-
This direct comparison illustrates how quantitative metrics guide the strategic direction for each compound. The path for Cmpd-A is further validation, while the path for Cmpd-B is a careful risk-benefit analysis and potential redesign to improve its selectivity profile.
Conclusion and Future Outlook
Evaluating compound selectivity is a cornerstone of modern drug discovery. It requires a strategic, multi-faceted approach that combines high-quality data generation from both biochemical and cell-based assays with rigorous, quantitative analysis. By understanding the causality behind different experimental choices and applying the correct interpretive frameworks, researchers can effectively differentiate compound profiles, mitigate risks, and ultimately select candidates with the highest probability of clinical success.
The field continues to evolve, with computational approaches like in silico modeling and molecular dynamics simulations providing predictive insights into selectivity before a compound is even synthesized.[2][25][26] Furthermore, unbiased chemoproteomic techniques are enabling the identification of off-targets directly from cell lysates, offering an unprecedented view of a compound's true cellular interactome. As these technologies mature, they will become increasingly integrated into the robust, evidence-based selectivity profiling workflows outlined in this guide.
References
- Safety and Off-Target Drug Screening Services. Reaction Biology. [Link]
- Selectivity Definition - Intro to Pharmacology Key Term. Fiveable. [Link]
- Bowes, J., Brown, A.J., Hamon, J., Jarolimek, W., Sridhar, A., Waldron, G., and Whitebread, S. (2012). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development.Drug Discovery Today. [Link]
- Bose, P. (2022). Improving Selectivity in Drug Design.AZoLifeSciences. [Link]
- Zhan, P., Pan, F., He, L., and Liu, X. (2015). Rational Approaches to Improving Selectivity in Drug Design.Journal of Medicinal Chemistry. [Link]
- Aganitha AI Inc. (2024).
- Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery. [Link]
- Safety Pharmacology Services. ICE Bioscience. [Link]
- Differentiating Selectivity Vs Specificity in Pharmacology. Altabrisa Group. (2025). [Link]
- In Vitro Safety Pharmacology Study Services.
- Miljković, F., and Bajorath, J. (2018). Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data.
- Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C.J., McLauchlan, H., Klevernic, I., Arthur, J.S.C., Alessi, D.R., and Cohen, P. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors.Biochemical Journal. [Link]
- Uitdehaag, J.C.M., and Zaman, G.J.R. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.British Journal of Pharmacology. [Link]
- Brylinski, M. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link]
- Roth, B.L., Irwin, J.J., and Shoichet, B.K. (2011). Strategies to Discover Unexpected Targets for Drugs Active at G Protein-Coupled Receptors.Annual Review of Pharmacology and Toxicology. [Link]
- Biochemical assays in drug discovery and development. Celtarys Research. (2025). [Link]
- An, W.F. (2010). Selecting cell-based assays for drug discovery screening.Expert Opinion on Drug Discovery. [Link]
- Scott, J.S., and Waring, M.J. (2018). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile.Royal Society of Chemistry. [Link]
- Johnson, T.W., and Stout, T.J. (2015). Rational Approaches to Improving Selectivity in Drug Design.Journal of Medicinal Chemistry. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors.
- How to improve drug selectivity?
- Soule, G., and Nazar, N. (2022). Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments.International Journal of Molecular Sciences. [Link]
- Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. (2021). [Link]
- The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. EBM Consult. [Link]
- What Are the Types of Biochemical Assays Used in Drug Discovery?
- Karaman, M.W., Herrgard, S., Treiber, D.K., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Grégoire, I., et al. (2017). The use of novel selectivity metrics in kinase research.
- Kim, J., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners.PLOS ONE. [Link]
- Ki, IC50, & the Cheng-Prusoff equ
- Jones, A., and Holliday, N.D. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening.Current Opinion in Chemical Biology. [Link]
- Four ways to measure selectivity.
- The use of novel selectivity metrics in kinase research. Semantic Scholar. (2017). [Link]
- Ki and IC50 values. Reddit. (2020). [Link]
- Dawn of a New Era for Kinase Drug Discovery. Technology Networks. [Link]
- Building Successful and Complex Panels in Flow Cytometry. Technology Networks. (2025). [Link]
- Best Practices for Panel Design on iQue® 3 High-Throughput Screening (HTS)
- Rules for Spectral Panel Design. EasyPanel. [Link]
- Kinase Selectivity Panels. Reaction Biology. [Link]
- Target Engagement Assays. DiscoverX. [Link]
- Selectivity profile of PKIS2 compounds using DiscoverX KINOMEscan.
- Kinase Product Solutions. DiscoverX. [Link]
- Selectivity profile of PKIS2 compounds using DiscoverX KINOMEscan.
Sources
- 1. fiveable.me [fiveable.me]
- 2. aganitha.ai [aganitha.ai]
- 3. researchgate.net [researchgate.net]
- 4. reactionbiology.com [reactionbiology.com]
- 5. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 6. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 8. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 10. books.rsc.org [books.rsc.org]
- 11. Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 14. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]
- 15. Target Engagement Assays [discoverx.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. reddit.com [reddit.com]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. researchgate.net [researchgate.net]
- 22. The use of novel selectivity metrics in kinase research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The use of novel selectivity metrics in kinase research | Semantic Scholar [semanticscholar.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. academic.oup.com [academic.oup.com]
- 26. How to improve drug selectivity? [synapse.patsnap.com]
Navigating the Path to Clinical Success: A Comparative Guide to In Vivo Efficacy Testing of Lead Compounds
For researchers, scientists, and drug development professionals, the journey from a promising lead compound to a clinically viable drug candidate is fraught with challenges. A critical milestone in this journey is the demonstration of in vivo efficacy in relevant animal models. This guide provides an in-depth, objective comparison of key considerations and methodologies for designing and executing robust in vivo efficacy studies. By understanding the nuances of animal model selection, experimental design, and data interpretation, researchers can generate high-quality, reproducible data that builds a strong foundation for clinical translation.
The Foundational Pillar: Strategic Selection of Animal Models
The choice of an animal model is arguably the most critical decision in preclinical efficacy testing. An inappropriate model can lead to misleading results, wasted resources, and the unjustifiable use of animals. The primary goal is to select a model that is physiologically similar to humans and exhibits pharmacokinetic (PK) and pharmacodynamic (PD) profiles that are as close as possible to those anticipated in humans[1].
Key Considerations for Animal Model Selection:
-
Biological Relevance: The model must accurately replicate key aspects of the human disease or condition. This includes genetic homology, similar cellular and systems physiology, and comparable responses to injury or therapeutic intervention[1][2]. For instance, in oncology, while rodent models like mice and rats are used in approximately 95% of studies due to their genetic similarity to humans, larger animals or more complex models may be necessary for specific research questions[3].
-
Pharmacological Relevance: The animal model must express the drug target in a similar manner to humans, and the lead compound should engage the target and elicit a measurable biological response.
-
Predictive Translatability: The ultimate goal is to predict clinical outcomes. Therefore, the model's ability to forecast human efficacy is paramount. High rates of drug development attrition have raised concerns about the predictive translatability of some animal models[2].
-
Ethical Considerations: The "3Rs" principle—Replacement, Reduction, and Refinement—must guide all animal research. Researchers should strive to use in vitro or in silico models where possible, minimize the number of animals used, and refine procedures to enhance animal welfare[1][4]. All animal studies must be approved and overseen by an Institutional Animal Care and Use Committee (IACUC)[5][6][7][8].
Comparative Overview of Common Animal Models:
| Animal Model | Key Advantages | Key Disadvantages | Common Therapeutic Areas |
| Mice (Mus musculus) | - High genetic homology to humans- Well-characterized physiology and genetics- Availability of numerous transgenic and knockout strains- Relatively low cost and easy to handle[3] | - Small size can be limiting for some procedures- Faster metabolism may not reflect human PK | Oncology, Immunology, Neuroscience, Metabolic Diseases[3][9] |
| Rats (Rattus norvegicus) | - Larger size than mice allows for more complex surgical procedures and serial blood sampling- Well-established models for toxicology and safety pharmacology[1] | - Fewer genetic manipulation tools compared to mice | Toxicology, Cardiovascular Disease, Neuroscience[10] |
| Zebrafish (Danio rerio) | - Rapid development and transparent embryos allow for real-time imaging of biological processes- High-throughput screening capabilities- Good for toxicity testing[3] | - Significant physiological differences from mammals | Developmental Biology, Toxicology, High-Throughput Screening[3] |
| Non-Human Primates (NHPs) | - Highest physiological and genetic similarity to humans- Complex behaviors and cognitive functions can be studied[10] | - Significant ethical concerns- High cost and specialized housing requirements | Neuroscience, Infectious Diseases, Vaccine Development[10] |
Designing Robust In Vivo Efficacy Studies: A Step-by-Step Approach
A well-designed study is crucial for generating reliable and reproducible data. This involves careful consideration of the experimental protocol, including dosing, endpoints, and statistical analysis.
Experimental Workflow for a Typical In Vivo Efficacy Study
Caption: A generalized workflow for conducting an in vivo efficacy study.
Detailed Experimental Protocol: A Self-Validating System
A robust protocol should be designed as a self-validating system, incorporating appropriate controls to ensure the integrity of the results.
1. Animal Acclimation and Health Monitoring:
-
Upon arrival, animals should be allowed an acclimation period of at least one week to adjust to the new environment.
-
Daily health checks should be performed to ensure animals are healthy and suitable for the study.
2. Randomization and Blinding:
-
Animals should be randomly assigned to treatment and control groups to minimize bias[11].
-
Whenever feasible, studies should be conducted in a blinded manner, where the individuals administering the treatment and assessing the outcomes are unaware of the group assignments.
3. Dosing and Administration:
-
The route of administration should mimic the intended clinical route[12].
-
Dose levels should be selected to establish a dose-response relationship, including a toxic dose and a no-observed-adverse-effect level (NOAEL)[13].
-
A vehicle control group is essential to distinguish the effects of the compound from those of the delivery vehicle.
4. Endpoint Selection:
-
Endpoints should be clearly defined, objective, and relevant to the disease being studied.
-
In oncology, common efficacy endpoints include tumor growth inhibition, progression-free survival, and overall survival[14][15][16].
-
For neurodegenerative diseases, endpoints may include behavioral assessments, imaging of brain pathology, and histological analysis[17][18][19].
5. Statistical Analysis:
-
The statistical methods should be determined during the study design phase[20][21][22].
-
Appropriate statistical tests, such as t-tests or analysis of variance (ANOVA), should be used to analyze the data[22].
-
Power calculations should be performed to ensure that the sample size is sufficient to detect a biologically meaningful effect[11][21].
Integrating Pharmacokinetics and Pharmacodynamics (PK/PD) for Translational Success
Understanding the relationship between drug exposure (PK) and pharmacological effect (PD) is crucial for translating preclinical findings to humans[23][24].
The PK/PD Relationship
Caption: The interplay between pharmacokinetics and pharmacodynamics.
By integrating PK/PD modeling, researchers can:
-
Optimize Dosing Regimens: Determine the dose and schedule required to maintain drug concentrations above the minimally effective level[25][26][27].
-
Predict Human Efficacious Dose: Scale preclinical data to predict the likely effective dose in humans, a critical step in clinical trial design[23].
-
Enhance Decision-Making: Use modeling and simulation to generate hypotheses and design more informative studies[24].
A Comparative Look at Efficacy Endpoints Across Therapeutic Areas
The choice of efficacy endpoints is highly dependent on the specific disease area.
| Therapeutic Area | Primary Efficacy Endpoints | Secondary/Exploratory Endpoints |
| Oncology | - Tumor Growth Inhibition (TGI)- Overall Survival (OS)- Progression-Free Survival (PFS)- Objective Response Rate (ORR)[14][15][16][28] | - Biomarker modulation- Changes in tumor microenvironment- Quality of life assessments (in later stages) |
| Neurodegenerative Diseases | - Behavioral tests (e.g., Morris water maze, rotarod)- Histopathological analysis (e.g., plaque/tangle burden)- In vivo imaging (e.g., PET, MRI)[18][19] | - Biomarker levels in CSF or plasma- Electrophysiological measurements |
| Inflammatory & Autoimmune Diseases | - Clinical scores (e.g., arthritis score, disease activity index)- Histological assessment of inflammation- Cytokine profiling[29] | - Changes in immune cell populations- Biomarker levels |
| Metabolic Diseases | - Blood glucose levels- Body weight- Insulin sensitivity- Lipid profiles | - Organ function tests- Histological changes in relevant tissues |
Conclusion: A Pathway to More Predictive Preclinical Research
The successful translation of a lead compound from the laboratory to the clinic hinges on the quality and rigor of preclinical in vivo efficacy studies. By embracing a strategic approach to animal model selection, designing robust and self-validating experimental protocols, and integrating PK/PD modeling, researchers can significantly enhance the predictive power of their preclinical data. This comprehensive guide provides a framework for navigating the complexities of in vivo efficacy testing, ultimately contributing to the development of safer and more effective therapies for patients.
References
- Preclinical Species Selection.
- How to Choose an Animal Model in Research. Biobide. [Link]
- A Structured Approach to Optimizing Animal Model Selection for Human Translation. (2022-04-14). SAGE Journals. [Link]
- IACUC Policies and Guidelines. UC Davis Office of Research. [Link]
- Master List of IACUC Policies, Guidelines and SOPS.
- Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans. (2010-02-17). PMC. [Link]
- Overview of the Animal Model Qualific
- ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023-05-29). IJRPC. [Link]
- Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents. (2016-12-15). PubMed. [Link]
- The Role of Mouse Models in Drug Discovery. Taconic Biosciences. [Link]
- Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (2023-06-01). PubMed. [Link]
- Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (2023-04-18). Oxford Academic. [Link]
- Institutional Animal Care and Use Committee Guidebook. MREC. [Link]
- All (animal) models (of neurodegeneration) are wrong. Are they also useful?. (2018-11-20). ScienceDirect. [Link]
- MDC Connects: Understanding the PK / PD Rel
- Animal Care and Use Policies and Guidelines.
- Requirements for a lead compound to become a clinical candid
- Animal models of neurodegenerative disease: insights from in vivo imaging studies. (2007-07). PubMed. [Link]
- Animal Models of Neurodegenerative Diseases. (2016-08-01). PMC. [Link]
- In Vivo Models For Efficacy Testing I CRO Services. Pharmaron. [Link]
- FDA Requirements for Preclinical Studies. [Link]
- Best Practices For Preclinical Animal Testing. (2025-01-09). BioBoston Consulting. [Link]
- Efficacy Studies | In Vivo Pharmacology Services. WuXi Biologics. [Link]
- Preclinical Compound Efficacy Testing. InVivo Biosystems. [Link]
- Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (2022-03-24). PMC. [Link]
- FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applic
- Best practice for the design and statistical analysis of animal studies. (2020-01-18). PubMed. [Link]
- Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. (2018-09-04). NIH. [Link]
- Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA. [Link]
- A Review on Neurodegenerative Diseases with their Suitable Animal Models. (2022-09-22). Research J. Pharm. and Tech. [Link]
- Best practice for the design and statistical analysis of animal studies. ProQuest. [Link]
- Step 2: Preclinical Research. (2018-01-04). FDA. [Link]
- Guidelines for the Design and Statistical Analysis of Experiments Using Laboratory Animals. (2014-10-24). Oxford Academic. [Link]
- Clinical Trial Endpoints. Friends of Cancer Research. [Link]
- (PDF) Efficacy endpoints in Oncology.
- Designing Animal Studies: Key Considerations For Preclinical Research Success. (2025-05-23). [Link]
- General and Statistical Hierarchy of Appropriate Biologic Endpoints. CancerNetwork. [Link]
- Efficacy Endpoints in Oncology Clinical Trials.
Sources
- 1. Preclinical Species Selection - ITR Laboratories Canada Inc. [itrlab.com]
- 2. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. blog.biobide.com [blog.biobide.com]
- 4. biobostonconsulting.com [biobostonconsulting.com]
- 5. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 6. Master List of IACUC Policies, Guidelines and SOPS | Institutional Animal Care and Use Committee | Washington State University [iacuc.wsu.edu]
- 7. nrc-mrec.online [nrc-mrec.online]
- 8. policies.daemen.edu [policies.daemen.edu]
- 9. The Role of Mouse Models in Drug Discovery | Taconic Biosciences [taconic.com]
- 10. ijrpc.com [ijrpc.com]
- 11. Best practice for the design and statistical analysis of animal studies - ProQuest [proquest.com]
- 12. karger.com [karger.com]
- 13. fda.gov [fda.gov]
- 14. Clinical Trial Endpoints - Friends of Cancer Research [friendsofcancerresearch.org]
- 15. researchgate.net [researchgate.net]
- 16. quanticate.com [quanticate.com]
- 17. rupress.org [rupress.org]
- 18. Animal models of neurodegenerative disease: insights from in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Review on Neurodegenerative Diseases with their Suitable Animal Models – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 20. Best practice for the design and statistical analysis of animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. prisysbiotech.com [prisysbiotech.com]
- 23. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 24. youtube.com [youtube.com]
- 25. Animal models in the pharmacokinetic/pharmacodynamic evaluation of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. cancernetwork.com [cancernetwork.com]
- 29. Efficacy Studies | In Vivo Pharmacology Services | WuXi Biologics [wuxibiologics.com]
A Researcher's Guide to Benchmarking New Catalysts Against Commercial Options
For researchers, scientists, and professionals in drug development, the quest for novel catalysts with superior performance is a constant endeavor. However, the true measure of a new catalyst's potential lies in its rigorous and objective comparison against established commercial options. This guide provides a comprehensive framework for conducting such benchmarking studies, ensuring that your results are not only accurate and reproducible but also meaningful to the wider scientific community.
The core principle of effective benchmarking is to create a level playing field where the intrinsic properties of the catalysts can be fairly evaluated.[1] This requires a deep understanding of the key performance indicators (KPIs) that define a catalyst's efficacy and the standardized protocols necessary to measure them accurately.
I. Defining the Benchmarking Framework: Key Performance Indicators (KPIs)
Before embarking on any experimental work, it is crucial to identify the critical parameters that will be used to compare your novel catalyst with its commercial counterparts. These KPIs provide a quantitative basis for assessment and should be chosen based on the specific application and desired outcomes of the catalytic process.[2]
Key Performance Indicators for Catalyst Benchmarking:
-
Activity: This fundamental metric quantifies the rate at which a catalyst facilitates a chemical reaction. It is often expressed as the turnover frequency (TOF), which represents the number of reactant molecules converted per active site per unit of time.[3][4] A higher TOF generally indicates a more active catalyst.
-
Selectivity: In many reactions, multiple products can be formed. Selectivity measures the catalyst's ability to direct the reaction towards the desired product, minimizing the formation of unwanted byproducts.[1][5] High selectivity is crucial for process efficiency and purity of the final product.[5]
-
Stability and Deactivation: A catalyst's long-term performance is a critical factor for its practical application.[5] Stability refers to the catalyst's ability to maintain its activity and selectivity over time.[5] Deactivation, the loss of catalytic performance, can be caused by various factors such as poisoning, coking, or sintering.[1][3]
-
Turnover Number (TON): This metric represents the total number of reactant molecules converted per active site before the catalyst becomes inactive. A high TON indicates a robust and long-lasting catalyst.[3]
-
Yield and Conversion Rate: Yield is the amount of desired product obtained relative to the theoretical maximum, while the conversion rate is the percentage of the reactant that has been transformed.[5] Both are essential for assessing the overall efficiency of the catalytic process.[5]
-
Cost-Effectiveness: While not a direct measure of catalytic performance, the economic viability of a new catalyst is a significant consideration. This includes the cost of raw materials, synthesis, and any necessary regeneration processes.[5]
The selection of appropriate commercial benchmarks is equally important. These should be well-established catalysts for the specific reaction under investigation, with known performance characteristics that are widely accepted in the field.[3]
II. The Experimental Blueprint: A Protocol for Rigorous Comparison
To ensure the integrity and reproducibility of your benchmarking study, a meticulously designed and consistently executed experimental protocol is paramount.[3][6][7] This protocol should be detailed enough to allow other researchers to replicate your findings.[3]
A. Catalyst Characterization:
Before any performance testing, both the new and commercial catalysts must be thoroughly characterized to understand their physical and chemical properties. This typically includes:
-
Surface Area and Porosity Analysis: Techniques like Brunauer-Emmett-Teller (BET) analysis are used to determine the surface area and pore size distribution of the catalyst, which can significantly influence its activity.
-
Compositional Analysis: Methods such as X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDX) are employed to determine the elemental composition and oxidation states of the catalyst's surface.
-
Structural Analysis: X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) provide insights into the crystalline structure and morphology of the catalyst particles.
B. Standardized Reaction Conditions:
To enable a fair comparison, all catalysts must be tested under identical and well-controlled reaction conditions.[1] These include:
-
Temperature and Pressure: These parameters should be precisely controlled and monitored throughout the experiment.[6]
-
Reactant Concentrations and Ratios: The initial concentrations of all reactants and their molar ratios must be kept constant for all experiments.[3]
-
Solvent and Stirring Rate: The choice of solvent and the agitation speed can affect reaction kinetics and should be standardized.
-
Catalyst Loading: The amount of catalyst used should be carefully measured and kept consistent across all tests.
C. Experimental Workflow for Catalyst Performance Evaluation:
The following workflow outlines the key steps for conducting a robust catalyst benchmarking experiment.
Caption: A streamlined workflow for benchmarking new catalysts against commercial options.
D. Step-by-Step Experimental Protocol:
-
Catalyst Preparation and Characterization:
-
Synthesize and/or procure the new catalyst and the commercial benchmark(s).
-
Perform comprehensive characterization of all catalysts as described in section II.A.
-
-
Reaction Setup:
-
Thoroughly clean and dry all glassware.
-
Accurately weigh the required amounts of reactants, solvent, and catalyst.
-
Assemble the reaction apparatus (e.g., a round-bottom flask with a condenser and magnetic stirrer) in a controlled environment (e.g., a fume hood with temperature control).
-
Charge the reactor with the solvent and reactants, and allow the system to reach the desired temperature.
-
Initiate the reaction by adding the catalyst.
-
-
Reaction Monitoring and Data Collection:
-
At predetermined time intervals, withdraw small aliquots of the reaction mixture.
-
Quench the reaction in the aliquot if necessary.
-
Analyze the composition of the aliquot using an appropriate analytical technique, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), to determine the concentrations of reactants and products.[6]
-
-
Data Analysis and Interpretation:
-
From the analytical data, calculate the conversion of the reactant and the selectivity for the desired product at each time point.
-
Determine the initial reaction rate and calculate the TOF.
-
For stability studies, monitor the catalyst's performance over an extended period or through multiple reaction cycles.[4]
-
III. Data Presentation and Interpretation: Drawing Meaningful Conclusions
The clear and concise presentation of your data is crucial for communicating the significance of your findings.
A. Tabular Summaries for Easy Comparison:
Summarize the key performance indicators for your new catalyst and the commercial benchmarks in a well-structured table.
| Catalyst | Activity (TOF, h⁻¹) | Selectivity (%) | Stability (TON) |
| New Catalyst | [Insert Value] | [Insert Value] | [Insert Value] |
| Commercial A | [Insert Value] | [Insert Value] | [Insert Value] |
| Commercial B | [Insert Value] | [Insert Value] | [Insert Value] |
B. Graphical Representation of Kinetic Data:
Plot the conversion and selectivity as a function of time for each catalyst. This visual representation can provide valuable insights into the reaction kinetics and catalyst stability.
C. Logical Framework for Performance Evaluation:
The interpretation of your results should be grounded in a logical and scientifically sound framework.
Caption: A logical diagram illustrating the evaluation of catalyst performance based on key metrics.
IV. Ensuring Trustworthiness and Reproducibility
The credibility of your benchmarking study hinges on its trustworthiness and the ability of other researchers to reproduce your results.[1] To this end, it is essential to:
-
Provide Complete Experimental Details: Your publication or report should include a thorough description of all experimental procedures, including the source and purity of all reagents, and the make and model of all analytical instruments used.[3]
-
Report Data Transparently: Present your raw data or make it available upon request. This allows for independent verification of your analysis.
-
Acknowledge Limitations: Discuss any potential sources of error or limitations in your study. This demonstrates a critical and unbiased approach to your research.
By adhering to these principles of rigorous experimental design, standardized protocols, and transparent reporting, you can confidently benchmark your new catalysts against commercial options and contribute valuable and reliable data to the scientific community. This, in turn, will accelerate the discovery and development of next-generation catalysts for a wide range of applications.
References
- Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016).
- How To Test Catalyst Quality? Everything You Need To Know. (2025). Ledoux & Co.
- Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3 - SCR Catalyst Test Protocols. (2019).
- Best Practices for Reporting Electrocatalytic Performance of Nanom
- Question 79: What tools are being used to monitor FCC performance? What are the key performance indicators and expectations?. American Fuel & Petrochemical Manufacturers.
- Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH 3. (2019). OSTI.GOV.
- Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2025). YouTube.
- Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. Stanford University.
- Key performance indicators (KPIs) for refinery catalysts. (2025).
- Standards and Protocols for Data Acquisition and Reporting for Studies of the Electrochemical Reduction of Carbon Dioxide. (2018).
- Benchmarking Metrics that Really Matter: Key Performance Indicators to W
- How to select the best refinery catalyst reactor for your process?. (2017). Refining Community.
Sources
- 1. youtube.com [youtube.com]
- 2. Benchmarking Metrics that Really Matter: Key Performance Indicators to Watch [comparables.ai]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Key performance indicators (KPIs) for refinery catalysts [eureka.patsnap.com]
- 6. ledouxandcompany.com [ledouxandcompany.com]
- 7. Aftertreatment Protocols for Catalyst Characterization and Performance Evaluation: Low-Temperature Oxidation, Storage, Three-Way, and NH3-SCR Catalyst Test Protocols (Journal Article) | OSTI.GOV [osti.gov]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 7-Bromooxazolo[4,5-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 7-Bromooxazolo[4,5-c]pyridine, a halogenated heterocyclic compound. The procedures outlined herein are synthesized from established safety protocols for pyridine derivatives and brominated organic compounds, ensuring a robust and reliable methodology for your laboratory's waste management program.
Understanding the Hazard Profile
Before initiating any disposal procedure, a thorough understanding of the potential hazards is crucial. Based on the toxicological data of the closely related 7-Bromo-2-methyl-oxazolo[4,5-c]pyridine, this compound should be handled as a substance that is:
-
Harmful if swallowed (Acute toxicity, oral)[1]
-
Causes skin irritation [1]
-
Causes serious eye irritation [1]
-
May cause respiratory irritation [1]
Additionally, as a pyridine derivative, it is likely to be toxic to aquatic organisms and should not be released into the environment. The presence of a bromine atom necessitates its classification as a halogenated organic waste, which requires specific disposal routes.
Core Principles of Disposal
The primary objective is to manage the disposal of this compound in a manner that mitigates risks to personnel and the environment. This is achieved through a multi-faceted approach encompassing waste segregation, proper containment, and adherence to institutional and regulatory guidelines.
| Disposal Consideration | Rationale |
| Waste Segregation | Halogenated organic waste must be collected separately from non-halogenated waste to ensure proper treatment and disposal, typically through high-temperature incineration.[2] |
| Container Selection | Waste should be collected in a designated, properly labeled, and chemically compatible container to prevent leaks and reactions. |
| Labeling | Clear and accurate labeling of waste containers is essential for identification, hazard communication, and regulatory compliance. |
| Personal Protective Equipment (PPE) | Appropriate PPE must be worn at all times during handling and disposal to prevent personal exposure. |
Disposal Workflow Diagram
Caption: Decision workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for the safe disposal of this compound and associated waste materials.
Personal Protective Equipment (PPE)
Before handling any waste, ensure you are wearing the appropriate PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber or Viton®) are essential. Nitrile gloves may not offer sufficient protection for prolonged contact.
-
Body Protection: A fully buttoned laboratory coat must be worn.
-
Respiratory Protection: All handling of this compound and its waste should be conducted within a certified chemical fume hood to avoid inhalation of any vapors or aerosols.
Waste Classification and Segregation
Proper segregation is the most critical step in the disposal process.
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Solutions containing the compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, contaminated paper towels).
-
Rinsate from cleaning contaminated glassware.
-
-
Designate a specific waste container for "Halogenated Organic Waste." This container must be separate from non-halogenated organic and aqueous waste streams. This is because the combustion of halogenated compounds requires specialized incinerators with scrubbers to neutralize acidic gases like hydrogen bromide.
Waste Accumulation and Labeling
-
Container: Use a robust, leak-proof container with a secure screw-top cap. The container material should be compatible with organic solvents if the waste is in solution.
-
Labeling: The waste container must be clearly and accurately labeled from the moment the first piece of waste is added. The label should include:
-
The full chemical name: "this compound" and any other components in the waste.
-
The words "Hazardous Waste."
-
Appropriate hazard pictograms (e.g., harmful/irritant).
-
The date of initial waste accumulation.
-
Your name and laboratory information.
-
Disposal of Pure Compound and Solutions
-
Work in a Fume Hood: Conduct all transfers within a certified chemical fume hood.
-
Transfer: Carefully transfer the pure solid or solutions containing this compound into the designated halogenated organic waste container.
-
Avoid Overfilling: Do not fill the container to more than 80% of its capacity to allow for vapor expansion and prevent spills.
-
Secure Closure: Tightly seal the container after each addition.
Disposal of Contaminated Materials
-
Solid Waste: Place all contaminated solid materials, such as gloves, weighing paper, and pipette tips, directly into the halogenated organic waste container. If the volume of solid waste is significant, a separate, clearly labeled "Halogenated Solid Waste" container may be necessary.
-
Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container that is also labeled as containing halogenated waste.
-
Glassware Decontamination:
-
Rinse the contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone or ethanol).
-
Collect this initial rinsate and transfer it to the halogenated organic waste container.[2]
-
Subsequent washes with soap and water can then be performed.
-
Spill Management and Cleanup
In the event of a spill, the cleanup materials must also be disposed of as hazardous waste.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS.
-
Small Spills: For minor spills within a chemical fume hood:
-
Absorb the spill with an inert material like vermiculite or sand.
-
Carefully collect the absorbent material using non-sparking tools.
-
Place the contaminated absorbent into the halogenated organic waste container.
-
Wipe the area with a cloth dampened with a suitable solvent, and dispose of the cloth as halogenated waste.
-
-
Decontaminate: Clean the spill area thoroughly.
Final Disposal
-
Storage: Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area, away from incompatible materials such as strong oxidizing agents.
-
Pickup: When the container is full or has reached the maximum accumulation time allowed by your institution, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor. High-temperature incineration is the preferred method for the ultimate disposal of halogenated organic compounds.[3]
By adhering to these procedures, you contribute to a safer laboratory environment and ensure that chemical waste is managed in an environmentally responsible manner.
References
- ChemicalBook. (2025). 7-BROMO-2-METHYL-OXAZOLO[4,5-C]PYRIDINE - Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Stapleton, D. R., Konstantinou, I. K., Hela, D. G., & Papadaki, M. (2009). Photolytic removal and mineralisation of 2-halogenated pyridines.
- Material Safety D
- PubChem. (n.d.). 7-Bromo-2-methyl-(1,3)oxazolo(4,5-c)pyridine.
- Fisher Scientific. (2009).
- ChemicalBook. (n.d.). 7-BROMO-OXAZOLO[4,5-C]PYRIDINE.
- Benchchem. (n.d.).
- Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals.
- Morf, L. S., et al. (2005). Brominated flame retardants in waste electrical and electronic equipment: substance flows in a recycling plant. Environmental Science & Technology, 39(22), 8691-8699.
- Echemi. (n.d.). 2-(4-BROMO-PHENYL)
- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(4-Bromophenyl)thiazolo[4,5-C]pyridine.
- ResearchGate. (2015). Which is the best way to recycle or neutralise Bromine?.
- Penta chemicals. (2024).
- National Center for Biotechnology Information. (n.d.). Toxicological Profile for Pyridine.
- National Center for Biotechnology Information. (2023). Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method.
- PubMed. (2020).
- Royal Society of Chemistry. (2024).
Sources
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 7-Bromooxazolo[4,5-c]pyridine
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 7-Bromooxazolo[4,5-c]pyridine, for which comprehensive safety data may not be readily available, demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel.
Understanding the Hazard Landscape
While a specific Safety Data Sheet (SDS) for this compound is not widely available, we can infer its potential hazards by examining its structural motifs. The molecule contains a pyridine ring, a common heterocyclic compound, and a brominated aromatic system. Pyridine itself is a flammable, toxic liquid known to cause skin and respiratory irritation[1][2]. Brominated aromatic compounds can also present toxicological risks. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it may be harmful if inhaled, ingested, or absorbed through the skin.
The Hierarchy of Controls: A Proactive Safety Paradigm
Before detailing specific Personal Protective Equipment (PPE), it is crucial to remember that PPE is the last line of defense in laboratory safety. The hierarchy of controls prioritizes eliminating or minimizing hazards at their source.
-
Elimination/Substitution: If possible, consider if a less hazardous chemical can be used.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from hazards. The most critical engineering control for handling this compound is a certified chemical fume hood.[1][2] A fume hood with adequate airflow will prevent the inhalation of vapors or dust.
-
Administrative Controls: These are work practices and procedures that reduce the duration, frequency, and severity of exposure. This includes clear standard operating procedures (SOPs), safety training, and designated areas for handling hazardous chemicals.
-
Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is essential to protect the user.
Recommended Personal Protective Equipment (PPE)
The following PPE is recommended for all procedures involving this compound.
Eye and Face Protection
-
Chemical Splash Goggles: These are mandatory to protect the eyes from splashes of liquids and fine dust particles.[1][3][4] All eye protection must meet ANSI standard Z87.1-2003.[4]
-
Face Shield: When there is a significant risk of splashing, such as during transfers of larger volumes or when a reaction is under pressure, a face shield should be worn in addition to chemical splash goggles.[4] A face shield alone does not provide adequate eye protection.[4]
Skin and Body Protection
-
Gloves: Due to the potential for skin absorption, selecting the correct gloves is critical.
-
Material: Nitrile or neoprene gloves are recommended as they are resistant to a wide range of chemicals, including pyridine.[1][2] Avoid latex gloves, as they may not offer sufficient protection.[2]
-
Double Gloving: For procedures with a higher risk of contamination, wearing two pairs of nitrile gloves is advisable. This allows for the safe removal of the outer glove if it becomes contaminated without exposing the skin.
-
-
Laboratory Coat: A flame-resistant lab coat is required to protect against splashes and to prevent the contamination of personal clothing.[1][4] The lab coat should have long sleeves and a secure closure.
-
Full Body Protection: For large-scale operations or in situations with a high risk of exposure, "bunny suit" coveralls may be necessary to provide head-to-toe protection.[3]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting.[4] Avoid open-toed shoes or sandals.[4] For added protection, shoe covers can be worn.[3]
Respiratory Protection
When engineering controls such as a fume hood are not available or are insufficient to control exposure, respiratory protection is required.
-
Respirator: A NIOSH-approved respirator with an organic vapor cartridge is recommended if there is a risk of inhaling vapors.[5] If the compound is a powder and there is a risk of dust inhalation, a particulate filter may also be necessary.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Sources
- 1. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
